molecular formula C7H10BNO2 B1272223 3-Amino-4-methylphenylboronic acid CAS No. 22237-12-3

3-Amino-4-methylphenylboronic acid

Cat. No.: B1272223
CAS No.: 22237-12-3
M. Wt: 150.97 g/mol
InChI Key: PLTGUDDQNWJILD-UHFFFAOYSA-N
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Description

3-Amino-4-methylphenylboronic acid is a useful research compound. Its molecular formula is C7H10BNO2 and its molecular weight is 150.97 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3-amino-4-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BNO2/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4,10-11H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLTGUDDQNWJILD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C)N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00372254
Record name 3-AMINO-4-METHYLPHENYLBORONIC ACID
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22237-12-3
Record name 3-AMINO-4-METHYLPHENYLBORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-4-methylbenzeneboronic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3-Amino-4-methylphenylboronic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Amino-4-methylphenylboronic Acid: Properties, Applications, and Experimental Protocols

Abstract

This compound (CAS No. 22237-12-3) has emerged as a pivotal bifunctional reagent in contemporary organic synthesis and medicinal chemistry. Its unique architecture, featuring a nucleophilic amino group and a versatile boronic acid moiety on a methylated phenyl scaffold, offers a powerful platform for constructing complex molecular frameworks. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. We will delve into its core physicochemical properties, explore its reactivity with a focus on the Suzuki-Miyaura coupling, detail its applications in drug discovery and materials science, and provide field-proven protocols for its use and safe handling.

Part 1: Core Chemical Identity and Physicochemical Profile

This compound is a substituted arylboronic acid that serves as a critical building block in chemical synthesis.[1] The interplay between the electron-donating amino (-NH₂) and methyl (-CH₃) groups and the electrophilic boronic acid [-B(OH)₂] group defines its chemical behavior and utility.

Structural and Molecular Data

The fundamental properties of this compound are summarized below, providing a foundational dataset for experimental design.

PropertyValueReference(s)
CAS Number 22237-12-3[1][2][3]
IUPAC Name (3-amino-4-methylphenyl)boronic acid[2][3]
Synonyms 3-Amino-4-methylbenzeneboronic acid, 3-Amino-p-tolylboronic acid[1]
Molecular Formula C₇H₁₀BNO₂[1][2][3]
Molecular Weight 150.97 g/mol [1][2][3]
Appearance White to light brown solid/crystalline powder[1][4][5]
Melting Point >250 °C (decomposes)[1]
pKa 8.77 ± 0.10 (Predicted)[5]
Spectroscopic Characterization: An Expert's Perspective

While raw spectral data requires experimental acquisition, a senior scientist can predict the key features necessary for structural validation, providing a self-validating framework for analysis.

  • ¹H NMR (Proton NMR): In a suitable solvent like DMSO-d₆, one would expect to see distinct signals corresponding to the aromatic protons, with their splitting patterns influenced by their positions relative to the three different substituents. A singlet for the methyl group (-CH₃) would appear in the aliphatic region (~2.0-2.5 ppm). The amino (-NH₂) protons would likely present as a broad singlet, and the boronic acid's hydroxyl (-OH) protons would also appear as a broad, exchangeable singlet.

  • ¹³C NMR (Carbon NMR): The spectrum will show seven distinct carbon signals. The methyl carbon will be in the high-field region (~20 ppm). The six aromatic carbons will appear in the typical ~110-150 ppm range. Notably, the carbon atom directly bonded to the boron (C-B) often exhibits a broad signal or may not be detected at all due to quadrupolar relaxation of the boron nucleus.[6]

  • ¹¹B NMR (Boron NMR): This technique is exceptionally useful for studying boronic acids.[7] For this compound, a broad signal is expected, characteristic of a trigonal planar boronic acid. Upon formation of a tetrahedral boronate ester (e.g., by reaction with a diol or at high pH), this signal will shift significantly, making ¹¹B NMR a powerful tool for monitoring reactions and binding events.[7]

  • Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of the key functional groups. Expected characteristic absorption bands include N-H stretching for the amine (~3400-3200 cm⁻¹), a very broad O-H stretching for the boronic acid (~3600-3200 cm⁻¹), C-H stretching for the aromatic and methyl groups (~3100-2850 cm⁻¹), and strong B-O stretching (~1350 cm⁻¹).[6]

Part 2: Reactivity and Synthetic Applications

The synthetic power of this compound stems from the distinct and complementary reactivity of its two primary functional groups.

The Suzuki-Miyaura Cross-Coupling Reaction

This palladium-catalyzed reaction is the cornerstone application for arylboronic acids, enabling the formation of carbon-carbon bonds to create biaryl structures.[8] This reagent is particularly valuable for introducing the 3-amino-4-methylphenyl moiety into a target molecule, a common scaffold in pharmacologically active compounds.[1][2]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd R¹-X (Aryl Halide) PdII_Aryl R¹-Pd(II)L₂-X (Aryl-Pd Complex) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal [Ar-B(OH)₃]⁻ (Activated Boronate) PdII_Diaryl R¹-Pd(II)L₂-R² (Diaryl-Pd Complex) Transmetal->PdII_Diaryl + X⁻ RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 R¹-R² (Biaryl Product)

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

This protocol is designed to be self-validating, with clear checkpoints for reaction monitoring.

  • Inert Atmosphere Preparation (Causality): The Pd(0) catalyst is oxygen-sensitive. Therefore, all glassware must be oven- or flame-dried, and the reaction must be run under an inert atmosphere (e.g., Argon or Nitrogen). This prevents catalyst degradation and ensures high catalytic turnover.

  • Reagent Charging: To a dried round-bottom flask, add this compound (1.2 equivalents), the aryl halide (Ar-X, 1.0 equivalent), a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%), and a base, typically potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2-3 equivalents).[9] The excess boronic acid ensures complete consumption of the potentially more valuable aryl halide. The base is crucial for activating the boronic acid to a more nucleophilic boronate species, which facilitates the transmetalation step.[10]

  • Solvent Addition: Add a degassed solvent system. A common choice is a mixture of an organic solvent (e.g., Dioxane, Toluene, or DMF) and water. The water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate.

  • Reaction Execution: Heat the reaction mixture (typically 80-110 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A successful reaction is indicated by the consumption of the limiting aryl halide and the appearance of a new, more nonpolar spot (the biaryl product).

  • Workup and Purification: Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent (e.g., Ethyl Acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Boronic Acid-Diol Interactions: The Basis for Sensing

A hallmark of boronic acids is their ability to form reversible covalent bonds with 1,2- and 1,3-diols, such as those found in saccharides.[1] This equilibrium is pH-dependent; the reaction is favored at pH values above the pKa of the boronic acid, where the boron center is more Lewis acidic.[7] This property is the foundation for using this compound in the development of sensors for glucose and other sugars.[1]

Diol_Equilibrium BoronicAcid Aryl-B(OH)₂ (Trigonal Planar) BoronateEster Cyclic Boronate Ester (Tetrahedral) BoronicAcid->BoronateEster + Diol Diol (e.g., Glucose) Water 2 H₂O BoronateEster->Water +

Caption: Reversible formation of a boronate ester with a diol.

Part 3: Advanced Applications in R&D

Drug Discovery and Medicinal Chemistry

The structural motifs derived from this compound are prevalent in modern drug discovery.[2] The compound serves as a versatile starting point for synthesizing libraries of potential therapeutic agents, particularly kinase inhibitors for oncology.[2] The amino group provides a convenient handle for further chemical modification, allowing for the exploration of structure-activity relationships (SAR).

Drug_Discovery_Workflow Start Fragment Library (including this boronic acid) Screening Biophysical Screening (e.g., SPR, NMR) Start->Screening Hit_ID Hit Identification Screening->Hit_ID SAR Structure-Activity Relationship (SAR) via Suzuki & N-Functionalization Hit_ID->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Candidate Preclinical Candidate Lead_Opt->Candidate

Caption: Workflow for fragment-based drug discovery.

Materials Science

Beyond pharmaceuticals, this boronic acid derivative has found applications in materials science. It can be incorporated into polymers and other materials to impart specific functionalities.[2] For instance, derivatives have been investigated for use in Organic Light-Emitting Diodes (OLEDs) and as organic semiconductors, where the electronic properties of the substituted aromatic ring can be fine-tuned.[2]

Part 4: Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. This compound is a hazardous chemical that requires careful handling.

GHS Hazard Profile
PictogramSignal WordHazard Statements
GHS07Warning H302: Harmful if swallowed.[11]H315: Causes skin irritation.[3][4]H319: Causes serious eye irritation.[3][4]H335: May cause respiratory irritation.[3]
Protocol for Safe Handling and Storage
  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat.[12][13]

  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust.[12][14]

  • Handling: Avoid formation of dust and aerosols.[12] Prevent contact with skin and eyes.[4] After handling, wash hands and any exposed skin thoroughly.[15]

  • Spill Response: In case of a spill, evacuate the area. Avoid generating dust. Collect the spilled solid using non-sparking tools and place it in a sealed container for disposal. Do not let the chemical enter drains.[12]

  • Storage (Rationale): Store in a tightly sealed container in a cool, dry, and well-ventilated place.[13] Recommended storage is refrigerated at 2-8 °C under an inert atmosphere (e.g., Argon).[1][5] This is critical because boronic acids can undergo dehydration to form cyclic boroxine anhydrides, which can affect reactivity and stoichiometry in subsequent reactions.

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for innovation. Its predictable reactivity, particularly in Suzuki-Miyaura coupling, combined with the potential for secondary functionalization, makes it an invaluable asset in the synthesis of novel pharmaceuticals and advanced materials. By understanding its core properties, mastering its handling, and leveraging its synthetic versatility, researchers can unlock its full potential to drive scientific discovery forward.

References

  • PubChem. (n.d.). (3-Amino-4-methylphenyl)boronic acid--hydrogen chloride (1/1).
  • PubChem. (n.d.). (3-Amino-4-methylphenyl)boronic acid.
  • The Royal Society of Chemistry. (n.d.). Supplementary Material.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Tariq, M., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(15), 4930.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15076.

Sources

An In-Depth Technical Guide to 3-Amino-4-methylphenylboronic Acid: Synthesis, Applications, and Best Practices

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Modern Chemistry

3-Amino-4-methylphenylboronic acid, registered under CAS number 22237-12-3, is an increasingly important bifunctional reagent in the fields of medicinal chemistry and materials science. Its structure, featuring a boronic acid ortho to a methyl group and meta to an amino group, provides a unique combination of reactivity and steric influence. This guide offers a comprehensive overview of its properties, synthesis, and critical applications, with a focus on providing field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, ensuring that the protocols described are robust and self-validating.

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of a reagent is the foundation of its successful application. This compound is typically a light brown or off-white solid. It is often supplied as the free boronic acid or as its more stable hydrochloride salt.

Core Properties
PropertyValueSource(s)
CAS Number 22237-12-3[1]
Molecular Formula C₇H₁₀BNO₂
Molecular Weight 150.97 g/mol [1]
Appearance Light brown solid
Melting Point >250 °C (decomposes)
Synonyms 3-Amino-p-tolylboronic acid, 3-Amino-4-methylbenzeneboronic acid[1]

Note: The compound may contain varying amounts of its anhydride.

Spectroscopic Characterization (¹H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the identity and purity of the reagent. While a dedicated spectrum for the title compound is not publicly available, the expected chemical shifts in a solvent like DMSO-d₆ can be predicted based on analogous structures and general principles.

  • Aromatic Protons (Ar-H): The three protons on the phenyl ring would appear in the aromatic region, typically between δ 6.5 and 7.5 ppm. The substitution pattern would lead to a complex splitting pattern (doublet, doublet of doublets).

  • Amino Protons (-NH₂): A broad singlet corresponding to the two amine protons would be expected, its position being highly dependent on concentration and solvent. In DMSO-d₆, this could appear between δ 4.5 and 5.5 ppm.

  • Methyl Protons (-CH₃): A sharp singlet for the three methyl protons would appear in the upfield region, likely around δ 2.0-2.3 ppm.

  • Boronic Acid Protons (-B(OH)₂): A very broad singlet for the two hydroxyl protons on the boron atom would be present, often exchanging with residual water in the solvent. Its chemical shift is highly variable.

From the Field: When acquiring an NMR spectrum, be aware that boronic acids can form cyclic anhydrides (boroxines) upon dehydration. This can lead to the appearance of additional, sometimes broad, signals in the spectrum. Running the NMR in the presence of a small amount of D₂O can help identify the exchangeable -OH and -NH₂ protons.

Synthesis of this compound

The most common laboratory-scale synthesis of this compound starts from the corresponding nitro-substituted precursor, 3-nitro-4-methylphenylboronic acid. The transformation is a standard nitro group reduction.

Synthetic Workflow: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for nitro group reduction, typically affording high yields of the desired amine with minimal side products.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol: Nitro Group Reduction

This protocol is adapted from general procedures for the reduction of aromatic nitro compounds.[2][3]

  • Vessel Preparation: To a hydrogenation flask or a suitable pressure vessel, add 3-nitro-4-methylphenylboronic acid (1.0 eq).

  • Catalyst and Solvent Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C), typically 5-10 mol% by weight. Add a suitable solvent such as methanol or ethanol to dissolve the starting material.

  • Inerting the Atmosphere: Seal the vessel and purge thoroughly with an inert gas (e.g., nitrogen or argon) to remove all oxygen.

  • Hydrogenation: Introduce hydrogen gas (H₂), either from a balloon (for atmospheric pressure) or to a pressure of 1-3 atm in a Parr shaker apparatus.

  • Reaction: Stir the reaction mixture vigorously at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 2-12 hours).

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel again with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization.

Purification by Recrystallization

Purification is critical to remove residual catalyst and any byproducts. While the optimal solvent system must be determined empirically, a common choice for aminophenylboronic acids is a mixed solvent system.

  • Rationale: The goal is to find a solvent or solvent pair where the compound is soluble at high temperatures but sparingly soluble at low temperatures.[4] For amino-functionalized aromatic compounds, ethanol/water or ethyl acetate/heptane are often effective systems.[5]

  • Procedure:

    • Dissolve the crude solid in a minimal amount of a hot "good" solvent (e.g., ethanol).

    • If impurities remain undissolved, perform a hot gravity filtration.

    • To the hot, clear solution, slowly add a "poor" solvent (e.g., water or heptane) dropwise until the solution becomes faintly cloudy (the cloud point).

    • Add a drop or two of the hot "good" solvent to redissolve the precipitate.

    • Allow the solution to cool slowly to room temperature, then in an ice bath, to induce crystallization.

    • Collect the pure crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form C(sp²)-C(sp²) bonds. This reaction is a cornerstone of modern synthesis, enabling the construction of biaryl and heteroaryl motifs prevalent in pharmaceuticals and organic materials.[6]

The Catalytic Cycle and Key Considerations

The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple. Understanding this mechanism is key to troubleshooting and optimization.

Caption: The generalized catalytic cycle for the Suzuki-Miyaura reaction.

From the Field: With aminophenylboronic acids, two key challenges arise:

  • Protodeboronation: This is the hydrolytic cleavage of the C-B bond, replacing the boronic acid with a hydrogen atom. It is a major competing side reaction, especially under aqueous basic conditions at elevated temperatures.[7]

  • Catalyst Inhibition: The lone pair on the amino group can coordinate to the palladium center, potentially inhibiting catalytic activity.

Strategic Protocol Development for Suzuki-Miyaura Coupling

To overcome these challenges, careful selection of the catalyst system, base, and reaction conditions is paramount. The presence of both an electron-donating amino group and a sterically influential ortho-methyl group makes this substrate moderately challenging.

Recommended Catalyst Systems: For electron-rich or sterically hindered boronic acids, standard catalysts like Pd(PPh₃)₄ may be sluggish. More effective systems often employ bulky, electron-rich phosphine ligands that promote the reductive elimination step and stabilize the active Pd(0) species.[8]

  • Buchwald Ligands: Biarylphosphine ligands such as SPhos and XPhos are highly effective for challenging couplings.[9][10]

  • Precatalysts: Using modern palladium precatalysts (e.g., XPhos Pd G3) can provide more consistent generation of the active Pd(0) catalyst.[9]

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling this compound with an aryl bromide (Ar-Br).

  • Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), this compound (1.2–1.5 eq), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 eq).

    • Causality: Using a slight excess of the boronic acid helps drive the reaction to completion and compensates for potential decomposition via protodeboronation. A strong, non-nucleophilic base like K₃PO₄ is often effective.

  • Inert Atmosphere: Seal the vial with a septum and thoroughly purge with an inert gas (argon or nitrogen) for 5-10 minutes. This is critical to prevent oxidation of the Pd(0) catalyst and homocoupling of the boronic acid.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1–3 mol%) and the corresponding ligand if not using a precatalyst.

  • Solvent Addition: Add a degassed solvent system. A mixture of an organic solvent and water (e.g., 1,4-Dioxane/H₂O in a 4:1 ratio) is common.

    • Causality: The water is necessary to solubilize the inorganic base and facilitate the formation of the active boronate species for transmetalation. The organic solvent ensures solubility of the organic components and the catalyst.

  • Reaction: Place the sealed vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80–110 °C).

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Work-up & Purification: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude biaryl product is typically purified by flash column chromatography on silica gel.

Stability and Handling: Mitigating Protodeboronation

The stability of this compound is a critical practical consideration. The primary degradation pathway is protodeboronation, which is accelerated by pH, temperature, and the presence of water.[7]

The MIDA Boronate Strategy

For particularly sensitive substrates or multi-step syntheses, protecting the boronic acid as an N-methyliminodiacetic acid (MIDA) boronate ester is an exceptionally powerful strategy.

  • Principle: The MIDA ligand forms a stable, tetracoordinate sp³-hybridized boron center. This protected form is a bench-stable, crystalline solid that is unreactive under anhydrous Suzuki coupling conditions.[11][12] The boronic acid can be liberated in situ under mild aqueous basic conditions, allowing for a "slow release" that minimizes protodeboronation.[13]

Caption: Reversible protection of a boronic acid as a MIDA boronate ester.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound.

  • Hazards: The compound is classified as a skin irritant and causes serious eye irritation. It may also cause respiratory irritation.[1]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (nitrogen or argon) to minimize moisture uptake and potential degradation.[7]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile reagent for the construction of complex molecular architectures. Its successful application, particularly in Suzuki-Miyaura cross-coupling, hinges on a clear understanding of its reactivity and potential side reactions. By employing robust protocols, selecting appropriate catalyst systems, and implementing strategies to mitigate protodeboronation, researchers can effectively leverage this building block to advance projects in drug discovery and materials science. This guide serves as a foundational resource, grounded in established chemical principles and practical, field-tested experience.

References

  • Benchchem. (2026). Catalyst selection for difficult Suzuki couplings with functionalized boronic acids. Benchchem Technical Support.
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  • Sigma-Aldrich. (n.d.).
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  • National Institutes of Health. (n.d.). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters.
  • Mastering Suzuki Coupling: A Guide to 4-Methylphenylboronic Acid. (n.d.).
  • ResearchGate. (2025). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
  • National Institutes of Health. (n.d.). Organoborane coupling reactions (Suzuki coupling).
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • Sigma-Aldrich. (n.d.). (3-amino-4-methylphenyl)boronic acid hydrochloride AldrichCPR.
  • Junsei Chemical Co. Ltd. (n.d.). This compound.
  • TCI Chemicals. (n.d.). Price List 2023-24-CSIR.xlsx.
  • Benchchem. (2025). Stability issues of 4-Aminophenylboronic acid hydrochloride in solution.
  • University of Pittsburgh. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid.
  • ECHEMI. (n.d.). 22237-12-3, this compound hydrochloride Formula.
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An In-depth Technical Guide to 3-Amino-4-methylphenylboronic Acid: Structure, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on 3-Amino-4-methylphenylboronic acid. It moves beyond a simple recitation of facts to provide an in-depth analysis of its molecular architecture, the causal factors behind its synthetic and reactive behavior, and its strategic importance as a molecular building block.

Foreword: The Strategic Value of a Substituted Phenylboronic Acid

In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection of building blocks is paramount. This compound (3-AMpBA) emerges not merely as another reagent, but as a highly versatile and functionalized scaffold. Its utility is rooted in the unique interplay of its three substituents on a stable phenyl ring: the boronic acid, a cornerstone of palladium-catalyzed cross-coupling; the amino group, a nucleophilic handle for further derivatization; and the methyl group, a subtle modulator of steric and electronic properties. This guide elucidates the core principles that make 3-AMpBA an indispensable tool for the construction of complex, biologically active molecules.[1][2]

Part 1: Molecular Architecture and Physicochemical Profile

The reactivity and utility of this compound are direct consequences of its molecular structure. The molecule consists of a central benzene ring substituted at positions 1, 3, and 4.

  • The Boronic Acid Moiety (-B(OH)₂): Located at position 1, this Lewis acidic group is the primary functional handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[3][4] Its ability to undergo transmetalation with a palladium center is the linchpin of its synthetic value.[3]

  • The Amino Group (-NH₂): At position 3, the amino group acts as a powerful electron-donating group by resonance. This increases the electron density of the aromatic ring, influencing its reactivity in coupling reactions. Furthermore, it serves as a crucial site for subsequent functionalization, allowing for the extension of the molecular scaffold, for instance, through amidation to build peptide-like structures.

  • The Methyl Group (-CH₃): Positioned ortho to the amino group and meta to the boronic acid, the methyl group provides a modest electron-donating effect through hyperconjugation and imparts specific steric constraints that can influence rotational dynamics and binding interactions in a final drug candidate.

This specific arrangement of substituents creates a molecule that is both a versatile coupling partner and a primed scaffold for further molecular elaboration.

3-Amino-4-methylphenylboronic_acid cluster_ring a1 C a2 C a1->a2 B B(OH)₂ a1->B a3 C a2->a3 a4 C a3->a4 N NH₂ a3->N a5 C a4->a5 C CH₃ a4->C a6 C a5->a6 a6->a1

Caption: 2D structure of this compound.

Physicochemical Data Summary

The following table summarizes the key quantitative properties of this compound, providing essential data for experimental design and safety assessment.

PropertyValueReference
IUPAC Name (3-amino-4-methylphenyl)boronic acid[2][5]
Synonyms 3-Amino-p-tolylboronic acid, 3-Amino-4-methylbenzeneboronic acid[1]
CAS Number 22237-12-3[1][2][5][6]
Molecular Formula C₇H₁₀BNO₂[1][2][5]
Molecular Weight 150.97 g/mol [1][2][5]
Appearance Light brown solid[1]
Melting Point ~250 °C (decomposes)[1]
Storage Store at 2 - 8 °C[1]

Part 2: Synthesis Protocol and Handling Considerations

A reliable supply of high-purity starting material is foundational to any research campaign. While several synthetic routes exist, a common and instructive method involves the reduction of the corresponding nitro-substituted precursor, 3-nitro-4-methylphenylboronic acid.[2]

Experimental Protocol: Synthesis via Nitro Group Reduction

This protocol is designed to be self-validating, with clear endpoints and purification steps.

Objective: To synthesize this compound from 3-nitro-4-methylphenylboronic acid.

Materials:

  • 3-nitro-4-methylphenylboronic acid

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Diatomaceous earth (e.g., Celite®)

  • Hydrogen gas (H₂) source

Step-by-Step Methodology:

  • Reaction Setup: In a hydrogenation flask, dissolve 1.0 equivalent of 3-nitro-4-methylphenylboronic acid in a suitable solvent mixture, such as MeOH or EtOAc.

    • Causality: Methanol and ethyl acetate are chosen for their ability to dissolve the starting material and for their inertness under hydrogenation conditions.

  • Catalyst Addition: Carefully add 1-5 mol% of 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

    • Causality: Pd/C is a highly efficient and standard catalyst for the reduction of aromatic nitro groups to anilines. The reaction is heterogeneous, simplifying catalyst removal post-reaction.

  • Hydrogenation: Seal the flask, purge with hydrogen gas, and then maintain a positive pressure of H₂ (typically 1-3 atm or via a balloon). Vigorously stir the reaction at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Workup and Filtration: Once the reaction is complete, carefully purge the flask with an inert gas to remove all hydrogen. Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst.

    • Causality: Filtration through diatomaceous earth is critical for the complete removal of the fine, pyrophoric palladium catalyst, ensuring the purity and safety of the final product.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purification: If necessary, the product can be purified by recrystallization or column chromatography to achieve high purity. The product is typically obtained as a light brown solid.

Synthesis_Workflow Start 3-Nitro-4-methylphenylboronic Acid in MeOH/EtOAc Catalyst Add 10% Pd/C Catalyst Start->Catalyst Hydrogenation Purge with H₂ Stir at RT Catalyst->Hydrogenation Monitor Monitor by TLC/LC-MS Hydrogenation->Monitor Monitor->Hydrogenation Incomplete Filter Filter through Diatomaceous Earth Monitor->Filter Complete Concentrate Concentrate under Reduced Pressure Filter->Concentrate End Pure this compound Concentrate->End

Caption: Workflow for the synthesis of 3-AMpBA.

Handling and Safety
  • Storage: this compound should be stored in a cool, dry place, typically between 2-8°C, away from oxidizing agents.[1]

  • Hazards: The compound is known to cause skin and serious eye irritation. May also cause respiratory irritation.[5][7] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

  • First Aid: In case of skin contact, wash with plenty of water.[7] For eye contact, rinse cautiously with water for several minutes.[7] If inhaled, move the person to fresh air.[7] Seek medical attention if irritation persists.

Part 3: Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of 3-AMpBA is its role in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[3] This reaction is a workhorse in drug discovery for synthesizing biaryl and substituted styrene motifs.[1][4]

Reaction Mechanism: A Self-Validating Catalytic Cycle

The mechanism involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.[4][8] Understanding this cycle is key to troubleshooting and optimizing the reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an aryl or vinyl halide (Ar-X), forming a Pd(II) complex.

  • Transmetalation: The boronic acid must first be activated by a base to form a more nucleophilic boronate species (e.g., [Ar'-B(OH)₃]⁻). This boronate then transfers its organic group (the 3-amino-4-methylphenyl moiety) to the Pd(II) center, displacing the halide.[8][9]

    • Causality: The base is not merely an additive; it is a critical mechanistic component required to increase the nucleophilicity of the boronic acid's organic substituent, enabling the transfer to the electropositive palladium center.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond of the desired biaryl product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Suzuki_Coupling_Cycle cluster_legend Legend pd0 Pd(0)L₂ (Active Catalyst) pdiihalide Ar-Pd(II)L₂-X pd0->pdiihalide Oxidative Addition pdiibiaryl Ar-Pd(II)L₂-Ar' pdiihalide->pdiibiaryl Transmetalation pdiibiaryl->pd0 Reductive Elimination product Ar-Ar' pdiibiaryl->product aryl_halide Ar-X aryl_halide->pdiihalide boronic_acid Ar'-B(OH)₂ + Base boronic_acid->pdiihalide Ar_prime Ar' = 3-Amino-4-methylphenyl

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Exemplary Protocol: Synthesis of a Biaryl Compound

Objective: To couple this compound with a generic aryl bromide.

Materials:

  • This compound (1.2 equivalents)

  • Aryl Bromide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents)

  • Solvent (e.g., Toluene/Water, Dioxane/Water, or DMF)

Step-by-Step Methodology:

  • Reaction Setup: To a reaction vessel, add the aryl bromide, this compound, and the base.

  • Inert Atmosphere: Purge the vessel with an inert gas (argon or nitrogen) for 10-15 minutes.

    • Causality: The Pd(0) catalyst is oxygen-sensitive. Removing oxygen is crucial to prevent catalyst oxidation and deactivation, ensuring a complete reaction.

  • Solvent and Catalyst Addition: Add the degassed solvent(s) followed by the palladium catalyst.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. If a biphasic system was used, separate the layers. Extract the aqueous layer with an organic solvent (e.g., EtOAc). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired biaryl product.

Part 4: Significance in Drug Discovery and Development

The boronic acid functional group has shed its historical perception of toxicity and is now recognized as a valuable pharmacophore.[10][11] This is exemplified by the FDA approval of boronic acid-containing drugs like bortezomib (Velcade®) for treating multiple myeloma.[10][11]

3-AMpBA is a key building block in this arena for several reasons:

  • Proteasome Inhibition: The boronic acid moiety can form a reversible covalent bond with the N-terminal threonine residue in the active site of the proteasome, leading to potent enzyme inhibition.[10] This mechanism is a validated strategy for anticancer therapies.[10]

  • Bio-conjugation and Sensing: Boronic acids are known to form stable, reversible esters with diols, a motif present in many biological molecules like sugars and catechols.[1][12] This property makes them valuable for developing sensors and targeted drug delivery systems.[1]

  • Scaffold Diversity: As demonstrated by the Suzuki coupling protocol, 3-AMpBA provides a reliable entry point to novel biaryl structures. The amino group can be further elaborated to modulate solubility, introduce new binding motifs, or attach linkers, making it a highly adaptable platform for generating compound libraries for screening.[2]

Conclusion

This compound is a testament to the power of molecular design. The precise placement of its functional groups—the reactive boronic acid, the versatile amino handle, and the modulating methyl group—creates a reagent of exceptional value. For the medicinal chemist and drug development professional, it is not just a means to form a C-C bond, but a strategic starting point for the rational design of complex, high-value molecules with therapeutic potential. Its robust reactivity, well-understood mechanisms, and proven utility solidify its position as a core component in the modern synthetic chemist's toolkit.

References

  • (3-Amino-4-methylphenyl)boronic acid | C7H10BNO2 | CID 2737803 - PubChem.
  • (3-Amino-4-methylphenyl)boronic acid--hydrogen chloride (1/1) - PubChem.
  • This compound (----) Junsei Chemical Co.Ltd. Junsei Chemical Co., Ltd. [Link]
  • Molecular recognition with boronic acids—applications in chemical biology - PMC - NIH.
  • Suzuki reaction - Wikipedia. Wikipedia. [Link]
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
  • Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
  • The Suzuki Reaction - Andrew G Myers Research Group. Harvard University. [Link]
  • (3-amino-4-methylphenyl)boronic acid (C7H10BNO2) - PubChemLite. PubChemLite. [Link]
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central.
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals. Beilstein Journal of Organic Chemistry. [Link]
  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI. [Link]

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The Advent and Ascendance of Aminophenylboronic Acids: A Technical Guide for the Modern Researcher

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Aminophenylboronic acids (APBAs), a captivating class of organoboron compounds, have carved a significant niche in the landscape of modern chemistry and biomedicine. Characterized by a phenyl ring functionalized with both an amino group and a boronic acid moiety, these molecules possess a unique chemical versatility that has propelled their application from synthetic building blocks to sophisticated tools in diagnostics and therapeutics. This in-depth technical guide provides a comprehensive overview of the discovery, history, synthesis, and multifaceted applications of aminophenylboronic acids, tailored for researchers, scientists, and professionals in drug development. We will delve into the fundamental principles governing their reactivity, explore detailed synthetic methodologies, and illuminate their pivotal role in enzyme inhibition, glucose sensing, and targeted drug delivery.

A Historical Perspective: From Frankland's Forerunner to a Modern Mainstay

The journey of boronic acids began in 1860, when Edward Frankland reported the first synthesis and isolation of a simple boronic acid, ethylboronic acid.[1][2][3] This pioneering work laid the groundwork for the entire class of organoboron compounds. However, the ascent of boronic acids, and specifically aminophenylboronic acids, to their current prominence is a more recent narrative, largely fueled by the advent of palladium-catalyzed cross-coupling reactions.

The Nobel Prize-winning Suzuki-Miyaura coupling reaction, first reported in the late 1970s, proved to be a watershed moment for boronic acid chemistry.[4] This reaction, which forges carbon-carbon bonds with remarkable efficiency and selectivity, established boronic acids as indispensable reagents in organic synthesis.[4] The inclusion of an amino group on the phenyl ring of a boronic acid introduced a new dimension of functionality, opening doors to a host of applications in medicinal chemistry and materials science. While a singular "discoverer" of aminophenylboronic acids is not readily identifiable in the historical record, their rise to significance is intrinsically linked to the expanding utility of the Suzuki coupling and a growing appreciation for their unique biological interactions. The early 2000s saw a surge in research exploring the synthesis and application of functionalized arylboronic acids, including APBAs, for the rapid construction of complex, biologically active molecules.[5]

The Chemical Core: Structure, Properties, and Synthesis

The defining feature of an aminophenylboronic acid is the presence of both an acidic boronic acid group (-B(OH)₂) and a basic amino group (-NH₂) on a benzene ring. This dual functionality imparts amphoteric character and provides multiple handles for chemical modification. The position of the amino group relative to the boronic acid (ortho, meta, or para) significantly influences the molecule's electronic properties, pKa, and steric hindrance, thereby dictating its reactivity and binding affinities.

Synthesis of Aminophenylboronic Acids: Key Methodologies

The synthesis of aminophenylboronic acids can be achieved through several routes, often starting from the corresponding nitro- or halo-substituted anilines. A common and effective strategy involves the catalytic hydrogenation of a nitrophenylboronic acid.

Experimental Protocol: Synthesis of 4-Aminophenylboronic Acid via Hydrogenation [6]

This protocol outlines a typical procedure for the synthesis of 4-aminophenylboronic acid from 4-nitrophenylboronic acid.

  • Materials:

    • 4-Nitrophenylboronic acid

    • Absolute ethanol

    • Palladium on carbon (Pd/C, 5 wt%)

    • Nitrogen gas

    • Hydrogen gas

  • Procedure:

    • In a hydrogenation reaction vessel, add 16.7 g (0.1 mol) of 4-nitrophenylboronic acid and 300 mL of absolute ethanol.[6]

    • To this mixture, add 0.835 g of palladium on carbon (0.5 wt%).[6]

    • Purge the reaction vessel with nitrogen gas five times to establish an inert atmosphere.[6]

    • Heat the mixture to reflux and maintain a hydrogen gas pressure of 1 atm.[6]

    • Monitor the reaction progress (typically 4 hours).

    • After the reaction is complete, cool the mixture and filter to remove the palladium catalyst.

    • The filtrate containing the product can be further purified by recrystallization to yield 4-aminophenylboronic acid as a white solid powder.[6]

Another widely used approach, particularly for producing the more stable pinacol esters, involves a palladium-catalyzed borylation of a haloaniline.

Experimental Protocol: Synthesis of 4-Aminophenylboronic Acid Pinacol Ester [7]

This protocol describes the synthesis of 4-aminophenylboronic acid pinacol ester from 4-bromoaniline.

  • Materials:

    • 4-Bromoaniline

    • Bis(pinacolato)diboron

    • Potassium acetate

    • Dioxane

    • PdCl₂(dppf) (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II))

    • Nitrogen gas

  • Procedure:

    • To a solution of 4-bromoaniline (1.0g, 5.8mmol) and bis(pinacolato)diboron (1.78g, 7.0mmol) in dioxane (15.0mL), add potassium acetate (1.71g, 17.4mmol) while stirring.[7]

    • Deaerate the reaction mixture by bubbling nitrogen through it for 30 minutes.[7]

    • Add PdCl₂(dppf) (0.21g, 0.3mmol) to the mixture.[7]

    • Stir the reaction at 100°C for 6 hours, monitoring its progress by thin-layer chromatography (TLC).[7]

    • Upon completion, remove the dioxane under reduced pressure and quench the residue with water.[7]

    • Extract the product with ethyl acetate.[7]

    • Concentrate the organic layer and purify the crude product using column chromatography to obtain 4-aminophenylboronic acid pinacol ester.[7]

The Realm of Application: From Catalysis to Clinical Candidates

The unique structural attributes of aminophenylboronic acids have led to their widespread adoption in diverse scientific fields. Their ability to act as both a versatile building block in organic synthesis and a functional moiety for biological recognition underscores their importance.

Enzyme Inhibition: A Boron-Centric Approach to Drug Design

Boronic acids are well-established as potent inhibitors of serine proteases. The electrophilic boron atom can form a stable, yet reversible, tetrahedral intermediate with the hydroxyl group of a serine residue in the enzyme's active site. This mechanism has been successfully exploited in the development of several FDA-approved drugs. Aminophenylboronic acid derivatives have shown significant potential as enzyme inhibitors, with applications in oncology and beyond. Their derivatives have been investigated as inhibitors of receptor tyrosine kinases (RTKs), which are crucial regulators of cellular processes often dysregulated in cancer.

Diagram: Simplified Signaling Pathway Inhibition

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling RTK Receptor Tyrosine Kinase (RTK) Pathway Signaling Pathway RTK->Pathway Activation Proliferation Cell Proliferation & Survival Pathway->Proliferation Stimulation APBA_Inhibitor APBA-Derived Inhibitor APBA_Inhibitor->RTK Inhibition

Caption: APBA derivatives can inhibit receptor tyrosine kinases, blocking downstream signaling pathways.

Glucose Sensing: A Sweet Spot for Boronic Acids

A hallmark of phenylboronic acids is their ability to reversibly bind with cis-diols, a structural motif present in saccharides like glucose. This interaction forms a cyclic boronate ester, a reaction that can be transduced into a measurable signal. This property has made APBAs a cornerstone in the development of non-enzymatic glucose sensors, offering a more stable and cost-effective alternative to traditional enzyme-based methods.

These sensors often employ electrochemical or optical detection methods. For instance, the binding of glucose to an APBA-functionalized electrode can alter its electrochemical impedance, providing a quantitative measure of glucose concentration.[5] Similarly, fluorescent dyes can be incorporated into APBA-based systems, where glucose binding modulates the fluorescence output.

Table 1: Performance of a Non-Enzymatic Glucose Sensor based on 3-Aminophenylboronic Acid

ParameterValueTechnique
AnalyteGlucoseElectrochemical Impedance Spectroscopy
Linear Range1.0 x 10⁻⁸ - 1.0 x 10⁻³ M
Limit of Detection8.53 x 10⁻⁹ M

Data compiled from a study on a 3-APBA functionalized screen-printed carbon electrode.[5]

Diagram: Glucose Sensing Mechanism

G APBA APBA BoronateEster Cyclic Boronate Ester APBA->BoronateEster + Glucose Glucose Glucose (cis-diol) Glucose->BoronateEster Signal Detectable Signal BoronateEster->Signal Generates

Caption: Reversible binding of glucose to APBA forms a boronate ester, generating a signal.

Drug Delivery: Smart Systems for Targeted Therapy

The reversible interaction of APBAs with diols has also been ingeniously applied in the design of "smart" drug delivery systems. Polymeric nanoparticles functionalized with APBAs can be engineered to release their therapeutic cargo in response to specific biological triggers, such as changes in glucose concentration or pH.

For instance, insulin can be encapsulated within APBA-containing polymer nanoparticles. In the presence of high glucose levels, the glucose competes with the insulin for binding to the boronic acid moieties, causing the nanoparticles to swell and release the encapsulated insulin. This creates a self-regulating system that mimics the function of pancreatic beta cells.

Future Horizons

The field of aminophenylboronic acids continues to evolve, with ongoing research focused on the development of novel derivatives with tailored properties. Efforts to fine-tune the pKa of the boronic acid group to match physiological pH are crucial for enhancing their efficacy in biological systems. Furthermore, the integration of APBAs into advanced materials and nanostructures promises to unlock new applications in areas such as diagnostics, catalysis, and bio-orthogonal chemistry. As our understanding of the intricate interplay between structure and function deepens, aminophenylboronic acids are poised to remain at the forefront of chemical and biomedical innovation.

References

  • Frankland, E. (1860). On a new series of organic compounds containing boron. Proceedings of the Royal Society of London, 10, 568-572. [Link]
  • de Faria, E. H., et al. (2018). Non-Enzymatic Impedimetric Sensor Based on 3-Aminophenylboronic Acid Functionalized Screen-Printed Carbon Electrode for Highly Sensitive Glucose Detection. Chemosensors, 6(4), 57. [Link]
  • Pereira Silva, M., et al. (2021).
  • Google Patents. (2019). Synthetic method of 3-aminophenylboronic acid. CN109467569B.
  • MolecularCloud. (2025). A Comprehensive Overview of Boronic Acids & Derivatives.
  • Google Patents. (n.d.).
  • Borates Today. (2021). Boronic Acid.
  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. [Link]
  • Das, S., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(42), 7761-7764. [Link]

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An In-depth Technical Guide on the Solubility and Stability of 3-Amino-4-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Data Gap for 3-Amino-4-methylphenylboronic Acid

In the landscape of pharmaceutical and materials science research, this compound stands out as a versatile building block, particularly in Suzuki-Miyaura cross-coupling reactions. Its unique structure, featuring both an amino group and a boronic acid moiety on a toluene backbone, offers intriguing possibilities for the synthesis of complex molecules. However, a significant challenge for researchers is the conspicuous absence of comprehensive, publicly available quantitative data on its solubility and stability. This guide is crafted to address this knowledge gap, not by presenting non-existent data, but by providing a robust theoretical framework and detailed, field-proven experimental protocols. By leveraging data from structurally similar analogs and adhering to internationally recognized guidelines, this document empowers researchers to generate the precise, reliable data they need for their specific applications.

Section 1: Physicochemical Properties and Structural Analogs

This compound is a light brown solid with a molecular weight of 150.97 g/mol and a high melting point, suggesting strong intermolecular forces in its solid state.[1] A crucial characteristic of many boronic acids, including this one, is their propensity to exist in equilibrium with their cyclic anhydride form, the boroxine. This equilibrium can be influenced by factors such as concentration, solvent, and the presence of water, which in turn affects solubility and stability measurements.

To build a predictive model for the behavior of this compound, we will consider two key structural analogs:

  • 3-Aminophenylboronic acid: This analog shares the aminophenylboronic acid core, providing insight into the impact of the polar amino group and its hydrogen bonding capabilities on solubility. It is reported to be soluble in water, as well as polar organic solvents like Dimethyl Sulfoxide (DMSO) and methanol.[1][2]

  • 4-Methylphenylboronic acid: This analog informs on the influence of the hydrophobic methyl group and the phenylboronic acid scaffold. It is generally described as being soluble in most organic solvents but insoluble in water.

Based on these analogs, it is reasonable to hypothesize that this compound will exhibit moderate to good solubility in polar organic solvents and limited, but present, solubility in aqueous media, influenced by the interplay of its hydrophilic amino and boronic acid groups and its hydrophobic methylphenyl core.

Section 2: A Deep Dive into Solubility Assessment

Understanding the solubility of this compound is paramount for its effective use in synthesis, formulation, and biological assays. This section provides a comprehensive guide to determining its solubility profile.

Theoretical Considerations and Solvent Selection

The "like dissolves like" principle is a foundational concept in predicting solubility. The presence of the polar amino and hydroxyl groups suggests that polar solvents capable of hydrogen bonding will be effective. The aromatic ring and methyl group contribute to its nonpolar character, suggesting some solubility in less polar organic solvents. A judicious selection of solvents for screening should therefore include:

  • Polar Protic Solvents: Water, Methanol, Ethanol

  • Polar Aprotic Solvents: Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)

  • Nonpolar Solvents: Toluene, Hexanes

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The OECD Test Guideline 105 provides a robust and widely accepted "shake-flask" method for determining the solubility of substances in water and can be adapted for organic solvents.[3][4][5][6][7]

Objective: To determine the saturation solubility of this compound in a given solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Volumetric flasks

  • Thermostatic shaker bath

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE or nylon)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Step-by-Step Methodology:

  • Preparation of a Saturated Solution: Add an excess amount of this compound to a volumetric flask containing the chosen solvent. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Tightly cap the flask and place it in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium. A preliminary test can help determine the necessary equilibration time.

  • Phase Separation: Once equilibrium is reached, cease agitation and allow the undissolved solid to settle. Maintain the flask at the constant test temperature.

  • Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

  • Quantification: Accurately dilute the filtered solution with a suitable mobile phase and analyze the concentration of this compound using a validated HPLC method.

  • Data Analysis: Calculate the solubility in units of g/L or mol/L. Repeat the experiment at least in triplicate to ensure the reliability of the results.

Diagram of the Solubility Determination Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sampling Sampling cluster_analysis Analysis prep1 Add excess solid to solvent prep2 Seal flask prep1->prep2 equil1 Place in thermostatic shaker prep2->equil1 equil2 Agitate for 24-48h at constant T equil1->equil2 samp1 Cease agitation, allow to settle equil2->samp1 samp2 Withdraw supernatant samp1->samp2 samp3 Filter with syringe filter samp2->samp3 ana1 Dilute sample samp3->ana1 ana2 Quantify by HPLC ana1->ana2 ana3 Calculate solubility ana2->ana3

Caption: Workflow for solubility determination via the shake-flask method.

Section 3: Unraveling the Stability Profile

The stability of this compound is a critical parameter, influencing its shelf-life, handling requirements, and performance in chemical reactions. Boronic acids are known to be susceptible to several degradation pathways.

Key Degradation Pathways
  • Protodeboronation: This is a common degradation pathway for arylboronic acids, where the carbon-boron bond is cleaved, replacing the boronic acid group with a hydrogen atom. This process can be influenced by pH, temperature, and the presence of catalysts.

  • Oxidation: The boronic acid moiety can be oxidized, particularly in the presence of oxidizing agents or under aerobic conditions, leading to the formation of phenolic byproducts.

  • Anhydride Formation (Boroxine): As previously mentioned, the reversible formation of a cyclic trimer anhydride (boroxine) through the dehydration of three boronic acid molecules is a key characteristic. While this is an equilibrium process, it can impact the perceived purity and reactivity of the material.

Recommended Storage and Handling

Based on general knowledge of boronic acid stability and supplier recommendations, the following conditions are advised for storing and handling this compound:

ParameterRecommendationRationale
Temperature 2-8 °C[1]To minimize the rate of potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen)To prevent oxidation.
Moisture Protect from moistureTo minimize hydrolysis and shifts in the boroxine equilibrium.
Light Store in a dark placeTo prevent potential photodegradation.
Protocol for a Comprehensive Stability Study

A robust stability study should be conducted in line with the principles outlined in the ICH Q1A guideline.[8][9][10][11][12] This involves subjecting the compound to a variety of stress conditions to identify potential degradants and establish a re-test period or shelf life.

Objective: To evaluate the stability of this compound under various environmental conditions.

Methodology:

  • Forced Degradation Studies:

    • Acid/Base Hydrolysis: Expose a solution of the compound to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions at room temperature and elevated temperatures (e.g., 60 °C).

    • Oxidation: Treat a solution of the compound with an oxidizing agent (e.g., 3% H₂O₂).

    • Thermal Stress: Expose the solid compound to elevated temperatures (e.g., 60 °C, 80 °C).

    • Photostability: Expose the solid compound and its solution to light according to ICH Q1B guidelines.

  • Long-Term and Accelerated Stability Studies:

    • Store samples of the solid compound under controlled conditions as defined by ICH guidelines (e.g., 25 °C/60% RH for long-term and 40 °C/75% RH for accelerated).

    • Withdraw samples at predetermined time points (e.g., 0, 3, 6, 9, 12 months for long-term).

  • Analytical Monitoring:

    • At each time point, analyze the samples using a stability-indicating HPLC method. This method must be validated to separate the parent compound from all potential degradation products.

    • Monitor for changes in appearance, purity (assay), and the formation of degradants.

Diagram of the Stability Testing Workflow

G cluster_stress Forced Degradation cluster_formal Formal Stability cluster_analysis Analysis at Time Points stress1 Acid/Base Hydrolysis ana1 Appearance stress1->ana1 stress2 Oxidation (H2O2) stress2->ana1 stress3 Thermal Stress stress3->ana1 stress4 Photostability stress4->ana1 formal1 Long-Term (25°C/60%RH) formal1->ana1 formal2 Accelerated (40°C/75%RH) formal2->ana1 ana2 Purity (HPLC) ana1->ana2 ana3 Degradant Profile ana2->ana3

Sources

A Spectroscopic Guide to 3-Amino-4-methylphenylboronic Acid: Structural Elucidation Through NMR and IR Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Amino-4-methylphenylboronic acid is a versatile bifunctional molecule of significant interest to researchers in medicinal chemistry and materials science.[1] Its unique structure, incorporating a boronic acid moiety, an amino group, and a methyl group on a phenyl ring, makes it a valuable building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. The boronic acid functional group also allows for reversible covalent interactions with diols, a property exploited in the development of sensors and bioconjugates.[1]

A thorough understanding of the spectroscopic characteristics of this compound is paramount for its effective utilization. Spectroscopic data provides a fingerprint of the molecule, confirming its identity, purity, and structural integrity. This in-depth technical guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound, offering insights for researchers, scientists, and drug development professionals.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound directly influence its spectroscopic output. The aromatic ring, with its distinct substitution pattern, gives rise to characteristic signals in both NMR and IR spectroscopy. The protons and carbons of the phenyl ring, the methyl group, the amino group, and the boronic acid moiety each have unique chemical environments that can be probed by these techniques.

cluster_sample Sample Preparation cluster_nmr NMR Experiment cluster_data Data Processing & Analysis Dissolve Sample Dissolve ~10-20 mg of sample in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) Acquire 1H Spectrum Acquire ¹H NMR spectrum Dissolve Sample->Acquire 1H Spectrum Acquire 13C Spectrum Acquire ¹³C NMR spectrum Dissolve Sample->Acquire 13C Spectrum Process FID Fourier transform and phase correct the raw data (FID) Acquire 1H Spectrum->Process FID Acquire 13C Spectrum->Process FID Integrate & Analyze Integrate peaks and analyze chemical shifts and coupling constants Process FID->Integrate & Analyze Structure Confirmation Correlate spectral data with molecular structure Integrate & Analyze->Structure Confirmation

Caption: A generalized workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will show characteristic absorption bands for the N-H, O-H, C-H, C=C, and B-O bonds.

Key IR Absorption Bands

Wavenumber (cm⁻¹)Bond VibrationFunctional Group
3400-3200 (broad)O-H stretchBoronic acid
3500-3300 (two bands)N-H stretchPrimary amine
3100-3000C-H stretchAromatic
2980-2850C-H stretchMethyl
1620-1580N-H bendPrimary amine
1600-1450C=C stretchAromatic ring
1380-1320B-O stretchBoronic acid
850-750C-H out-of-plane bendAromatic (substitution pattern)

Interpretation of the IR Spectrum:

  • O-H and N-H Stretching Region: A broad absorption band between 3400-3200 cm⁻¹ is characteristic of the O-H stretching of the boronic acid group, often broadened due to hydrogen bonding. [2][3]The N-H stretching of the primary amine typically appears as two sharp bands in the 3500-3300 cm⁻¹ region.

  • C-H Stretching Region: Aromatic C-H stretching vibrations are observed between 3100-3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group appears between 2980-2850 cm⁻¹.

  • Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that are unique to the molecule. [4]Key vibrations in this region include the C=C stretching of the aromatic ring, the N-H bending of the amine, and the strong B-O stretching of the boronic acid group. The pattern of C-H out-of-plane bending vibrations can also provide information about the substitution pattern on the aromatic ring.

cluster_sample_prep Sample Preparation cluster_ir_acq IR Spectrum Acquisition cluster_ir_analysis Data Analysis Prepare KBr Pellet Mix a small amount of sample with dry KBr and press into a transparent pellet Acquire Spectrum Place the sample in an FTIR spectrometer and acquire the spectrum Prepare KBr Pellet->Acquire Spectrum Or Prepare Nujol Mull Alternatively, grind the sample with Nujol oil Or Prepare Nujol Mull->Acquire Spectrum Identify Peaks Identify the wavenumbers of the major absorption bands Acquire Spectrum->Identify Peaks Assign Functional Groups Assign the identified peaks to specific bond vibrations and functional groups Identify Peaks->Assign Functional Groups Confirm Structure Confirm the presence of expected functional groups Assign Functional Groups->Confirm Structure

Caption: A generalized workflow for solid-state IR analysis.

Experimental Protocols

NMR Sample Preparation and Analysis
  • Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Insert the NMR tube into the spectrometer. The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field.

  • Data Acquisition: Acquire the ¹H NMR spectrum using appropriate parameters (e.g., number of scans, relaxation delay). Subsequently, acquire the ¹³C NMR spectrum, which may require a longer acquisition time due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and setting the reference (e.g., the residual solvent peak).

  • Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

IR Sample Preparation and Analysis (KBr Pellet Method)
  • Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the infrared spectrum over the desired range (typically 4000-400 cm⁻¹).

  • Analysis: Identify the positions (in cm⁻¹) of the major absorption bands and correlate them with the characteristic vibrations of the functional groups present in the molecule.

Conclusion

The combination of NMR and IR spectroscopy provides a comprehensive and unambiguous characterization of this compound. The predicted ¹H and ¹³C NMR data, along with the characteristic IR absorption bands, offer a detailed picture of the molecular structure. This guide serves as a valuable resource for scientists, enabling them to confidently identify and utilize this important chemical compound in their research and development endeavors. The provided protocols offer a standardized approach to obtaining high-quality spectroscopic data, ensuring consistency and reliability in experimental results.

References

  • Beachell, H. C., & Beistel, D. W. (1964). Nuclear Magnetic Resonance Spectra of Phenylboronic Acids. Inorganic Chemistry, 3(7), 1028-1032.
  • Royal Society of Chemistry. (n.d.). 17O NMR studies of boronic acids and their derivatives.
  • Faniran, J. A., & Shurvell, H. F. (1968). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Journal of Chemistry, 46(12), 2089-2095.
  • Canadian Science Publishing. (1968). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Journal of Chemistry.
  • Valenzuela, S. A., Howard, J. R., Park, H. M., Darbha, S., & Anslyn, E. V. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15076.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000696).
  • Sounderya, N., & Zhang, Y. (2004). Infrared Detection of a Phenylboronic Acid Terminated Alkane Thiol Monolayer on Gold Surfaces. Langmuir, 20(10), 4136–4143.
  • PubChem. (n.d.). (3-Amino-4-methylphenyl)boronic acid--hydrogen chloride (1/1).
  • Junsei Chemical Co., Ltd. (n.d.). This compound.
  • Specac Ltd. (n.d.). Interpreting Infrared Spectra.
  • Chemistry Steps. (n.d.). Infrared (IR) Spectroscopy Practice Problems.
  • ResearchGate. (n.d.). Figure S12. 13 C-NMR spectrum of...
  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
  • PhytoBank. (n.d.). 13C NMR Spectrum (PHY0121471).
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • UCLA Chemistry & Biochemistry. (n.d.). IR Chart.
  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra.

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The Strategic Application of 3-Amino-4-methylphenylboronic Acid in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Emergence of Substituted Phenylboronic Acids in Medicinal Chemistry

In the landscape of contemporary drug discovery, the pursuit of molecular scaffolds that offer a blend of synthetic versatility, biological activity, and favorable pharmacokinetic properties is paramount. Among the privileged structures that have gained prominence, boronic acids, and particularly substituted phenylboronic acid derivatives, have carved a significant niche.[1][2] Their unique ability to form reversible covalent bonds with biological targets, coupled with their utility as key building blocks in carbon-carbon bond formation, has positioned them as invaluable tools for the medicinal chemist.[1] This guide focuses on a specific, yet highly versatile reagent: 3-Amino-4-methylphenylboronic acid . We will delve into its core applications, providing not just a theoretical overview, but a practical, in-depth exploration of its role in the synthesis of targeted therapeutics, with a particular focus on kinase inhibitors. The strategic placement of the amino and methyl groups on the phenylboronic acid core imparts distinct properties that can be leveraged to enhance potency, selectivity, and drug-like characteristics of the final compounds. This document is intended for researchers, scientists, and drug development professionals, offering a technical narrative grounded in field-proven insights and methodologies.

I. Core Attributes and Synthetic Versatility of this compound

This compound is a bifunctional reagent, possessing both a nucleophilic amino group and a synthetically versatile boronic acid moiety. This unique combination allows for its application in a variety of drug discovery contexts.

The Cornerstone of Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound in drug discovery lies in its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[3] This reaction is a powerful and widely used method for the formation of biaryl and heteroaryl-aryl structures, which are common motifs in many approved drugs.[4][5][6] The presence of the amino group can modulate the electronic properties of the boronic acid, influencing its reactivity in the catalytic cycle. The methyl group, in turn, can provide steric hindrance and influence the conformational preferences of the resulting biaryl product, which can be crucial for optimizing binding to a biological target.

II. Application in the Synthesis of Targeted Kinase Inhibitors: A Case Study

The true potential of this compound is best illustrated through its application in the synthesis of targeted therapeutics. A notable example is its use as a key building block in the development of potent and selective kinase inhibitors.[7][8] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[9]

Case Study: CHMFL-ABL-053 - A Potent BCR-ABL/SRC/p38 Kinase Inhibitor

A compelling example of the strategic use of this compound is in the synthesis of CHMFL-ABL-053 , a potent inhibitor of BCR-ABL, SRC, and p38 kinases, which are implicated in Chronic Myeloid Leukemia (CML).[8]

Chemical Structure of CHMFL-ABL-053: 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide[8]

The synthesis of this molecule highlights the importance of the 3-Amino-4-methylphenyl moiety in achieving high potency and selectivity.

Quantitative Data: Biological Activity and Pharmacokinetics of CHMFL-ABL-053

The following table summarizes the key biological and pharmacokinetic data for CHMFL-ABL-053, demonstrating the successful application of the this compound building block.

ParameterValueReference
Target Kinases BCR-ABL, SRC, p38[8]
ABL1 IC50 70 nM[8]
K562 Cell Line GI50 14 nM[8]
KU812 Cell Line GI50 25 nM[8]
MEG-01 Cell Line GI50 16 nM[8]
Half-life (rats) > 4 hours[8]
Oral Bioavailability (rats) 24%[8]
Experimental Protocol: Suzuki-Miyaura Coupling in the Synthesis of a Key Intermediate

The following is a representative, detailed protocol for a Suzuki-Miyaura coupling reaction, a critical step in the synthesis of many kinase inhibitors, using this compound as a key reagent. This protocol is based on established methodologies for the coupling of aminophenylboronic acids with heterocyclic chlorides.[4][5][10]

Reaction: Suzuki-Miyaura coupling of this compound with a 2,4-dichloropyrimidine derivative.

Materials:

  • This compound

  • 2,4-Dichloropyrimidine derivative

  • Palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf))

  • Base (e.g., K2CO3, Cs2CO3, or K3PO4)

  • Solvent (e.g., 1,4-dioxane/water, DME, or toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask or microwave reaction vessel, add the 2,4-dichloropyrimidine derivative (1.0 equiv), this compound (1.2 equiv), and the base (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (0.02-0.05 equiv). Then, add the degassed solvent mixture (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. The reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine completion. Microwave irradiation can often significantly reduce reaction times.[5]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired 2-(3-amino-4-methylphenyl)-4-chloropyrimidine intermediate.

III. The Strategic Advantage of the 3-Amino and 4-Methyl Substituents

The specific substitution pattern of this compound is not arbitrary. These functional groups play a crucial role in the drug design process:

  • The 3-Amino Group: This group serves as a key point of attachment for subsequent chemical modifications. In the case of CHMFL-ABL-053, it forms a crucial amine linkage to the pyrimidine core.[8] Furthermore, the amino group can act as a hydrogen bond donor, facilitating interactions with the target protein and contributing to binding affinity. Its position meta to the boronic acid influences the electronic properties of the ring, which can affect the reactivity in the Suzuki coupling.

  • The 4-Methyl Group: The methyl group in the para position provides steric bulk, which can be used to probe and occupy specific pockets within the ATP-binding site of a kinase. This can enhance both potency and selectivity by disfavoring binding to other kinases that have a different topography in that region. The methyl group also increases the lipophilicity of the fragment, which can influence the pharmacokinetic properties of the final molecule, such as cell permeability and metabolic stability.

IV. Broader Applications in Bioconjugation and Drug Delivery

Beyond its role in synthesizing small molecule inhibitors, the unique properties of this compound lend themselves to applications in bioconjugation and targeted drug delivery.

Protein Modification and Immobilization

The boronic acid moiety can form reversible covalent bonds with diols, which are present in many biomolecules, including glycoproteins.[7][11] This property can be exploited to immobilize proteins on a solid support for various biochemical assays. The amino group on the phenyl ring provides a convenient handle for attaching the boronic acid to a linker or directly to a protein.[7]

Experimental Protocol: Protein Conjugation with an Aminophenylboronic Acid Derivative

The following is a general protocol for the conjugation of a protein to a 3-aminophenylboronic acid derivative, based on established methods.[11]

Materials:

  • Protein of interest (e.g., Bovine Serum Albumin - BSA)

  • 3-Aminophenylboronic acid

  • N-(3-(Dimethylamino)propyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Solution Preparation: Dissolve the protein (e.g., BSA) and 3-aminophenylboronic acid in MES buffer (pH 6.0).

  • Activation: Add EDC to the solution under constant stirring. EDC will activate the carboxylic acid groups on the protein (aspartic and glutamic acid residues) for reaction with the amino group of the boronic acid derivative.

  • Reaction: Allow the reaction to proceed overnight at room temperature.

  • Purification: Purify the resulting protein-boronic acid conjugate using a size-exclusion chromatography column (e.g., Sephadex G-25) to remove unreacted reagents.

  • Characterization: The conjugate can be characterized by techniques such as SDS-PAGE and MALDI-TOF mass spectrometry to confirm the modification.

V. Conclusion and Future Perspectives

This compound has emerged as a strategically important building block in modern drug discovery. Its synthetic tractability, particularly in the robust and versatile Suzuki-Miyaura cross-coupling reaction, allows for the efficient construction of complex molecular architectures. The case study of CHMFL-ABL-053 demonstrates how the judicious incorporation of this moiety can lead to the development of potent and selective kinase inhibitors with promising preclinical profiles.[8] The presence of both an amino and a methyl group on the phenylboronic acid scaffold provides medicinal chemists with multiple avenues to fine-tune the pharmacological and pharmacokinetic properties of their drug candidates. As our understanding of disease biology continues to grow, the demand for versatile and strategically functionalized building blocks like this compound will undoubtedly increase, further solidifying its role in the development of the next generation of targeted therapies.

VI. References

  • Stoffers, T. S., et al. (2001). Phenylboronic Acid−Salicylhydroxamic Acid Bioconjugates. 1. A Novel Boronic Acid Complex for Protein Immobilization. Bioconjugate Chemistry, 12(4), 553-560.

  • Analytical Products / Alfa Chemistry. Phenylboronic Acid-Salicylhydroxamic Acid Bioconjugates. 1. A Novel Boronic Acid Complex for Protein Immobilization.

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 2-Amino-4-chloropyridine.

  • Gulla, S., et al. (2018). Synthesis and Evaluation of Protein–Phenylboronic Acid Conjugates as Lectin Mimetics. ACS Omega, 3(10), 13686-13695.

  • Pinto, A., et al. (2018). Boronic Acids as Bioorthogonal Probes for Site-Selective Labeling of Proteins. Angewandte Chemie International Edition, 57(40), 13032-13044.

  • ResearchGate. The isolated yield of product 3 after Suzuki coupling of...

  • Merlic, C. A., et al. (2009). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron Letters, 50(26), 3329-3331.

  • Lin, Y.-L., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7549-7570.

  • ResearchGate. IC 50 Values for Compounds in the EGFR Enzyme Assays EGFR IC 50 (nM) (95% CI) a.

  • Liu, X., et al. (2018). Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia. Journal of Medicinal Chemistry, 61(1), 185-201.

  • ResearchGate. Values of IC 10 , IC 50 and IC 90 obtained from inhibitor curves of AG494 and AG1478.

  • Kolar, M., et al. (2019). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 24(18), 3321.

  • ACS Publications. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins.

  • Google Patents. (2018). US10059714B2 - Protein kinase B inhibitors.

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.

  • Yarmoluk, S. M., et al. (2016). Design and synthesis of novel protein kinase CK2 inhibitors on the base of 4-aminothieno[2,3-d]pyrimidines. European Journal of Medicinal Chemistry, 115, 145-157.

  • da Silva, A. F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(11), 2664.

  • Bazan, H. A., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. European Journal of Medicinal Chemistry, 202, 112600.

  • Roy, D., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 26(11), 3169.

  • Perlovich, G. L., et al. (2006). N-(3-Hydroxyphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 62(8), o3627-o3628.

  • ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids a.

  • ResearchGate. Calculated IC50 values for Tyrosine Kinase Inhibitors.

  • ResearchGate. Biochemical IC 50 values for the PI3K inhibitors against class I PI3K enzymes and mTOR.

  • Crews, C. M., et al. (2017). Patent Application Publication US 2017/0121321 A1.

  • National Center for Biotechnology Information. (2010-). Probe Reports from the NIH Molecular Libraries Program.

  • Bazan, H. A., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. PubMed Central.

  • Bazan, H. A., et al. (2020). N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyre. European Journal of Medicinal Chemistry, 202, 112600.

  • Perera, M. A., et al. (2004). Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator. Xenobiotica, 34(3), 273-280.

  • Bazan, H. A., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. PubMed.

  • Hansen, L. K., et al. (2006). N-(3-Hydroxyphenyl)acetamide. ResearchGate.

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The Strategic Role of 3-Amino-4-methylphenylboronic Acid in Advanced Bioconjugation: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond the Linker, a Paradigm of Controlled Bioconjugation

In the landscape of modern drug development and biological research, the covalent attachment of molecules to proteins, carbohydrates, and other biomacromolecules—a process known as bioconjugation—has become a cornerstone technology. The precision and stability of the linkage are paramount to the efficacy of antibody-drug conjugates (ADCs), the specificity of diagnostic probes, and the functionality of biomaterials. Within the diverse toolkit of bioconjugation chemistry, boronic acids have emerged as uniquely versatile reagents. Their ability to form reversible covalent bonds with cis-1,2- and -1,3-diols, prevalent in carbohydrates, offers a powerful handle for targeting glycoproteins and other glycosylated structures.

This guide delves into the specific role and application of 3-Amino-4-methylphenylboronic acid , a strategically functionalized arylboronic acid, in the realm of bioconjugation. We will move beyond a mere recitation of protocols to provide a deeper understanding of the underlying chemical principles, the rationale for experimental design, and the practical nuances that empower researchers to harness the full potential of this reagent. This document is intended for chemists, biochemists, and drug development professionals who seek not only to perform bioconjugation but to master it.

The Molecular Logic of this compound: A Tale of Two Substituents

The utility of this compound in bioconjugation is not accidental; it is a direct consequence of the electronic and steric effects imparted by its amino and methyl substituents. Understanding these influences is critical to appreciating its unique reactivity profile.

The Boronic Acid Warhead: A Reversible Covalent Interaction

At its core, the bioconjugation potential of this compound lies in the electrophilic nature of its boron atom. This allows it to react with the nucleophilic hydroxyl groups of cis-diols, found abundantly in saccharides such as glucose and sialic acid, to form stable cyclic boronate esters.[1] This reaction is a dynamic equilibrium, the stability of which is highly dependent on pH.[2]

The general mechanism of boronate ester formation is depicted below:

Figure 1: General scheme of boronate ester formation.

The Influence of the 3-Amino Group: Tuning Acidity and Reactivity

The position of the amino group at the meta position (C3) is a key design feature. Unlike an amino group at the para position, which would strongly donate electron density to the boronic acid group through resonance, the meta-amino group has a less pronounced electronic effect. This is crucial because a lower pKa of the boronic acid is generally desirable for efficient binding at physiological pH (~7.4).[3] The binding of boronic acids to diols is most effective in their tetrahedral boronate form, which is favored at a pH above the pKa.[3] While the electron-donating nature of the amino group slightly increases the pKa compared to unsubstituted phenylboronic acid, its placement at the meta position mitigates this effect, striking a balance between stability and reactivity at physiological pH.

The Role of the 4-Methyl Group: Steric and Hydrophobic Contributions

The methyl group at the para position (C4) introduces both steric and hydrophobic characteristics. The steric bulk of the methyl group can influence the binding selectivity towards different diol configurations on a glycoprotein. Furthermore, the increased hydrophobicity can enhance the interaction with less polar pockets on a protein surface, potentially leading to more stable bioconjugates.

Experimental Protocols: A Step-by-Step Guide to Glycoprotein Labeling

The following protocol provides a general framework for the labeling of a glycoprotein with this compound. It is essential to optimize the conditions for each specific biomolecule.

Materials and Reagents
  • Glycoprotein of interest: (e.g., Horseradish Peroxidase, Fetuin) at a concentration of 1-5 mg/mL in a suitable buffer.

  • This compound: High purity (≥97%).

  • Activation Reagent (optional, for amine coupling): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

  • Labeling Buffer: Phosphate-buffered saline (PBS) or borate buffer, pH 7.4-8.5. The optimal pH should be determined empirically, as the highest affinity for diols is often observed in this range.[2]

  • Quenching Solution: Tris-HCl or hydroxylamine solution.

  • Purification System: Size-exclusion chromatography (e.g., Sephadex G-25) or dialysis.

Labeling Procedure

This protocol describes a direct conjugation to sialic acid residues on a glycoprotein.

  • Preparation of Glycoprotein: Dissolve the glycoprotein in the labeling buffer to the desired concentration.

  • Preparation of Boronic Acid Stock Solution: Prepare a concentrated stock solution of this compound in an organic solvent miscible with the labeling buffer (e.g., DMSO).

  • Conjugation Reaction:

    • Add the this compound stock solution to the glycoprotein solution to achieve a final molar excess of the boronic acid (typically 10- to 100-fold molar excess over the glycoprotein).

    • Incubate the reaction mixture at room temperature or 37°C for 2-4 hours with gentle agitation. The optimal time and temperature should be determined for each specific system.

  • Purification of the Conjugate:

    • Remove the excess, unreacted this compound by size-exclusion chromatography or dialysis against a suitable buffer.

    • Monitor the purification process by measuring the protein concentration (e.g., Bradford assay) and, if a chromophore is introduced, the absorbance at the corresponding wavelength.

G A Prepare Glycoprotein Solution (1-5 mg/mL in PBS, pH 7.4-8.5) C Add Boronic Acid to Glycoprotein (10-100x molar excess) A->C B Prepare this compound Stock Solution (in DMSO) B->C D Incubate (2-4 hours, RT or 37°C) C->D E Purify Conjugate (Size-Exclusion Chromatography or Dialysis) D->E F Characterize Conjugate (Mass Spectrometry, SDS-PAGE) E->F

Figure 2: Workflow for glycoprotein labeling.

Quantitative Analysis and Performance Metrics

The success of a bioconjugation reaction is quantified by its efficiency, stability, and the affinity of the resulting conjugate.

Binding Affinity and pH Dependence

The binding affinity of boronic acids to diols is typically characterized by the dissociation constant (Kd). A lower Kd value indicates a stronger interaction. The binding is highly pH-dependent, with optimal binding generally occurring at a pH slightly above the pKa of the boronic acid.

Phenylboronic Acid DerivativeTarget DiolDissociation Constant (Kd) (mM) at pH 7.4Reference
Monoboronic acid probeGlucose28.5[4]
Monoboronic acid probeFructose6.5[4]
3-Aminophenylboronic acidFructose~1.37 (Calculated from Ka)[5]

Table 1: Representative dissociation constants for phenylboronic acid derivatives with monosaccharides. Note: Specific data for this compound is limited in the public domain; these values provide a comparative context.

Stability of the Boronate Ester Linkage

While the boronate ester bond is covalent, it is also reversible. The stability of the conjugate is a critical parameter, especially for in vivo applications. The half-life of the boronate ester can be influenced by pH, with increased stability often observed at neutral to slightly basic pH.[6] For applications requiring a more permanent linkage, strategies to form more stable boron-nitrogen heterocycles can be employed.[7]

Characterization of the Bioconjugate

Thorough characterization is essential to confirm the successful conjugation and to determine the degree of labeling.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to determine the molecular weight of the conjugate, confirming the addition of the boronic acid moiety.[8] Tandem mass spectrometry (MS/MS) can be employed to identify the specific sites of conjugation.

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): A shift in the molecular weight of the protein on an SDS-PAGE gel can indicate successful conjugation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For smaller proteins or peptides, 1H and 11B NMR can provide detailed structural information about the boronate ester linkage.[9]

Comparative Landscape and Strategic Advantages

The choice of a boronic acid derivative for a specific application depends on the desired reactivity, stability, and target biomolecule.

Feature3-Aminophenylboronic AcidThis compound 4-Fluorophenylboronic acid
Key Substituent 3-Amino3-Amino, 4-Methyl4-Fluoro
Electronic Effect Moderately electron-donatingModerately electron-donating and weakly electron-donatingStrongly electron-withdrawing
Predicted pKa Slightly higher than phenylboronic acidSimilar to 3-aminophenylboronic acidLower than phenylboronic acid
Potential Advantage Balanced reactivity and stability at physiological pHEnhanced hydrophobic interactions, potential for steric selectivityHigher affinity at physiological pH due to lower pKa
Potential Disadvantage May require slightly basic pH for optimal bindingSteric hindrance might affect binding to some diolsMay exhibit off-target reactivity

Table 2: Comparative overview of selected phenylboronic acid derivatives for bioconjugation.

Future Perspectives and Advanced Applications

The unique properties of this compound open doors to a range of advanced applications:

  • Targeted Drug Delivery: The ability to selectively target glycoproteins overexpressed on cancer cells makes it a promising linker for ADCs.

  • Biosensors: The reversible nature of the boronate ester bond can be exploited in the design of glucose and other saccharide sensors.

  • Smart Biomaterials: The pH-responsive nature of the boronate ester linkage can be used to create stimuli-responsive hydrogels and other biomaterials.

Conclusion: A Versatile Tool for Precision Bioconjugation

This compound is more than just another building block; it is a rationally designed reagent that offers a nuanced approach to bioconjugation. By understanding the interplay of its functional groups, researchers can fine-tune their conjugation strategies to achieve high efficiency, selectivity, and stability. As the demand for more sophisticated bioconjugates continues to grow, the strategic application of well-defined reagents like this compound will undoubtedly play a pivotal role in advancing the frontiers of medicine and biotechnology.

References

  • A Mild and Simple Method for Making MIDA Boron
  • boronic esters - Organic Syntheses Procedure. Organic Syntheses. [Link]
  • Highly Water Soluble Monoboronic Acid Probes that Shows Optical Sensitivity to Glucose Based on 4-Sulfo-1,8-Naphthalic Anhydride. (2011). NIH. [Link]
  • A 1000-mL, three-necked, round-bottomed flask equipped with a PTFE-coated magnetic stir bar is charged with - Organic Syntheses Procedure. Organic Syntheses. [Link]
  • This compound - Chem-Impex. Chem-Impex. [Link]
  • Boronic Acid-Based Glucose Detection for Liver Three-Dimensional Cellular Models. (2022). NIH. [Link]
  • High efficiency labeling of glycoproteins on living cells. (2007). NIH. [Link]
  • 3 - Organic Syntheses Procedure. Organic Syntheses. [Link]
  • Boron enabled bioconjugation chemistries. (2024). PMC - PubMed Central. [Link]
  • (3-Amino-4-methylphenyl)boronic acid--hydrogen chloride (1/1). PubChem. [Link]
  • Glycan labeling strategies and their use in identification and quantific
  • 3-Aminophenylboronic acid. PubChem. [Link]
  • The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids. (2019). PMC - NIH. [Link]
  • Synthesis and Characterization of Phenylboronic Acid-Modified Insulin With Glucose-Dependent Solubility. (2022). Frontiers. [Link]
  • "Mass Spectrometry-based Strategies for Protein Characterization: Amylo" by Ke Li. (2020). Washington University Open Scholarship. [Link]
  • Fig. S10 NMR spectra of 3-(biotinylamino)phenylboronic acid.
  • Toward Accurate pH-Dependent Binding Constant Predictions Using Molecular Docking and Constant-pH MD Calcul
  • NMR of large proteins: mastering methyl labeling for high-resolution analysis. NMR-BIO. [Link]
  • Analysis of 20 Amino Acids with the Kairos Amino Acid Kit Using UPLC-MS for Biomedical Research. (2018).
  • Computation of pH-Dependent Binding Free Energies. (2017). PMC - NIH. [Link]
  • This compound (----) Junsei Chemical Co.Ltd,. Junsei Chemical Co.Ltd. [Link]
  • Understanding the Molecular Structure of the Sialic Acid-Phenylboronic Acid Complex by using a Combined NMR Spectroscopy and DFT Study: Toward Sialic Acid Detection at Cell Membranes. Merck Millipore. [Link]
  • Mass Spectrometry-Based Comparative Analysis of N‑Glycosylation Alterations in Three Human Body Fluids in Parkinson's Disease. (2025). PubMed Central. [Link]
  • (PDF) Sialic Acid-Targeted Biointerface Materials and Bio-Applications. (2025).
  • 3-Acyl-4-Pyranone as a Lysine Residue-Selective Bioconjugation Reagent for Peptide and Protein Modification | Request PDF.

Sources

3-Amino-4-methylphenylboronic Acid: A Strategic Building Block for Advanced Organic Electronics

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Foreword: The Unseen Architect of Next-Generation Organic Electronics

In the dynamic landscape of organic electronics, the pursuit of novel materials with tailored functionalities is paramount. Among the vast arsenal of molecular building blocks, functionalized phenylboronic acids have emerged as indispensable tools for the synthesis of high-performance organic semiconductors. This guide focuses on a particularly strategic, yet often overlooked, derivative: 3-Amino-4-methylphenylboronic acid. Its unique combination of a reactive boronic acid group, an electron-donating amino group, and a sterically influential methyl group offers a level of synthetic versatility and property modulation that is critical for the advancement of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). This document provides an in-depth exploration of its synthesis, properties, and applications, grounded in established scientific principles and practical, field-proven insights.

Part 1: Foundational Principles: Why this compound?

The utility of this compound in organic electronics stems from its multifunctional nature, which allows for precise tuning of the electronic and morphological properties of organic semiconductors.

  • The Boronic Acid Moiety: This group is a cornerstone of Suzuki coupling reactions, a powerful and widely used method for forming carbon-carbon bonds. This enables the facile incorporation of the 3-amino-4-methylphenyl unit into polymeric or small molecule backbones, which is a fundamental step in the creation of custom-designed organic semiconductors.

  • The Amino Group: As an electron-donating group, the amino functionality significantly influences the highest occupied molecular orbital (HOMO) energy level of the resulting material. This is a critical parameter for optimizing charge injection and transport in organic electronic devices. Furthermore, the amino group can serve as a site for secondary functionalization, allowing for the attachment of other groups to further tune the material's properties.

  • The Methyl Group: The strategic placement of the methyl group ortho to the amino group introduces a degree of steric hindrance. This can be exploited to control the planarity and intermolecular packing of the final organic semiconductor, which in turn affects its charge transport characteristics and solid-state morphology.

These three components work in concert to provide a powerful lever for molecular engineering, enabling the rational design of materials with optimized performance for specific organic electronic applications.

Part 2: Synthesis and Physicochemical Properties

A reliable and scalable synthesis of this compound is crucial for its widespread adoption. The most common synthetic route is a multi-step process starting from 2-methyl-5-nitroaniline.

Synthetic Workflow:

A typical synthetic pathway is illustrated below:

Synthesis_of_3_Amino_4_methylphenylboronic_acid start 2-Methyl-5-nitroaniline step1 Diazotization (NaNO2, HCl, 0-5 °C) start->step1 step2 Sandmeyer Reaction (CuBr, HBr) step1->step2 product1 2-Bromo-4-methyl-1-nitrobenzene step2->product1 step3 Grignard Formation (Mg, THF) product1->step3 step4 Borylation (B(OMe)3) step3->step4 step5 Hydrolysis (H2O, H+) step4->step5 product2 4-Methyl-3-nitrophenylboronic acid step5->product2 step6 Reduction (Fe, HCl or H2, Pd/C) product2->step6 final_product This compound step6->final_product

Figure 1: A representative synthetic scheme for this compound.

Detailed Experimental Protocol: Synthesis of 4-Methyl-3-nitrophenylboronic acid
  • Diazotization of 2-Methyl-5-nitroaniline:

    • Suspend 2-methyl-5-nitroaniline (1.0 eq) in a mixture of concentrated HCl and water at 0-5 °C.

    • Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in concentrated HBr.

    • Slowly add the cold diazonium salt solution to the CuBr solution.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Extract the product, 2-bromo-4-methyl-1-nitrobenzene, with a suitable organic solvent (e.g., dichloromethane).

    • Purify the crude product by column chromatography.

  • Grignard Formation and Borylation:

    • To a flame-dried flask under an inert atmosphere (e.g., Argon), add magnesium turnings (1.5 eq) and a crystal of iodine in anhydrous THF.

    • Slowly add a solution of 2-bromo-4-methyl-1-nitrobenzene (1.0 eq) in anhydrous THF to initiate the Grignard reaction.

    • After the formation of the Grignard reagent, cool the mixture to -78 °C.

    • Slowly add trimethyl borate (1.5 eq) and stir at -78 °C for 2 hours, then allow to warm to room temperature overnight.

  • Hydrolysis:

    • Quench the reaction by slowly adding it to a cold aqueous HCl solution.

    • Stir vigorously for 1 hour.

    • Extract the aqueous layer with an organic solvent.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-methyl-3-nitrophenylboronic acid.

Reduction to this compound:

The final step involves the reduction of the nitro group to an amine.

  • Iron-mediated Reduction:

    • Dissolve 4-methyl-3-nitrophenylboronic acid (1.0 eq) in a mixture of ethanol and water.

    • Add iron powder (5.0 eq) and concentrated HCl (catalytic amount).

    • Heat the mixture to reflux for 4 hours.

    • Cool the reaction, filter through Celite, and neutralize the filtrate.

    • Extract the product with an organic solvent and purify by recrystallization or column chromatography.

Key Physicochemical Properties:
PropertyValueSignificance in Organic Electronics
Molecular Weight150.97 g/mol Influences solubility and processability.
AppearanceOff-white to light brown powderIndicator of purity.
SolubilitySoluble in polar organic solvents (e.g., THF, DMF, DMSO)Crucial for solution-based processing of organic electronic devices.
Melting Point>300 °C (decomposes)Indicates thermal stability.
HOMO/LUMO LevelsDependent on the final polymer/molecule structureThe amino group raises the HOMO level, facilitating hole injection.

Part 3: Applications in Organic Electronic Devices

The true potential of this compound is realized in its application as a monomer for the synthesis of advanced organic semiconductors.

Organic Light-Emitting Diodes (OLEDs):

In OLEDs, materials incorporating the 3-amino-4-methylphenyl moiety can be employed in the emissive layer or the hole transport layer. The electron-donating amino group can enhance the hole injection and transport properties, leading to lower turn-on voltages and higher device efficiencies. The steric hindrance from the methyl group can prevent aggregation-caused quenching, thereby improving the solid-state luminescence quantum yield.

Organic Photovoltaics (OPVs):

For OPV applications, this building block is valuable for constructing donor materials in bulk heterojunction solar cells. The ability to tune the HOMO level via the amino group is critical for achieving an optimal energy level alignment with the acceptor material, which is essential for efficient exciton dissociation and charge generation.

Organic Field-Effect Transistors (OFETs):

In OFETs, the charge carrier mobility is highly dependent on the molecular packing in the solid state. The 3-amino-4-methylphenyl unit can be used to control the intermolecular interactions and morphology of the semiconductor film, thereby influencing the charge transport characteristics. The steric effect of the methyl group can be strategically used to favor either a face-on or edge-on packing orientation, which is crucial for optimizing the performance of top-gate and bottom-gate OFET architectures, respectively.

Part 4: Case Study: Synthesis of a Donor-Acceptor Copolymer for OPVs

To illustrate the practical application of this compound, we will consider the synthesis of a donor-acceptor (D-A) copolymer for OPV applications. In this example, this compound serves as the precursor to the donor unit, which is then copolymerized with an acceptor monomer via a Suzuki coupling reaction.

Workflow for D-A Copolymer Synthesis:

DA_Copolymer_Synthesis cluster_donor Donor Monomer Synthesis cluster_acceptor Acceptor Monomer boronic_acid This compound protection N-Protection (e.g., Boc anhydride) boronic_acid->protection coupling1 Suzuki Coupling with Dibromo-Aromatic protection->coupling1 deprotection Deprotection coupling1->deprotection donor_monomer Functionalized Donor Monomer deprotection->donor_monomer polymerization Suzuki Polymerization (Pd catalyst, base, solvent) donor_monomer->polymerization acceptor_monomer Dibromo-Acceptor Monomer (e.g., Benzothiadiazole derivative) acceptor_monomer->polymerization copolymer D-A Copolymer polymerization->copolymer

Figure 2: General workflow for the synthesis of a D-A copolymer using a derivative of this compound.

Detailed Protocol: Suzuki Polymerization
  • Monomer Preparation: Synthesize the protected donor monomer from this compound and ensure the purity of the dibromo-acceptor monomer.

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve the donor monomer (1.0 eq), the acceptor monomer (1.0 eq), and a palladium catalyst (e.g., Pd(PPh3)4, 1-5 mol%) in an anhydrous, degassed solvent (e.g., toluene or DMF).

  • Base Addition: Add an aqueous solution of a base (e.g., K2CO3 or Cs2CO3, 3-4 eq), also degassed.

  • Polymerization: Heat the reaction mixture to 80-110 °C and stir vigorously for 24-72 hours. Monitor the progress of the polymerization by GPC.

  • Workup and Purification:

    • Cool the reaction mixture and pour it into a precipitating solvent (e.g., methanol).

    • Collect the crude polymer by filtration.

    • Purify the polymer by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, chloroform) to remove catalyst residues and low molecular weight oligomers.

    • The final polymer is typically obtained from the chloroform fraction.

Part 5: Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low yield in boronic acid synthesisIncomplete Grignard formation; moisture contamination.Ensure all glassware is flame-dried and the reaction is under a strict inert atmosphere. Use freshly distilled anhydrous solvents.
Inconsistent polymerization resultsImpure monomers; inefficient catalyst; improper stoichiometry.Purify monomers meticulously. Use a fresh, active catalyst. Ensure a precise 1:1 stoichiometry of the monomers.
Poor solubility of the final polymerStrong intermolecular aggregation.Introduce solubilizing side chains on the monomers. The methyl group on the 3-amino-4-methylphenyl unit already aids in this.
Suboptimal device performancePoor film morphology; energy level mismatch.Optimize the film deposition conditions (e.g., solvent, annealing temperature). Re-evaluate the choice of acceptor monomer to fine-tune the energy levels.

Part 6: Conclusion and Future Outlook

This compound is a testament to the power of rational molecular design in advancing organic electronics. Its unique combination of functionalities provides a versatile platform for synthesizing a new generation of organic semiconductors with tailored properties. As the field continues to push the boundaries of device performance and stability, the strategic use of such well-designed building blocks will be more critical than ever. Future research will likely focus on incorporating this moiety into more complex, three-dimensional architectures and exploring its potential in emerging areas such as organic thermoelectrics and bioelectronics. The principles and protocols outlined in this guide provide a solid foundation for researchers and developers to unlock the full potential of this remarkable molecule.

References

  • Title: Suzuki-Miyaura Cross-Coupling Source: Organic Syntheses URL:[Link]
  • Title: The Sandmeyer Reaction Source: Chemical Reviews URL:[Link]
  • Title: Recent advances in the application of the Suzuki-Miyaura cross-coupling reaction in organic synthesis Source: RSC Advances URL:[Link]
  • Title: Design and synthesis of donor–acceptor conjugated polymers for solar cell applications Source: Chemical Society Reviews URL:[Link]
  • Title: Grignard Reagents: New Developments Source: Wiley Online Library URL:[Link]

The Versatility of 3-Amino-4-methylphenylboronic Acid in Advanced Materials Science: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Simple Building Block

3-Amino-4-methylphenylboronic acid (3-A-4-MPBA) is a bifunctional organoboron compound that has emerged as a cornerstone in the design and synthesis of sophisticated functional materials. Its unique molecular architecture, featuring a reactive boronic acid group and a versatile amino group on a methylated phenyl ring, provides a powerful platform for creating materials with tailored properties. The strategic placement of the amino and methyl groups influences the electronic properties and reactivity of the boronic acid moiety, making it a highly valuable tool for materials scientists. This guide delves into the core applications of 3-A-4-MPBA, elucidating the chemical principles and experimental methodologies that underpin its utility in sensors, stimuli-responsive polymers, and organic electronics. We will explore not just the "how," but the critical "why" behind its application, providing a robust technical foundation for researchers and developers in the field.

Core Properties of this compound

To appreciate its role in materials science, it is essential to understand the fundamental chemical characteristics of 3-A-4-MPBA.

PropertyValueReference
Molecular Formula C₇H₁₀BNO₂[1]
Molecular Weight 150.97 g/mol [1]
Appearance White to gray or brown crystalline powder[2]
CAS Number 22237-12-3[1]

The key to 3-A-4-MPBA's functionality lies in the interplay between its two primary functional groups:

  • The Boronic Acid Group (-B(OH)₂): This Lewis acidic group is the workhorse for molecular recognition. It has the remarkable ability to form reversible covalent bonds with cis-diols, which are common motifs in saccharides (like glucose), glycoproteins, and certain catechols.[3] This interaction is pH-dependent, typically favoring the formation of a more stable cyclic boronate ester under neutral to alkaline conditions.[4] This reversible binding is the foundation for its use in sensors and stimuli-responsive systems.

  • The Amino Group (-NH₂): This nucleophilic group serves as a versatile synthetic handle. It can be readily modified to introduce other functionalities, attach to polymer backbones, or alter the electronic properties of the molecule.[5] For instance, it can be acylated to create polymerizable monomers or used as a site for attaching fluorophores in sensor applications.

The methyl group (-CH₃) at the 4-position provides steric hindrance and electron-donating effects, which can subtly tune the reactivity and binding affinity of the boronic acid group.

Application I: High-Sensitivity Chemosensors

The ability of the boronic acid moiety to selectively bind with diols has been extensively exploited in the development of chemosensors, particularly for saccharides and other biologically relevant molecules.

Causality in Sensor Design: The Boronic Acid-Diol Interaction

The fundamental principle behind these sensors is the change in a measurable signal upon the binding of the target analyte to the boronic acid. This signal change can be optical (fluorescence, colorimetric) or electrochemical.

The interaction is a two-step process involving an equilibrium between the trigonal boronic acid and the tetrahedral boronate ion, with the latter being more reactive towards diols. The binding event alters the electronic environment of the boronic acid, which, if coupled to a signaling unit (like a fluorophore), can modulate its output. For instance, in many fluorescent sensors, the boronic acid group acts as a photoinduced electron transfer (PET) quencher. Upon binding to a diol, the electron-withdrawing nature of the boron center is altered, inhibiting the PET process and leading to an increase in fluorescence intensity.[6]

Diagram: Mechanism of a Boronic Acid-Based Fluorescent Sensor

G cluster_0 Unbound State (Low Fluorescence) cluster_1 Bound State (High Fluorescence) Fluorophore_Off Fluorophore BoronicAcid_Off Boronic Acid Group (-B(OH)₂) PET Photoinduced Electron Transfer (PET) (Quenching) BoronicAcid_Off->PET BoronateEster Cyclic Boronate Ester (with Diol) BoronicAcid_Off->BoronateEster PET->Fluorophore_Off Fluorophore_On Fluorophore BoronateEster->Fluorophore_On NoPET PET Disrupted Diol Diol Analyte (e.g., Glucose) G cluster_0 Low Glucose Environment (Stable Hydrogel) cluster_1 High Glucose Environment (Drug Release) Polymer1_Low Polymer Chain A Crosslink_Low Boronic Acid-Diol Crosslink Polymer1_Low->Crosslink_Low Polymer2_Low Polymer Chain B Crosslink_Low->Polymer2_Low GlucoseComplex Glucose-Boronic Acid Complex Crosslink_Low->GlucoseComplex + Glucose (Competitive Binding) Drug_Low Encapsulated Drug Polymer1_High Polymer Chain A Polymer1_High->GlucoseComplex Polymer2_High Polymer Chain B GlucoseComplex->Polymer2_High Drug_High Released Drug GlucoseComplex->Drug_High Hydrogel Swelling/ Disassembly Glucose Excess Glucose G cluster_0 1. Complex Formation cluster_1 2. Polymerization cluster_2 3. Template Removal cluster_3 4. Rebinding Template_Init Template Molecule (with Diol) Complex Pre-polymerization Complex Template_Init->Complex Monomer_Init Boronic Acid Monomer Monomer_Init->Complex Polymerized Polymer Matrix with Embedded Template Complex->Polymerized + Cross-linker + Initiator MIP Molecularly Imprinted Polymer (MIP) with Specific Cavity Polymerized->MIP Washing Template_Removed Template Molecule MIP->Template_Removed MIP_Rebound MIP with Rebound Template MIP->MIP_Rebound + Template G Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Intermediate Pd0->OxAdd Oxidative Addition Transmetal Transmetalation Intermediate OxAdd->Transmetal Transmetalation RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Reductive Elimination Product Coupled Product (R-R') RedElim->Product ArX Organohalide (R-X) ArX->OxAdd ArBoronic Boronic Acid (R'-B(OH)₂) ArBoronic->Transmetal Base Base Base->Transmetal

Sources

3-Amino-4-methylphenylboronic Acid: A Strategic Building Block for Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Amino-4-methylphenylboronic acid has emerged as a highly versatile and valuable building block in the field of organic synthesis, particularly within drug discovery and materials science. Its unique bifunctional nature, possessing both a nucleophilic amino group and a synthetically adaptable boronic acid moiety, allows for its strategic incorporation into a diverse array of complex molecular architectures. This technical guide provides an in-depth exploration of the core applications of this compound, focusing on its pivotal role in palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic underpinnings of these transformations, provide field-proven experimental protocols, and present data-driven insights to empower researchers in leveraging this reagent to its full potential.

Table of Contents
  • Introduction to this compound

  • Core Physicochemical Properties

  • Key Synthetic Applications

    • Suzuki-Miyaura Coupling: A Cornerstone for C-C Bond Formation

    • Buchwald-Hartwig Amination: Forging C-N Bonds

  • Experimental Protocols

    • Detailed Protocol for a General Suzuki-Miyaura Coupling Reaction

    • Detailed Protocol for a General Buchwald-Hartwig Amination

  • References

Introduction to this compound

This compound, also known as 3-amino-p-tolylboronic acid, is an organoboron compound that has garnered significant attention in synthetic chemistry.[1][2] Its utility stems from the orthogonal reactivity of its two functional groups. The boronic acid group is a key participant in a multitude of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds.[1][3][4] Simultaneously, the amino group can act as a nucleophile or be readily derivatized, providing a convenient handle for further molecular elaboration. This dual functionality makes it an invaluable precursor for the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1][5]

The presence of both the amino and methyl groups on the phenyl ring also influences the electronic properties and steric environment of the molecule, which can be strategically exploited to fine-tune the reactivity and selectivity of its transformations. This guide will focus on the practical application of this reagent in two of the most powerful cross-coupling methodologies in modern organic synthesis.

Core Physicochemical Properties

A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective application and for troubleshooting synthetic challenges.

PropertyValueSource
CAS Number 22237-12-3[1]
Molecular Formula C₇H₁₀BNO₂[1][6]
Molecular Weight 150.97 g/mol [1][6]
Appearance Light brown to white solid[1]
Melting Point >250 °C (decomposes)[1]
Solubility Soluble in methanol, DMSO; sparingly soluble in water.
Storage Store at 2-8 °C, protect from moisture and light.[1]

Note: this compound can exist in equilibrium with its anhydride (boroxine) form, especially upon storage. This is a common characteristic of arylboronic acids and does not typically impede its reactivity in cross-coupling reactions, although it may affect the apparent purity.

Key Synthetic Applications

The strategic value of this compound is most evident in its application in palladium-catalyzed cross-coupling reactions. These transformations have revolutionized the synthesis of biaryl and N-aryl motifs, which are prevalent in a vast number of biologically active compounds and functional materials.[7][8][9]

Suzuki-Miyaura Coupling: A Cornerstone for C-C Bond Formation

The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that facilitates the formation of a carbon-carbon bond between an organoboron compound and an organohalide or triflate.[3][10] this compound serves as an excellent coupling partner in these reactions, enabling the synthesis of complex biaryl structures.[4][11]

Causality in Experimental Choices:

  • Palladium Catalyst: The choice of palladium source (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)) and ligand is critical. Electron-rich and bulky phosphine ligands often enhance the rate of both oxidative addition and reductive elimination, leading to higher yields and faster reaction times.[10][12]

  • Base: A base is required to activate the boronic acid by forming a more nucleophilic "ate" complex. Common bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The choice of base can significantly impact the reaction outcome and must be compatible with the functional groups present in the substrates.[10]

  • Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, DMF) and an aqueous solution of the base is typically employed. The solvent system must be capable of dissolving both the organic and inorganic reagents to ensure an efficient reaction.

Suzuki_Miyaura_Coupling cluster_catalytic_cycle Catalytic Cycle cluster_reagents Reagents Pd(0) Pd(0) Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition Ar-X Pd(II)_Complex Ar-Pd(II)-X Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Ar'-B(OH)₂ Base Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0) Product Ar-Ar' Reductive_Elimination->Product Aryl_Halide Aryl Halide (Ar-X) Aryl_Halide->Oxidative_Addition Boronic_Acid 3-Amino-4-methylphenyl- boronic acid (Ar'-B(OH)₂) Boronic_Acid->Transmetalation caption Suzuki-Miyaura Coupling Workflow

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides or triflates.[13] While this compound itself is not the amine component in this reaction, its derivatives, where the boronic acid has been transformed, are frequently coupled with various amines. Conversely, the amino group of this compound can be protected, and the molecule can then undergo a Suzuki coupling, followed by deprotection and subsequent Buchwald-Hartwig amination. The inherent amino group provides a strategic point for diversification.

Causality in Experimental Choices:

  • Catalyst System: The development of specialized, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) has been crucial to the success and broad scope of this reaction.[12] These ligands facilitate the challenging reductive elimination step that forms the C-N bond.

  • Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS), is typically required to deprotonate the amine, making it a more active nucleophile in the catalytic cycle.[14]

  • Aryl Halide/Triflate: The reactivity of the aryl electrophile follows the general trend: I > Br > OTf > Cl. The choice of the leaving group can influence the required reaction conditions.[15]

Buchwald_Hartwig_Amination cluster_catalytic_cycle Catalytic Cycle cluster_reagents Reagents Pd(0) Pd(0) Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition Ar-X Pd(II)_Complex Ar-Pd(II)-X Oxidative_Addition->Pd(II)_Complex Amine_Coordination_Deprotonation Amine Coordination & Deprotonation Pd(II)_Complex->Amine_Coordination_Deprotonation HNR'R'' Base Amido_Complex [Ar-Pd(II)-NR'R''] Amine_Coordination_Deprotonation->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0) Product Ar-NR'R'' Reductive_Elimination->Product Aryl_Halide Aryl Halide (Ar-X) Aryl_Halide->Oxidative_Addition Amine Amine (HNR'R'') Amine->Amine_Coordination_Deprotonation caption Buchwald-Hartwig Amination Workflow

Caption: General workflow for the Buchwald-Hartwig amination reaction.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific substrates being used.

Detailed Protocol for a General Suzuki-Miyaura Coupling Reaction

This protocol describes the coupling of this compound with an aryl bromide.

Reagents and Equipment:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Pd(PPh₃)₄ (0.03 equiv)

  • 2 M Aqueous sodium carbonate (Na₂CO₃) solution

  • Toluene

  • Round-bottom flask, condenser, magnetic stirrer, nitrogen inlet, heating mantle

  • Standard workup and purification supplies (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and Pd(PPh₃)₄ (0.03 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times to establish an inert atmosphere.

  • Solvent and Base Addition: Add toluene (to make a ~0.2 M solution with respect to the aryl bromide) followed by the 2 M aqueous Na₂CO₃ solution (2.0 equiv).

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Detailed Protocol for a General Buchwald-Hartwig Amination

This protocol outlines the coupling of an aryl bromide with a primary amine, a common transformation for which the amino group of a derivatized this compound could be the coupling partner.

Reagents and Equipment:

  • Aryl bromide (1.0 equiv)

  • Primary amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • XPhos (0.08 equiv)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous toluene

  • Schlenk tube or similar reaction vessel, magnetic stirrer, nitrogen/argon inlet, heating mantle

  • Standard workup and purification supplies

Procedure:

  • Reaction Setup (Glovebox Recommended): In a glovebox, add NaOt-Bu (1.4 equiv), XPhos (0.08 equiv), and Pd₂(dba)₃ (0.02 equiv) to a Schlenk tube.

  • Reagent Addition: Remove the tube from the glovebox. Add the aryl bromide (1.0 equiv) and anhydrous toluene.

  • Amine Addition: Add the primary amine (1.2 equiv) via syringe.

  • Inert Atmosphere: Seal the Schlenk tube and purge with nitrogen or argon.

  • Reaction: Heat the mixture to 100-110 °C with stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride. Extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

Conclusion and Future Outlook

This compound is a powerful and versatile building block in modern organic synthesis. Its ability to participate in robust and reliable cross-coupling reactions like the Suzuki-Miyaura and, through its derivatives, the Buchwald-Hartwig amination, makes it an indispensable tool for the construction of complex molecular frameworks.[1][5] The strategic placement of the amino and methyl groups provides opportunities for further functionalization and influences the electronic nature of the aromatic ring, adding another layer of synthetic utility.

As the demand for novel pharmaceuticals and advanced materials continues to grow, the importance of efficient and modular synthetic strategies will only increase.[16][17] Building blocks like this compound, which enable the rapid and predictable assembly of molecular complexity, will remain at the forefront of innovation in chemical synthesis. Future research will likely focus on the development of even more efficient and sustainable catalytic systems for its application, as well as its incorporation into novel automated synthesis platforms.

References
  • Singh, V. K., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(9), 2615. [Link]
  • Wikipedia. (2023). Buchwald–Hartwig amination.
  • MDPI. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of Boronic Acids in Modern Pharmaceutical Synthesis.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Harnessing the Power of Boronic Acids: Applications in Pharmaceutical Synthesis.
  • PubChem. (n.d.). (3-Amino-4-methylphenyl)boronic acid--hydrogen chloride (1/1).
  • University of Toronto. (n.d.). Synthesis and applications of aminoboronic acids.
  • PubChem. (n.d.). (3-Amino-4-methylphenyl)boronic acid.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Suzuki Coupling: A Guide to 4-Methylphenylboronic Acid.
  • Organic Chemistry Portal. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination.
  • MDPI. (2020). Synthesis of Biologically Active Molecules through Multicomponent Reactions.
  • ResearchGate. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules.
  • Beilstein Journal of Organic Chemistry. (2019). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
  • Organic Syntheses. (n.d.). A 1000-mL, three-necked, round-bottomed flask equipped with a PTFE-coated magnetic stir bar is charged with.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • ChemRxiv. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules ?.
  • Beilstein Journal of Organic Chemistry. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
  • SHINDO-KANO LABORATORY. (n.d.). Synthesis of Bioactive compounds.
  • Molecules. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
  • MDPI. (2017). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions.
  • National Institutes of Health. (2021). Cu-Catalyzed Cross-Coupling of Nitroarenes with Aryl Boronic Acids to Construct Diarylamines.
  • ChemRxiv. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules.
  • Junsei Chemical Co.Ltd. (n.d.). This compound.
  • ChemRxiv. (2024). Selective copper-mediated cross-coupling of pyroglutamate post-translational modifications.
  • Macmillan Group - Princeton University. (2021). Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis.

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Introduction: The Versatility of a Substituted Phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical Exploration of 3-Amino-4-methylphenylboronic Acid

This guide provides a comprehensive overview of the theoretical methodologies employed to characterize this compound. Designed for researchers, chemists, and drug development professionals, this document delves into the computational workflows that illuminate the molecule's structural, electronic, and reactive properties, thereby guiding its application in advanced synthesis and medicinal chemistry.

This compound (also known as 3-Amino-p-tolylboronic acid) is a bifunctional organic compound featuring a phenyl ring substituted with a boronic acid group, an amino group, and a methyl group.[1][2] Its structural attributes make it a highly valuable building block in modern organic chemistry. The boronic acid moiety is a cornerstone of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forging carbon-carbon bonds.[1] Beyond its synthetic utility, the unique electronics of the boronic acid group have positioned this class of compounds at the forefront of medicinal chemistry.[3]

The presence of the electron-donating amino and methyl groups on the phenyl ring modulates the reactivity of the boronic acid, influencing its role in both synthesis and biological interactions. Boronic acid derivatives are known to form reversible covalent complexes with diols, a property exploited in the design of sensors for saccharides and in drug targeting.[1] Notably, the boronic acid functional group is the active component in several FDA-approved drugs, such as the proteasome inhibitor Bortezomib, which targets the N-terminal threonine residue in its enzyme target.[3][4] A thorough theoretical understanding of this compound is therefore paramount for predicting its behavior and rationally designing novel therapeutics and materials.

Core Theoretical Framework: Density Functional Theory (DFT)

The primary computational tool for investigating molecules of this nature is Density Functional Theory (DFT).[5] DFT offers a favorable balance between computational cost and accuracy, making it ideal for predicting the properties of medium-sized organic molecules. It calculates the electronic structure of a molecule by modeling its electron density, from which all other properties can be derived.[6]

Standard Computational Protocol

A robust theoretical investigation of this compound follows a well-established workflow. The causality behind this multi-step process ensures that each calculated property is derived from a physically realistic and stable molecular structure.

Step 1: Geometry Optimization The initial step is to determine the most stable three-dimensional arrangement of the atoms (i.e., the global minimum on the potential energy surface). This is not merely a procedural step; an accurate geometry is the foundation for all subsequent property calculations.

  • Method: The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a widely used and reliable choice for organic molecules.[6][7]

  • Basis Set: A Pople-style basis set, such as 6-311++G(d,p), provides sufficient flexibility for the electrons, including diffuse functions (++) for lone pairs and polarization functions (d,p) to describe non-spherical electron distributions.[5][8]

  • Validation: The optimization is complete when the forces on all atoms are negligible and the structure corresponds to an energy minimum.

Step 2: Vibrational Frequency Analysis Following optimization, a frequency calculation is performed.

  • Causality: This step serves two critical purposes. First, it confirms that the optimized structure is a true minimum (characterized by the absence of imaginary frequencies). Second, it predicts the molecule's infrared (IR) and Raman spectra, which can be directly compared with experimental data for validation.[6] The calculated frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to account for anharmonicity and the approximations inherent in the method.[8]

Step 3: Electronic Structure and Reactivity Descriptors With a validated structure, the electronic properties can be interrogated.

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of kinetic stability and chemical reactivity.[9] A smaller gap suggests higher reactivity.

  • Molecular Electrostatic Potential (MEP): An MEP surface is generated to visualize the charge distribution. This map reveals the electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions of the molecule, providing a powerful visual guide to its reactive sites.[8]

Step 4: Spectroscopic Prediction

  • NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is employed to predict the ¹H and ¹³C NMR chemical shifts.[8] This allows for direct comparison with experimental spectra, aiding in structural elucidation.

  • UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations are used to predict the electronic transitions (e.g., S₀→S₁) and the corresponding absorption wavelengths (λ_max), simulating the UV-Vis spectrum.[7]

dot graph TD { subgraph "Computational Workflow" A[Initial Structure Generation] --> B{Geometry Optimization using DFT (B3LYP/6-311++G(d,p))}; B --> C{Frequency Analysis}; C -- No Imaginary Frequencies --> D[Validated Minimum Energy Structure]; C -- Imaginary Frequencies --> B; D --> E[FMO Analysis (HOMO, LUMO, Energy Gap)]; D --> F[MEP Surface Generation]; D --> G[NMR Chemical Shift Calculation (GIAO Method)]; D --> H[UV-Vis Spectra Simulation (TD-DFT)]; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px style C fill:#F1F3F4,stroke:#5F6368,stroke-width:2px style D fill:#F1F3F4,stroke:#5F6368,stroke-width:2px style E fill:#F1F3F4,stroke:#5F6368,stroke-width:2px style F fill:#F1F3F4,stroke:#5F6368,stroke-width:2px style G fill:#F1F3F4,stroke:#5F6368,stroke-width:2px style H fill:#F1F3F4,stroke:#5F6368,stroke-width:2px }

Caption: A typical DFT-based workflow for theoretical analysis.

Predicted Molecular Properties and Interpretation

Based on theoretical studies of analogous phenylboronic acids, we can anticipate the following properties for this compound.[6][7][8]

Molecular Geometry

The optimized structure is expected to have a nearly planar phenyl ring. The orientation of the B(OH)₂ and NH₂ groups relative to the ring will define the key dihedral angles.

ParameterPredicted Value RangeRationale
C-B Bond Length1.55 - 1.57 ÅTypical for arylboronic acids.
B-O Bond Lengths1.36 - 1.38 ÅShorter than a typical single bond due to p-orbital overlap from oxygen into the empty p-orbital of boron.
C-N Bond Length1.39 - 1.41 ÅReflects the partial double bond character due to the nitrogen lone pair delocalizing into the phenyl ring.
O-B-O Bond Angle118° - 120°Consistent with the sp² hybridization of the boron atom.
C-C-B Bond Angle120° - 122°Slight deviation from ideal 120° due to steric and electronic effects of the substituents.
Electronic Structure and Reactivity

The interplay between the electron-donating amino and methyl groups and the electron-withdrawing boronic acid group governs the molecule's electronic landscape.

dot graph G { layout=neato; node [shape=none, image="https://i.imgur.com/example.png"]; // Placeholder for actual molecule image mol [label="", image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=2737803&t=l", labelloc=b, label="this compound"];

}

Caption: Key electronic features and their relationship.

PropertyPredicted CharacteristicImplication for Reactivity
HOMO High electron density expected on the phenyl ring, particularly ortho and para to the strongly activating amino group.The ring is activated towards electrophilic aromatic substitution. The HOMO energy will be relatively high (less negative), indicating it is a good electron donor.
LUMO Primarily localized on the empty p-orbital of the boron atom.The boron atom is the primary site for nucleophilic attack. This is fundamental to its ability to bind with diols and the threonine hydroxyl group in proteasomes.
HOMO-LUMO Gap Expected to be moderately small. A DFT study on 3-aminophenylboronic acid showed the S₀→S₁ transition involves electron transfer from HOMO to LUMO.[7]A smaller energy gap suggests the molecule can be readily excited, correlating with its UV absorbance and potential for use in photoredox catalysis. It also indicates higher reactivity compared to unsubstituted phenylboronic acid.
MEP Surface A negative potential (red) is anticipated around the amino group's nitrogen and the boronic acid's oxygen atoms. A positive potential (blue) is expected around the hydroxyl hydrogens and boron atom.The oxygen and nitrogen atoms are sites for hydrogen bonding. The boron atom is the primary electrophilic center. This map guides the understanding of non-covalent interactions, which is crucial for drug-receptor binding.

Relevance in Drug Discovery and Development

Theoretical studies provide a powerful lens for understanding how this compound can be utilized in drug design.[4]

  • Scaffold for Targeted Inhibitors: The boronic acid group is a well-established warhead for serine protease inhibitors.[3] The amino and methyl groups on the phenyl ring act as "decorations" that can be modified to achieve specific interactions with the pockets of a target enzyme, thereby enhancing binding affinity and selectivity. Computational docking studies, using the DFT-optimized geometry as a starting point, can predict how derivatives of this molecule will bind to a protein target.

  • Modulation of Physicochemical Properties: The amino group provides a site for salt formation, which can be used to improve the solubility and bioavailability of a drug candidate. Theoretical calculations can predict properties like pKa and logP, guiding the selection of optimal derivatives for further development.

  • Bioconjugation and Delivery: The ability of the boronic acid to bind with diols makes it a candidate for targeted drug delivery systems.[1] For instance, it could be used to target glycoproteins that are overexpressed on the surface of cancer cells. Theoretical models can help in designing linkers and understanding the stability of the resulting bioconjugates.

Conclusion

Theoretical studies, anchored by Density Functional Theory, provide indispensable insights into the fundamental properties of this compound. By elucidating its stable geometry, electronic structure, and potential reactive sites, these computational methods provide a rational basis for its application. This in-silico approach allows researchers to predict molecular behavior, interpret experimental results, and strategically design more complex molecules for applications ranging from catalysis to targeted cancer therapy, ultimately accelerating the pace of innovation in chemical and pharmaceutical sciences.

References

  • Kur, K., Kowalska-Baron, A., & Miller, E. (n.d.). The DFT study on the electronic structure of boronic acid derivatives and its esters with fructose. Biotechnology and Food Science.
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  • ResearchGate. (n.d.). Experimental (FT-IR, FT-RAMAN, UV, 1H and 13C NMR) and Computational (Density Functional Theory) studies on 3-bromophenylboronic acid.
  • TCI Chemicals. (n.d.). This compound (contains varying amounts of Anhydride). TCI Chemicals.
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  • MDPI. (2023). Density Functional Theory Studies on Boron Nitride and Silicon Carbide Nanoclusters Functionalized with Amino Acids for Organophosphorus Pesticide Adsorption. MDPI.
  • Erdogdu, Y., et al. (2015). DFT calculations and experimental FT-IR, FT-Raman, NMR, UV-Vis spectral studies of 3-fluorophenylboronic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
  • Sigma-Aldrich. (n.d.). (3-amino-4-methylphenyl)boronic acid hydrochloride. Sigma-Aldrich.
  • Chandana, S. N., et al. (2021). Synthesis, structural characterization, and DFT studies of anti-cancer drug N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide. Journal of Molecular Structure.

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An In-depth Technical Guide to the Safe Handling of 3-Amino-4-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Amino-4-methylphenylboronic acid is a versatile building block in modern organic synthesis and medicinal chemistry.[1] Its utility in Suzuki-Miyaura cross-coupling reactions and the formation of stable complexes with diols makes it a valuable reagent for the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] As with any reactive chemical intermediate, a thorough understanding of its properties and the implementation of rigorous safety protocols are paramount to ensuring the well-being of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive overview of the safe handling, storage, and disposal of this compound, grounded in established safety principles and field-proven best practices.

Hazard Identification and Risk Assessment

GHS Hazard Classification (Anticipated)

Based on data from structurally similar compounds, this compound is anticipated to fall under the following GHS classifications:

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation[3][4]
Eye Irritation2AH319: Causes serious eye irritation[3][4]
Specific Target Organ Toxicity - Single Exposure3H335: May cause respiratory irritation[4]

Signal Word: Warning[3][4]

Hazard Pictogram:



Primary Routes of Exposure:

  • Inhalation: Inhalation of dust particles can lead to respiratory tract irritation.[5][6]

  • Skin Contact: Direct contact can cause skin irritation, redness, and discomfort.[3][5]

  • Eye Contact: The compound is expected to be a serious eye irritant, potentially causing significant damage if not addressed promptly.[3][5]

  • Ingestion: While less common in a laboratory setting with proper protocols, ingestion can be harmful.[7]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with robust engineering controls and supplemented by appropriate PPE, is crucial for minimizing exposure risk.

Engineering Controls
  • Chemical Fume Hood: All handling of solid this compound and its solutions should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[6][7]

  • Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of airborne dust or vapors.[6]

  • Eyewash Stations and Safety Showers: Readily accessible and regularly tested eyewash stations and safety showers are mandatory in any area where this compound is handled.[8][9][10]

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is required to prevent direct contact with the compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or safety glasses with side shields meeting ANSI Z87.1 standards.[6] A face shield should be worn over goggles when there is a significant splash hazard.[7][11]Protects eyes from dust particles and splashes.[8]
Hand Protection Chemically resistant gloves (e.g., nitrile).[8][12] Gloves should be inspected before use and changed immediately if contaminated.[8]Prevents skin contact with the compound.[8]
Body Protection A flame-resistant lab coat, fully buttoned, with long sleeves.[8] Long pants and closed-toe shoes are also required.[8][11]Protects skin and personal clothing from accidental spills and contamination.[6]
Respiratory Protection A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) may be required if handling large quantities of the solid compound or if engineering controls are insufficient to prevent dust inhalation.[8]Minimizes the risk of respiratory tract irritation from dust particles.[8]

Safe Handling and Storage Protocols

Adherence to strict operational protocols is essential for the safe handling of this compound.

Handling Procedures
  • Preparation: Before beginning work, ensure the fume hood is functioning correctly and the work area is clean and uncluttered.[8]

  • Donning PPE: Put on all required PPE as outlined in the table above before handling the chemical.

  • Weighing and Transfer:

    • To minimize dust generation, handle the solid compound with care.[8]

    • Use appropriate tools, such as a spatula, for transfers.[8]

    • Keep the container of this compound tightly closed when not in use.[8]

  • Post-Handling:

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[8]

    • Clean the work area to remove any residual chemical.

    • Properly doff and dispose of or decontaminate PPE.

Storage

Proper storage is critical to maintaining the stability and integrity of this compound.

  • Container: Store in a tightly closed container.[9]

  • Atmosphere: For long-term storage, it is recommended to store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[13]

  • Temperature: Store in a cool, dry place.[10] Some suppliers recommend refrigeration at 2-8°C.[1][13]

  • Incompatibilities: Keep away from strong oxidizing agents and strong acids.[10]

Emergency Procedures and First Aid

In the event of an exposure or spill, immediate and appropriate action is critical.

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the exposed person to fresh air at once.[14] If breathing is difficult, give oxygen.[9] If breathing has stopped, perform artificial respiration.[14] Seek immediate medical attention.[14]
Skin Contact Immediately remove contaminated clothing. Promptly wash the contaminated skin with plenty of soap and water for at least 15 minutes.[9][14] If skin irritation occurs, get medical advice/attention.[3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Remove contact lenses if present and easy to do.[3] Continue rinsing. Seek immediate medical attention.[9]
Ingestion Do NOT induce vomiting.[9] If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water.[9] Never give anything by mouth to an unconscious person.[15] Seek immediate medical attention.[14]
Spill Response
  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: Prevent further spread of the spill. For solid spills, avoid generating dust.

  • Absorb: For liquid spills, absorb with an inert material (e.g., sand, vermiculite).

  • Collect: Carefully sweep or vacuum up the spilled material and place it into a suitable, labeled container for hazardous waste disposal.[9]

  • Clean: Clean the spill area thoroughly with a suitable solvent, collecting all cleaning materials for hazardous waste disposal.

  • Decontaminate: Decontaminate all tools and equipment used in the cleanup.

Disposal Considerations

Chemical waste must be managed in a manner that protects human health and the environment.

  • Waste Classification: this compound and any materials contaminated with it should be treated as hazardous waste.[7]

  • Disposal Method:

    • Do not dispose of down the drain.[7]

    • Collect all waste in clearly labeled, sealed containers.[16]

    • Dispose of the hazardous waste through a licensed waste disposal company, in accordance with all local, state, and federal regulations.[7][16]

Physical and Chemical Properties

PropertyValueSource
Molecular Formula C₇H₁₀BNO₂[1][3][4]
Molecular Weight 150.97 g/mol [1][4]
Appearance White to gray to brown powder or crystalline solid[1][3]
Melting Point >250 °C (lit.)[1]
CAS Number 22237-12-3[1][3][4][17]

Reactivity and Stability

  • Stability: The product is chemically stable under standard ambient conditions (room temperature).

  • Conditions to Avoid: Avoid the generation of dust.[9]

  • Incompatible Materials: Strong oxidizing agents and strong acids.[10]

  • Hazardous Decomposition Products: In the event of a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[9] This may include carbon oxides and boron oxides.[18]

Experimental Workflow Visualization

Safe Handling Workflow for this compound

Safe Handling Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal Prep Conduct Risk Assessment EngControl Verify Engineering Controls (Fume Hood, Eyewash) Prep->EngControl Pre-Work Checks PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) EngControl->PPE Weigh Weigh/Transfer Compound (Minimize Dust) PPE->Weigh React Perform Reaction Weigh->React Decon Decontaminate Work Area React->Decon Post-Reaction Waste Segregate Hazardous Waste Decon->Waste Doff Doff PPE Correctly Waste->Doff Wash Wash Hands Thoroughly Doff->Wash

Caption: A flowchart outlining the key steps for the safe handling of this compound.

Conclusion

This compound is a valuable tool in chemical synthesis. By understanding its potential hazards and rigorously adhering to the safety protocols outlined in this guide, researchers can mitigate risks and ensure a safe and productive laboratory environment. A culture of safety, grounded in thorough risk assessment and the consistent application of best practices, is the cornerstone of responsible scientific advancement.

References

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  • Lab Alley. (n.d.). How To Safely Dispose of Boric Acid.
  • Benchchem. (n.d.). Proper Disposal of Oct-7-enylboronic Acid: A Guide for Laboratory Professionals.
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  • ChemicalBook. (2023). Chemical Safety Data Sheet MSDS / SDS - 3-AMINOPHENYLBORONIC ACID.
  • MedChemExpress. (2026). (4-(((Tert-butoxycarbonyl)(methyl)amino)methyl)phenyl)boronic acid-SDS.
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  • PubChem. (n.d.). (3-Amino-4-methylphenyl)boronic acid--hydrogen chloride (1/1).
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%.
  • Fisher Scientific. (2011). SAFETY DATA SHEET.
  • ResearchGate. (n.d.). Synthesis and applications of aminoboronic acids.
  • Fisher Scientific. (2023). SAFETY DATA SHEET - (2-Methylpropyl)boronic acid.
  • CymitQuimica. (2024). Safety Data Sheet.
  • Fisher Scientific. (2011). SAFETY DATA SHEET - 2-Amino-4-methylphenylboronic acid pinacol ester.
  • Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories.
  • Chemistry LibreTexts. (2021). Proper Protective Equipment.
  • Tokyo Chemical Industry Co., LTD. (n.d.). This compound (contains varying amounts of Anhydride).
  • ChemicalBook. (n.d.). 22237-12-3(this compound hydrochloride) Product Description.
  • PubChem. (n.d.). (3-Amino-4-methylphenyl)boronic acid.
  • ResearchGate. (n.d.). Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine.
  • PubMed Central (PMC). (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
  • AK Scientific, Inc. (2024). 4-Methylphenylboronic acid.

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Methodological & Application

Application Notes and Protocols for Optimal Suzuki Coupling with 3-Amino-4-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Aminobiaryl Moiety

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This palladium-catalyzed reaction between an organoboron compound and an organohalide has become indispensable in the synthesis of biaryls, a structural motif prevalent in pharmaceuticals, agrochemicals, and advanced materials.[2][3] 3-Amino-4-methylphenylboronic acid is a particularly valuable building block as it allows for the direct incorporation of a substituted aniline moiety. This functional group is a common pharmacophore and a versatile synthetic handle for further molecular elaboration, making this specific Suzuki coupling reaction highly relevant in drug discovery and development.

This document provides a comprehensive guide to optimizing the Suzuki coupling of this compound with various aryl halides. It delves into the critical parameters influencing reaction outcomes and offers detailed, field-proven protocols to ensure reproducible and high-yielding syntheses.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium(0) species.[2][4] Understanding this mechanism is crucial for rational optimization of reaction conditions. The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) intermediate.[4][5] The reactivity order for the halide is typically I > Br > OTf >> Cl.[2]

  • Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center, displacing the halide.[6][7] This is often the rate-determining step and is highly dependent on the choice of base and solvent.

  • Reductive Elimination: The two organic groups on the Pd(II) intermediate couple and are eliminated as the biaryl product, regenerating the catalytically active Pd(0) species.[4][5]

Suzuki_Miyaura_Catalytic_Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)L2-X Ar-Pd(II)L2-X Pd(0)Ln->Ar-Pd(II)L2-X Oxidative Addition Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-X->Ar-Pd(II)L2-Ar' Transmetalation Ar-Pd(II)L2-Ar'->Pd(0)Ln Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)L2-Ar'->Ar-Ar' Ar-B(OR)2 Ar-B(OR)2 Ar-B(OR)2->Ar-Pd(II)L2-Ar' Ar-X Ar-X Ar-X->Ar-Pd(II)L2-X Base Base Base->Ar-Pd(II)L2-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimizing Reaction Conditions: A Parameter-by-Parameter Analysis

The success of a Suzuki coupling with this compound hinges on the careful selection of several key parameters. The presence of the free amino group can influence the reaction by coordinating to the palladium catalyst or by affecting the nucleophilicity of the boronic acid.

ParameterRecommended OptionsRationale and Expert Insights
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a phosphine ligand (e.g., XPhos, SPhos)For general applications, Pd(PPh₃)₄ is a reliable choice. For more challenging couplings, particularly with aryl chlorides, a combination of a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as XPhos or SPhos is often more effective.[8] These ligands promote the oxidative addition and reductive elimination steps.
Base K₂CO₃, K₃PO₄, Cs₂CO₃The base is crucial for activating the boronic acid.[7] K₂CO₃ is a good starting point for many reactions. K₃PO₄ is a stronger base that can be effective in more difficult couplings.[8] Cs₂CO₃ is highly soluble in organic solvents and is often used for challenging substrates. The choice of base can significantly impact yield and should be screened for each specific substrate pair.
Solvent Toluene/Water, Dioxane/Water, DME/Water, Ethanol/WaterA mixture of an organic solvent and water is typically used.[3] The aqueous phase is necessary to dissolve the inorganic base and facilitate the transmetalation step. Toluene and dioxane are common choices.[4] For greener chemistry, ethanol/water mixtures can be a viable alternative.[8] The solvent can also influence the selectivity in some cases.[9]
Temperature 60-100 °CThe reaction temperature will depend on the reactivity of the aryl halide and the chosen solvent system.[1] Aryl bromides and iodides often react at lower temperatures (e.g., 80 °C), while less reactive aryl chlorides may require higher temperatures (e.g., 100 °C).[2]
Reaction Time 2-24 hoursReaction progress should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

Detailed Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling with an Aryl Bromide

This protocol outlines a standard procedure for the coupling of this compound with a generic aryl bromide.

Materials:

  • This compound

  • Aryl bromide

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized water

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (e.g., Schlenk flask, condenser)

Procedure:

  • To a Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), and potassium carbonate (2.0 mmol).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.02 mmol, 2 mol%).

  • Seal the flask, and then evacuate and backfill with an inert gas (argon or nitrogen) three times to create an inert atmosphere.

  • Add degassed 1,4-dioxane (8 mL) and deionized water (2 mL) to the flask via syringe.

  • Stir the reaction mixture and heat it to 80-90 °C in a preheated oil bath.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.[1]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.[8]

Protocol 2: Optimized Procedure for Challenging Couplings (e.g., with an Aryl Chloride)

This protocol utilizes a more active catalyst system suitable for less reactive aryl chlorides.

Materials:

  • This compound

  • Aryl chloride

  • XPhos Pd G2 precatalyst

  • Potassium phosphate (K₃PO₄)

  • Ethanol (EtOH)

  • Deionized water

  • Inert gas (Argon or Nitrogen)

  • Reaction vial with a screw cap

Procedure:

  • To a reaction vial equipped with a magnetic stir bar, add this compound (1.5 mmol), the aryl chloride (1.0 mmol), and potassium phosphate (3.0 mmol).

  • Add the XPhos Pd G2 precatalyst (0.01 mmol, 1 mol%).

  • Seal the vial, then evacuate and backfill with nitrogen or argon.

  • Add degassed ethanol (5 mL) and deionized water (5 mL) via syringe.

  • Place the reaction mixture in a preheated oil bath at 100 °C and stir for 4-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and pass it through a short plug of silica gel to remove inorganic salts and the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.[8]

Troubleshooting and Key Considerations

  • Protodeboronation: Boronic acids can undergo protodeboronation (replacement of the boronic acid group with a hydrogen atom), especially at elevated temperatures and in the presence of water. Using the pinacol ester of the boronic acid can mitigate this issue due to its increased stability.[10]

  • Incomplete Reaction: If the reaction stalls, consider increasing the temperature, using a more active catalyst system (e.g., with a bulky phosphine ligand), or a stronger base like K₃PO₄ or Cs₂CO₃.

  • Side Reactions: The amino group on the boronic acid can potentially coordinate to the palladium catalyst, which might inhibit its activity. In some cases, protection of the amino group may be necessary, although many protocols work well with the free amine.

  • Solvent Quality: The purity of the solvent can be critical. Traces of contaminants in solvents like THF can poison the catalyst and hinder the reaction.[11]

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful and versatile method for the synthesis of valuable aminobiaryl compounds. By carefully selecting the catalyst, base, and solvent system, and by following robust experimental protocols, researchers can achieve high yields and reproducible results. The insights and procedures detailed in this guide are intended to empower scientists in their synthetic endeavors, from small-scale discovery to large-scale production in the pharmaceutical and chemical industries.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
  • The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
  • Wikipedia. (n.d.). Suzuki reaction. [Link]
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 29). Enhancing Suzuki Coupling Efficiency with Pinacol Boronic Esters. [Link]
  • Szymański, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2236–2243. [Link]
  • HEIA-FR. (2021, November 8). Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions. [Link]
  • ResearchGate. (n.d.). Effect of solvent on the Suzuki reaction. [Link]
  • Vantourout, J. C., et al. (2021). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.

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Application Notes and Protocols for 3-Amino-4-methylphenylboronic Acid in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block for Complex Molecule Synthesis

3-Amino-4-methylphenylboronic acid is a valuable bifunctional reagent in modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions. Its structure, featuring a boronic acid moiety for carbon-carbon bond formation and a nucleophilic amino group, opens avenues for the streamlined synthesis of complex molecular architectures. This combination makes it a key building block in the development of pharmaceuticals, agrochemicals, and advanced materials. The strategic placement of the amino and methyl groups on the phenyl ring influences the electronic properties and reactivity of the boronic acid, offering unique advantages in molecular design.

These application notes provide a comprehensive guide for utilizing this compound in three major classes of palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Heck-type reaction, and the Buchwald-Hartwig amination. The protocols and discussions are grounded in established chemical principles and aim to provide both practical, step-by-step instructions and a deeper understanding of the causality behind experimental choices.

Chemical Properties and Handling

  • Compound: this compound

  • CAS Number: 22237-12-3

  • Molecular Formula: C₇H₁₀BNO₂

  • Appearance: Typically a white to off-white or brown powder.

  • Stability and Storage: Boronic acids are susceptible to dehydration to form boroxines and can be sensitive to air and moisture. It is recommended to store this compound under an inert atmosphere (argon or nitrogen) in a cool, dry place. For prolonged storage, refrigeration is advised. The hydrochloride salt form, (3-amino-4-methylphenyl)boronic acid hydrochloride, is often more stable and can be used as an alternative.[1]

  • Safety: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust. Wash hands thoroughly after handling.[2]

I. The Suzuki-Miyaura Coupling: Crafting Biaryl Scaffolds

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, enabling the synthesis of biaryls, which are prevalent in many biologically active compounds.[3] In this reaction, this compound serves as the organoboron partner, coupling with an aryl or heteroaryl halide (or triflate).

Mechanistic Considerations and the Role of Substituents

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[4][5]

The 3-amino and 4-methyl groups on the phenylboronic acid play a significant role in its reactivity:

  • Electronic Effects: Both the amino group (meta to boron) and the methyl group (meta to boron) are electron-donating. This increases the electron density on the phenyl ring, enhancing the nucleophilicity of the carbon atom attached to the boron. This, in turn, can facilitate the transmetalation step, which is often the rate-limiting step in the catalytic cycle.

  • Steric Effects: The 4-methyl group is ortho to the 3-amino group but meta to the boronic acid, so its steric hindrance at the reaction center is minimal. The 3-amino group is also not in a sterically demanding position relative to the boronic acid.

  • Basicity of the Amino Group: The amino group can be protonated or interact with the palladium catalyst. The choice of base is crucial to deprotonate the boronic acid to form the more reactive boronate species, while not interfering with the catalytic activity. In some cases, the amino group can coordinate to the palladium center, potentially influencing the reaction outcome.[6][7]

Diagram: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar'-B(OH)2 3-Amino-4-methyl- phenylboronic acid Ar'-B(OH)2->Ar-Pd(II)-X(L2) Ar-X Aryl Halide Ar-X->Ar-Pd(II)-X(L2) Base Base Base->Ar-Pd(II)-X(L2)

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol provides a general starting point. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromoanisole)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand)

  • Phosphine ligand (if using Pd(OAc)₂, e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)

  • Solvent (e.g., a degassed mixture of 1,4-dioxane/water or toluene/water)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Reflux condenser

  • Inert gas supply (argon or nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and the base (2.0-3.0 equivalents).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or the palladium precursor and ligand (e.g., Pd(OAc)₂, 2 mol%, and SPhos, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the desired biaryl product.

Data Presentation: Representative Reaction Conditions

Aryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
4-BromoanisolePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O1002~95
4-ChlorotoluenePd₂(dba)₃ (2)XPhos (4)K₃PO₄ (3)Dioxane/H₂O11012~85
2-BromopyridinePd(PPh₃)₄ (5)-K₂CO₃ (2)DMF/H₂O908~90

Note: Yields are illustrative and based on typical outcomes for similar substrates. Actual yields will vary.[8]

II. The Heck-Type Reaction: Arylation of Alkenes

The traditional Heck reaction couples an aryl halide with an alkene.[9] However, a modern, more environmentally benign variation, often referred to as the "halide-free" or "oxidative" Heck reaction, utilizes arylboronic acids as the arylating agent.[10] This approach avoids the generation of halide waste.

Mechanistic Insights

In this variation, a Pd(II) catalyst is typically used. The reaction is thought to proceed through a different catalytic cycle than the Suzuki coupling. The arylboronic acid undergoes transmetalation with the Pd(II) catalyst to form an arylpalladium(II) species. This intermediate then coordinates with the alkene, followed by migratory insertion and β-hydride elimination to yield the arylated alkene product. An oxidant is often required to regenerate the Pd(II) catalyst.

Diagram: Proposed Workflow for a Heck-Type Reaction

Heck_Workflow start Combine Reactants in Vial reactants This compound + Alkene (e.g., Styrene) + Pd(OAc)₂ + Oxidant (e.g., Cu(OAc)₂) + Solvent (e.g., DMF) start->reactants reaction Heat Reaction Mixture (e.g., 100 °C, 4-12 h) reactants->reaction workup Cool, Dilute, and Extract reaction->workup purify Column Chromatography workup->purify product Characterize Product (NMR, MS) purify->product

Caption: A generalized experimental workflow for a Heck-type reaction with a boronic acid.

Protocol: Heck-Type Arylation of Styrene

This protocol is a starting point for the arylation of alkenes using this compound.

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Oxidant (e.g., Copper(II) acetate, Cu(OAc)₂)

  • Solvent (e.g., N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

  • Reaction vial or flask

  • Standard work-up and purification reagents

Procedure:

  • Reaction Setup: In a reaction vial, combine this compound (1.5 equivalents), styrene (1.0 equivalent), Pd(OAc)₂ (5-10 mol%), and the oxidant (e.g., Cu(OAc)₂, 2.0 equivalents).

  • Solvent Addition: Add the solvent (e.g., DMF).

  • Reaction: Seal the vial and heat the mixture to 100-120 °C for 4-12 hours. Monitor the reaction by TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent such as ethyl acetate. Wash the organic layer with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to isolate the substituted stilbene derivative.

III. The Buchwald-Hartwig Amination: A Note on Reactivity

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, typically by coupling an amine with an aryl halide.[11][12] When considering this compound in this context, it is crucial to understand its dual functionality.

The primary and most efficient use of this reagent is in a Suzuki-Miyaura coupling to first form a biaryl amine. The resulting product, which contains a newly formed biaryl scaffold and a free amino group, can then be a substrate for a subsequent Buchwald-Hartwig amination if the coupled partner contains a suitable halide.

Directly using this compound in a Buchwald-Hartwig reaction with an aryl halide is less common. In such a scenario, the amino group of the boronic acid would act as the nucleophile, coupling with the aryl halide. This would result in a diarylamine that still possesses the boronic acid functionality, which could then be used in a subsequent Suzuki coupling.

Protocol: Two-Step Synthesis of a Triarylamine

This protocol illustrates the sequential use of Suzuki coupling followed by Buchwald-Hartwig amination.

Step 1: Suzuki-Miyaura Coupling (as described in Section I)

  • Reactants: this compound and a dihaloarene (e.g., 1-bromo-4-iodobenzene). By carefully selecting the reaction conditions, selective coupling at the more reactive C-I bond can be achieved.

  • Product: A bromo-substituted biarylamine.

Step 2: Buchwald-Hartwig Amination of the Intermediate

Materials:

  • Bromo-substituted biarylamine from Step 1

  • A primary or secondary amine (e.g., aniline, morpholine)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Bulky, electron-rich phosphine ligand (e.g., XPhos, BrettPhos)[13]

  • Strong base (e.g., sodium tert-butoxide, NaOtBu)

  • Anhydrous, aprotic solvent (e.g., toluene, dioxane)

  • Standard work-up and purification reagents

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the bromo-substituted biarylamine (1.0 equivalent), the amine (1.2 equivalents), the base (1.4 equivalents), the palladium catalyst (1-2 mol%), and the ligand (2-4 mol%) to a dry Schlenk flask.

  • Solvent Addition: Add the anhydrous solvent.

  • Reaction: Heat the mixture to 80-110 °C for 4-24 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification: After completion, cool the reaction, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent. Dry, concentrate, and purify the product by column chromatography.

Diagram: Logical Relationship in Sequential Coupling

Sequential_Reaction start Start: this compound + Dihaloarene suzuki Step 1: Suzuki-Miyaura Coupling (C-C Bond Formation) start->suzuki intermediate Intermediate: Bromo-substituted Biarylamine suzuki->intermediate buchwald Step 2: Buchwald-Hartwig Amination with a new amine (C-N Bond Formation) intermediate->buchwald final_product Final Product: Triarylamine Derivative buchwald->final_product

Caption: Sequential Suzuki and Buchwald-Hartwig reactions for complex amine synthesis.

Troubleshooting and Optimization

  • Low Yield in Suzuki Coupling: If yields are low, consider screening different bases (K₃PO₄ and Cs₂CO₃ are often effective for challenging couplings), solvents, and palladium catalysts/ligands. Ensure that the solvents are thoroughly degassed to prevent catalyst deactivation. The use of more electron-rich and bulky phosphine ligands can improve reaction rates.[14]

  • Side Reactions: Protodeboronation (replacement of the boronic acid group with a hydrogen) can be a side reaction, especially under harsh conditions or in the presence of excess water. Using anhydrous solvents or potassium trifluoroborate salts of the boronic acid can mitigate this issue.[14]

  • Heck-Type Reaction Issues: If the Heck-type reaction is sluggish, increasing the temperature or changing the oxidant may be beneficial. The choice of solvent can also have a significant impact on the reaction outcome.

  • Buchwald-Hartwig Amination Challenges: The choice of ligand is critical in Buchwald-Hartwig aminations. Bulky, electron-rich ligands are often necessary for efficient coupling, especially with less reactive aryl bromides or chlorides.[13] The base is also a key parameter; NaOtBu is commonly used, but other bases like K₃PO₄ or Cs₂CO₃ may be effective in some cases.

Conclusion

This compound is a highly effective and versatile reagent for the synthesis of complex organic molecules. Its application in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, provides a direct route to valuable biarylamine scaffolds. By understanding the mechanistic principles of these reactions and the influence of the amino and methyl substituents, researchers can rationally design synthetic strategies and optimize reaction conditions to achieve their desired products efficiently. The protocols provided herein serve as a solid foundation for the exploration and application of this important building block in drug discovery and materials science.

References

  • BenchChem. (2025). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
  • Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. PMC - NIH. (2018).
  • Heck reaction. Wikipedia.
  • Buchwald–Hartwig amin
  • Myers, A. G. Research Group. The Suzuki Reaction. Harvard University Department of Chemistry and Chemical Biology.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. (2024).
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PMC - NIH. (2018).
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  • The Suzuki−Miyaura coupling between different aryl halides and various...
  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal.
  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
  • Results for the Suzuki-Miyaura reactions of ortho-, meta-or para-dibromobenzene with phenylboronic acid (effect of number of leaving groups).
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. (2018).
  • Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in w
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  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions.
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  • (3-amino-4-methylphenyl)boronic acid hydrochloride AldrichCPR. Sigma-Aldrich.
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  • This compound. Tokyo Chemical Industry Co., Ltd..
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  • (3-Amino-4-methylphenyl)boronic acid--hydrogen chloride (1/1). PubChem.
  • Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water.
  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Gener
  • SAFETY DATA SHEET for 4-Tolylboronic acid. Thermo Fisher Scientific. (2011).
  • Preparation of amino biphenyl derivatives.
  • The Palladium-Catalyzed Cross-Coupling Reaction of Carboxylic Anhydrides with Arylboronic Acids: A DFT Study.
  • Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calcul
  • Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox C

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Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Amino-4-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of 3-Amino-4-methylphenylboronic Acid in Kinase Inhibitor Scaffolding

In the landscape of modern medicinal chemistry, the pursuit of selective and potent kinase inhibitors remains a cornerstone of drug discovery, particularly in oncology. Kinases, as central regulators of cellular signaling, are frequently implicated in pathological cell proliferation and survival. The development of small molecule inhibitors that can effectively target the ATP-binding site of these enzymes has revolutionized cancer therapy.

A key challenge in this field lies in the construction of diverse and functionally optimized molecular scaffolds. The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology, has emerged as a powerful tool for the formation of carbon-carbon bonds, enabling the modular assembly of complex biaryl structures that are often the backbone of kinase inhibitors.[1][2]

Within the vast arsenal of reagents for Suzuki-Miyaura coupling, this compound stands out as a particularly versatile and strategic building block.[3] Its utility is twofold: the boronic acid moiety serves as a competent coupling partner for a wide range of aryl and heteroaryl halides, while the amino group provides a crucial handle for subsequent functionalization. This allows for the introduction of pharmacophoric features that can enhance target engagement, improve pharmacokinetic properties, and fine-tune the overall biological activity of the synthesized inhibitor.[4] Furthermore, the methyl group offers steric and electronic modulation of the phenyl ring, which can be critical for achieving selectivity among closely related kinases.

This application note provides a detailed protocol for the synthesis of a key intermediate for a pyrimidine-based kinase inhibitor, utilizing this compound as a central reactant. The presented methodology is a representative example of a robust and scalable approach for researchers and professionals in drug development.

Targeted Signaling Pathway: The Bcr-Abl Tyrosine Kinase

The protocol described herein is relevant to the synthesis of inhibitors targeting the Bcr-Abl tyrosine kinase, the causative agent in Chronic Myeloid Leukemia (CML). The constitutive activity of this fusion protein drives uncontrolled cell proliferation and is a well-validated therapeutic target. The following diagram illustrates the central role of Bcr-Abl in CML pathogenesis.

Bcr_Abl_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bcr_Abl Bcr-Abl (Constitutively Active Kinase) Grb2_Sos Grb2/Sos Bcr_Abl->Grb2_Sos Autophosphorylation & Docking PI3K PI3K Bcr_Abl->PI3K Activation STAT5 STAT5 Bcr_Abl->STAT5 Activation Ras Ras Grb2_Sos->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Proliferation Gene Transcription (Cell Proliferation, Survival) ERK->Proliferation Akt Akt PI3K->Akt Activation Akt->Proliferation Inhibition of Apoptosis STAT5->Proliferation

Caption: Bcr-Abl Signaling Pathway in CML.

Experimental Protocol: Synthesis of a 2,4-Diaminopyrimidine Kinase Inhibitor Intermediate

This protocol details the synthesis of a key 2,4-diaminopyrimidine intermediate, a common scaffold in many kinase inhibitors, via a Suzuki-Miyaura cross-coupling reaction.

Reaction Scheme:

reaction_workflow reagent1 2-Chloro-4-(pyridin-3-yl)pyrimidine catalyst Pd(PPh3)4 K2CO3 reagent2 This compound solvent Dioxane/H2O product 6-Methyl-N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine solvent->product Suzuki Coupling (Heat)

Caption: Suzuki Coupling Reaction Workflow.

Materials and Reagents
ReagentSupplierPurityQuantity (per 1 mmol of limiting reagent)
2-Chloro-4-(pyridin-3-yl)pyrimidineCommercial>97%1.0 mmol (191.6 mg)
This compoundCommercial>98%1.2 mmol (181.0 mg)
Tetrakis(triphenylphosphine)palladium(0)Commercial>98%0.05 mmol (57.8 mg)
Potassium Carbonate (K₂CO₃)Commercial>99%3.0 mmol (414.6 mg)
1,4-Dioxane (anhydrous)Commercial>99.8%8 mL
Deionized Water (degassed)In-house-2 mL
Ethyl Acetate (EtOAc)CommercialHPLC gradeAs needed for workup and chromatography
Brine (saturated NaCl solution)In-house-As needed for workup
Anhydrous Sodium Sulfate (Na₂SO₄)Commercial-As needed for drying
Silica Gel (230-400 mesh)Commercial-As needed for chromatography
Step-by-Step Methodology
  • Reaction Setup:

    • To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Chloro-4-(pyridin-3-yl)pyrimidine (1.0 mmol, 191.6 mg), this compound (1.2 mmol, 181.0 mg), and potassium carbonate (3.0 mmol, 414.6 mg).

    • Rationale: The use of a slight excess of the boronic acid ensures complete consumption of the more valuable halide starting material. Potassium carbonate is a common and effective base for the Suzuki coupling, facilitating the transmetalation step.[5]

  • Inert Atmosphere:

    • Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.

    • Rationale: The palladium(0) catalyst is sensitive to oxidation by atmospheric oxygen, which can lead to catalyst deactivation and reduced reaction yields. An inert atmosphere is crucial for maintaining the catalytic activity.

  • Solvent and Catalyst Addition:

    • Add 1,4-dioxane (8 mL) and degassed deionized water (2 mL) to the flask via syringe.

    • Stir the mixture for 5 minutes to dissolve the reagents.

    • Add Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 57.8 mg) to the reaction mixture.

    • Rationale: A mixture of dioxane and water is a common solvent system for Suzuki couplings, as it can dissolve both the organic and inorganic reagents.[6] The palladium catalyst is the heart of the reaction, facilitating the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle.

  • Reaction:

    • Heat the reaction mixture to 90-100 °C with vigorous stirring for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Rationale: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate. The reaction time can vary depending on the specific substrates and should be optimized based on monitoring.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Rationale: The workup procedure is designed to remove the inorganic salts and water-soluble byproducts from the desired organic product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product.

    • Rationale: Column chromatography is a standard technique for purifying organic compounds based on their polarity, allowing for the isolation of the desired product from any remaining starting materials or side products.

Expected Results and Discussion

The Suzuki-Miyaura coupling of 2-Chloro-4-(pyridin-3-yl)pyrimidine with this compound is expected to proceed in good to excellent yield (typically 70-90%) to afford the desired product, 6-Methyl-N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine. The product can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

The amino group on the product provides a versatile handle for further elaboration. For instance, it can be acylated with a variety of carboxylic acids or their derivatives to introduce diverse side chains, a common strategy in the optimization of kinase inhibitors to improve potency and selectivity. This modular approach is a key advantage of using this compound in the synthesis of kinase inhibitor libraries.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no conversion Inactive catalystEnsure the palladium catalyst is fresh and has been stored under an inert atmosphere. Use a new batch of catalyst if necessary.
Insufficiently inert atmosphereImprove the degassing of solvents and ensure a continuous positive pressure of inert gas throughout the reaction.
Ineffective baseEnsure the potassium carbonate is anhydrous. Consider using a stronger base such as cesium carbonate or potassium phosphate.
Formation of side products Homocoupling of the boronic acidUse a slight excess of the boronic acid, but avoid a large excess. Optimize the reaction temperature and time.
Protodeboronation (loss of the boronic acid group)Ensure the reaction is not overheated or run for an excessively long time. Use rigorously degassed solvents.
Difficult purification Product co-elutes with impuritiesOptimize the solvent system for column chromatography. Consider using a different stationary phase or a different purification technique like preparative HPLC.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of kinase inhibitors. Its successful application in the Suzuki-Miyaura cross-coupling reaction, as demonstrated in the representative protocol above, allows for the efficient construction of complex molecular scaffolds. The presence of a reactive amino group provides a strategic advantage for the subsequent introduction of diverse functionalities, enabling the rapid generation of libraries of potential drug candidates for screening and optimization. The robust and well-understood nature of the Suzuki-Miyaura coupling makes this approach amenable to both small-scale discovery and large-scale manufacturing processes in the pharmaceutical industry.

References

  • MDPI. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. [Link]
  • Fu, W. C., & Jamison, T. F. (2019). Modular Continuous Flow Synthesis of Imatinib and Analogues. Organic Letters, 21(15), 6112–6116. [Link]
  • ResearchGate. Synthesis of N-[2(3,4)-aminophenyl]-4-({4-methyl-3-[4-(pyridin-3-yl)pyrimidin-2-ylamino]phenyl}aminomethyl)benzamides. [Link]
  • MDPI. N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide. [Link]
  • Google Patents.
  • LookChem.
  • Creative Diagnostics.
  • ResearchGate. Schematic diagram representing the Aurora A, B, & C kinases domains. [Link]
  • ResearchGate. Schematic representation of aurora kinase A (AURKA) signaling networks involved in cancer. [Link]
  • Creative Diagnostics.
  • ResearchGate.
  • ResearchGate. Diagram of EGFR signaling pathway showing impact of gefitinib and... [Link]
  • ResearchGate.
  • ResearchGate.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
  • Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]
  • ResearchGate. Suzuki cross coupling reaction-A Review. [Link]
  • MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]
  • ResearchGate. Pyrimidine derivatives (3a–3h) obtained by Suzuki cross-coupling using... [Link]
  • ResearchGate. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]

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Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Amino-4-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Bifunctional Reagents in C-N Bond Formation

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[3][4][5] The reaction's broad substrate scope and functional group tolerance have made it an indispensable tool in drug discovery and development, enabling the construction of complex molecular architectures that were previously challenging to access.[6]

This application note focuses on a particularly strategic class of nucleophiles for the Buchwald-Hartwig amination: aminophenylboronic acids, with a specific emphasis on 3-Amino-4-methylphenylboronic acid. This bifunctional reagent presents both a nucleophilic amino group for C-N bond formation and a boronic acid moiety, a versatile handle for subsequent carbon-carbon (C-C) bond formation via Suzuki-Miyaura coupling. The ability to perform selective C-N coupling while preserving the boronic acid functionality opens up efficient synthetic pathways for the creation of diverse molecular libraries and complex target molecules through sequential or one-pot cross-coupling strategies.

Herein, we provide a comprehensive guide to the use of this compound in the Buchwald-Hartwig amination, including mechanistic insights, detailed experimental protocols, and troubleshooting strategies.

Mechanistic Considerations: Navigating the Catalytic Cycle with a Bifunctional Substrate

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[7][8] The key steps are:

  • Oxidative Addition: A Pd(0) species undergoes oxidative addition to an aryl halide (Ar-X), forming a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The arylamine product is formed through reductive elimination from the palladium-amido complex, regenerating the Pd(0) catalyst.

Buchwald_Hartwig_Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative_Addition->Ar-Pd(II)-X(L_n) Ar-X Amine_Coordination Amine Coordination (R-NH2) Ar-Pd(II)-X(L_n)->Amine_Coordination Ar-Pd(II)-NH2R(L_n)(X) Ar-Pd(II)-NH2R(L_n)(X) Amine_Coordination->Ar-Pd(II)-NH2R(L_n)(X) Deprotonation Deprotonation (Base) Ar-Pd(II)-NH2R(L_n)(X)->Deprotonation Ar-Pd(II)-NHR(L_n) Ar-Pd(II)-NHR(L_n) Deprotonation->Ar-Pd(II)-NHR(L_n) Ar-Pd(II)-NHR(L_n)->Pd(0)L_n Reductive_Elimination Reductive Elimination Ar-Pd(II)-NHR(L_n)->Reductive_Elimination Product Ar-NHR Reductive_Elimination->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

When using this compound, a key consideration is the potential for the boronic acid group to participate in a competitive Suzuki-Miyaura coupling reaction. The choice of reaction conditions, particularly the catalyst system and base, is crucial to ensure chemoselective amination. Generally, the Buchwald-Hartwig amination is favored under conditions that are not optimal for Suzuki coupling, such as the absence of a significant amount of water and the use of bases that are more effective for amine deprotonation than for transmetalation of the boronic acid.

Experimental Protocols

The following protocols provide a starting point for the Buchwald-Hartwig amination using this compound. Optimization may be necessary depending on the specific aryl halide substrate.

Materials and Reagents
  • Palladium Pre-catalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or a suitable pre-catalyst.

  • Ligand: A bulky, electron-rich phosphine ligand such as XPhos, SPhos, or BrettPhos is recommended.[9]

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically used.[10] Weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can also be effective, particularly with more reactive aryl halides, and may offer better functional group tolerance.[10]

  • Solvent: Anhydrous, degassed aprotic solvents such as toluene, dioxane, or THF are commonly employed.[10]

  • Aryl Halide: The reaction is generally effective with aryl bromides, iodides, and triflates. Aryl chlorides can also be used but may require more specialized catalyst systems.[10]

  • This compound: Ensure the reagent is of high purity and stored under appropriate conditions to prevent degradation.

  • Inert Atmosphere: All reactions should be performed under an inert atmosphere of nitrogen or argon.

General Protocol for the Buchwald-Hartwig Amination of an Aryl Bromide with this compound
  • Reaction Setup:

    • To an oven-dried Schlenk flask or reaction vial, add the aryl bromide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and the chosen base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv.).

    • In a separate glovebox or under a stream of inert gas, prepare a stock solution of the palladium pre-catalyst and ligand. For example, add Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd) and the phosphine ligand (e.g., XPhos, 0.048 mmol, 4.8 mol%) to a vial.

    • Add the catalyst/ligand mixture to the reaction flask containing the substrates and base.

    • Evacuate and backfill the flask with an inert gas (repeat three times).

    • Add the anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.

  • Reaction Execution:

    • Stir the reaction mixture at the desired temperature (typically between 80-110 °C) and monitor the progress by TLC or LC-MS.[11]

    • Upon completion, cool the reaction to room temperature.

  • Workup and Purification:

    • Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Table of Recommended Reaction Conditions
ParameterRecommended ConditionRationale
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Readily available and effective pre-catalysts.[10]
Ligand XPhos, SPhos, BrettPhosBulky, electron-rich ligands that promote efficient oxidative addition and reductive elimination.[9]
Base NaOtBu, LHMDS, Cs₂CO₃Strong bases facilitate amine deprotonation. Weaker bases can improve functional group tolerance.[10]
Solvent Toluene, Dioxane, THFAprotic solvents that are compatible with the reaction conditions.[10]
Temperature 80-110 °CSufficient thermal energy to drive the catalytic cycle.[11]
Stoichiometry 1.0-1.2 equiv. of amineA slight excess of the amine can help drive the reaction to completion.

Troubleshooting Guide

Even with optimized protocols, challenges can arise in Buchwald-Hartwig aminations. This section addresses common issues and provides potential solutions.

Troubleshooting_Workflow Start Low or No Conversion Check_Reagents Verify Reagent Purity and Activity Start->Check_Reagents Check_Inertness Ensure Rigorous Inert Atmosphere Start->Check_Inertness Increase_Temp Increase Reaction Temperature Check_Reagents->Increase_Temp Check_Inertness->Increase_Temp Screen_Ligands Screen Different Ligands (e.g., XPhos, SPhos) Increase_Temp->Screen_Ligands Screen_Bases Screen Different Bases (e.g., NaOtBu, Cs2CO3) Screen_Ligands->Screen_Bases Side_Products Side Product Formation Observed Suzuki_Coupling Identify Suzuki Coupling Byproduct Side_Products->Suzuki_Coupling Decomposition Starting Material Decomposition Side_Products->Decomposition Protect_Boronic_Acid Consider Protecting the Boronic Acid Suzuki_Coupling->Protect_Boronic_Acid Optimize_Conditions Optimize Conditions for Chemoselectivity Suzuki_Coupling->Optimize_Conditions Adjust Base/Solvent Lower_Temp Lower Reaction Temperature Decomposition->Lower_Temp Weaker_Base Use a Weaker Base Lower_Temp->Weaker_Base

Caption: A logical workflow for troubleshooting common issues.

  • Low or No Conversion:

    • Inactive Catalyst: Ensure the palladium pre-catalyst and ligand are of high quality and have not degraded. The use of pre-catalysts can sometimes give more reproducible results.[10]

    • Insufficiently Inert Conditions: The Pd(0) species is sensitive to oxygen. Ensure all reagents and solvents are properly degassed and the reaction is maintained under a positive pressure of inert gas.

    • Sub-optimal Reaction Parameters: Systematically screen different ligands, bases, solvents, and temperatures to find the optimal conditions for your specific substrate.[11]

  • Formation of Suzuki-Miyaura Coupling Byproducts:

    • Chemoselectivity Issues: The presence of the boronic acid moiety can lead to competitive Suzuki coupling. To favor amination, ensure anhydrous conditions are strictly maintained. The choice of base is also critical; bases like NaOtBu are generally more effective for amination, while carbonate bases in the presence of water can promote Suzuki coupling.

    • One-Pot Sequential Strategy: If both amination and Suzuki coupling are desired, a one-pot, two-step approach can be employed. Perform the Buchwald-Hartwig amination first under anhydrous conditions. Then, without isolating the intermediate, add a second aryl halide, a suitable palladium catalyst for Suzuki coupling, an aqueous base, and a phase-transfer catalyst to effect the subsequent C-C bond formation.

  • Dehalogenation of the Aryl Halide:

    • Side Reaction: This can occur as a competitive pathway. The choice of ligand can influence the rate of reductive elimination versus dehalogenation. Sterically hindered biarylphosphine ligands are often effective at minimizing this side reaction.[9]

Applications in Drug Discovery and Materials Science

The products derived from the Buchwald-Hartwig amination of this compound are valuable intermediates in several areas of research and development:

  • Drug Development: The resulting N-aryl-3-amino-4-methylphenylboronic acids can be further elaborated through Suzuki-Miyaura coupling to generate libraries of compounds for screening against various biological targets. This approach is particularly useful for the synthesis of kinase inhibitors and other targeted therapies.

  • Organic Electronics: The diarylamine structures formed are often fluorescent and can be incorporated into organic light-emitting diodes (OLEDs) and other organic electronic devices. The boronic acid handle allows for further tuning of the electronic properties of the material through subsequent cross-coupling reactions.

  • Bioconjugation and Sensors: The boronic acid functionality can be used for the selective binding of diols, enabling the development of sensors for saccharides or for the bioconjugation of the synthesized molecules to proteins or other biomolecules.

Safety and Handling

  • This compound: Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust.

  • Palladium Catalysts and Ligands: Many palladium compounds and phosphine ligands are air- and moisture-sensitive and should be handled under an inert atmosphere. They can also be toxic and should be handled with care.

  • Bases: Strong bases such as sodium tert-butoxide are corrosive and moisture-sensitive. Handle in a glovebox or under a stream of inert gas.

  • Solvents: The organic solvents used are flammable. Work in a well-ventilated fume hood and away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • Buchwald–Hartwig amination - Wikipedia.
  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • The Buchwald-Hartwig Amination After 25 Years - PubMed.
  • Condition Optimization for Buchwald-Hartwig Reactions - YouTube.
  • The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal.
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - ChemRxiv.
  • The Buchwald-Hartwig Amination Reaction - YouTube.
  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit.
  • Concatenating Suzuki Arylation and Buchwald–Hartwig Amination by A Sequentially Pd-Catalyzed One-Pot.
  • Optimising a Buchwald-Hartwig amination using the ChemSpeed..
  • Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange.
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube.
  • Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC - NIH.
  • Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions.
  • NIH Public Access - CORE.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - DSpace@MIT.
  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - NIH.
  • Palladium-Catalyzed C N and C O Coupling–A Practical Guide from an Industrial Vantage Point - University of Windsor.
  • Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions - ResearchGate.

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The Oxidative Heck Reaction: Application Notes for the Synthesis of Substituted Alkenes Using 3-Amino-4-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Classical Heck Reaction

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed C-C bond formation between an unsaturated halide and an alkene.[1][2] This powerful transformation has been instrumental in the synthesis of complex molecules, from pharmaceuticals to advanced materials.[3] The classical Heck reaction, however, often relies on aryl or vinyl halides, which can be expensive and generate stoichiometric amounts of halide waste.

A significant evolution of this methodology is the oxidative Heck reaction , which utilizes organoboronic acids as the arylating agent in place of halides.[4][5] This "halide-free" approach is not only more environmentally benign but also expands the synthetic toolbox, as boronic acids are generally stable, non-toxic, and readily available.[5] The oxidative Heck reaction proceeds through a different catalytic cycle initiation, typically involving a transmetalation step with a Pd(II) species, and requires an oxidant to regenerate the active catalyst.[4]

This guide provides detailed application notes and a foundational protocol for the use of 3-Amino-4-methylphenylboronic acid in the oxidative Heck reaction for the synthesis of substituted alkenes. While this specific boronic acid is well-documented in Suzuki-Miyaura couplings, its application in oxidative Heck reactions represents a logical extension of its synthetic utility.[6][7] The protocol described herein is based on established methods for similar arylboronic acids and provides a robust starting point for researchers exploring novel synthetic routes.[4][5]

Mechanistic Insight: The Oxidative Heck Catalytic Cycle

The oxidative Heck reaction distinguishes itself from the classical Heck reaction primarily in the initiation of the catalytic cycle. Instead of an oxidative addition of a Pd(0) species into an aryl-halide bond, the cycle typically begins with the transmetalation of the aryl group from the boronic acid to a Pd(II) catalyst. The cycle then proceeds through migratory insertion and β-hydride elimination, with a crucial re-oxidation step to regenerate the active Pd(II) catalyst.

G Pd_II Pd(II)L₂X₂ Transmetalation Ar-Pd(II)LX Pd_II->Transmetalation Transmetalation Coordination Alkene Coordinated Ar-Pd(II)L(alkene)X Transmetalation->Coordination Insertion Migratory Insertion Product Coordination->Insertion Migratory Insertion Elimination H-Pd(II)LX Insertion->Elimination β-Hydride Elimination Product Substituted Alkene Insertion->Product Elimination->Pd_II Reductive Elimination & Re-oxidation Oxidant Oxidant (e.g., O₂, BQ) Oxidant->Elimination BoronicAcid Ar-B(OH)₂ (3-Amino-4-methyl -phenylboronic acid) BoronicAcid->Transmetalation Alkene Alkene Alkene->Coordination Coordination

Caption: Generalized catalytic cycle for the Oxidative Heck Reaction.

Application Protocol: Synthesis of a Substituted Styrene Derivative

This protocol details the synthesis of (E)-1-(3-amino-4-methylstyryl)pyrrolidin-2-one via the oxidative Heck coupling of this compound and N-vinylpyrrolidinone.

Reagents and Materials
ReagentCAS NumberMolecular FormulaSupplierNotes
This compound22237-12-3C₇H₁₀BNO₂e.g., Sigma-Aldrich, TCIMay contain varying amounts of anhydride.[8]
N-Vinylpyrrolidinone88-12-0C₆H₉NOe.g., Sigma-AldrichInhibitor should be removed before use.
Palladium(II) Acetate (Pd(OAc)₂)3375-31-3C₄H₆O₄Pde.g., Strem, AcrosCommon Pd(II) precatalyst.
1,3-Bis(diphenylphosphino)propane (dppp)6737-42-4C₂₇H₂₆P₂e.g., Sigma-AldrichBidentate phosphine ligand.
Benzoquinone (BQ)106-51-4C₆H₄O₂e.g., Sigma-AldrichOxidant/hydride acceptor.
Acetonitrile (MeCN), Anhydrous75-05-8C₂H₃Ne.g., Acros OrganicsReaction solvent.
Dichloromethane (DCM)75-09-2CH₂Cl₂e.g., Fisher ScientificFor workup and chromatography.
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂e.g., Fisher ScientificFor workup and chromatography.
Saturated aq. NaHCO₃N/ANaHCO₃In-house prep.For aqueous workup.
BrineN/ANaClIn-house prep.For aqueous workup.
Anhydrous MgSO₄7487-88-9MgSO₄e.g., Sigma-AldrichDrying agent.
Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Pd(OAc)₂, dppp, BQ, and boronic acid to a Schlenk flask. B 2. Purge with N₂/Ar. A->B C 3. Add anhydrous MeCN and N-vinylpyrrolidinone via syringe. B->C D 4. Heat at 80-100 °C for 12-24h. C->D E 5. Monitor by TLC/GC-MS. D->E F 6. Cool, filter through Celite, and concentrate. E->F G 7. Redissolve in EtOAc/DCM, wash with NaHCO₃ and brine. F->G H 8. Dry (MgSO₄), filter, and concentrate. G->H I 9. Purify by column chromatography. H->I

Caption: Step-by-step experimental workflow diagram.

Step-by-Step Procedure
  • Vessel Preparation : To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.5 mmol, 1.0 equiv.), Palladium(II) acetate (0.03 mmol, 2 mol%), 1,3-bis(diphenylphosphino)propane (dppp) (0.036 mmol, 2.4 mol%), and benzoquinone (1.65 mmol, 1.1 equiv.).

  • Inerting : Seal the flask with a septum and purge with dry nitrogen or argon for 10-15 minutes.

  • Reagent Addition : Under a positive pressure of inert gas, add anhydrous acetonitrile (5 mL) via syringe, followed by N-vinylpyrrolidinone (1.5 mmol, 1.0 equiv.).

  • Reaction : Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Initial Workup : Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter the mixture through a pad of Celite® to remove the palladium catalyst. Rinse the pad with additional ethyl acetate (10 mL).

  • Extraction : Combine the organic filtrates and transfer to a separatory funnel. Wash sequentially with saturated aqueous NaHCO₃ (2 x 20 mL) and brine (20 mL).

  • Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification : Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure (E)-1-(3-amino-4-methylstyryl)pyrrolidin-2-one.

Key Considerations and Field Insights

  • The Role of the Oxidant : The oxidant, in this case, benzoquinone, is crucial for regenerating the Pd(II) catalyst from the Pd(0) or Pd-H species formed after β-hydride elimination.[4] Molecular oxygen can also serve as a terminal oxidant in some systems.[9]

  • Ligand Selection : The choice of ligand is critical. Bidentate phosphine ligands like dppp often promote the desired reactivity and can influence regioselectivity.[4] The amino group on the boronic acid substrate could potentially coordinate to the palladium center, influencing the electronic properties of the catalyst.

  • Solvent System : Anhydrous polar aprotic solvents like acetonitrile or DMF are commonly employed. The choice of solvent can impact catalyst solubility and reaction kinetics.

  • Substrate Scope : The electronic nature of the alkene partner is important. Electron-deficient alkenes are traditional substrates for the Heck reaction.[1] However, the oxidative variant has been shown to be effective with both electron-rich and -deficient olefins.[5] The amino and methyl substituents on the phenylboronic acid are generally well-tolerated in palladium-catalyzed couplings.[9]

  • Safety : Handle all reagents in a well-ventilated fume hood. Palladium compounds are toxic and should be handled with care. Benzoquinone is a skin and respiratory irritant.

Conclusion

The oxidative Heck reaction represents a valuable, greener alternative to the classical method for the synthesis of substituted alkenes. By leveraging the stability and availability of boronic acids, this transformation offers a powerful tool for C-C bond formation. The provided protocol for This compound serves as a comprehensive, scientifically-grounded starting point for researchers aiming to synthesize novel styrenyl derivatives for applications in drug discovery and materials science. Further optimization of ligands, oxidants, and reaction conditions may be necessary to achieve optimal yields for different alkene coupling partners.

References

  • Wikipedia. (2024). Heck reaction.
  • Hull, K. L. (2023). Development of palladium catalyzed olefin functionalizations: regiocontrolled synthesis of C–N, C–B, and C–C bonds. UT Electronic Theses and Dissertations.
  • Cederstav, A., & Bäckvall, J.-E. (2011). Oxidative Heck Reactions using Aryltrifluoroborates and Aryl N-Methyliminodiacetic Acid (MIDA) Boronates. European Journal of Organic Chemistry, 2011(24), 4562-4565.
  • Xia, J.-B., & Xiao, J. (2010). Oxygen and Base-Free Oxidative Heck Reactions of Arylboronic Acids with Olefins. Angewandte Chemie International Edition, 49(20), 3455-3458.
  • SynArchive. (n.d.). Mizoroki-Heck Reaction.
  • ResearchGate. (2023). ortho‐C−H olefination of 3‐phenylpyridines.
  • Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube.
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • ResearchGate. (2024). Synthesis of para-Substituted Styrenes.
  • Chem-Station. (2014, March 11). Mizoroki-Heck Reaction.
  • Li, Y., et al. (2012). Palladium-Catalyzed Oxidative Heck Coupling Reaction for Direct Synthesis of 4-Arylcoumarins Using Coumarins and Arylboronic Acids. The Journal of Organic Chemistry, 77(4), 2053-2057.

Sources

Application Note: Protocol for Synthesizing Biaryl Compounds with 3-Amino-4-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Substituted Biaryls

The biaryl motif is a cornerstone in modern medicinal chemistry and materials science, forming the foundational scaffold of numerous pharmaceuticals, agrochemicals, and organic electronic materials.[1][2] The Suzuki-Miyaura cross-coupling reaction is a premier method for constructing these C(sp²)–C(sp²) bonds, celebrated for its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of its organoboron reagents.[3][4][5] 3-Amino-4-methylphenylboronic acid is a particularly valuable building block, introducing a synthetically versatile amino group and a methyl substituent, which can influence the conformation and metabolic stability of the final biaryl product.[6]

This application note provides a detailed, field-proven protocol for the Suzuki-Miyaura coupling of this compound with a representative aryl bromide. It moves beyond a simple recitation of steps to explain the underlying chemical principles, offering insights into catalyst selection, reaction optimization, and troubleshooting common challenges associated with this functionalized substrate.

Reaction Mechanism and Key Considerations

The catalytic cycle of the Suzuki-Miyaura reaction is a well-understood process involving a palladium catalyst.[4][7] The fundamental steps include:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.

  • Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center.

  • Reductive Elimination: The two organic partners are expelled from the palladium complex, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst.[7]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Product Pd0 Pd(0)L₂ (Active Catalyst) PdII_Aryl Ar-Pd(II)-X(L₂) (Oxidative Adduct) Pd0->PdII_Aryl Oxidative Addition Ar-X Biaryl Biaryl Product (Ar-Ar') PdII_Biaryl Ar-Pd(II)-Ar'(L₂) (Transmetalation Product) PdII_Aryl->PdII_Biaryl Transmetalation Ar'-B(OH)₂ + Base PdII_Biaryl->Pd0 Reductive Elimination Ar-Ar' ArX Aryl Halide (Ar-X) BoronicAcid This compound (Ar'-B(OH)₂) Base Base (e.g., K₂CO₃) caption Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Special Considerations for this compound

The presence of the amino group introduces specific challenges that must be addressed for a successful coupling:

  • Nucleophilicity of the Amino Group: The basic amino group can potentially coordinate to the palladium center, leading to catalyst inhibition.[8] While often not requiring protection, in cases of low yield or complex substrates, N-acylation can be employed to render the nitrogen less nucleophilic.[9]

  • Potential for Side Reactions: Aminophenylboronic acids can be susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, especially under harsh basic conditions or elevated temperatures.[10] The use of milder bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is often preferred over stronger bases like sodium hydroxide.

  • Catalyst and Ligand Choice: The selection of the palladium source and its associated ligand is critical. For substrates like aminophenylboronic acids, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can promote the desired reductive elimination step and prevent catalyst deactivation.[8] Palladium precatalysts, which are more stable and provide a controlled release of the active Pd(0) species, are often advantageous.[8]

Detailed Experimental Protocol

This protocol describes the synthesis of 3-Amino-4-methyl-4'-methoxybiphenyl from this compound and 4-bromoanisole.

Materials and Reagents
Reagent/MaterialM.W. ( g/mol )EquivalentsAmountCAS No.
4-Bromoanisole187.041.0187 mg (1.0 mmol)104-92-7
This compound150.971.2181 mg (1.2 mmol)22237-12-3
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)816.640.0324.5 mg (0.03 mmol)72287-26-4
Potassium Carbonate (K₂CO₃), anhydrous138.212.0276 mg (2.0 mmol)584-08-7
1,4-Dioxane, anhydrous88.11-8.0 mL123-91-1
Deionized Water18.02-2.0 mL7732-18-5
Step-by-Step Methodology

Experimental_Workflow start Start reagents 1. Combine Reactants (Aryl Halide, Boronic Acid, Base, Catalyst) start->reagents inert 2. Create Inert Atmosphere (Evacuate & Backfill with N₂/Ar) reagents->inert solvent 3. Add Degassed Solvents (Dioxane/Water) inert->solvent reaction 4. Heat Reaction (80-100°C, 4-24 h) solvent->reaction monitoring 5. Monitor Progress (TLC / LC-MS) reaction->monitoring workup 6. Aqueous Workup (Dilute, Wash with Water & Brine) monitoring->workup purify 7. Purify Product (Column Chromatography) workup->purify characterize 8. Characterize (NMR, MS) purify->characterize end End characterize->end caption General workflow for the Suzuki-Miyaura coupling protocol.

Caption: General workflow for the Suzuki-Miyaura coupling protocol.

  • Reaction Setup: To an oven-dried 25 mL Schlenk flask containing a magnetic stir bar, add 4-bromoanisole (1.0 eq), this compound (1.2 eq), potassium carbonate (2.0 eq), and Pd(dppf)Cl₂ (0.03 eq).[11]

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.[11]

  • Solvent Addition: Using a syringe, add degassed 1,4-dioxane (8.0 mL) and degassed deionized water (2.0 mL) to the flask. The solvent should be degassed by sparging with an inert gas for 15-20 minutes prior to use.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent (4-bromoanisole) is consumed (typically 4-12 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).[12]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.[12]

  • Characterization: Confirm the identity and purity of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield - Inactive catalyst- Insufficiently inert atmosphere- Poor quality reagents or solvents- Steric hindrance- Use a fresh batch of catalyst or a more active precatalyst (e.g., an XPhos-based G3 precatalyst).[8]- Ensure proper degassing of solvents and thorough evacuation/backfilling of the reaction vessel.- Use anhydrous solvents and freshly opened reagents.- For sterically hindered substrates, switch to a bulkier ligand (e.g., SPhos) and consider higher reaction temperatures or longer reaction times.[8]
Protodeboronation of Boronic Acid - Base is too strong- High reaction temperature- Presence of excess water- Switch to a milder base such as potassium phosphate (K₃PO₄) or cesium fluoride (CsF).[10]- Run the reaction at the lowest effective temperature.- While some water is necessary, ensure conditions are not excessively aqueous. Consider using a boronic ester (e.g., pinacol ester) which is more resistant to protodeboronation.[10]
Homocoupling of Boronic Acid - Presence of oxygen- Catalyst system promotes homocoupling- Rigorously exclude oxygen from the reaction mixture.[10]- Screen different palladium catalysts and ligands; sometimes a change in the ligand can suppress this side reaction.- Ensure the purity of the boronic acid, as impurities can sometimes promote homocoupling.

Conclusion

The Suzuki-Miyaura coupling is a powerful and reliable method for the synthesis of biaryl compounds. By understanding the reaction mechanism and the specific challenges posed by functionalized substrates like this compound, researchers can effectively troubleshoot and optimize their reaction conditions. This protocol provides a robust starting point for the synthesis of a wide range of valuable biaryl structures, enabling further advancements in drug discovery and materials science.

References

  • Benchchem. (n.d.). Application Note: Synthesis of Biaryl Compounds via Suzuki-Miyaura Coupling Using 3-Bromo-5-propoxyphenylboronic acid.
  • Benchchem. (n.d.). Catalyst selection for difficult Suzuki couplings with functionalized boronic acids.
  • Benchchem. (2025). Overcoming low yields in Suzuki coupling with functionalized boronic acids.
  • Sandiego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (n.d.).
  • Hussain, I., & Singh, B. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Monatshefte für Chemie - Chemical Monthly, 153(3), 299–309. [Link]
  • Chem-Impex. (n.d.). This compound.
  • Chemistry LibreTexts. (2021, July 31). 23.13: Protection of Amino Groups in Synthesis.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.

Sources

Application Notes and Protocols: The Strategic Use of 3-Amino-4-methylphenylboronic Acid in the Synthesis of Bioactive Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Medicinal Chemistry

In the landscape of modern drug discovery and development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are privileged motifs in a vast array of pharmaceuticals, owing to their ability to engage with biological targets in a specific and potent manner. Within the synthetic chemist's toolkit, 3-Amino-4-methylphenylboronic acid has emerged as a particularly valuable and versatile building block. Its unique bifunctionality, possessing both a nucleophilic amino group and a reactive boronic acid moiety, opens a gateway to a diverse range of synthetic transformations. This guide provides an in-depth exploration of the strategic application of this compound in the synthesis of key heterocyclic scaffolds, offering detailed protocols and mechanistic insights for researchers at the forefront of medicinal chemistry.

The strategic placement of the amino and boronic acid groups on the phenyl ring allows for their participation in a variety of powerful bond-forming reactions. The amino group can act as a nucleophile in condensation reactions or as a directing group in C-H activation, while the boronic acid is a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1] This dual reactivity enables the construction of complex molecular architectures through elegant and efficient synthetic routes. This application note will delve into specific protocols for the synthesis of benzimidazoles, quinazolines, phenanthridines, and dihydropyrimidinones, showcasing the pivotal role of this compound.

I. Synthesis of Substituted Benzimidazoles: A Condensation Approach

Benzimidazoles are a prominent class of heterocyclic compounds with a wide spectrum of biological activities, including anti-ulcer, anti-tumor, and anti-viral properties.[2] A common and effective method for their synthesis is the condensation of an o-phenylenediamine with an aldehyde.[1][3] In this context, this compound can be envisioned as a substituted o-phenylenediamine, where the resulting benzimidazole will bear a methyl and a boronic acid substituent. This boronic acid handle on the final product is particularly advantageous, as it allows for subsequent functionalization via Suzuki-Miyaura cross-coupling, enabling the rapid generation of a library of diverse analogues.

Mechanistic Rationale

The reaction proceeds via a well-established mechanism. The more nucleophilic amino group of the o-phenylenediamine derivative attacks the electrophilic carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This is followed by dehydration to form a Schiff base. Subsequent intramolecular cyclization, involving the attack of the second amino group onto the imine carbon, and subsequent aromatization through oxidation (often by air) yields the stable benzimidazole ring system. A variety of catalysts, including Lewis and Brønsted acids, can be employed to facilitate this transformation.[1][4]

Caption: Synthesis of Substituted Benzimidazoles.

Detailed Experimental Protocol: One-Pot Synthesis of 2-Aryl-6-methyl-1H-benzo[d]imidazol-5-yl)boronic acid

This protocol outlines a general, one-pot procedure for the synthesis of 2-substituted benzimidazoles from this compound and a variety of aldehydes.[1][3]

Materials:

  • This compound (1.0 equiv)

  • Aromatic or Aliphatic Aldehyde (1.0-1.2 equiv)

  • Lanthanum(III) Chloride (LaCl₃) (10 mol%) or Oxalic Acid (10 mol%) as catalyst[1][2]

  • Acetonitrile (CH₃CN) or Ethanol (EtOH) as solvent

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol), the desired aldehyde (1.2 mmol), and the catalyst (0.1 mmol).

  • Add the solvent (5 mL) and stir the mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with water (10 mL) and then brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-substituted benzimidazole.

ParameterConditionRationale
Catalyst LaCl₃ or Oxalic AcidMild Lewis/Brønsted acid to activate the aldehyde carbonyl.[1][2]
Solvent Acetonitrile or EthanolPolar aprotic/protic solvent to facilitate dissolution of reactants.[1][2]
Temperature Room TemperatureMild conditions are often sufficient for this condensation.[1]
Work-up Aqueous washTo remove the catalyst and any water-soluble byproducts.

II. Quinazoline Synthesis via a Palladium-Catalyzed Three-Component Tandem Reaction

Quinazolines are another class of nitrogen-containing heterocycles with significant pharmacological relevance, found in a number of approved drugs. A powerful and convergent strategy for their synthesis involves a palladium-catalyzed three-component reaction of a 2-aminobenzonitrile, an aldehyde, and an arylboronic acid.[5][6][7] In this scenario, this compound serves as the arylboronic acid component, directly incorporating its structure into the final quinazoline product.

Mechanistic Insights

This elegant cascade reaction is believed to proceed through several key steps. Initially, the palladium catalyst facilitates the coupling of the 2-aminobenzonitrile with the arylboronic acid. This is followed by the condensation of the amino group with the aldehyde to form an imine intermediate. An intramolecular cyclization then occurs, where the nitrile group is attacked by the imine, leading to the formation of the quinazoline ring. The final product is a 4-aryl-substituted quinazoline.[6][7]

Caption: Three-component synthesis of Quinazolines.

Detailed Experimental Protocol: Synthesis of 4-(3-Amino-4-methylphenyl)-quinazolines

This protocol is adapted from established palladium-catalyzed three-component reactions for quinazoline synthesis.[8]

Materials:

  • 2-Aminobenzonitrile derivative (1.0 equiv)

  • Aldehyde (1.2 equiv)

  • This compound (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

  • Xantphos (10 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water and Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a dry reaction tube, combine the 2-aminobenzonitrile (1.0 mmol), aldehyde (1.2 mmol), this compound (1.5 mmol), Pd(OAc)₂ (0.05 mmol), Xantphos (0.1 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon) three times.

  • Add anhydrous DMF (5 mL) via syringe.

  • Seal the tube and heat the reaction mixture to 120 °C with vigorous stirring for 12 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Quench the reaction with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 4-(3-amino-4-methylphenyl)-quinazoline.

ParameterConditionRationale
Catalyst System Pd(OAc)₂ / XantphosA robust catalytic system for cross-coupling reactions.[8]
Base K₂CO₃Essential for the transmetalation step in the Suzuki coupling cycle.[8]
Solvent Anhydrous DMFA high-boiling polar aprotic solvent suitable for palladium catalysis.[8]
Temperature 120 °CProvides the necessary thermal energy to drive the cascade reaction.[8]

III. Phenanthridine Synthesis through a Cascade Suzuki Coupling and Intramolecular Cyclization

Phenanthridines are a class of polycyclic aromatic alkaloids that exhibit a range of biological activities, including anticancer and antiparasitic properties. A powerful strategy for their synthesis involves a palladium-catalyzed cascade reaction, which combines a Suzuki-Miyaura cross-coupling with an intramolecular cyclization.[9][10] In this approach, this compound can be coupled with a suitably functionalized ortho-halobenzaldehyde derivative, leading to a biphenyl intermediate that can then undergo intramolecular cyclization to form the phenanthridine core.

Mechanistic Pathway

The reaction is initiated by a Suzuki-Miyaura cross-coupling between an ortho-halobenzaldehyde and this compound to form a 2'-amino-biphenyl-2-carbaldehyde intermediate. This intermediate, under the reaction conditions, undergoes an intramolecular condensation between the amino group and the aldehyde to form an imine, which then aromatizes to the stable phenanthridine ring system.[9]

G start o-Bromobenzaldehyde + this compound suzuki Suzuki-Miyaura Coupling start->suzuki intermediate 2'-Amino-biphenyl-2-carbaldehyde suzuki->intermediate cyclization Intramolecular Cyclization & Aromatization intermediate->cyclization product Substituted Phenanthridine cyclization->product

Caption: Cascade synthesis of Phenanthridines.

Detailed Experimental Protocol: One-Pot Synthesis of Substituted Phenanthridines

This protocol is based on established methods for phenanthridine synthesis via cascade reactions.[11][12]

Materials:

  • 2-Bromobenzaldehyde derivative (1.0 equiv)

  • This compound (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Ethyl acetate (EtOAc)

  • Water and Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk tube, add the 2-bromobenzaldehyde (1.0 mmol), this compound (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and Cs₂CO₃ (2.0 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC. After completion, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired phenanthridine derivative.

ParameterConditionRationale
Catalyst Pd(PPh₃)₄A common and effective catalyst for Suzuki-Miyaura couplings.[9]
Base Cs₂CO₃An effective base for promoting both the Suzuki coupling and the subsequent cyclization.[11]
Solvent Anhydrous 1,4-DioxaneA suitable solvent for high-temperature palladium-catalyzed reactions.
Temperature 100 °CTo facilitate both the cross-coupling and the intramolecular condensation.

IV. Potential Application in Dihydropyrimidinone (DHPM) Synthesis via the Biginelli Reaction

The Biginelli reaction is a classic multicomponent reaction that efficiently produces dihydropyrimidinones (DHPMs) from an aldehyde, a β-ketoester, and urea or thiourea.[13][14] These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities. While direct utilization of this compound in a classical Biginelli reaction is not straightforward, a plausible synthetic strategy involves its derivatization to act as one of the key components.

Proposed Synthetic Strategy

A potential approach would be to first react this compound with a suitable reagent to form a urea derivative. For example, reaction with an isocyanate could yield a substituted urea. This new derivative, now containing the 3-boronyl-4-methylphenyl moiety, could then participate as the urea component in a subsequent Biginelli reaction with an aldehyde and a β-ketoester. This strategy would allow for the incorporation of the boronic acid-functionalized arene into the DHPM scaffold, providing a handle for further diversification.

Caption: Proposed strategy for DHPM synthesis.

This proposed pathway highlights the adaptability of this compound, where its functional groups can be strategically manipulated to access a wider range of complex heterocyclic systems. Further experimental validation would be required to optimize the conditions for this two-step process.

Conclusion: Empowering Heterocyclic Synthesis

This compound stands as a powerful and versatile reagent for the synthesis of a wide array of medicinally relevant heterocyclic compounds. Its unique combination of an amino and a boronic acid group on a single aromatic scaffold enables chemists to employ a range of synthetic strategies, from classical condensations to modern palladium-catalyzed cascade reactions. The protocols and mechanistic discussions provided in this guide are intended to serve as a valuable resource for researchers and scientists in the field of drug discovery, facilitating the exploration of novel chemical space and the development of next-generation therapeutics. The ability to readily construct complex heterocyclic cores with an available boronic acid "handle" for further diversification underscores the strategic importance of this remarkable building block.

References

  • Facile and efficient one-pot synthesis of benzimidazoles using lanthanum chloride. NIH National Library of Medicine.
  • Facile and Efficient One-Pot Green Synthesis of Benzimidazoles Using Oxalic Acid. Journal of Chemistry.
  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry.
  • Synthesis of Phenanthridine by Palladium Catalyzed Suzuki Coupling and Condensation Reaction. SciSpace.
  • Quinazoline synthesis. Organic Chemistry Portal.
  • ONE-POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES UNDER ULTRASONIC IRRADIATION USING ZnFe2O4 REUSABLE CATALYST. Chemistry Journal of Moldova.
  • Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. MDPI.
  • Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. MDPI.
  • Copper Catalyzed N-Arylation of Amidines with Aryl Boronic Acids and One-Pot Synthesis of Benzimidazoles by a Chan–Lam–Evans N-Arylation and C–H Activation/C–N Bond Forming Process. ACS Publications.
  • Assembly of substituted phenanthridines via a cascade palladium-catalyzed coupling reaction, deprotection and intramolecular cyclization. RSC Publishing.
  • Copper-Catalyzed N-Arylation of Amidines with Aryl Boronic Acids and One-Pot Synthesis of Benzimidazoles by a Chan–Lam–Evans N-Arylation and C–H Activation/C–N Bond Forming Process. PubMed.
  • Biginelli reaction. Wikipedia.
  • Domino Suzuki-Miyaura Cross-Coupling and Oxidative Condensation Reaction: An Approach Towards Synthesis of Phenanthridine and Its Analogues. ChemRxiv.
  • Access to chiral dihydrophenanthridines via a palladium(0)-catalyzed Suzuki coupling and C–H arylation cascade reaction using new chiral-bridged biphenyl bifunctional ligands. NIH National Library of Medicine.
  • Biginelli Reaction. J&K Scientific.
  • Synthesis of Phenanthridine by Palladium Catalyzed Suzuki Coupling and Condensation Reaction. ChemRxiv.

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Application Notes & Protocols: A Guide to Solution-Phase Synthesis Using 3-Amino-4-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the effective use of 3-Amino-4-methylphenylboronic acid in solution-phase synthesis. With a primary focus on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, these notes offer an in-depth exploration of the reaction mechanism, detailed experimental protocols, and critical insights into optimizing reaction conditions. By explaining the causality behind experimental choices, this guide aims to equip scientists with the expertise to confidently and successfully incorporate this versatile building block into their synthetic strategies, particularly for the creation of complex biaryl structures prevalent in medicinal chemistry.[1]

Introduction: The Strategic Value of this compound

This compound is a bifunctional organoboron compound that has emerged as a valuable building block in modern organic synthesis.[1] Its structure, featuring a boronic acid group ortho to a methyl group and meta to an amino group, offers a unique combination of reactivity and functionality. The boronic acid moiety is a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which facilitates the formation of carbon-carbon (C-C) bonds.[1][2]

This capability is instrumental in the synthesis of substituted biaryl and hetero-biaryl scaffolds, which are core structures in numerous pharmaceuticals, agrochemicals, and advanced materials.[3] The presence of the amino group provides a convenient handle for subsequent functionalization, such as amide bond formation or diazotization, allowing for the rapid diversification of molecular structures. This makes this compound a preferred reagent for constructing libraries of complex molecules in drug discovery and development programs.[1]

Reagent Profile and Safe Handling

Before proceeding with any experimental work, it is crucial to understand the physicochemical properties and safety requirements of the reagent.

Physicochemical Data
PropertyValueSource
Chemical Formula C₇H₁₀BNO₂[4][5]
Molecular Weight 150.97 g/mol [4][5]
CAS Number 22237-12-3[4][5][6]
Appearance White to off-white or brown powder/crystalline solid[6]
Melting Point Data not consistently reported; may decompose.
Synonyms 3-Amino-4-methylbenzeneboronic acid, 3-Amino-p-tolylboronic acid[1][6]
Safety, Storage, and Handling

Hazard Profile:

  • Causes skin irritation (H315).[5][7]

  • Causes serious eye irritation (H319).[5][7]

  • May cause respiratory irritation (H335).[5]

Precautionary Measures:

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[8] Ensure that eyewash stations and safety showers are readily accessible.[8]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[7]

  • Handling: Avoid breathing dust.[9] Wash hands thoroughly after handling.[7][9] Avoid contact with skin and eyes.[7]

  • Storage: Store in a cool, dark, and dry place in a tightly sealed container.[7] This reagent can be moisture-sensitive.[9] Keep away from strong oxidizing agents and strong acids.[8][9]

The Suzuki-Miyaura Coupling: Mechanism and Core Principles

The Suzuki-Miyaura reaction is the cornerstone application for this compound. It forges a C-C bond between the boronic acid and an organic halide or triflate, catalyzed by a palladium complex.[2][3] Understanding the catalytic cycle is paramount to troubleshooting and optimizing the reaction.

The cycle involves three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[2][10]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_halide R¹-Pd(II)L₂-X (Oxidative Adduct) pd0->pd2_halide Oxidative Addition R¹-X pd2_biaryl R¹-Pd(II)L₂-R² (Di-organopalladium) pd2_halide->pd2_biaryl Transmetalation product R¹-R² (Coupled Product) pd2_biaryl->product Reductive Elimination borate R²-B(OH)₃⁻ (Activated Boronate) borate->pd2_halide boronic_acid R²-B(OH)₂ (Boronic Acid) boronic_acid->borate base Base (e.g., OH⁻, CO₃²⁻) base->boronic_acid product->pd0 Catalyst Regeneration

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Causality of Key Reaction Components
  • Palladium Catalyst: The engine of the cycle. A Pd(0) species initiates the reaction by inserting into the carbon-halide bond of the coupling partner (e.g., an aryl bromide).[2][11] Common catalyst precursors like Pd(PPh₃)₄ or combinations of a palladium source (Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand are used.[2] The ligand stabilizes the palladium center and modulates its reactivity.

  • The Base: The role of the base is multifaceted and absolutely critical. Its primary function is to activate the boronic acid.[12] It reacts with the boronic acid to form a more nucleophilic borate species (e.g., [R-B(OH)₃]⁻), which is the active component in the transmetalation step.[13][14][15] The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can significantly impact reaction rate and yield.[2][3]

  • Solvent System: The solvent must be capable of dissolving, at least partially, both the organic and inorganic components of the reaction. For this reason, mixtures of an organic solvent (like 1,4-dioxane, DMF, or toluene) and water are frequently employed.[3][11] The water aids in dissolving the base and the borate intermediate. Degassing the solvent is crucial to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This section provides a representative, step-by-step protocol for the coupling of this compound with an aryl bromide.

Materials and Reagents
  • This compound (1.2 - 1.5 equivalents)

  • Aryl Halide (e.g., 4-Bromoanisole) (1.0 equivalent)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄) (1-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 - 3.0 equivalents)

  • Solvent System (e.g., 1,4-Dioxane and Water, 4:1 v/v)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate

  • Brine Solution

  • Silica Gel for column chromatography

Equipment
  • Round-bottom flask or Schlenk flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas line (Argon or Nitrogen)

  • Syringes and needles

  • Standard laboratory glassware for work-up and purification

Experimental Workflow Diagram

Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Work-up & Purification combine Combine Reactants: Boronic Acid, Aryl Halide, Base inert Establish Inert Atmosphere (Evacuate/Backfill Ar or N₂) combine->inert add_catalyst Add Catalyst & Solvent (Degassed) inert->add_catalyst heat Heat and Stir (e.g., 80-100 °C) add_catalyst->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor cool Cool to Room Temp monitor->cool extract Dilute & Extract (e.g., EtOAc / Water) cool->extract wash Wash Organic Layer (Water, Brine) extract->wash dry Dry (Na₂SO₄) & Filter wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify via Column Chromatography concentrate->purify

Figure 2: Step-by-step workflow for a typical Suzuki-Miyaura coupling reaction.
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried round-bottom flask containing a magnetic stir bar, add the aryl halide (1.0 eq.), this compound (1.2 eq.), and the base (2.0 eq.).[11][16]

  • Establish Inert Atmosphere: Seal the flask with a septum and connect it to an inert gas line. Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.[11][16]

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., 3 mol%).[16] Following this, add the degassed solvent system (e.g., 4:1 Dioxane/Water) via syringe.[11][16]

  • Reaction Execution: Lower the flask into a preheated oil bath and stir the mixture vigorously at the desired temperature (typically 80-100 °C).[11][16]

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl halide is consumed. Reactions are typically complete within 4-24 hours.[3][16]

  • Work-up: Once complete, cool the reaction mixture to room temperature.[16] Dilute the mixture with ethyl acetate and water.[16][17]

  • Extraction and Washing: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer again with ethyl acetate. Combine the organic layers and wash sequentially with water and then a brine solution.[16][17]

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.[16][17]

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the pure biaryl product.[16][17]

Summary of Reaction Parameters & Troubleshooting

The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection of reaction parameters.

ParameterTypical ChoicesRationale & Considerations
Aryl Halide Ar-I, Ar-Br, Ar-OTf, Ar-ClReactivity order: I > Br > OTf >> Cl. More reactive halides allow for milder conditions.[18]
Catalyst (mol%) Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂1-5 mol% is typical. Higher loadings may be needed for less reactive halides (e.g., chlorides).
Ligand PPh₃, PCy₃, SPhos, XPhosElectron-rich and bulky phosphine ligands often enhance catalyst activity and stability.[2]
Base (equiv.) K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃2-3 equivalents. Cesium carbonate is often more effective but also more expensive. The choice can influence selectivity and rate.[13][14][15]
Solvent Dioxane/H₂O, Toluene/H₂O, DMF, Ethanol/H₂OMust solubilize reactants. The aqueous component is crucial for dissolving the base and activating the boronic acid.
Temperature 80 - 110 °CHigher temperatures are often required for less reactive coupling partners like aryl chlorides.

Common Troubleshooting Issues:

  • Low or No Conversion: Check for catalyst deactivation (ensure proper degassing), insufficient heating, or an inappropriate choice of base or solvent.

  • Homo-coupling of Boronic Acid: This side reaction can occur, especially at higher temperatures. Using a slight excess of the boronic acid is common, but large amounts of homo-coupled product may indicate a sub-optimal catalyst system.

  • Protodeboronation (Loss of Boronic Acid Group): This can happen if the reaction conditions are too harsh or if excess water and base are present for extended periods before coupling occurs.

References

  • C. Lima, M. Lima, J. R. M. Pinto, M. Ribeiro, Artur M. S. Silva, & Luís M. N. B. F. Santos. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry.
  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025). Wiley Online Library.
  • A. Braga, N. Morgon, Gregori Ujaque, & F. Maseras. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Journal of the American Chemical Society.
  • This compound. (n.d.). Junsei Chemical Co.Ltd.
  • Use of Base Metals in Suzuki Coupling. (n.d.). WordPress.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • (3-Amino-4-methylphenyl)boronic acid--hydrogen chloride (1/1). (n.d.). PubChem.
  • (3-Amino-4-methylphenyl)boronic acid. (n.d.). PubChem.
  • Chen Jingwen. (2014). How can the work up of Suzuki Reaction of arylbromides be best carried out?.
  • SAFETY DATA SHEET - 2-Amino-4-methylphenylboronic acid pinacol ester. (2011). Fisher Scientific.
  • SAFETY DATA SHEET - 4-Tolylboronic acid. (2011). Fisher Scientific.
  • SAFETY DATA SHEET - 4-Tolylboronic acid. (2025). Sigma-Aldrich.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube.
  • SAFETY DATA SHEET - 4-Methylphenylboronic Acid. (2018). TCI Chemicals.
  • Synthesis and applications of aminoboronic acids. (n.d.). University of Toronto.
  • Xingwei Li. (2024).
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. (2003). University of Pittsburgh.
  • SYNTHESIS NOTES. (n.d.). Aapptec Peptides.

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Solid-Phase Synthesis Applications of 3-Amino-4-methylphenylboronic Acid Derivatives: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide for researchers, medicinal chemists, and drug development professionals on the solid-phase synthesis (SPS) applications of 3-amino-4-methylphenylboronic acid and its derivatives. This versatile building block offers a unique combination of functionalities, enabling the construction of complex molecular architectures with high efficiency and purity. We will explore the underlying chemical principles, provide detailed, field-proven protocols, and discuss the strategic advantages of employing this reagent in modern drug discovery and materials science.

I. Application Notes: The Strategic Advantage of this compound in Solid-Phase Synthesis

This compound is a trifunctional reagent that presents a confluence of synthetic opportunities. The boronic acid moiety is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the formation of biaryl structures.[1][2] The amino group provides a versatile handle for subsequent derivatization, allowing for the construction of peptide mimetics, combinatorial libraries, and the attachment of various functional groups.[3][4] Finally, the methyl group can influence the electronic properties and steric environment of the phenyl ring, potentially impacting reaction kinetics and the conformational properties of the final molecule.

The application of solid-phase synthesis (SPS) to methodologies involving this compound addresses several challenges inherent in solution-phase chemistry. By immobilizing the boronic acid on a solid support, excess reagents and byproducts can be easily removed by simple filtration and washing, streamlining the purification process and enabling the potential for automation.[5] This is particularly advantageous in the construction of combinatorial libraries, where a large number of analogs are synthesized for high-throughput screening.[6][7]

Causality Behind Experimental Choices:

The selection of a solid support and linker is critical for the successful implementation of SPS with boronic acids. Resins functionalized with diols, such as diethanolamine, are particularly effective for the reversible immobilization of boronic acids through the formation of a boronate ester.[3][4] This linkage is stable to a wide range of reaction conditions, yet can be readily cleaved under hydrolytic conditions to release the final product.

The amino functionality on the phenyl ring necessitates a strategic approach to protecting groups. If the amino group is not intended to be the point of attachment to the resin, it must be protected (e.g., with Fmoc or Boc) to prevent unwanted side reactions during subsequent synthetic steps. Conversely, the amino group can be used as the anchor point for derivatization, allowing for the growth of peptide chains or the attachment of other moieties.

II. Experimental Protocols

The following protocols are designed to be robust and adaptable for the solid-phase synthesis of a variety of derivatives using this compound.

Protocol 1: Immobilization of this compound on Diethanolamine-Functionalized Resin

This protocol describes the loading of this compound onto a diethanolamine-functionalized polystyrene resin. The amino group is protected with an Fmoc group to allow for subsequent derivatization after immobilization.

Materials:

  • N,N-Diethanolaminomethyl polystyrene (DEAM-PS) resin

  • Fmoc-3-amino-4-methylphenylboronic acid

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Solid-phase synthesis vessel

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Resin Swelling: Swell the DEAM-PS resin (1 g, 1.0 mmol/g loading) in anhydrous DCM (10 mL) for 30 minutes in a solid-phase synthesis vessel under an inert atmosphere. Drain the solvent.

  • Loading Solution Preparation: In a separate flask, dissolve Fmoc-3-amino-4-methylphenylboronic acid (3 equivalents relative to resin loading) in anhydrous DMF.

  • Immobilization: Add the loading solution to the swollen resin. Agitate the mixture at room temperature for 2-4 hours.

  • Washing: Drain the reaction solution. Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (2 x 10 mL).

  • Drying: Dry the resin under high vacuum to a constant weight.

  • Loading Determination (Optional): The loading of the boronic acid can be determined by Fmoc quantification. A small, weighed amount of the dried resin is treated with a solution of 20% piperidine in DMF, and the absorbance of the resulting dibenzofulvene-piperidine adduct is measured at 301 nm.

Protocol 2: On-Resin Derivatization via Suzuki-Miyaura Cross-Coupling

This protocol details the palladium-catalyzed Suzuki-Miyaura cross-coupling of the immobilized this compound with an aryl halide.

Materials:

  • Resin-bound this compound (from Protocol 1)

  • Aryl halide (e.g., 4-bromotoluene, 3 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 equivalents)

  • Base (e.g., aqueous 2M Na₂CO₃, 3 equivalents)

  • Solvent mixture (e.g., Toluene/Ethanol/Water, 4:1:1)

  • Solid-phase synthesis vessel

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Resin Swelling: Swell the resin-bound boronic acid in the reaction solvent mixture for 30 minutes.

  • Reagent Addition: To the swollen resin, add the aryl halide, palladium catalyst, and base.

  • Reaction: Heat the reaction mixture to 80°C and agitate for 12-24 hours under an inert atmosphere.

  • Monitoring the Reaction: The reaction progress can be monitored by taking a small sample of the resin, cleaving the product, and analyzing by LC-MS.

  • Washing: After completion, cool the reaction to room temperature. Drain the solvent and wash the resin sequentially with the reaction solvent, water, DMF, DCM, and Methanol.

  • Drying: Dry the resin under high vacuum.

Protocol 3: Cleavage of the Final Product from the Resin

This protocol describes the hydrolytic cleavage of the biaryl product from the DEAM-PS resin.

Materials:

  • Product-bound resin (from Protocol 2)

  • Cleavage cocktail (e.g., 95:5 Trifluoroacetic acid (TFA) / Water)

  • Dichloromethane (DCM)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the dried resin in DCM (5 mL) for 20 minutes in a cleavage vessel.

  • Cleavage: Drain the DCM and add the cleavage cocktail (10 mL per gram of resin).[8][9] Agitate the mixture at room temperature for 2 hours.

  • Product Collection: Filter the resin and collect the filtrate. Wash the resin with additional TFA (2 x 5 mL) and DCM (2 x 5 mL). Combine all filtrates.

  • Precipitation: Concentrate the combined filtrate under reduced pressure. Add cold diethyl ether to precipitate the crude product.

  • Isolation and Purification: Isolate the precipitate by centrifugation or filtration. Wash with cold diethyl ether. The crude product can be further purified by HPLC.

III. Visualization of Workflows and Mechanisms

Workflow for Solid-Phase Synthesis of a Biaryl Derivative

sps_workflow start DEAM-PS Resin immobilization Immobilization of Fmoc-3-amino-4-methyl- phenylboronic acid start->immobilization 1 wash1 Wash immobilization->wash1 2 derivatization On-Resin Suzuki-Miyaura Cross-Coupling wash1->derivatization 3 wash2 Wash derivatization->wash2 4 cleavage Cleavage from Resin wash2->cleavage 5 purification Purification (HPLC) cleavage->purification 6 product Final Biaryl Product purification->product 7

Caption: Overall workflow for the solid-phase synthesis of a biaryl derivative.

Mechanism of Immobilization on DEAM-PS Resin

immobilization_mechanism cluster_resin DEAM-PS Resin resin Polystyrene-CH₂-N(CH₂CH₂OH)₂ boronic_acid R-B(OH)₂ (this compound derivative) boronate_ester Polystyrene-CH₂-N(CH₂CH₂O)₂B-R (Immobilized Boronate Ester) boronic_acid->boronate_ester Esterification (-2 H₂O) boronate_ester->boronic_acid Hydrolysis (+2 H₂O)

Caption: Reversible immobilization of boronic acid on DEAM-PS resin.

IV. Data Presentation: Key Reaction Parameters

StepKey ReagentsSolvent(s)Temperature (°C)Time (h)
Immobilization Fmoc-3-amino-4-methylphenylboronic acid, DEAM-PS resinDMFRoom Temp.2-4
Suzuki Coupling Aryl halide, Pd(PPh₃)₄, Na₂CO₃Toluene/Ethanol/Water8012-24
Cleavage TFA, WaterDCM (swelling)Room Temp.2

V. References

  • Daniels, B. E., & Stivala, C. E. (2018). A solid-phase approach for the synthesis of α-aminoboronic acid peptides. RSC Advances, 8(6), 3343–3347. [Link]

  • Behnam, M. A. M., Sundermann, T., & Klein, C. D. (2016). Solid Phase Synthesis of C-Terminal Boronic Acid Peptides. Organic Letters, 18(9), 2016–2019. [Link]

  • Free University of Berlin. (n.d.). Combinatorial Chemistry On solid Phase. Retrieved from [Link]

  • University of Leeds. (n.d.). Combinatorial libraries: strategies and methods for 'lead' discovery. Retrieved from [Link]

  • D'Souza, D. M., & O'Leary, D. J. (2011). The Preparation of Solid-Supported Peptide Boronic Acids Derived from 4-Borono-l-phenylalanine and their Affinity for Alizarin. Molecules, 16(5), 3846–3861. [Link]

  • Carboni, B., et al. (2001). Universal Solid-Phase Approach for the Immobilization, Derivatization, and Resin-to-Resin Transfer Reactions of Boronic Acids. The Journal of Organic Chemistry, 66(11), 3757–3766. [Link]

  • Algar, E., et al. (2019). Solid-phase synthesis of biaryl bicyclic peptides containing a 3-aryltyrosine or a 4-arylphenylalanine moiety. Beilstein Journal of Organic Chemistry, 15, 761–768. [Link]

  • Morin, E., et al. (2001). Universal Solid-Phase Approach for the Immobilization, Derivatization, and Resin-to-Resin Transfer Reactions of Boronic Acids. The Journal of Organic Chemistry, 66(11), 3757–3766. [Link]

  • Daniels, B. E., & Stivala, C. E. (2018). A solid-phase approach for the synthesis of α-aminoboronic acid peptides. RSC Advances, 8(6), 3343–3347. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2024). Combinatorial Chemistry with Solid Phase Synthesis: An Outline. Retrieved from [Link]

  • Daniels, B. E., & Stivala, C. E. (2018). A solid-phase approach for the synthesis of α-aminoboronic acid peptides. RSC Advances, 8(6), 3343–3347. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2024). Kumar et al., IJPSR, 2024; Vol. 15(9): 2629-2634. Retrieved from [Link]

  • Aapptec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

  • D'Souza, D. M., & O'Leary, D. J. (2012). Synthesis and Reactivity of Solid-Supported Organotrifluoroborates in Suzuki Cross-Coupling. Organic letters, 14(7), 1838–1841. [Link]

  • Waters. (n.d.). Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Retrieved from [Link]

  • Junsei Chemical Co., Ltd. (n.d.). This compound. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239–254. [Link]

  • Bamba, T., et al. (2018). Solid-phase analytical derivatization for gas-chromatography-mass-spectrometry-based metabolomics. Journal of Bioscience and Bioengineering, 125(2), 247–251. [Link]

  • MDPI. (2023). A Comprehensive Guide to Enzyme Immobilization: All You Need to Know. Retrieved from [Link]

  • MDPI. (2021). Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. Retrieved from [Link]

  • MDPI. (2022). Practical Protocols for Solid-Phase Peptide Synthesis 4.0. Retrieved from [Link]

  • ResearchGate. (2006). Methods and Protocols of Modern Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • PubMed. (1993). Amino Acid Analysis by High-Performance Liquid Chromatography With Methanesulfonic Acid Hydrolysis and 9-fluorenylmethylchloroformate Derivatization. Retrieved from [Link]

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Catalyst Selection for 3-Amino-4-methylphenylboronic Acid Cross-Coupling: An In-Depth Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3-Amino-4-methylphenylboronic Acid in Modern Synthesis

This compound is a versatile building block of significant interest to researchers in medicinal chemistry and materials science. Its unique trifunctional nature, featuring a boronic acid moiety for cross-coupling, a nucleophilic and directing amino group, and a methyl group influencing steric and electronic properties, makes it a valuable precursor for the synthesis of complex molecular architectures. The biaryl and amino-aryl motifs derived from this reagent are prevalent in a wide array of biologically active compounds and functional materials.

This application note provides a comprehensive guide to the strategic selection of catalytic systems for the successful cross-coupling of this compound. We will delve into the critical parameters for catalyst, ligand, base, and solvent selection, addressing the specific challenges posed by the substrate's inherent reactivity. Detailed, field-proven protocols for Suzuki-Miyaura coupling are provided to empower researchers to achieve high-yield, reproducible results.

The Challenge: Navigating the Reactivity of an Electron-Rich, Coordinative Substrate

The successful cross-coupling of this compound is not without its challenges. The presence of the electron-donating amino group, while beneficial for increasing the nucleophilicity of the boronic acid, can also lead to catalyst inhibition or deactivation. The lone pair of electrons on the nitrogen can coordinate to the palladium center, potentially disrupting the catalytic cycle.[1][2] Furthermore, the electron-rich nature of the aromatic ring can influence the rates of oxidative addition and reductive elimination.

A critical side reaction to consider is protodeboronation , the cleavage of the C–B bond and its replacement with a C-H bond. This process is often promoted by the presence of water and strong bases, leading to the formation of 3-methylaniline as a byproduct and reducing the overall yield of the desired cross-coupled product.[3]

Therefore, the judicious selection of the entire catalytic system—palladium precursor, ligand, base, and solvent—is paramount to overcoming these hurdles and achieving an efficient transformation.

Catalyst System Selection: A Multi-faceted Approach

The Palladium Pre-catalyst: Setting the Stage for Catalysis

The choice of the palladium pre-catalyst is the first step in building an effective cross-coupling system. Both Pd(0) and Pd(II) sources are commonly employed, with Pd(II) pre-catalysts being reduced in situ to the active Pd(0) species. For substrates like this compound, which can interact with the metal center, using a pre-catalyst that readily forms the active monoligated Pd(0) species is often advantageous.

Palladium Pre-catalystCommon NameTypical Loading (mol%)Key Considerations
Pd(PPh₃)₄Tetrakis(triphenylphosphine)palladium(0)1 - 5Air-sensitive, but often effective for a wide range of substrates.[4][5]
Pd(OAc)₂Palladium(II) Acetate1 - 5Air-stable, requires an external ligand, and in-situ reduction to Pd(0).[3]
Pd₂(dba)₃Tris(dibenzylideneacetone)dipalladium(0)1 - 3Air-stable Pd(0) source, often used with bulky, electron-rich phosphine ligands.[3]
[Pd(allyl)Cl]₂Allylpalladium(II) chloride dimer1 - 3Stable Pd(II) precursor, readily forms active Pd(0) species.
Buchwald Precatalysts (e.g., XPhos Pd G2/G3)-1 - 3Air-stable, highly active pre-catalysts that efficiently generate the active Pd(0) species.[5]
The Ligand: The Key to Reactivity and Selectivity

The ligand plays a multifaceted role in the catalytic cycle: it stabilizes the palladium center, influences its electronic properties, and modulates its steric environment.[6][7] For an electron-rich and potentially coordinating substrate like this compound, the use of bulky, electron-rich phosphine ligands is highly recommended. These ligands promote the crucial oxidative addition and reductive elimination steps while discouraging the formation of inactive palladium complexes.[8]

Ligand_Selection_Workflow Start Start: Select Aryl Halide Coupling Partner Aryl_Bromide Aryl Bromide / Iodide Start->Aryl_Bromide Aryl_Chloride Aryl Chloride (more challenging) Start->Aryl_Chloride Buchwald_Ligands Consider Buchwald-type Biaryl Phosphine Ligands Aryl_Bromide->Buchwald_Ligands Bulky_Monodentate Screen Bulky Monodentate Phosphines (e.g., XPhos, SPhos, RuPhos, tBu₃P) Aryl_Chloride->Bulky_Monodentate NHC_Ligands Consider N-Heterocyclic Carbene (NHC) Ligands Aryl_Chloride->NHC_Ligands Optimization Optimize Ligand:Pd Ratio and Reaction Conditions Bulky_Monodentate->Optimization Buchwald_Ligands->Optimization NHC_Ligands->Optimization Success Successful Coupling Optimization->Success

Recommended Ligands for this compound Coupling:

Ligand ClassExamplesRationale
Buchwald-type Biarylphosphines XPhos, SPhos, RuPhosThese are the go-to ligands for challenging Suzuki-Miyaura couplings. Their steric bulk and electron-donating properties accelerate reductive elimination and prevent catalyst deactivation.[9]
Bulky Alkylphosphines Tri-tert-butylphosphine (P(t-Bu)₃)Highly electron-donating and sterically demanding, effective for coupling of unreactive aryl chlorides.
Ferrocenylphosphines dppf (1,1'-Bis(diphenylphosphino)ferrocene)Bidentate ligand that can stabilize the palladium catalyst and is effective in a variety of cross-coupling reactions.[10]
N-Heterocyclic Carbenes (NHCs) IPr, SIMesStrong σ-donors that form robust palladium complexes, often showing high activity for the coupling of aryl chlorides.
The Base: Activating the Boronic Acid and Driving the Reaction

The base plays a critical role in the Suzuki-Miyaura reaction by activating the boronic acid to form a more nucleophilic boronate species, which then participates in the transmetalation step.[11][12] The choice of base can significantly impact reaction rate, yield, and the extent of side reactions like protodeboronation.

For this compound, a moderately strong, non-nucleophilic inorganic base is generally preferred.

BaseStrengthSolubilityKey Considerations
K₂CO₃ModerateSoluble in waterA common and effective base for many Suzuki couplings, often used in aqueous solvent mixtures.[4][5]
K₃PO₄ModerateSoluble in waterOften provides excellent results, particularly with challenging substrates, and can be less prone to causing protodeboronation than stronger bases.[3]
Cs₂CO₃StrongSoluble in organic solventsHighly effective but more expensive. Can be beneficial for difficult couplings.
NaOt-BuStrongSoluble in organic solventsA very strong base, typically used in Buchwald-Hartwig aminations. Its use in Suzuki couplings requires careful optimization to avoid protodeboronation.
The Solvent: Ensuring Solubility and Promoting Reactivity

The solvent must dissolve all reaction components to a sufficient extent to allow for efficient reaction. Degassing the solvent prior to use is crucial to remove dissolved oxygen, which can lead to the oxidative degradation of the catalyst and the homocoupling of the boronic acid.

Commonly Used Solvents:

  • Toluene or Dioxane with an aqueous base solution (e.g., 2M K₂CO₃).

  • Tetrahydrofuran (THF) with an aqueous base solution.

  • Ethanol/Water mixtures can be a more environmentally friendly option.[5]

  • Acetonitrile (ACN) with an aqueous base solution.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization of the reaction time, temperature, and reagent stoichiometry may be necessary for specific substrates.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Pd(OAc)₂ (2 mol%)

  • XPhos (4 mol%)

  • K₃PO₄ (2.0 equivalents)

  • Anhydrous, degassed Toluene and Water (e.g., 4:1 v/v)

  • Schlenk flask or sealed reaction vial

  • Magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the aryl bromide, Pd(OAc)₂, XPhos, and K₃PO₄.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This can be done by evacuating and backfilling the flask three times.

  • Solvent Addition: Under a positive pressure of the inert gas, add the degassed toluene followed by the degassed water via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir the mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to afford the desired biaryl product.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)(X)L₂ Pd0->ArPdX Ar-X OxAdd Oxidative Addition ArPdAr_prime Ar-Pd(II)(Ar')L₂ ArPdX->ArPdAr_prime Ar'B(OH)₃⁻ Transmetalation Transmetalation ArPdAr_prime->Pd0 Ar-Ar' RedElim Reductive Elimination ArX Ar-X Ar_prime_BOH2 Ar'B(OH)₂ + Base Product Ar-Ar'

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently degassed solvents/reagents- Inappropriate base or solvent- Catalyst inhibition by the amino group- Use a fresh palladium pre-catalyst and ligand.- Ensure thorough degassing of all solvents and maintain a strict inert atmosphere.- Screen different bases (e.g., K₂CO₃, Cs₂CO₃) and solvent systems (e.g., Dioxane/water, THF/water).- Increase the ligand to palladium ratio (e.g., L:Pd of 2:1 to 4:1). Consider using a more sterically hindered ligand.
Significant Protodeboronation - Presence of excess water- Base is too strong- Prolonged reaction time at high temperature- Use anhydrous solvents and minimize the amount of water in the reaction.- Switch to a milder base such as K₃PO₄ or K₂CO₃.- Monitor the reaction closely and stop it once the starting material is consumed. Consider lowering the reaction temperature.
Homocoupling of Boronic Acid - Presence of oxygen- Inappropriate catalyst/ligand combination- Ensure rigorous exclusion of oxygen.- Screen different ligands; bulky, electron-rich phosphines often suppress homocoupling.

Conclusion

The cross-coupling of this compound is a powerful transformation for the synthesis of valuable molecular scaffolds. While the inherent reactivity of the substrate presents unique challenges, a rational and systematic approach to catalyst system selection can lead to highly efficient and reproducible outcomes. The use of bulky, electron-rich phosphine ligands in combination with a suitable palladium pre-catalyst and a moderately strong inorganic base is a robust starting point for achieving successful cross-coupling. The protocols and insights provided in this application note are intended to serve as a comprehensive guide for researchers, enabling them to confidently employ this versatile building block in their synthetic endeavors.

References

  • Gao, W., et al. (1999). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. The Journal of Organic Chemistry, 64(18), 6797-6803. [Link]
  • Gao, W., et al. (1999). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. PubMed. [Link]
  • Mastering Suzuki Coupling: A Guide to 4-Methylphenylboronic Acid. Ningbo Inno Pharmchem Co., Ltd. [Link]
  • Shields, J. D., et al. (2022). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Chemical Science, 13(35), 10472-10479. [Link]
  • Myers, A. G. The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]
  • Efficient Palladium-Catalyzed Suzuki—Miyaura Coupling of Aryl Chlorides with Arylboronic Acids Using Benzoferrocenyl Phosphines as Supporting Ligands.
  • Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions.
  • Buchwald–Hartwig amin
  • Poisoning and deactivation of palladium catalysts.
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
  • Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay.
  • Ortho group activation of a bromopyrrole ester in Suzuki-Miyaura cross-coupling reactions: Application to the synthesis of new microtubule depolymerizing agents with potent cytotoxic activities. PubMed. [Link]
  • Buchwald–Hartwig Amination with Aqueous Ammonia. Synthesis Spotlight. [Link]
  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
  • Suzuki cross-coupling reaction. YouTube. [Link]
  • Buchwald-Hartwig Amin
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]
  • Palladium-Catalyzed Annulations via Sequential C–H Activations of C(sp2)–H/C(sp3).
  • An Amino-Chain Modified β-cyclodextrin: A Supramolecular Ligand for Pd(OAc)
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
  • Catalytic Behavior of Mono‐ N ‐Protected Amino‐Acid Ligands in Ligand‐Accelerated C−H Activation by Palladium(II). NSF Public Access Repository. [Link]
  • Developing Ligands for Palladium(II)

Sources

Application Notes and Protocols for the Scale-Up Synthesis of Derivatives from 3-Amino-4-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Amino-4-methylphenylboronic Acid in Modern Drug Discovery

This compound and its derivatives are pivotal building blocks in the landscape of contemporary organic synthesis and medicinal chemistry.[1][2] Their utility stems from the versatile reactivity of the boronic acid moiety, primarily in palladium-catalyzed cross-coupling reactions, which allows for the construction of complex biaryl and heterocyclic structures. These structural motifs are prevalent in a multitude of biologically active molecules, including kinase inhibitors for cancer therapy and agents targeting neurodegenerative disorders.[1] The presence of both an amino group and a methyl group on the phenyl ring offers distinct points for further functionalization, enabling the generation of diverse compound libraries for drug discovery programs.[2]

This guide provides a comprehensive overview of the key considerations and detailed protocols for the scale-up synthesis of derivatives from this compound. As Senior Application Scientists, we aim to bridge the gap between laboratory-scale discovery and pilot-plant production by elucidating the critical process parameters, safety considerations, and robust synthetic methodologies required for successful and efficient scale-up.

Core Synthetic Strategies for Derivatization

The derivatization of this compound predominantly relies on two powerful palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Suzuki-Miyaura Coupling: Crafting Biaryl Scaffolds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, celebrated for its mild reaction conditions and broad functional group tolerance.[3][4] This reaction facilitates the formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide/triflate.[5][6]

The catalytic cycle, a well-established mechanism, involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the boronic acid partner (activated by a base), and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[3][6]

Diagram: Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar'

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Failed Suzuki Reactions with 3-Amino-4-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide targeted solutions for challenges encountered when using 3-Amino-4-methylphenylboronic acid. The unique electronic and steric properties of this substrate, namely the electron-donating amino group and the adjacent methyl group, can lead to common pitfalls such as low conversion, catalyst deactivation, and significant side reactions. This document provides a series of frequently asked questions and in-depth troubleshooting guides to help you navigate these challenges and achieve successful coupling outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction shows low to no conversion of my aryl halide. What are the most likely causes and how do I fix it?

Low or no product yield is the most common issue and can stem from several factors. This compound is an electron-rich boronic acid, which introduces specific challenges to the Suzuki-Miyaura catalytic cycle.[1] A systematic approach is the best way to diagnose the problem.

Core Issues & Causal Analysis:

  • Protodeboronation: This is a primary suspect. The electron-rich nature of the aromatic ring makes the carbon-boron bond highly susceptible to cleavage by proton sources (like water), especially under basic conditions.[2][3] This side reaction consumes your boronic acid, converting it to 3-methylaniline, thus halting the productive catalytic cycle.

  • Suboptimal Catalyst/Ligand System: Standard catalysts like Pd(PPh₃)₄ may be inefficient. The electron-donating amino group can slow down the key transmetalation step. Furthermore, the combination of the amino and methyl groups can present steric challenges that require more sophisticated ligands to overcome.[4]

  • Incorrect Base or Solvent Choice: The base is critical for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[5][6] However, an overly strong base in a protic solvent can accelerate protodeboronation.[3] The solvent must also be appropriate for both solubility and minimizing side reactions.

  • Atmospheric Contamination: Palladium(0) catalysts are sensitive to oxygen. Inadequate degassing of the reaction mixture can lead to oxidation of the catalyst (forming inactive palladium black) and can also promote oxidative homocoupling of the boronic acid.[1]

Troubleshooting Workflow:

Below is a logical workflow to diagnose and solve low conversion issues.

G cluster_0 Initial Checks cluster_1 Reaction Optimization cluster_2 Advanced Strategy A Verify Starting Material Quality & Stoichiometry B Ensure Rigorous Inert Atmosphere (Degassing) A->B C Screen Bases: Start with K3PO4 or Cs2CO3 (Anhydrous Conditions) B->C If still failing... D Screen Solvents: Dioxane, Toluene, or THF C->D E Screen Ligands: Use Buchwald Ligands (e.g., SPhos, XPhos) D->E F Combat Protodeboronation: Convert Boronic Acid to a More Stable Derivative E->F If side reactions persist... G Pinacol Ester or Trifluoroborate Salt F->G

Caption: A logical workflow for troubleshooting low-yield Suzuki reactions.

Q2: I'm observing a significant amount of 3-methylaniline as a byproduct. How can I prevent protodeboronation?

The formation of 3-methylaniline is a clear indicator of protodeboronation, a destructive side reaction where the boronic acid group is replaced by a hydrogen atom.[2] For electron-rich systems like this compound, this process is often the primary reason for reaction failure.

Mechanism of Protodeboronation:

The C-B bond is cleaved by a proton source, often water, in a reaction that can be catalyzed by the base used in the coupling or even by trace metals.[3]

Protodeboronation cluster_0 Protodeboronation Pathway start 3-Amino-4-methyl- phenylboronic Acid product 3-Methylaniline (Byproduct) start->product C-B Bond Cleavage proton + H+ Source (e.g., H2O) + Base (e.g., OH-)

Caption: The undesired protodeboronation side reaction.

Mitigation Strategies:

  • Rigorous Anhydrous Conditions: This is the first and most critical step.

    • Use freshly distilled, anhydrous solvents (e.g., dioxane, toluene, THF).[1]

    • Dry your base (e.g., K₃PO₄, Cs₂CO₃) in an oven before use.

    • Ensure all glassware is flame-dried or oven-dried.

  • Use a Milder Base: While strong bases are often used to promote transmetalation, they can also accelerate protodeboronation.[1] If anhydrous conditions alone are insufficient, consider switching to a milder base.

    • Potassium Fluoride (KF): Often effective in minimizing protodeboronation while still promoting the reaction.[1][7]

    • Potassium Carbonate (K₂CO₃): Another common choice, though it may require aqueous co-solvents, which can be counterproductive if not carefully controlled.[8]

  • Convert to a More Stable Boron Species: This is a highly effective, albeit multi-step, strategy. By converting the boronic acid to a more stable derivative, you can suppress protodeboronation.[1][9] These derivatives often participate in the catalytic cycle via a "slow release" of the active boronic acid.[9]

    • Pinacol Ester: Reacting the boronic acid with pinacol creates a boronate ester that is significantly more stable.[10]

    • Potassium Trifluoroborate Salt (ArBF₃K): Prepared by treating the boronic acid with KHF₂, these salts are highly crystalline, air-stable, and less prone to protodeboronation.[9]

    • N-methyliminodiacetic acid (MIDA) Boronate: These are exceptionally stable derivatives that are robust to many reaction conditions, including chromatography, and release the boronic acid slowly under basic aqueous conditions.[9][11]

Experimental Protocol: Conversion to Pinacol Ester

  • Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) and pinacol (1.1 equiv) in anhydrous THF or toluene.

  • Drying: Add anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) to remove any trace water.

  • Reaction: Stir the mixture at room temperature for 2-4 hours.

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure. The resulting crude pinacol ester can often be used directly in the Suzuki reaction without further purification.

Q3: My standard catalyst, Pd(PPh₃)₄, is not working. What catalyst and ligand system should I use?

While Pd(PPh₃)₄ is a workhorse for many Suzuki couplings, it is often ineffective for challenging substrates like this compound. The electron-rich nature of this substrate requires a more active catalytic system to facilitate the key steps of the catalytic cycle, particularly the often rate-limiting reductive elimination step.[4]

The Need for Advanced Ligands:

Modern Suzuki-Miyaura chemistry relies on bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[4][12] These ligands promote the formation of a highly reactive, monoligated 14-electron palladium(0) species, which is crucial for efficient oxidative addition and reductive elimination.[4]

SuzukiCycle Simplified Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X(L_n) Pd0->ArPdX Oxidative Addition ArPdAr_prime Ar-Pd(II)-Ar'(L_n) ArPdX->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination Product Product (Ar-Ar') ArPdAr_prime->Product ArX Aryl Halide (Ar-X) ArX->ArPdX Ar_prime_B Boronate (Ar'-B(OH)3-) Ar_prime_B->ArPdX Base Base

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.

Recommended Ligand Screening:

For this specific substrate, Buchwald biaryl phosphine ligands are an excellent starting point due to their proven efficacy with electron-rich and sterically demanding substrates.[4]

LigandStructure TypeKey AdvantagesTypical Precatalyst
SPhos Biaryl PhosphineHighly active for aryl chlorides and hindered systems.[13]SPhos Pd G3/G4
XPhos Biaryl PhosphineGeneral-purpose, highly effective for a wide range of couplings.[8]XPhos Pd G3/G4
RuPhos Biaryl PhosphineExcellent for hindered substrates and heteroaryl couplings.[4]RuPhos Pd G3/G4
tBu₃P Alkyl PhosphineVery electron-rich, good for electron-rich aryl chlorides.Pd₂(dba)₃ + tBu₃P·HBF₄

General Protocol for Ligand Screening:

  • Setup: In parallel vials under an inert atmosphere, add your aryl halide (1.0 equiv), this compound (1.5 equiv), and a strong, non-nucleophilic base like K₃PO₄ (3.0 equiv).

  • Solvent: Add anhydrous, degassed dioxane or toluene to each vial.

  • Catalyst Addition: To each vial, add a different palladium precatalyst (1-2 mol%) from the table above. Using modern "G3" or "G4" precatalysts is highly recommended as they are air-stable and form the active Pd(0) species more reliably.

  • Reaction: Heat the reactions to 80-100 °C and monitor by TLC or LC-MS.

Q4: How do I select the optimal base and solvent for my reaction?

The choice of base and solvent is interdependent and crucial for success. The primary role of the base is to react with the boronic acid to form a tetrahedral boronate anion [R-B(OH)₃]⁻.[3][6] This species is more nucleophilic than the neutral boronic acid, which greatly accelerates the transmetalation step.[5]

Base Selection Strategy:

  • For Anhydrous Conditions: Strong, non-nucleophilic inorganic bases are preferred to drive the reaction forward while minimizing protodeboronation.

    • K₃PO₄ (Potassium Phosphate): An excellent first choice for electron-rich substrates. It is strong enough to activate the boronic acid but is generally compatible with many functional groups.[1]

    • Cs₂CO₃ (Cesium Carbonate): Often provides higher reactivity due to the high solubility of cesium salts in organic solvents, but it is more expensive.[1]

  • For Base-Sensitive Substrates: If your aryl halide contains a base-labile group (like an ester), a milder base may be necessary.

    • K₂CO₃ (Potassium Carbonate): A standard choice, but often requires a small amount of water as a co-solvent, increasing the risk of protodeboronation.[8]

    • KF (Potassium Fluoride): Can be used under anhydrous conditions and is effective at activating the boronic acid without being overly harsh.[1][7]

Solvent Selection Strategy:

The solvent must dissolve the reactants and facilitate the reaction while minimizing side reactions.

  • Aprotic Polar Solvents:

    • 1,4-Dioxane, THF: Excellent choices that are commonly used and generally provide good solubility. Must be anhydrous and degassed.[1]

    • Toluene: A less polar option that can sometimes suppress side reactions.

  • Biphasic Systems (e.g., Toluene/Water): While common in many Suzuki protocols, these should be approached with caution for this compound due to the high risk of protodeboronation. If used, the reaction must be fast and efficient to outcompete the decomposition pathway.

BaseRecommended Solvent(s)Notes
K₃PO₄ Dioxane, Toluene, THFFirst choice. Use under strictly anhydrous conditions.[1]
Cs₂CO₃ Dioxane, Toluene, THFHighly effective but more costly. Anhydrous conditions are key.[1]
KF Dioxane, THFMilder option to reduce protodeboronation.[1]
K₂CO₃ Dioxane/H₂O, Toluene/H₂OUse with caution due to water content. Can be effective if the reaction is rapid.

References

  • Technical Support Center: Suzuki Coupling of Electron-Rich Boronic Acids. Benchchem. URL
  • Suzuki reaction. Wikipedia. URL
  • Application Notes and Protocols for Ligand Selection in Sterically Hindered Boronic Acid Coupling. Benchchem. URL
  • Protodeboron
  • The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines.
  • How to approach choosing reaction conditions for Suzuki?. Reddit r/Chempros. URL
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. URL
  • Suzuki Coupling. Organic Chemistry Portal. URL
  • (PDF) Suzuki Cross Coupling Reaction-A Review.
  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing). URL
  • Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. Asian Journal of Advanced Basic Sciences. URL
  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
  • Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. PubMed. URL
  • Troubleshooting difficult Suzuki couplings with substituted boronic acids. Benchchem. URL
  • Enhancing Suzuki Coupling Efficiency with Pinacol Boronic Esters. NINGBO INNO PHARMCHEM CO.,LTD. URL
  • Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics.
  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure.
  • Protodeboronation of (Hetero)
  • Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids.
  • Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. URL
  • meta-Selective C–H functionalisation of aryl boronic acids directed by a MIDA-derived boron
  • Diagnosing issues with a failed Suzuki coupling?. Reddit r/Chempros. URL
  • Probing Intramolecular B-N Interactions in Ortho-Aminomethyl Arylboronic Acids.
  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Quora. URL
  • How can I solve my problem with Suzuki coupling?.
  • Organoborane coupling reactions (Suzuki coupling). PMC - NIH. URL
  • The Suzuki Reaction. Andrew G Myers Research Group, Harvard University. URL
  • Masking Boronic Acids for Suzuki Coupling. YouTube. URL

Sources

Technical Support Center: Suzuki Coupling with 3-Amino-4-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers utilizing 3-Amino-4-methylphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven solutions. Our goal is to empower you to diagnose and resolve common challenges, leading to successful and reproducible outcomes.

The presence of both an amino group and a boronic acid moiety on the same aromatic ring introduces specific challenges not typically encountered with simpler arylboronic acids. This guide will address these unique issues directly.

Troubleshooting Guide: A Problem-Oriented Approach

This section is structured to help you quickly identify and solve specific problems observed in your reaction.

Issue 1: Low to No Yield of the Desired Cross-Coupled Product

A low or non-existent yield is the most common issue, often stemming from several underlying factors. A systematic investigation is the most effective troubleshooting approach.

Q: My Suzuki coupling reaction is giving a poor yield or has failed completely. What are the primary factors I should investigate?

A: Several factors can contribute to a failed reaction. We recommend investigating them in the following order, from simplest to most complex.

1. Catalyst Inactivity or Poisoning:

  • The Causality: The primary amine on your boronic acid is a Lewis base and can coordinate strongly to the palladium center.[1][2] This coordination can inhibit the catalytic cycle, effectively "poisoning" or deactivating the catalyst and preventing it from participating in the desired cross-coupling.[1]

  • The Solution:

    • Ligand Choice is Critical: Standard ligands like triphenylphosphine (PPh₃) are often ineffective. You must use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[1][3] These ligands promote the crucial reductive elimination step and can sterically hinder the amine from deactivating the palladium center.

    • Increase Catalyst Loading: If ligand modification is insufficient, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial inhibition.

2. Poor Reagent Quality & Unwanted Side Reactions:

  • The Causality: The C-B bond is susceptible to cleavage, particularly by protic sources (like water) in a side reaction called protodeboronation .[4][5] This converts your valuable boronic acid into inactive 3-methylaniline. The presence of water, especially under basic conditions, significantly accelerates this undesired pathway.[6]

  • The Solution:

    • Ensure Anhydrous Conditions: Use flame-dried or oven-dried glassware. All solvents must be anhydrous and thoroughly degassed.[1]

    • Check Boronic Acid Quality: Boronic acids can dehydrate to form boroxines upon storage, or slowly degrade. Use fresh, high-purity this compound.

    • Consider a Boronate Ester: If protodeboronation is persistent, convert the boronic acid to a more stable derivative like a pinacol ester or an MIDA boronate ester.[4][7] These act as "slow-release" sources of the boronic acid under the reaction conditions, keeping its ambient concentration low and minimizing side reactions.[4]

3. Suboptimal Reaction Conditions (Base, Solvent, Temperature):

  • The Causality: The base is not merely a spectator; it is essential for activating the boronic acid to form a more nucleophilic "ate" complex, which is required for the transmetalation step.[3][8][9] An inappropriate base or solvent can lead to poor solubility, slow reaction rates, or promotion of side reactions.

  • The Solution:

    • Screen Bases: If a common base like Na₂CO₃ fails, switch to stronger, non-nucleophilic bases. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often highly effective.[1] Ensure the base is anhydrous and finely ground.[1]

    • Screen Solvents: Common solvents include dioxane, toluene, and THF, often with a small amount of water.[9] However, for sensitive substrates, a completely anhydrous system (e.g., dry dioxane) may be necessary to suppress protodeboronation.

    • Increase Temperature: Suzuki couplings are often run at elevated temperatures (80-110 °C). If the reaction is sluggish, a moderate increase in temperature can improve the rate.

4. Presence of Atmospheric Oxygen:

  • The Causality: The active catalyst is a Pd(0) species. Oxygen can oxidize Pd(0) to inactive Pd(II) species.[1] This not only halts the primary catalytic cycle but can also promote the homocoupling of your boronic acid.[10]

  • The Solution:

    • Rigorous Degassing: Solvents must be degassed by sparging with an inert gas (argon or nitrogen) for 20-30 minutes or by using several freeze-pump-thaw cycles.[1]

    • Maintain Inert Atmosphere: The reaction must be run under a positive pressure of inert gas from start to finish.

Troubleshooting Workflow: Diagnosing a Low-Yield Reaction

Below is a logical workflow to diagnose and solve common issues.

G Start Low / No Yield Observed Inert Check Inert Atmosphere: - Proper degassing? - Positive pressure? Start->Inert Reagents Verify Reagent Quality: - Anhydrous solvents? - Fresh boronic acid? - Anhydrous base? Inert->Reagents If OK Conditions Review Reaction Conditions: - Base appropriate? - Ligand appropriate? - Temperature sufficient? Reagents->Conditions If OK Optimize Systematic Optimization Conditions->Optimize If still low yield Screen_Ligands Screen Bulky Ligands (e.g., SPhos, XPhos) Optimize->Screen_Ligands Screen_Bases Screen Bases (e.g., K3PO4, Cs2CO3) Screen_Ligands->Screen_Bases Success Reaction Successful Screen_Ligands->Success Boronate_Ester Convert to Boronate Ester (Pinacol, MIDA) Screen_Bases->Boronate_Ester If protodeboronation persists Screen_Bases->Success Boronate_Ester->Success

Caption: A logical workflow to diagnose and solve common issues.

Issue 2: Significant Formation of Homocoupling Byproduct (4,4'-diamino-3,3'-dimethylbiphenyl)

Q: My reaction produces a significant amount of a dimer resulting from the coupling of two molecules of this compound. How can I minimize this?

A: The homocoupling of boronic acids is a common side reaction. It is often triggered when a Pd(II) species undergoes two consecutive transmetalations with the boronic acid, followed by reductive elimination.[1] This process is heavily exacerbated by the presence of oxygen.[1][10]

  • Primary Solution: Strictly Exclude Oxygen. This is the most critical step. Ensure your degassing procedure is thorough and that a positive inert atmosphere is maintained throughout the reaction. The use of a pre-catalyst that is already in the Pd(0) state (like Pd₂(dba)₃) along with a ligand can sometimes be beneficial, though Pd(OAc)₂ is also common.

  • Control Stoichiometry: While using a slight excess of the boronic acid (e.g., 1.1-1.3 equivalents) is common to drive the reaction to completion, a large excess can favor homocoupling.[1] Optimize the ratio for your specific substrates.

Issue 3: Significant Formation of Protodeboronation Byproduct (3-methylaniline)

Q: I am observing a large amount of 3-methylaniline in my crude reaction mixture. What is causing this and how can I prevent it?

A: This is due to protodeboronation, the protonolysis of the carbon-boron bond.[4] For your specific substrate, this means the boronic acid group is replaced by a hydrogen atom from a proton source (most commonly water).

  • Primary Solution: Rigorous Exclusion of Water. Use anhydrous solvents and reagents. Ensure your base is anhydrous. Some inorganic bases can be hygroscopic.

  • Use a More Stable Boron Species: This is a highly effective strategy. Converting the boronic acid to a boronate ester (e.g., pinacol or MIDA ester) or an organotrifluoroborate salt significantly increases stability against protodeboronation.[4][6][7] These derivatives then slowly hydrolyze in the reaction mixture to release the active boronic acid for the catalytic cycle.

  • Base Selection: While strong bases are needed for activation, extremely harsh basic conditions can accelerate protodeboronation. If possible with your substrate, a weaker base like KF might be tolerated, though this can reduce the overall reaction rate.[3]

Key Suzuki Side Reaction Pathways

The diagram below illustrates the desired catalytic cycle versus the two major competing side reactions.

G cluster_0 Desired Suzuki Cycle cluster_1 Side Reactions Pd0 Pd(0)L2 ArPdX Ar-Pd(II)-X(L2) Pd0->ArPdX Oxidative Addition (Ar-X) ArPdArB Ar-Pd(II)-Ar'(L2) ArPdX->ArPdArB Transmetalation (with Ar'-B(OH)2 + Base) Product Ar-Ar' (Product) ArPdArB->Product BoronicAcid Ar'-B(OH)2 (this compound) Product->Pd0 Reductive Elimination Homocoupling Ar'-Ar' (Homocoupling) BoronicAcid->Homocoupling O2, Pd(II) Protodeboronation Ar'-H (Protodeboronation) BoronicAcid->Protodeboronation H2O, Base

Caption: The desired Suzuki cycle versus key side reaction pathways.

Frequently Asked Questions (FAQs)

Q1: Why is the amino group on this compound particularly problematic?

The nitrogen atom of the amino group has a lone pair of electrons, making it a good ligand for palladium. This allows it to coordinate to the metal center, potentially displacing other necessary ligands (like phosphines) and forming a stable, inactive palladacycle.[1][2] This sequestration of the catalyst from the main catalytic cycle is a primary cause of low reactivity. Bulky ligands are essential to create steric hindrance that disfavors this unwanted coordination.

Q2: How do I choose the best palladium catalyst/ligand combination?

There is no single "best" combination, and empirical screening is often necessary. However, for substrates with potentially coordinating groups like amines, a good starting point is a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich biarylphosphine ligand.

Ligand TypeExamplesRationale
Buchwald Ligands SPhos, XPhos, RuPhosHighly effective for challenging couplings. Their bulk and electron-donating nature accelerate reductive elimination and stabilize the Pd(0) state.[1]
Other Bulky Phosphines P(t-Bu)₃, PCy₃Also effective, though sometimes less general than the Buchwald-type ligands.[3]
N-Heterocyclic Carbenes IPr, IMesStrong electron donors that form very stable complexes with palladium, often showing high activity.[3]

Q3: When should I definitely switch from a boronic acid to a boronate ester?

You should strongly consider switching to a boronate ester (like a pinacol or MIDA ester) under the following circumstances:

  • Persistent Protodeboronation: If you consistently see the corresponding aniline byproduct despite using anhydrous conditions.[4]

  • Poor Stability: If your boronic acid is old or of questionable purity. Boronate esters are generally more robust, crystalline solids that are easier to purify and store.[7]

  • Slow Addition Protocols: In some advanced applications, a slow release of the boronic acid is desired, which is the inherent behavior of MIDA boronates under basic conditions.[7]

Q4: What is the precise role of the base?

The base performs a crucial role in the transmetalation step. It reacts with the boronic acid (a Lewis acid) to form a tetrahedral boronate species (e.g., [ArB(OH)₃]⁻).[8][11] This boronate is significantly more nucleophilic than the neutral boronic acid, which greatly accelerates the transfer of the aryl group from boron to the palladium center.[3][12] The choice and amount of base can therefore control the reaction's selectivity and rate.[8][13]

Experimental Protocols

Protocol 1: Ensuring an Inert Reaction Atmosphere

Strict exclusion of oxygen is paramount for success.

  • Glassware Preparation: Ensure your reaction flask and condenser are thoroughly dried in an oven (e.g., at 120 °C) for several hours or by flame-drying under vacuum. Allow to cool to room temperature under a stream of inert gas (argon or nitrogen).

  • Solvent Degassing:

    • Sparge Method: Bubble a steady stream of argon or nitrogen through your anhydrous solvent via a long needle for at least 20-30 minutes before use.

    • Freeze-Pump-Thaw (Recommended for highest purity): Freeze the solvent using liquid nitrogen. Apply a high vacuum for several minutes. Close the flask to the vacuum and allow the solvent to thaw completely. Repeat this cycle at least three times.

  • Reaction Setup: Add your solid reagents (aryl halide, boronic acid, base) to the cooled, inerted flask. Seal the flask with a septum, and alternatively evacuate and backfill with inert gas 3-5 times.

  • Reagent Addition: Add the degassed solvent and any liquid reagents via syringe. Add the catalyst and ligand last, either as solids quickly under a positive flow of inert gas or as a solution in degassed solvent.

  • Execution: Maintain a positive pressure of inert gas throughout the entire reaction, typically by using a balloon or a bubbler system.

Protocol 2: Preparation of a Diethanolamine-Boronate Adduct for Enhanced Stability

This protocol creates a stable, solid adduct that can be used directly in Suzuki couplings, releasing the boronic acid in situ.[14][15]

  • Dissolution: In a flask, dissolve your this compound (1.0 equiv) in a suitable solvent like dichloromethane or THF at room temperature.[14][15]

  • Addition: While stirring, add diethanolamine (1.0 equiv) dropwise.

  • Precipitation: A white precipitate of the diethanolamine adduct will form. The initial solid may dissolve completely before the final adduct precipitates.[14]

  • Isolation: Stir the resulting slurry for 15-20 minutes. Isolate the white solid product by vacuum filtration.

  • Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This crystalline solid is now significantly more stable to air and storage and can be used in place of the boronic acid.[15]

References

  • Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
  • Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.
  • Wikipedia. (n.d.).
  • Wang, Z., et al. (2015). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development. [Link]
  • Santos, L. M. N. B. F., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
  • Melamed, J. M., et al. (2022). Protodeboronation of (Hetero)
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
  • Wikipedia. (n.d.). Suzuki reaction. [Link]
  • Braga, A. A. C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
  • Vantourout, J. C., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. [Link]
  • ResearchGate. (n.d.).
  • BYJU'S. (n.d.). Suzuki Coupling Reaction. [Link]
  • Sotor, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]
  • Wang, D., et al. (2016). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles.
  • Reddit. (2021). Your "Go-To", "just couple already", Suzuki conditions?. r/chemistry. [Link]
  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. [Link]
  • Scott Rychnovsky Lab. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?. [Link]
  • Reddit. (2021). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. [Link]

Sources

Technical Support Center: Purification of Crude Products from 3-Amino-4-methylphenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 3-Amino-4-methylphenylboronic acid. This guide provides in-depth troubleshooting advice and frequently asked questions to assist you in the successful purification of your crude reaction products. As a Senior Application Scientist, my goal is to blend technical precision with practical, field-tested insights to help you navigate the common challenges associated with this versatile reagent.

Introduction

This compound is a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds.[1][2] Its unique structure, featuring both an amino group and a boronic acid moiety, presents specific opportunities and challenges during product purification. This guide is structured to address these specific issues in a direct question-and-answer format, providing not just procedural steps but also the underlying chemical principles.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of your crude product.

Problem 1: Low yield of the desired product after purification.

Q: I've performed a Suzuki-Miyaura coupling reaction between this compound and an aryl halide, but my final yield after purification is disappointingly low. What are the potential causes and how can I troubleshoot this?

A: Low yields can stem from several factors, ranging from the reaction conditions to the work-up and purification strategy. A systematic approach is key to identifying the root cause.

Potential Causes & Solutions:

  • Protodeboronation: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of 2-methylaniline as a byproduct.[3] This can be exacerbated by the presence of water or acidic conditions.

    • Troubleshooting: Ensure your reaction is performed under an inert atmosphere (e.g., argon or nitrogen) and that your solvents are anhydrous and degassed. The choice of base is also critical; using a non-nucleophilic base can sometimes mitigate this side reaction.

  • Homocoupling: The formation of symmetrical biaryls from the coupling of two molecules of the boronic acid or two molecules of the aryl halide is a frequent impurity that reduces the yield of the desired unsymmetrical product.[3]

    • Troubleshooting: This is often promoted by the presence of oxygen. Thoroughly degassing your reaction mixture and maintaining an inert atmosphere is crucial. Optimizing the palladium catalyst and ligand system can also minimize homocoupling.

  • Incomplete Reaction: The reaction may not have gone to completion, leaving significant amounts of starting material.

    • Troubleshooting: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, consider increasing the temperature, reaction time, or catalyst loading. The purity of your starting this compound is also important; ensure it is of high quality and stored properly at 2-8°C to prevent degradation.[1]

  • Product Loss During Work-up: The amino group in your product can lead to losses during aqueous work-up if the pH is not carefully controlled.

    • Troubleshooting: The basicity of the amino group can be leveraged for purification. An acid-base extraction can be a powerful tool to separate your amine-containing product from neutral impurities.[3] By washing the organic solution with an aqueous acid (e.g., 1M HCl), your product will be protonated and move to the aqueous layer. Neutral impurities will remain in the organic layer. You can then recover your product by basifying the aqueous layer and re-extracting with an organic solvent.

Problem 2: Difficulty in separating the product from impurities by column chromatography.

Q: I am struggling to achieve good separation of my desired biaryl product from impurities using flash column chromatography. The fractions are often contaminated. What can I do to improve the separation?

A: Column chromatography of products derived from this compound can be challenging due to the presence of impurities with similar polarities. Here’s how to address this:

Potential Causes & Solutions:

  • Inappropriate Solvent System: The choice of eluent is critical for achieving good separation.

    • Troubleshooting:

      • TLC Optimization: Before running a column, meticulously optimize your solvent system using TLC. Aim for an Rf value of 0.2-0.3 for your desired product.[2]

      • Gradient Elution: A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, is often more effective than isocratic elution for separating complex mixtures. A good starting point for many biaryl products is a gradient of ethyl acetate in hexanes.[4]

      • Solvent Modifiers: For compounds with basic (amino) or acidic (residual boronic acid) groups, adding a small amount of a modifier to your eluent can dramatically improve separation. For basic compounds, adding a small percentage of triethylamine (e.g., 0.1-1%) can reduce tailing on silica gel.

  • Co-elution with Unreacted Starting Materials or Byproducts: Unreacted this compound or its homocoupled dimer can have similar polarities to the desired product.

    • Troubleshooting:

      • Acid-Base Extraction First: As mentioned previously, performing an acid-base extraction before chromatography can remove many impurities, simplifying the mixture to be separated on the column.[3]

      • Alternative Adsorbents: If silica gel is not providing adequate separation, consider using other stationary phases like alumina (neutral or basic) or reverse-phase silica gel (C18).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude product?

A1: The most common impurities include:

  • Unreacted Starting Materials: this compound and the aryl halide.

  • Homocoupling Products: Symmetrical biaryls from either the boronic acid or the aryl halide.

  • Protodeboronation Product: 2-methylaniline, formed from the loss of the boronic acid group.

  • Palladium Catalyst Residues: The palladium catalyst and its ligands.

  • Inorganic Salts: Byproducts from the base used in the reaction.[3][4]

Q2: Is recrystallization a viable method for purifying my product?

A2: Yes, recrystallization can be a very effective method for obtaining highly pure solid products. The key is to find a suitable solvent or solvent system where your product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvent systems to screen for biaryl compounds include ethanol/water, hexanes/ethyl acetate, and toluene.[4]

Q3: How should I properly handle and store this compound?

A3: this compound should be stored in a tightly sealed container at 2-8°C.[1] It is sensitive to moisture and air, which can lead to degradation and the formation of boroxines (anhydrides). When handling the reagent, it is advisable to work under an inert atmosphere and minimize its exposure to air.

Q4: What analytical techniques are best for assessing the purity of my final product?

A4: A combination of techniques is often best:

  • Thin Layer Chromatography (TLC): For rapid, qualitative assessment of purity and for optimizing column chromatography conditions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of your product and identify any organic impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the molecular weight of your product and assess its purity with high sensitivity.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.

Experimental Protocols

This section provides a detailed, step-by-step methodology for a representative Suzuki-Miyaura coupling reaction and subsequent purification.

Representative Reaction: Synthesis of 3'-amino-4'-methyl-[1,1'-biphenyl]-4-carbonitrile

This protocol describes the coupling of this compound with 4-bromobenzonitrile.

Reaction Scheme:

Materials:

  • This compound

  • 4-bromobenzonitrile

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water mixture)

  • Ethyl acetate

  • Hexanes

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel (230-400 mesh)

Procedure:

  • Reaction Setup:

    • To a round-bottom flask, add this compound (1.2 eq.), 4-bromobenzonitrile (1.0 eq.), and K₂CO₃ (2.0 eq.).

    • Add the palladium catalyst, Pd(PPh₃)₄ (3-5 mol%).

    • Seal the flask with a septum and purge with an inert gas (e.g., argon) for 15-20 minutes.

    • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Reaction Execution:

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC until the starting materials are consumed.

  • Work-up and Acid-Base Extraction:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer with water and then brine.

    • To separate the basic product from neutral impurities, extract the organic layer with 1 M HCl (2 x volume).

    • Combine the acidic aqueous layers, cool in an ice bath, and basify with 1 M NaOH until the product precipitates.

    • Extract the product back into ethyl acetate (3 x volume).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification by Flash Column Chromatography:

    • Prepare a slurry of silica gel in a low-polarity eluent (e.g., 10% ethyl acetate in hexanes) and pack a column.

    • Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

    • Load the dry sample onto the column.

    • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 50%).

    • Collect fractions and monitor by TLC.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 3'-amino-4'-methyl-[1,1'-biphenyl]-4-carbonitrile.

Data Presentation
Purification MethodTypical Purity of ProductTypical YieldEluent System
Acid-Base Extraction >90%>85%N/A
Flash Column Chromatography >98%>75%Gradient of Ethyl Acetate in Hexanes
Recrystallization >99%Dependent on crude purityEthanol/Water or Hexanes/Ethyl Acetate

Visualizations

Purification Workflow Diagram

PurificationWorkflow Crude_Product Crude Reaction Mixture Workup Aqueous Work-up (EtOAc/Water) Crude_Product->Workup Remove inorganic salts AcidBase Acid-Base Extraction (1M HCl / 1M NaOH) Workup->AcidBase Separate basic product from neutral impurities Column Flash Column Chromatography AcidBase->Column Separate product from structurally similar impurities Recrystal Recrystallization Column->Recrystal For further polishing Pure_Product Pure Product (>98%) Column->Pure_Product Recrystal->Pure_Product

Caption: A typical workflow for the purification of a crude product from a this compound reaction.

Troubleshooting Logic Diagram

Troubleshooting Start Low Yield or Purity Issue Check_Reaction Check Reaction Completion (TLC/LC-MS) Start->Check_Reaction Check_Workup Review Work-up Procedure Start->Check_Workup Check_Chroma Optimize Chromatography Start->Check_Chroma Incomplete Incomplete Reaction Check_Reaction->Incomplete Side_Reactions Side Reactions (Protodeboronation, Homocoupling) Check_Reaction->Side_Reactions Loss_Workup Product Loss during Extraction Check_Workup->Loss_Workup Bad_Separation Poor Separation Check_Chroma->Bad_Separation Optimize_Reaction Optimize Reaction Conditions: - Inert atmosphere - Anhydrous solvents - Catalyst/Base choice Incomplete->Optimize_Reaction Side_Reactions->Optimize_Reaction Implement_AcidBase Implement/Optimize Acid-Base Extraction Loss_Workup->Implement_AcidBase Optimize_Eluent Optimize Eluent System: - Gradient elution - Additives (e.g., TEA) Bad_Separation->Optimize_Eluent

Caption: A decision-making workflow for troubleshooting purification issues.

References

  • Organic Syntheses. (2025).
  • University of Colorado Boulder, Department of Chemistry. (n.d.).
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. [Link]

Sources

optimizing reaction yield for 3-Amino-4-methylphenylboronic acid coupling

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of modern synthetic chemistry, this Technical Support Center provides a focused resource for researchers, scientists, and drug development professionals grappling with the nuances of Suzuki-Miyaura cross-coupling reactions. Specifically, this guide is tailored to address the unique challenges presented by 3-Amino-4-methylphenylboronic acid, a valuable building block whose electronic properties and functional groups demand a carefully optimized approach to achieve high reaction yields.

As Senior Application Scientists, we have designed this guide to move beyond simple procedural lists. Instead, we delve into the causality behind experimental choices, offering a self-validating framework for troubleshooting and optimization. This resource is grounded in established mechanistic principles and supported by authoritative literature to ensure both scientific integrity and practical success in your laboratory.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent challenges encountered when coupling this compound, providing a logical path to identify and resolve experimental roadblocks.

Question 1: I am observing very low or no product yield. What are the primary causes and how can I improve my reaction?

Answer: Low to non-existent yield in the Suzuki-Miyaura coupling of this compound is a common but solvable issue. The electronic nature of the amino group and potential side reactions are often the root cause. A systematic review of your reaction parameters is the most effective approach.

Core Areas for Optimization:

  • Catalyst and Ligand Selection: The choice of the palladium catalyst and, more critically, the phosphine ligand is paramount. The amino group in your boronic acid is electron-donating and can coordinate with the palladium center, potentially inhibiting the reaction. To overcome this, bulky and electron-rich ligands are required to facilitate the crucial transmetalation and reductive elimination steps of the catalytic cycle.[1][2]

    • Recommended Ligands: Biaryl phosphine ligands such as XPhos, SPhos, or RuPhos are highly effective for sterically demanding and electron-rich substrates.[1] N-heterocyclic carbene (NHC) ligands can also be excellent choices due to their strong σ-donating properties.[1]

    • Catalyst Source: Using air-stable palladium precatalysts (e.g., XPhos Pd G3) can provide a more reliable and reproducible source of the active Pd(0) catalyst compared to sources like Pd(PPh₃)₄.[1]

  • Base Selection: The base is not merely a proton scavenger; it is critical for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[3][4] For aminophenylboronic acids, a careful balance is needed.

    • Effective Bases: Inorganic bases are generally preferred. Potassium phosphate (K₃PO₄) is a top choice for these couplings.[1][3] Cesium carbonate (Cs₂CO₃) is also highly effective, especially for challenging substrates, due to its higher solubility in organic solvents.[3]

    • Bases to Avoid: Strong hydroxide bases (NaOH, KOH) in polar solvents can sometimes promote side reactions like triflate decomposition if that is your coupling partner.[5] Organic amine bases are typically not strong enough to facilitate efficient boronic acid activation.[3]

  • Protodeboronation Side Reaction: This is a major pathway for yield loss where the boronic acid's C-B bond is cleaved and replaced by a hydrogen atom from a proton source (like water).[2] The electron-donating amino group can make the boronic acid more susceptible to this side reaction.

    • Mitigation Strategies:

      • Use anhydrous solvents and reagents.

      • Ensure your base is not excessively strong or used in large excess.

      • Consider using the corresponding boronate ester (e.g., pinacol ester) of this compound, which can be more resistant to protodeboronation.

  • Solvent and Temperature:

    • Solvents: Aprotic polar solvents or mixtures are often effective. Common choices include 1,4-Dioxane, Tetrahydrofuran (THF) , often with a small amount of water to help solubilize the inorganic base.[1] Toluene is also a viable option.[1] Crucially, the solvent must be thoroughly degassed to remove dissolved oxygen.

    • Temperature: These couplings often require elevated temperatures (typically 80-110 °C) to overcome activation barriers, especially with less reactive coupling partners like aryl chlorides.[2]

Troubleshooting_Low_Yield Start Low / No Yield Check_Catalyst Review Catalyst & Ligand Start->Check_Catalyst Is ligand bulky & electron-rich? (e.g., SPhos, XPhos) Check_Base Evaluate Base Choice Start->Check_Base Is base appropriate? (e.g., K₃PO₄, Cs₂CO₃) Check_Conditions Assess Reaction Conditions Start->Check_Conditions Is system inert & properly heated? Check_Reagents Verify Reagent Quality Start->Check_Reagents Are reagents fresh & solvent anhydrous/degassed? Solution Optimized Yield Check_Catalyst->Solution Check_Base->Solution Check_Conditions->Solution Check_Reagents->Solution

Caption: Troubleshooting workflow for low reaction yield.

Question 2: My reaction mixture is turning black and I'm seeing significant homocoupling of the boronic acid. What's going wrong?

Answer: The formation of a black precipitate (palladium black) and boronic acid homocoupling are classic signs of catalyst deactivation and the presence of oxygen. The active Pd(0) catalyst is highly sensitive to oxygen.[2]

Causes and Solutions:

  • Oxygen Contamination: Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state, leading to the formation of palladium black. It also promotes the oxidative homocoupling of your boronic acid, consuming starting material and complicating purification.

    • Solution: Implement a rigorous inert atmosphere protocol. Degas your solvent(s) thoroughly before use by sparging with an inert gas (argon or nitrogen) for at least 30 minutes or by using several freeze-pump-thaw cycles. Assemble your reaction under a positive pressure of inert gas.

  • Inappropriate Ligand: While less common, some ligands may not sufficiently stabilize the Pd(0) center, making it more prone to decomposition and aggregation.

    • Solution: Stick to well-validated, bulky phosphine ligands known to create stable and highly active monomeric palladium complexes.[2]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental catalytic cycle for the Suzuki-Miyaura coupling?

A1: The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of your electrophile (e.g., an aryl bromide) to form a Pd(II) complex.[4]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a boronate complex.[4]

  • Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, forming the new C-C bond of your product and regenerating the active Pd(0) catalyst.[4]

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_RX L_n(R¹)Pd(II)-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal R²-B(OH)₂ + Base PdII_R1R2 L_n(R¹)Pd(II)-R² Transmetal->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Regeneration Product R¹-R² RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Q2: Which specific catalyst and base combinations are recommended for this compound?

A2: Success with this substrate hinges on using a system that is robust to the coordinating effects of the amine. Below is a table of recommended starting points.

Catalyst (1-3 mol%)Ligand (1.1-1.2 eq. to Pd)Base (2-3 eq.)Solvent SystemTemp. (°C)Notes
Pd(OAc)₂SPhosK₃PO₄Dioxane/H₂O (10:1)100-110A very reliable and general-purpose system for challenging substrates.
Pd₂(dba)₃XPhosCs₂CO₃Toluene or THF90-100Excellent for achieving high turnover and coupling with aryl chlorides.
XPhos Pd G3(Precatalyst)K₃PO₄2-MeTHF80-100Air-stable precatalyst offers convenience and high reproducibility.

Q3: Can I use this compound hydrochloride directly?

A3: Yes, you can. However, you must account for the hydrochloride salt by adding an additional equivalent of base to neutralize the HCl and free the amine. Failure to do so will result in the consumption of the base intended for the catalytic cycle, leading to a failed reaction.

General Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization may be required for different substrates.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 eq.)

  • This compound (1.2 mmol, 1.2 eq.)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • SPhos (0.044 mmol, 4.4 mol%)

  • K₃PO₄ (2.0 mmol, 2.0 eq.)

  • Anhydrous, degassed 1,4-Dioxane (5 mL) and Water (0.5 mL)

Procedure:

  • Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.044 mmol), and K₃PO₄ (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add the degassed 1,4-dioxane (5 mL) and water (0.5 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the limiting reagent.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.

References

  • BenchChem. (2025). Technical Support Center: Optimizing 4-Aminophenylboronic Acid Bioconjugation.
  • BenchChem. (2025). Catalyst selection for difficult Suzuki couplings with functionalized boronic acids.
  • BenchChem. (2025). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
  • BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling of 4-Aminophenylboronic Acid Hydrochloride.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • HEIA-FR. (2021). Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions.
  • BenchChem. (2025). Ligand selection for difficult Suzuki couplings involving substituted phenylboronic acids.
  • Onnuch, A., et al. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 1019-1024.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.

Sources

stability of 3-Amino-4-methylphenylboronic acid under different pH conditions

Author: BenchChem Technical Support Team. Date: January 2026

< Technical Support Center: 3-Amino-4-methylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

Q1: How should I properly store and handle this compound?

A1: Like many arylboronic acids, this compound is sensitive to moisture and air.[1] It should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon, in a cool, dry, and dark place.[1][2] Avoid prolonged exposure to the atmosphere during handling to prevent hydration and potential degradation through oxidation or protodeboronation.[1]

Q2: What is the fundamental effect of pH on the stability of this boronic acid?

A2: The pH of an aqueous solution dictates the equilibrium between the neutral, trigonal planar form of the boronic acid (ArB(OH)₂) and its anionic, tetrahedral boronate form ([ArB(OH)₃]⁻).[3] At acidic to neutral pH, the trigonal form is dominant. As the pH increases, especially above the compound's pKa, the equilibrium shifts toward the tetrahedral boronate.[3] This structural change is critical, as the boronate form is often more susceptible to degradation pathways like protodeboronation.[3]

Q3: What is protodeboronation and why is it a concern at high pH?

A3: Protodeboronation is a major degradation pathway where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, converting your boronic acid into 3-methylaniline.[3] This process is highly pH-dependent and is often accelerated under basic conditions.[3][4] The increased rate at high pH is due to the formation of the more reactive tetrahedral boronate anion, which is more prone to this C-B bond cleavage.[3][4] This is a critical consideration in reactions like the Suzuki-Miyaura coupling, which require a base.[3]

Troubleshooting Experimental Issues

Scenario 1: My Suzuki-Miyaura coupling reaction with this compound is resulting in low yields and a significant amount of 3-methylaniline byproduct.

  • Underlying Cause: This strongly suggests that protodeboronation is outcompeting your desired cross-coupling reaction. The basic conditions required to activate the boronic acid for transmetalation are likely too harsh, leading to rapid degradation of your starting material.[1][3]

  • Troubleshooting Steps:

    • Lower the Reaction pH: Switch to a milder base. If you are using strong bases like NaOH or KOH, consider alternatives such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[3] This can slow the rate of protodeboronation while still being sufficient to promote the catalytic cycle.

    • Optimize Reaction Temperature and Time: High temperatures can accelerate protodeboronation. Attempt the reaction at the lowest effective temperature (e.g., starting at 80 °C). Monitor the reaction closely by TLC or LC-MS to avoid unnecessarily long reaction times once the aryl halide has been consumed.[5]

    • Use a Boronate Ester: Consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester. Boronate esters are generally more resistant to protodeboronation and can be used directly in coupling reactions.

    • Protect the Boronic Acid: Reacting the boronic acid with diethanolamine can form a stable adduct that is often crystalline and air-stable.[6] This adduct can sometimes be used directly in coupling reactions with protic solvents.[6]

Scenario 2: I am observing inconsistent results when preparing and using stock solutions of this compound.

  • Underlying Cause: Arylboronic acids can have limited stability in solution, particularly in aqueous or protic solvents. The pH of the solvent or buffer is a critical factor.[3] Many boronic acids exhibit a U-shaped stability curve, with maximum stability in a specific pH range (often mildly acidic) and faster decomposition in strongly acidic or basic media.[3]

  • Troubleshooting Steps:

    • Prepare Solutions Fresh: Whenever possible, prepare solutions of the boronic acid immediately before use.[7]

    • Use Aprotic Solvents: For storage or as a reaction solvent, consider using anhydrous aprotic solvents like THF, dioxane, or acetonitrile to minimize hydrolysis and pH-dependent degradation.[7]

    • Buffer Aqueous Solutions: If an aqueous solution is necessary, buffer it to a mildly acidic pH (e.g., pH 4-5) to find the point of maximum stability, though this must be determined empirically.

    • Analytical Verification: Before using an older solution, verify its integrity using techniques like ¹H NMR, ¹¹B NMR, or HPLC to quantify the amount of active boronic acid remaining.[7]

Data Summary & Visualization

Table 1: Predicted Stability of this compound vs. pH

pH RangeDominant SpeciesPrimary Degradation PathwayExperimental Implications
Strongly Acidic (pH < 3) ArB(OH)₂ / ArB(OH₃)⁺Acid-Catalyzed ProtodeboronationAvoid prolonged storage in strong acids.
Mildly Acidic to Neutral (pH 4-7) ArB(OH)₂ (Trigonal)Slow Oxidation / ProtodeboronationGenerally the most stable region for storage in aqueous solutions.[3]
Mildly Basic (pH 8-10) ArB(OH)₂ ⇌ [ArB(OH)₃]⁻Base-Mediated ProtodeboronationNecessary for Suzuki coupling activation, but degradation rate increases.[3]
Strongly Basic (pH > 11) [ArB(OH)₃]⁻ (Tetrahedral)Rapid ProtodeboronationHigh risk of complete degradation; use strong bases with caution and for short durations.[3][4]

Diagram 1: pH-Dependent Handling Workflow

This diagram outlines the decision-making process for handling the boronic acid based on the intended experimental pH.

G cluster_storage Storage & Solution Prep cluster_reaction Reaction Condition Choice cluster_mitigation Mitigation for Basic Conditions storage_solid Store Solid Inert, Cool, Dry storage_solution Prepare Solution Fresh in Anhydrous Aprotic Solvent storage_solid->storage_solution For Immediate Use ph_check What is the reaction pH? storage_solution->ph_check Proceed to Reaction acidic_cond Acidic Conditions (e.g., Deprotection) Monitor for Degradation ph_check->acidic_cond pH < 6 neutral_cond Neutral Conditions Relatively Stable Standard Precautions ph_check->neutral_cond pH 6-8 basic_cond Basic Conditions (e.g., Suzuki Coupling) High Risk of Protodeboronation ph_check->basic_cond pH > 8 mild_base Use Milder Base (K₂CO₃, K₃PO₄) basic_cond->mild_base low_temp Lower Temperature & Shorten Reaction Time basic_cond->low_temp protect Use Pinacol Ester or Diethanolamine Adduct basic_cond->protect

Caption: Workflow for handling this compound based on pH.

Experimental Protocols

Protocol 1: HPLC Method for Stability Assessment

This protocol provides a baseline method to monitor the degradation of this compound into 3-methylaniline. A stability-indicating method is crucial to ensure all degradants are separated from the parent compound.[7]

  • Objective: To quantify the concentration of the parent boronic acid over time under specific pH conditions.

  • Instrumentation: HPLC with UV/PDA detection.[7]

  • Column: C18 reverse-phase column (e.g., Waters XSelect Premier HSS T3, or equivalent).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted as needed.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: Linear gradient from 5% to 95% B

    • 8-10 min: Hold at 95% B

    • 10-11 min: Return to 5% B

    • 11-15 min: Re-equilibration at 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at 254 nm and 280 nm.

  • Procedure:

    • Prepare a stock solution of this compound in acetonitrile.

    • Prepare buffered aqueous solutions at the desired pH values (e.g., pH 4, 7, 10).

    • At t=0, dilute an aliquot of the stock solution into each buffered solution to a final concentration of ~50 µg/mL. Keep samples in a temperature-controlled autosampler if possible.[7]

    • Inject a sample from each pH condition onto the HPLC system immediately (t=0) and then at specified time intervals (e.g., 1h, 4h, 8h, 24h).

    • Integrate the peak area for this compound and any new peaks that appear (e.g., 3-methylaniline).

    • Calculate the percentage of remaining boronic acid at each time point relative to t=0 to determine the rate of degradation.

References

  • BenchChem. (n.d.). Troubleshooting guide for reactions involving 2-aminophenylboronic acid.
  • BenchChem. (n.d.). Effect of pH on the stability and reactivity of aryl boronic acids.
  • BenchChem. (n.d.). Analytical techniques for monitoring the degradation of benzylboronic acid.
  • BenchChem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157.
  • TCI Chemicals. (n.d.). SAFETY DATA SHEET: 4-Methylphenylboronic Acid.
  • Fisher Scientific. (2011). SAFETY DATA SHEET: 4-Methylbenzeneboronic acid.
  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
  • RSC Publishing. (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods.
  • Scott Rychnovsky Lab. (2011, October 3). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube.

Sources

thermal stability and decomposition of 3-Amino-4-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Amino-4-methylphenylboronic Acid

A Guide for Researchers on Thermal Stability, Decomposition, and Experimental Best Practices

Welcome to the technical support center for this compound. As Senior Application Scientists, we understand the nuances of working with complex reagents. This guide is designed to provide you with in-depth, field-proven insights into the stability and handling of this versatile compound, moving beyond simple data sheets to explain the causality behind the protocols. Our goal is to empower you to anticipate challenges, troubleshoot effectively, and ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Section 1: Compound Identity & Basic Properties

Q1: What are the fundamental properties of this compound?

A1: Understanding the basic physicochemical properties is the first step in proper handling and experimental design. This compound, also known as 3-Amino-p-tolylboronic acid, is a light brown solid at room temperature.[1] It is widely used as a building block in organic synthesis, particularly in Suzuki coupling reactions, and for developing sensors and materials.[1]

Below is a summary of its key properties:

PropertyValueSource
CAS Number 22237-12-3[1][2][3]
Molecular Formula C₇H₁₀BNO₂[1][2]
Molecular Weight 150.97 g/mol [1][2][3]
Appearance Light brown solid[1]
Melting Point ~250°C (Lit.)[1]
Common Synonyms 3-Amino-4-methylbenzeneboronic acid, 3-Amino-p-tolylboronic acid[1]
Section 2: Storage, Handling, and Inherent Stability

Q2: What is the primary impurity I should be aware of in commercial this compound, and how does it form?

A2: The most common process-related impurity is the corresponding cyclic anhydride, known as a boroxine . Boronic acids have an inherent propensity to undergo intermolecular dehydration, where three molecules condense to form a stable, six-membered boroxine ring, releasing three molecules of water.[4][5][6] This is an equilibrium process that can occur during synthesis, purification, or prolonged storage, especially if the material is exposed to heat or is not kept scrupulously dry. For this reason, commercial products often state they contain "varying amounts of Anhydride".

Q3: How should I properly store this reagent to minimize degradation?

A3: Proper storage is critical for preserving the compound's integrity. The key is to mitigate the two primary non-experimental degradation pathways: boroxine formation and hydrolysis.

  • Temperature: Store the compound in a cool environment. Vendor recommendations vary from Room Temperature to 2-8°C.[1] Colder temperatures (2-8°C) are preferable as they slow the rate of any potential degradation pathway. Avoid storing near heat sources.[7]

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container. Boric acid and its derivatives are mildly hygroscopic, and moisture can facilitate degradation.[7]

  • Light: Keep the container in a dark location to prevent potential photolytic decomposition.

Q4: My Suzuki coupling reaction is giving low yields. Could the quality of my boronic acid be the cause?

A4: Absolutely. The presence of boroxine can lead to decreased reaction yields.[5] The boroxine is generally less reactive in cross-coupling reactions than the free boronic acid. If you suspect boroxine content is high, you can often regenerate the free boronic acid by recrystallizing the material from hot water, followed by careful drying.[5] However, be aware that excessive water or improper drying can introduce other issues.

Troubleshooting Thermal Decomposition

Section 3: Understanding Decomposition Pathways

Q5: What happens when this compound is heated? What are the expected decomposition pathways?

A5: When subjected to thermal stress, arylboronic acids primarily follow two degradation routes. Understanding these is key to interpreting thermal analysis data (TGA/DSC) and identifying byproducts in your reactions.

  • Dehydration to Boroxine: As discussed, this is a thermally driven condensation process. In a Thermogravimetric Analysis (TGA) experiment, this would be observed as a mass loss corresponding to the loss of water molecules as the boroxine forms.[4]

  • Protodeboronation: This is the cleavage of the carbon-boron bond, where the boronic acid group is replaced by a hydrogen atom, yielding 4-methylaniline (p-toluidine).[6][8] This decomposition is highly dependent on reaction conditions. It is often accelerated by the presence of water, acidic or basic conditions, and certain transition metals.[8] While it can occur thermally, it is more commonly a concern during aqueous reaction workups.

The diagram below illustrates these two major pathways.

Caption: Primary thermal degradation pathways for arylboronic acids.

Section 4: Analytical Investigation & Protocols

Q6: How can I experimentally determine the thermal stability of my sample?

A6: The combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is the gold standard for assessing thermal stability.[9][10]

  • TGA measures the change in mass as a function of temperature, identifying decomposition and dehydration events.[9][10]

  • DSC measures the heat flow into or out of a sample, identifying melting points, phase transitions, and the enthalpy of decomposition.[9][10]

  • Sample Preparation: Accurately weigh 3-5 mg of the boronic acid into an aluminum or alumina DSC/TGA pan.

  • Instrument Setup:

    • Place the sample in the instrument.

    • Use an inert purge gas (Nitrogen or Argon) at a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibration: Hold at 30°C for 5 minutes to ensure thermal stability.

    • Ramp: Heat the sample from 30°C to 350°C at a constant rate of 10 K/min.[11]

  • Data Analysis:

    • TGA Curve: Examine the mass loss steps. A mass loss occurring before the main decomposition may indicate the loss of water to form the boroxine. Calculate the percentage mass loss and compare it to the theoretical value for water loss.

    • DSC Curve: Identify endothermic peaks, which may correspond to melting, and exothermic peaks, which indicate decomposition. The reported melting point is ~250°C, and significant decomposition is expected at or above this temperature.[1]

Q7: I need to develop a method to track degradation in solution over time. What is the best approach?

A7: For quantitative analysis of degradation in solution, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most effective and widely used technique.[6] This involves developing a method that can separate the intact parent compound from all potential degradation products.

This protocol is designed to intentionally degrade the compound to identify potential degradants and validate an analytical method.

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.[6]

  • Stress Conditions: [6]

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature.

    • Thermal Degradation: Heat 1 mL of the stock solution at 80°C.

  • Sample Analysis:

    • At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acid and base samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.

    • Analyze using a developed HPLC-UV method (a C18 column is a good starting point). Use a PDA detector to scan from 200-400 nm to determine the optimal wavelength for detection.[6]

  • Data Evaluation:

    • Monitor the decrease in the peak area of the parent compound.

    • Identify the formation and growth of new peaks, which represent degradation products. The primary expected degradant from hydrolysis would be 4-methylaniline.

The workflow for such a stability study is outlined below.

StabilityWorkflow cluster_prep 1. Preparation cluster_stress 2. Forced Degradation cluster_analysis 3. Analysis cluster_eval 4. Evaluation prep Prepare Stock Solution (1 mg/mL in ACN) acid Acidic (0.1M HCl, 60°C) prep->acid base Basic (0.1M NaOH, 60°C) prep->base oxide Oxidative (3% H₂O₂, RT) prep->oxide thermal Thermal (Solution, 80°C) prep->thermal sampling Sample at Time Points (e.g., 2, 8, 24h) neutralize Neutralize & Dilute sampling->neutralize hplc Analyze via Stability-Indicating HPLC neutralize->hplc data Quantify Parent Peak & Degradant Peaks hplc->data report Assess Stability Profile & Identify Degradants data->report

Caption: Workflow for a forced degradation stability study.

References

  • This compound - Chem-Impex.
  • Results from TGA/DSC thermal analyses for a series of functionalised benzene–diboronic acids.
  • This compound (contains varying amounts of Anhydride). Tokyo Chemical Industry Co., Ltd. Available online
  • Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development. Available online
  • Working with Hazardous Chemicals. Organic Syntheses. Available online
  • This compound (contains varying amounts of Anhydride). Tokyo Chemical Industry Co., Ltd. (APAC). Available online
  • (3-Amino-4-methylphenyl)boronic acid--hydrogen chloride (1/1).
  • (3-Amino-4-methylphenyl)boronic acid.
  • This compound. Junsei Chemical Co., Ltd. Available online
  • A REVIEW ON APPLICATIONS OF THERMOGRAVIMETRIC METHODS OF ANALYSIS (TGA, DTA, DSC). Indo American Journal of Pharmaceutical Sciences. Available online
  • Boronic acid. Wikipedia. Available online
  • This compound, 98%, Thermo Scientific. Fisher Scientific. Available online
  • How to Store Boric Acid. Lab Alley. Available online
  • Aminophenylboronic Acid Polymer Nanoparticles for Quantitation of Glucose and for Insulin Release.
  • Analytical methods to detect 3-Bromo-5-propoxyphenylboronic acid degrad
  • Application of Thermal Analysis in Pharmaceutical Field - Revefenacin. Ami Instruments. Available online
  • Handling Pyrophoric Reagents. Sigma-Aldrich. Available online
  • Consistent DSC and TGA Methodology as Basis for the Measurement and Comparison of Thermo-Physical Properties of Phase Change M
  • Amino Acid Analysis. Houben-Weyl Methods of Organic Chemistry. Available online

Sources

Technical Support Center: Navigating Solubility Challenges with 3-Amino-4-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting strategies and field-proven protocols for addressing the common yet significant challenge of poor solubility when using 3-Amino-4-methylphenylboronic acid in chemical reactions, particularly in the widely-used Suzuki-Miyaura cross-coupling.

Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound?

This compound is a bifunctional organic compound with the molecular formula C₇H₁₀BNO₂.[1][2][3] It possesses both a nucleophilic amino group (-NH₂) and an electrophilic boronic acid group (-B(OH)₂), making it a versatile building block in organic synthesis.[2][3] Its structure lends it some zwitterionic character, which significantly influences its solubility profile. It typically appears as a light brown solid with a high melting point (around 250°C), suggesting strong intermolecular forces in the solid state.[2]

Q2: Why is this compound often poorly soluble in common reaction solvents?

The poor solubility stems from a combination of factors inherent to its molecular structure:

  • Intermolecular Hydrogen Bonding: The presence of both hydrogen bond donors (-NH₂ and -OH groups) and acceptors (N and O atoms) leads to extensive intermolecular hydrogen bonding. This strong network in the solid state requires a significant amount of energy to disrupt, which many common organic solvents cannot provide.

  • Zwitterionic Character: The acidic boronic acid moiety and the basic amino group can engage in an internal acid-base interaction. This partial zwitterionic nature increases its polarity, making it less soluble in nonpolar or moderately polar aprotic solvents like toluene and THF.

  • Boroxine Formation: Like many boronic acids, it can undergo dehydration, especially upon heating, to form a cyclic trimeric anhydride called a boroxine.[4][5] This anhydride has a different solubility profile than the monomeric acid, which can complicate dissolution and reactivity.[4]

Troubleshooting Guide: Reaction Solubility Issues
Q3: My this compound is not dissolving in my primary reaction solvent (e.g., Toluene, Dioxane, THF). What are my initial troubleshooting steps?

Low solubility of reactants is a primary cause of failed or low-yielding Suzuki-Miyaura reactions.[6][7] A systematic approach, starting with the simplest modifications, is key.

Answer:

  • Increase the Reaction Temperature: Elevating the temperature is the most direct method to increase the solubility of most solids.[6][7] Many Suzuki couplings are robust and can be heated to 80-110°C. However, be mindful of the thermal stability of your other reagents and catalyst.[6]

  • Employ a Co-Solvent System: The "like dissolves like" principle is fundamental. Since the boronic acid has high polarity, adding a polar co-solvent can dramatically improve solubility. A common and highly effective strategy is to use a biphasic system, such as Toluene/Water or Dioxane/Water (e.g., in a 4:1 to 10:1 ratio).[6][8] The water helps dissolve the boronic acid and the inorganic base, facilitating the reaction.

  • Screen Alternative Solvents: If a single solvent is desired, consider more polar aprotic options. Solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are often effective at dissolving polar boronic acids.[5][6][9]

Q4: I've tried heating and common co-solvents, but solubility remains a major issue. What advanced strategies can I employ?

Answer: When simple adjustments fail, modifying the reaction environment or the reagent itself becomes necessary.

  • Phase-Transfer Catalysis (PTC): In biphasic systems (e.g., Toluene/Water), poor mass transfer between the organic and aqueous phases can limit the reaction rate. A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), can shuttle the activated boronate species from the aqueous phase to the organic phase where the catalyst and aryl halide reside, thereby accelerating the reaction.[6]

  • Use of Surfactants: For reactions in aqueous media with hydrophobic substrates, adding a surfactant can create micelles. These micelles encapsulate the insoluble organic reagents, effectively creating microreactors within the bulk solution and facilitating the reaction.[6]

  • Solvent-Free Mechanochemistry: For extremely insoluble substrates, solid-state mechanochemistry via high-temperature ball-milling is a powerful, solvent-independent alternative that overcomes solubility issues entirely.[10] This technique uses mechanical force to initiate reactions between solid reagents.

Q5: How does my choice of base impact the solubility of this compound?

Answer: The base is not just a passive component; it is critical for activating the boronic acid for transmetalation and can directly influence its solubility.[11][12]

  • Formation of Soluble Boronates: Strong inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) react with the boronic acid to form a boronate salt (-B(OH)₃⁻).[6] This anionic species is often significantly more soluble in the polar/aqueous phase of the reaction mixture than the neutral boronic acid.

  • Base Solubility: The base itself must have some solubility in the reaction medium to be effective.[6] K₃PO₄ and Cs₂CO₃ are often favored in challenging couplings because they are strongly basic and can promote the formation of the active boronate.[6]

  • pH Effect: The amino group on the phenyl ring means the compound's solubility can be pH-dependent. In strongly acidic conditions, the amine will be protonated (-NH₃⁺), while in basic conditions, the boronic acid will be deprotonated (-B(OH)₃⁻). This dual nature can be leveraged. Studies on aminophenylboronic acids show that pH influences their ability to bind and react.[13][14]

Q6: Can I modify the this compound itself to improve its solubility?

Answer: Yes, converting the boronic acid to a less polar, more organo-soluble derivative is an excellent and widely used strategy. This approach tackles the root cause of poor solubility—the polar, hydrogen-bonding boronic acid group.

  • Boronate Esters (e.g., Pinacol Esters): Esterification of the boronic acid with a diol, most commonly pinacol, replaces the hydroxyl groups. The resulting pinacol ester is significantly more soluble in common organic solvents like dioxane, THF, and toluene.[4][15][16] These esters are often stable, crystalline solids that are easier to purify and handle. They readily participate in Suzuki-Miyaura coupling, as the ester is cleaved in situ under the basic reaction conditions to generate the active boronate species.

  • N-Methyliminodiacetic Acid (MIDA) Boronates: MIDA boronates are another class of protected boronic acids that are highly stable and compatible with a wide range of reaction conditions. They can be used directly in Suzuki couplings and offer a slow-release of the boronic acid, which can be beneficial in complex syntheses.

  • Diethanolamine Complexes: Reacting the boronic acid with diethanolamine forms a stable, crystalline complex. These "dabornates" can be used directly in Suzuki reactions, particularly with a protic solvent, and offer improved stability and handling.[17]

Experimental Protocols
Protocol 1: Systematic Workflow for Solubility Optimization in Suzuki-Miyaura Coupling

This protocol outlines a logical progression for optimizing a reaction challenged by the poor solubility of this compound.

  • Reaction Setup (Baseline):

    • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and base (e.g., K₂CO₃, 2.0-3.0 equiv.).[8]

    • Add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand if required.[8]

    • Add anhydrous solvent (e.g., Toluene or Dioxane) to achieve a concentration of ~0.1 M with respect to the aryl halide.

  • Step 1: Thermal Adjustment

    • Stir the mixture at room temperature for 10 minutes. If dissolution is poor, heat the reaction to 80-100°C with vigorous stirring.[7] Monitor for dissolution and reaction progress via TLC or LC-MS.

  • Step 2: Co-Solvent Addition

    • If solubility remains poor at elevated temperatures, cool the reaction slightly and add degassed water (e.g., to create a 10:1 Toluene/H₂O mixture).

    • Re-heat the mixture. The presence of water should dissolve the base and boronic acid, forming a biphasic system. Ensure stirring is vigorous enough to facilitate mixing between the phases.

  • Step 3: Base and Solvent System Change

    • If the reaction is still sluggish, consider a stronger, more soluble base like K₃PO₄ or Cs₂CO₃.[6]

    • Alternatively, switch the primary solvent to a more polar aprotic option like DMF.[6]

  • Step 4: Reagent Modification

    • If all else fails, the most robust solution is to synthesize the pinacol ester of this compound and use this derivative in the coupling reaction under anhydrous conditions (e.g., PdCl₂(dppf), KOAc, in Dioxane).[16][18]

Protocol 2: Preparation of this compound Pinacol Ester

This procedure provides a general method for converting the boronic acid to its more soluble pinacol ester derivative.

  • Setup: In a round-bottom flask, suspend this compound (1.0 equiv.) and pinacol (1.1 equiv.) in a suitable solvent such as toluene or dichloromethane.

  • Dehydration: Add a dehydrating agent (e.g., anhydrous magnesium sulfate or sodium sulfate) or set up the reaction with a Dean-Stark apparatus to remove water azeotropically.

  • Reaction: Stir the mixture at room temperature or gentle reflux until the reaction is complete (monitor by TLC or LC-MS, observing the disappearance of the polar boronic acid).

  • Workup: Filter off the drying agent (if used). Remove the solvent under reduced pressure. The crude pinacol ester can often be purified by recrystallization or column chromatography on silica gel.

Data & Visualization
Table 1: General Solubility Profile of this compound
SolventTypePolarityExpected SolubilityNotes
Water ProticHighSlightly SolubleSolubility increases with base (forming boronate) or acid (forming ammonium salt).
Methanol, Ethanol ProticHighSolubleCan react to form boronate esters.[5]
Toluene, Hexane NonpolarLowInsolubleCommon organic phase for biphasic Suzuki reactions.[6]
Dioxane, THF EtherealModerateSlightly to Sparingly SolubleOften requires heating and/or a co-solvent.[6]
DMF, DMSO Polar AproticHighSolubleGood choices for homogeneous reactions but can be difficult to remove.[6]
Acetonitrile Polar AproticHighSparingly SolubleCan sometimes act as a ligand and poison the catalyst.[19]
Diagrams

Troubleshooting_Workflow start Poor Solubility of This compound Observed step1 Increase Temperature (e.g., 80-110 °C) start->step1 q1 Sufficiently Soluble? step1->q1 step2 Add Polar Co-Solvent (e.g., H₂O, DMF) q1->step2 No end_success Reaction Optimized Proceed with Synthesis q1->end_success Yes q2 Reaction Proceeds? step2->q2 step3 Optimize Biphasic System q2->step3 No q2->end_success Yes substep3a Change Base (K₃PO₄, Cs₂CO₃) step3->substep3a substep3b Add Phase-Transfer Catalyst (e.g., TBAB) step3->substep3b q3 Reaction Proceeds? substep3a->q3 substep3b->q3 step4 Modify Boronic Acid (Convert to Pinacol Ester) q3->step4 No q3->end_success Yes step4->end_success end_fail Consider Alternative Synthetic Route

Caption: A logical workflow for troubleshooting solubility issues.

Suzuki_Cycle cluster_activation Activation Step (Requires Dissolution) pd0 Pd(0)Ln oxidative_add Oxidative Addition pd0->oxidative_add 1 pd2_complex Ar-Pd(II)-X(Ln) oxidative_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal 2 pd2_complex2 Ar-Pd(II)-Ar'(Ln) transmetal->pd2_complex2 reductive_elim Reductive Elimination reductive_elim->pd0 product Ar-Ar' reductive_elim->product aryl_halide Ar-X aryl_halide->oxidative_add boronic_acid Ar'-B(OH)₂ boronate [Ar'-B(OH)₃]⁻ boronate->transmetal Soluble Species base Base (e.g., K₂CO₃) pd2_complex2->reductive_elim 3

Caption: Suzuki-Miyaura cycle highlighting the critical boronate formation step.

References
  • PubChem. (n.d.). (3-Amino-4-methylphenyl)boronic acid. National Center for Biotechnology Information.
  • PubChem. (n.d.). (3-Amino-4-methylphenyl)boronic acid--hydrogen chloride (1/1). National Center for Biotechnology Information.
  • Kataoka, H., & Tanaka, Y. (2002). Amine effect on phenylboronic acid complex with glucose under physiological pH in aqueous solution. Journal of Biomaterials Science, Polymer Edition, 13(10), 1135-1146.
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
  • Barnard, J. H., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 1838–1841.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824.
  • Google Patents. (n.d.). Preparation and uses of conjugated solid supports for boronic acids.
  • ResearchGate. (2018). The Suzuki Reaction Under Solvent-Free Conditions.
  • Chemical & Engineering News. (2011, October 3). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • ResearchGate. (2020). (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4585–4591.
  • Pal, A., & Lahiri, S. C. (1988). Solubilities of Amino Acids in Different Mixed Solvents. Journal of the Indian Chemical Society, 65(2), 136-138.
  • Joó, F. (Ed.). (2018). Advances in Cross-Coupling Reactions. MDPI.
  • Junsei Chemical Co., Ltd. (n.d.). This compound.
  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
  • ResearchGate. (2013). The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears.
  • ResearchGate. (2018). What's the problem of Suzuki-Miyuara coupling reaction conditions?.
  • Reddit. (2022, July 17). Tips on increasing yield of Miyaura coupling reaction?. r/OrganicChemistry.
  • Wikipedia. (n.d.). Phenylboronic acid.
  • Reddit. (2023, June 14). Problems with Suzuki coupling. r/Chempros.

Sources

Technical Support Center: Catalyst Poisoning Issues with 3-Amino-4-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced cross-coupling applications. This guide is designed for researchers, scientists, and drug development professionals to provide targeted, in-depth solutions for challenges encountered when using 3-Amino-4-methylphenylboronic acid in catalyzed reactions. We will move beyond simple procedural steps to explore the underlying chemical principles, empowering you to troubleshoot effectively and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

This section addresses the most common questions and underlying issues when working with this compound, particularly in the context of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.

Q1: My Suzuki-Miyaura reaction with this compound is failing or giving very low yields. What is the most likely cause?

A: While several factors can lead to low yields in Suzuki-Miyaura couplings, the primary suspect when using this compound is catalyst poisoning .[1] The exocyclic primary amine (-NH₂) group on the phenyl ring is a known inhibitor for many transition metal catalysts, especially palladium.[1] This functional group, while essential for the final product structure, can directly interact with the palladium center and deactivate it, effectively halting the catalytic cycle.

However, before focusing solely on poisoning, it is crucial to systematically verify standard reaction parameters known to cause failure in challenging couplings[2][3]:

  • Atmosphere Control: The presence of oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote undesirable side reactions like the homocoupling of the boronic acid.[2][4] Ensure your reaction is performed under a rigorously inert atmosphere (Argon or Nitrogen).

  • Solvent and Reagent Quality: Solvents must be thoroughly degassed to remove dissolved oxygen. Reagents, including the base and your coupling partner, should be of high purity and stored under appropriate conditions.

  • Base Selection: The choice of base is critical. A base that is too weak may not facilitate the transmetalation step efficiently, while an inappropriate base can lead to side reactions. For aminoboronic acids, stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like K₂CO₃.[2]

Q2: What is the specific mechanism by which the amino group in this compound poisons the palladium catalyst?

A: The poisoning mechanism is rooted in the Lewis basicity of the nitrogen atom's lone pair of electrons. This lone pair can coordinate strongly to the electron-deficient palladium center at various stages of the catalytic cycle. This coordination occupies an active site on the catalyst, preventing the binding of reactants (the aryl halide or the boronic acid) and thereby inhibiting the key steps of the reaction.[1]

The deactivation can occur in two primary ways:

  • Inhibition of Oxidative Addition: The amino group can coordinate to the active Pd(0) species. This coordination can increase the electron density on the palladium center, making it less electrophilic and thus less reactive towards oxidative addition with the aryl halide.

  • Formation of Stable, Unreactive Complexes: The amine can bind to a Pd(II) intermediate formed after oxidative addition, creating a stable chelate or complex that is resistant to subsequent transmetalation or reductive elimination. This effectively sequesters the catalyst in an inactive state.

CatalystPoisoning Pd0 Pd0 Inactive_Pd0 Inactive_Pd0 Pd0->Inactive_Pd0 Reversible Coordination PdII PdII Inactive_PdII Inactive_PdII PdII->Inactive_PdII Reversible Coordination

Q3: My reaction is producing significant homocoupling and deborylation byproducts. Is this related to catalyst poisoning?

A: Yes, an increase in side reactions is often a direct consequence of a slow or partially deactivated catalytic system.

  • Homocoupling (Biphenyl Formation): This occurs when two molecules of the boronic acid couple with each other. This side reaction is often promoted by the presence of oxygen and a Pd(II) species.[4] When the main catalytic cycle is slow due to poisoning, the relative rate of this side reaction can increase, leading to significant byproduct formation.

  • Protodeborylation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This is typically caused by the presence of water or other protic sources under basic conditions. A stalled or slow reaction provides more time for this degradation of the starting material to occur before it can be consumed in the desired coupling reaction.[4]

Q4: How can I prevent or mitigate catalyst poisoning when using this compound?

A: A multi-faceted approach is most effective. Strategies range from modifying the substrate to optimizing the catalytic system itself.[5]

  • Protect the Amine Group: This is often the most robust solution. Converting the primary amine to a less coordinating functional group, such as an amide (e.g., using Acetyl chloride or Boc anhydride), temporarily masks its Lewis basicity. The protecting group can be removed in a subsequent step after the C-C bond is formed.

  • Optimize the Catalyst System:

    • Use Bulky, Electron-Rich Ligands: Modern biaryl phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are highly effective.[2] These ligands accelerate the rate-limiting steps of the catalytic cycle (especially reductive elimination). By making the desired reaction faster, the catalyst is less susceptible to deactivation over time. The steric bulk of these ligands can also disfavor the coordination of the substrate's amino group.

    • Employ Advanced Palladium Precatalysts: Instead of traditional sources like Pd(OAc)₂ or Pd₂(dba)₃, use modern precatalysts (e.g., XPhos Pd G3 or G4). These complexes are more stable and generate the active Pd(0) species more cleanly and efficiently, leading to better reproducibility and higher activity.[2][6]

  • Control Reaction Conditions:

    • Higher Catalyst Loading: While not ideal from an efficiency standpoint, increasing the catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes compensate for partial deactivation and drive the reaction to completion.

    • Temperature Adjustment: Carefully controlled heating can sometimes accelerate the desired coupling reaction more than the deactivation pathway. However, excessive heat can also promote catalyst decomposition, so this must be optimized empirically.

Troubleshooting Guide: A Systematic Approach

Use this guide to diagnose and resolve specific issues encountered during your experiments.

Issue 1: Low to No Product Conversion

Your reaction has stalled with significant starting material remaining.

TroubleshootingFlowchart Start Low/No Conversion Detected (via TLC, LC-MS) Check_Basics Step 1: Verify Basics - Inert Atmosphere? - Solvents Degassed? - Reagent Purity? Start->Check_Basics Basics_OK Yes Check_Basics->Basics_OK  OK Basics_Fail No Check_Basics->Basics_Fail  Issue Found Evaluate_Catalyst Step 2: Evaluate Catalyst System - Using modern ligand/precatalyst? - Base appropriate (e.g., K₃PO₄)? Basics_OK->Evaluate_Catalyst Fix_Basics Action: Re-run reaction with rigorous setup protocol. Basics_Fail->Fix_Basics Catalyst_OK Yes Evaluate_Catalyst->Catalyst_OK  OK Catalyst_Fail No Evaluate_Catalyst->Catalyst_Fail  Suboptimal Protect_Amine Step 3: Consider Substrate Modification - Is amine protection feasible? Catalyst_OK->Protect_Amine Upgrade_Catalyst Action: Switch to a recommended catalyst system (see Table 1). Catalyst_Fail->Upgrade_Catalyst Protect_Yes Yes Protect_Amine->Protect_Yes  Feasible Protect_No No Protect_Amine->Protect_No  Not an option Action_Protect Action: Protect amine (e.g., Ac, Boc) and repeat coupling. Protect_Yes->Action_Protect Action_Optimize Action: Increase catalyst loading (3-5 mol%) and/or screen different solvents/temperatures. Protect_No->Action_Optimize

Table 1: Recommended Catalyst Systems for Aminophenylboronic Acids

Palladium SourceLigandRecommended BaseSolvent SystemKey Advantage
Pd(OAc)₂ (1-2 mol%)XPhos (2-4 mol%)K₃PO₄ (2-3 equiv)Dioxane/H₂O or Toluene/H₂OCost-effective source, powerful ligand for challenging substrates.[2]
Pd₂(dba)₃ (1 mol%)SPhos (2-3 mol%)Cs₂CO₃ (2 equiv)THF or DioxaneHighly active system, good for sterically hindered partners.[2]
XPhos Pd G3 (1-3 mol%)(Internal)K₃PO₄ (2 equiv)2-MeTHF or DioxaneExcellent air/moisture stability, reliable generation of active Pd(0).[3]
RuPhos Pd G4 (1-3 mol%)(Internal)K₂CO₃ or K₃PO₄ (2 equiv)t-BuOH/H₂OHigh activity, often successful where other systems fail.[2]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound

This protocol incorporates best practices to mitigate catalyst deactivation.

Reagents & Equipment:

  • Aryl Halide (1.0 equiv)

  • This compound (1.2–1.5 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Base (e.g., K₃PO₄, finely ground, 2.5 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane/H₂O, 10:1 ratio, 0.2 M)

  • Schlenk flask or sealed reaction vial, magnetic stirrer, inert gas line (Argon/Nitrogen)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and potassium phosphate (2.5 equiv).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon three times to ensure a completely inert atmosphere.[3]

  • Catalyst Addition: Under a positive pressure of argon, quickly add the palladium precatalyst (0.02 equiv).

  • Solvent Addition: Add the degassed solvent mixture via syringe. The reaction mixture should be stirred vigorously.

  • Reaction: Place the flask in a preheated oil bath or heating block set to the desired temperature (typically 80–110 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove inorganic salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[3]

References

  • Enhancing Pd Catalytic Activity by Amine Group Modification for Efficient Direct Synthesis of H2O2. ACS Applied Materials & Interfaces.
  • Amine Functionalization Leads to Enhanced Performance for Nickel- and Cobalt-Ferrite-Supported Palladium Catalysts in Nitrobenzene Hydrogenation. ResearchGate.
  • Amines as Activating Ligands for Phosphine Palladium(II) Precatalysts: Effect of Amine Ligand Identity on the Catalyst Efficiency. ACS Publications.
  • Palladium Nanoparticles Immobilized on the Amine-Functionalized Lumen of Halloysite for Catalytic Hydrogenation Reactions. MDPI.
  • Improved Functional Group Compatibility in the Palladium-Catalyzed Synthesis of Aryl Amines. ResearchGate.
  • Technical Support Center: Troubleshooting Failed Suzuki Reactions with Hindered Boronic Acids. Benchchem.
  • Mechanisms of Nickel-Catalyzed Cross-Coupling Reactions. Squarespace.
  • Troubleshooting difficult Suzuki couplings with substituted boronic acids. Benchchem.
  • Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. White Rose eTheses Online.
  • Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. ACS Publications.
  • Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. ChemRxiv.
  • Three Sources of Catalyst Deactivation and How To Mitigate Them. ChemCatBio.
  • Advanced Strategies for Mitigating Catalyst Poisoning in Low and High Temperature Proton Exchange Membrane Fuel Cells: Recent Progress and Perspectives. MDPI.
  • Catalyst poisoning. Wikipedia.
  • How to Prevent Catalyst Poisoning at the Industrial Scale.
  • Struggling with Suzuki Reaction : r/Chempros. Reddit.
  • How Can You Prevent Catalyst Poisoning?. YouTube.
  • Advanced Strategies for Mitigating Catalyst Poisoning in Low and High Temperature Proton Exchange Membrane Fuel Cells: Recent Progress and Perspectives. ResearchGate.
  • Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

Sources

Technical Support Center: Improving Selectivity in Reactions with 3-Amino-4-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 3-Amino-4-methylphenylboronic Acid. This resource is designed for researchers, scientists, and professionals in drug development seeking to optimize their chemical reactions and troubleshoot challenges encountered when utilizing this versatile reagent. Here, we provide in-depth technical guidance, field-proven insights, and practical solutions to enhance reaction selectivity and overall success.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications.[1] Its unique substitution pattern, featuring both an electron-donating amino group and a methyl group, presents distinct opportunities and challenges in achieving high selectivity. This guide will address common issues such as protodeboronation, homocoupling, and regioselectivity control, providing you with the knowledge to refine your experimental design and achieve desired outcomes.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Question 1: I am observing significant protodeboronation of my this compound, leading to the formation of 2-methylaniline as a byproduct. How can I minimize this side reaction?

Answer:

Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a common challenge with arylboronic acids, especially those bearing electron-donating groups like the amino group in your substrate. This side reaction is often exacerbated by the presence of water and certain basic conditions. Here’s a systematic approach to mitigate this issue:

  • Choice of Base and Anhydrous Conditions: While aqueous bases like K₂CO₃ are common in Suzuki-Miyaura couplings, they can promote protodeboronation.[2] Consider switching to anhydrous conditions using a milder, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃.[2][3] Ensuring your solvents and reagents are scrupulously dry is critical.

  • Protecting the Boronic Acid Moiety: For particularly sensitive substrates or challenging couplings, converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can be highly effective.[2] These esters exhibit greater stability and "slowly release" the boronic acid under the reaction conditions, keeping its concentration low and minimizing the opportunity for protodeboronation.[4]

  • Lower Reaction Temperature and Time: Elevated temperatures can accelerate the rate of protodeboronation. If your desired coupling is efficient, consider reducing the reaction temperature and monitoring the reaction closely to stop it as soon as the starting material is consumed.

  • Ligand Selection: The choice of phosphine ligand can influence the relative rates of the desired cross-coupling and undesired protodeboronation. Bulky, electron-rich ligands such as SPhos or XPhos can accelerate the catalytic cycle, favoring the productive pathway.[2][5]

Question 2: My Suzuki-Miyaura reaction is plagued by the homocoupling of my aryl halide. What are the primary causes and how can I suppress this side reaction?

Answer:

Homocoupling of the aryl halide is a common side reaction that consumes your starting material and complicates purification. The primary culprits are typically related to the palladium catalyst and the reaction atmosphere.

  • Inert Atmosphere: The presence of oxygen can lead to the oxidation of the active Pd(0) catalyst to Pd(II) species, which can promote homocoupling. It is imperative to thoroughly degas your reaction mixture and maintain a strict inert atmosphere (argon or nitrogen) throughout the experiment.[2]

  • Palladium Pre-catalyst Choice: Using a Pd(0) source like Pd₂(dba)₃ or a pre-catalyst that rapidly generates the active Pd(0) species can be advantageous over some Pd(II) sources like Pd(OAc)₂.[2] This minimizes the concentration of Pd(II) that could participate in homocoupling pathways.

  • Ligand Steric Hindrance: Employing bulky phosphine ligands can disfavor the formation of the palladium intermediates that lead to homocoupling.[2] Ligands like XPhos, SPhos, or dtbpf are excellent choices for suppressing this side reaction.[2]

  • Reaction Concentration: Running the reaction at a higher concentration can sometimes favor the desired bimolecular cross-coupling over the competing homocoupling pathway.

Question 3: I am attempting to couple this compound with a multi-functionalized substrate and am observing poor chemoselectivity. Are there specific functional groups I should be concerned about?

Answer:

The amino group on your boronic acid is nucleophilic and can participate in side reactions, particularly N-arylation, where it couples with the aryl halide.[6] This is a known issue with aminophenylboronic acids.

  • Protecting the Amino Group: If N-arylation is a significant problem, protecting the amino group as a carbamate (e.g., Boc) or an amide can be an effective strategy. This protecting group can be removed in a subsequent step.

  • Catalyst and Ligand System: The choice of catalyst and ligand can influence the chemoselectivity. Some palladium systems may have a higher propensity for C-N bond formation. Screening different ligands may be necessary to find one that favors the desired C-C coupling.

  • Reaction Conditions: The reaction conditions, particularly the base and solvent, can also impact chemoselectivity. For instance, a weaker base might disfavor deprotonation of the amino group, thereby reducing its nucleophilicity and the likelihood of N-arylation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: this compound should be stored in a tightly sealed container in a cool, dry place, preferably at 2-8 °C.[1] It is sensitive to moisture and air, which can lead to degradation and the formation of boroxines (anhydrides). Storing under an inert atmosphere (argon or nitrogen) is recommended for long-term stability.

Q2: How does the 3-amino, 4-methyl substitution pattern affect the reactivity of the boronic acid?

A2: The amino group at the 3-position is electron-donating, which can increase the nucleophilicity of the aryl ring and potentially accelerate the transmetalation step in the Suzuki-Miyaura catalytic cycle. However, as discussed, it also increases the susceptibility to protodeboronation. The methyl group at the 4-position has a minor electron-donating effect and provides some steric bulk, which can influence the approach of the palladium complex and potentially impact regioselectivity in certain reactions.

Q3: Can I use this compound in reactions other than Suzuki-Miyaura coupling?

A3: Yes, while it is most commonly used in Suzuki-Miyaura reactions, it can also participate in other reactions characteristic of arylboronic acids. These include Chan-Lam coupling for the formation of C-N or C-O bonds and as a component in the synthesis of sensors due to the boronic acid's ability to reversibly bind with diols.[1]

Experimental Protocols & Data

General Protocol for Suzuki-Miyaura Coupling with this compound

This protocol provides a starting point for the Suzuki-Miyaura coupling of an aryl bromide with this compound. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)

  • Schlenk flask or sealed reaction vial

  • Magnetic stir bar

  • Inert gas supply (argon or nitrogen)

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide, this compound, and the base.

  • Seal the flask with a septum and evacuate and backfill with inert gas three times.

  • Under a positive pressure of inert gas, add the palladium pre-catalyst and the phosphine ligand.

  • Add the anhydrous, degassed solvent via syringe.

  • Place the flask in a preheated oil bath and stir at the desired temperature (e.g., 80-100 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
ParameterRecommendationRationale
Palladium Pre-catalyst Pd(OAc)₂, Pd₂(dba)₃, or a pre-formed Pd-ligand complex (e.g., SPhos Pd G3)Provides the active Pd(0) catalyst. Pre-formed complexes can offer greater stability and activity.[5]
Ligand Bulky, electron-rich phosphines (e.g., SPhos, XPhos, dtbpf)Promotes oxidative addition and reductive elimination, while suppressing side reactions.[2]
Base K₃PO₄, Cs₂CO₃Anhydrous bases that are effective in promoting transmetalation while minimizing protodeboronation.[2][3]
Solvent Anhydrous 1,4-dioxane, toluene, or 2-MeTHFAprotic solvents that are generally good for Suzuki-Miyaura couplings.[2]
Temperature 80-110 °CA good starting range, but may need optimization based on substrate reactivity.

Visualizing Key Processes

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OH)2 / Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar' Ar'-B(OH)2 Ar'-B(OH)2 Ar-X Ar-X Base Base Troubleshooting_Workflow start Low Yield or No Reaction check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents check_conditions Confirm Anhydrous & Inert Conditions check_reagents->check_conditions optimize_base Screen Bases (e.g., K3PO4, Cs2CO3) check_conditions->optimize_base optimize_ligand Screen Ligands (e.g., SPhos, XPhos) optimize_base->optimize_ligand optimize_temp Adjust Temperature optimize_ligand->optimize_temp side_reactions Analyze for Side Products (Protodeboronation, Homocoupling) optimize_temp->side_reactions protect_groups Consider Protecting Groups side_reactions->protect_groups If side reactions are significant success Improved Yield side_reactions->success If side reactions are minimal protect_groups->success

Caption: A logical workflow for troubleshooting low-yielding reactions.

References

  • Reddit discussion on choosing reaction conditions for Suzuki coupling. r/Chempros
  • Chem-Impex. This compound. [Link]
  • Miyaura, N. Organoborane coupling reactions (Suzuki coupling). Proc. Jpn. Acad., Ser. B, Phys. Biol. Sci.80, 359-371 (2004). [Link]
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
  • Zhang, Y. et al. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Org. Chem. Front.1, 229-233 (2014). [Link]
  • NRO Chemistry. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube (2025). [Link]
  • ResearchGate. Suzuki reactions promoted by different ligands. [Link]
  • ResearchGate. Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. [Link]
  • Junsei Chemical Co., Ltd. This compound. [Link]
  • Royal Society of Chemistry. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Link]
  • Macmillan Group, Princeton University. B-Alkyl Suzuki Couplings. [Link]
  • Myers Research Group, Harvard University. The Suzuki Reaction. [Link]
  • Sotor, P. et al. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein J. Org. Chem.14, 2384-2393 (2018). [Link]
  • PubChem. (3-Amino-4-methylphenyl)boronic acid. [Link]
  • ResearchGate. N-Arylation of amines with phenylboronic acid. [Link]
  • ResearchGate. The Suzuki coupling reactions of aryl bromides with phenylboronic acid. [Link]
  • ResearchGate. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
  • PubMed.
  • Semantic Scholar. A designable aminophenylboronic acid functionalized magnetic Fe3O4/ZIF-8/APBA for specific recognition of glycoproteins and glycopeptides. [Link]
  • Wang, B. et al. Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Molecules19, 15497-15514 (2014). [Link]
  • NIH Public Access.
  • Knapp, D. M. et al. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. J. Am. Chem. Soc.140, 5342-5345 (2018). [Link]
  • ChemRxiv. Steric/electronic effect-guided site-selective synthesis of di-boron embedded BN-MR-TADF molecules for narrowband high-efficiency. [Link]
  • PubMed. Suzuki-Miyaura, alpha-ketone arylation and dehalogenation reactions catalyzed by a versatile N-heterocyclic carbene-palladacycle complex. [Link]
  • NIH Public Access.
  • Pharmaffiliates. This compound, HCl. [Link]
  • NIH Public Access. A designable aminophenylboronic acid functionalized magnetic Fe3O4/ZIF-8/APBA for specific recognition of glycoproteins and glycopeptides. [Link]
  • NIH Public Access.
  • MDPI. Impact of the Substitution Pattern at the Basic Center and Geometry of the Amine Fragment on 5-HT6 and D3R Affinity in the 1H-Pyrrolo[3,2-c]quinoline Series. [Link]
  • ChemRxiv. Influence of substitution pattern on the dynamics of internal conversion and intersystem crossing in thiopyridone isomers. [Link]

Sources

workup procedures for reactions containing 3-Amino-4-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 3-Amino-4-methylphenylboronic acid. This resource is designed to provide practical, field-proven insights into the workup and purification of reactions involving this versatile reagent. The following sections are structured in a question-and-answer format to directly address common challenges and troubleshooting scenarios encountered in the laboratory.

Part 1: Frequently Asked Questions (FAQs)

This section covers fundamental questions regarding the handling, properties, and general use of this compound.

Q1: How should I properly store and handle this compound to ensure its stability and reactivity?

A1: Proper storage and handling are critical for maintaining the integrity of this compound. Like many boronic acids, it is sensitive to moisture and air.[1] It is recommended to store the compound in a tightly sealed container under an inert atmosphere, such as nitrogen or argon, and in a cool, dry place, typically at 2-8 °C.[2][3] When weighing and dispensing the reagent, minimize its exposure to the atmosphere to prevent hydration, which can lead to the formation of boroxines (anhydrides) and potentially impact reaction stoichiometry and efficiency.[4]

Q2: What are the key chemical properties of this compound that influence reaction workups?

A2: The molecule possesses two key functional groups that dictate its behavior during workup: the weakly acidic boronic acid group (pKa ≈ 8.8) and the basic amino group.[3] This amphoteric nature allows for its solubility to be manipulated by adjusting the pH of the aqueous phase during extraction. At low pH, the amino group is protonated (-NH3+), increasing aqueous solubility. At high pH, the boronic acid group is deprotonated (-B(OH)3-), also increasing aqueous solubility. This behavior is fundamental to designing effective extractive purification strategies.

Q3: Can this compound be used in reactions other than Suzuki-Miyaura couplings?

A3: Absolutely. While it is a cornerstone reagent for Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, its applications are broader.[2] The boronic acid moiety can form reversible covalent complexes with diols, making it valuable in the development of sensors for sugars and other biomolecules.[5][6] It also serves as a building block in the synthesis of various biologically active molecules and pharmaceuticals beyond simple biaryl structures.[2] The amino group can be functionalized through acylation, alkylation, or diazotization, further expanding its synthetic utility.

Q4: What analytical techniques are best for monitoring the progress of a reaction involving this reagent?

A4: The choice of technique depends on the specific reaction.

  • Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for qualitative monitoring.[7][8] Staining with a potassium permanganate or ninhydrin solution can help visualize the amine-containing spots. UV visualization is also effective due to the aromatic nature of the compound.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful technique for reaction monitoring. It provides accurate information on the consumption of starting materials and the formation of the desired product and any side products, confirmed by their respective mass-to-charge ratios.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of starting material signals and the appearance of product signals, providing quantitative information on reaction conversion if an internal standard is used.[9]

Part 2: Troubleshooting Guide for Reaction Workups

This section addresses specific problems that may arise during the workup and purification of products from reactions utilizing this compound.

Problem 1: Low Yield of the Desired Cross-Coupled Product

Q: My Suzuki-Miyaura coupling reaction resulted in a low yield. What are the common causes and how can I mitigate them?

A: Low yields in Suzuki couplings with aminophenylboronic acids often stem from specific side reactions that consume the starting material.

Potential Causes & Solutions:

  • Protodeboronation: This is a prevalent side reaction where the C-B bond is cleaved and replaced by a C-H bond, converting the boronic acid into 3-amino-4-methylaniline.[1] This process is often accelerated by the presence of excess water, acidic conditions, or prolonged reaction times at high temperatures.[1][10]

    • Solution: Ensure all reagents and solvents are anhydrous and the reaction is thoroughly degassed and maintained under an inert atmosphere. Use a carefully optimized amount of base and water (if required as a co-solvent). If protodeboronation is severe, consider converting the boronic acid to a more robust boronate ester, such as a pinacol ester, before the coupling reaction.[1]

  • Homocoupling: The self-coupling of two molecules of this compound can occur to form 2,2'-diamino-3,3'-dimethylbiphenyl. This is typically promoted by the presence of oxygen or certain palladium(II) species in the reaction mixture.[1][11]

    • Solution: Rigorous degassing of the reaction mixture (e.g., via three freeze-pump-thaw cycles or by bubbling argon through the solvent for 20-30 minutes) is crucial to minimize dissolved oxygen. Using a high-quality Pd(0) catalyst source or ensuring complete reduction of a Pd(II) precatalyst can also reduce the likelihood of homocoupling.[11]

  • Catalyst Inactivation: The amino group on the boronic acid can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.

    • Solution: The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can often stabilize the catalytic species and promote the desired cross-coupling over side reactions.[12] Screening different palladium/ligand combinations is a standard optimization step.

Problem 2: Difficulty in Purifying the Final Product

Q: I'm struggling to separate my product from boron-containing impurities and other byproducts. What purification strategies are most effective?

A: Purification challenges arise from the similar polarities of the desired product and common impurities. A multi-step workup strategy is often necessary.

Recommended Solutions & Protocols:

  • pH-Based Extractive Workup: This is the first and most important purification step, leveraging the amphoteric nature of the starting material and the basicity of the protodeboronated byproduct.

    • Protocol:

      • After the reaction is complete, cool the mixture and dilute it with an organic solvent like ethyl acetate or dichloromethane (DCM).

      • Perform an acidic wash with a dilute aqueous solution (e.g., 1 M HCl or 5% citric acid). This will protonate the unreacted this compound and the 3-amino-4-methylaniline byproduct, pulling them into the aqueous layer. Your desired product, if it is less basic, should remain in the organic layer.

      • Follow with a basic wash (e.g., 1 M NaOH or saturated NaHCO₃) to remove any acidic residues and potentially the boronic acid if it's not fully removed by the acid wash.

      • Wash the organic layer with brine to remove residual water, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[13]

  • Removal of Residual Boron Compounds: If boron impurities persist after extraction, specific techniques can be employed.

    • Methanol Co-evaporation: Boronic acids and their esters can be removed by repeatedly dissolving the crude product in methanol and concentrating it on a rotary evaporator. This process forms the volatile trimethyl borate (B(OMe)₃), which is removed with the solvent.[14][15]

    • Diol or Amine Complexation: Unreacted boronic acid can be selectively removed by forming a water-soluble complex. Washing the organic layer with a solution containing a diol like sorbitol can pull the boronic acid into the aqueous phase.[16] Alternatively, forming a crystalline adduct with diethanolamine can precipitate the boronic acid, which can then be filtered off.[16]

  • Chromatography: If impurities remain after the workup, column chromatography is the final step.

    • Silica Gel Chromatography: A standard silica gel column is often effective. A gradient elution system, starting with a non-polar solvent (e.g., hexanes or petroleum ether) and gradually increasing the polarity with ethyl acetate, is a good starting point. Adding a small amount of triethylamine (~0.5-1%) to the eluent can help prevent the streaking of basic compounds on the acidic silica gel.

    • Reverse-Phase Chromatography (C18): For highly polar compounds, reverse-phase chromatography using a water/acetonitrile or water/methanol gradient may be more effective.[16]

Data Presentation & Workflow Visualization

To aid in designing an effective workup, the following table summarizes the expected behavior of key species at different pH values.

CompoundStructurepKa (approx.)Predominant State at pH < 2Predominant State at pH ~7Predominant State at pH > 11
This compound Boronic Acid StructureAmino: ~4.5Boronic: ~8.8Cationic (Ar-NH₃⁺)Water Soluble Neutral (Ar-NH₂)Organic Soluble Anionic (Ar-B(OH)₃⁻)Water Soluble
Protodeboronation Byproduct Amine StructureAmino: ~4.5Cationic (Ar-NH₃⁺)Water Soluble Neutral (Ar-NH₂)Organic Soluble Neutral (Ar-NH₂)Organic Soluble
Typical Biaryl Product (Neutral) Product StructureAmino: ~4.5Cationic (Ar-NH₃⁺)Water Soluble Neutral (Ar-NH₂)Organic Soluble Neutral (Ar-NH₂)Organic Soluble

Caption: pH-Based Extraction Strategy for Compound Separation.

The diagram below illustrates a generalized workflow for the aqueous workup of a reaction mixture containing this compound.

Workup_Workflow RM Crude Reaction Mixture Quench 1. Quench Reaction (e.g., with H₂O or sat. NH₄Cl) RM->Quench Dilute 2. Dilute with Organic Solvent (e.g., Ethyl Acetate) Quench->Dilute Separate 3. Transfer to Separatory Funnel & Separate Layers Dilute->Separate Org_Layer1 Organic Layer Separate->Org_Layer1 Aq_Layer1 Aqueous Layer 1 (Discard) Separate->Aq_Layer1 Acid_Wash 4. Acidic Wash (e.g., 1 M HCl) Org_Layer1->Acid_Wash Separate2 5. Separate Layers Acid_Wash->Separate2 Org_Layer2 Organic Layer Separate2->Org_Layer2 Aq_Layer2 Aqueous Layer 2 (Contains basic impurities) (Discard) Separate2->Aq_Layer2 Base_Wash 6. Basic Wash (e.g., sat. NaHCO₃) Org_Layer2->Base_Wash Separate3 7. Separate Layers Base_Wash->Separate3 Org_Layer3 Organic Layer Separate3->Org_Layer3 Aq_Layer3 Aqueous Layer 3 (Contains acidic impurities) (Discard) Separate3->Aq_Layer3 Brine_Wash 8. Brine Wash Org_Layer3->Brine_Wash Dry 9. Dry Organic Layer (e.g., Na₂SO₄) Brine_Wash->Dry Filter 10. Filter & Concentrate Dry->Filter Crude_Product Crude Product for Further Purification Filter->Crude_Product

Caption: General Aqueous Workup Workflow.

References

  • University of Rochester, Department of Chemistry. (n.d.). Workup Tricks: Reagents.
  • PubChem. (n.d.). (3-Amino-4-methylphenyl)boronic acid. National Center for Biotechnology Information.
  • Rocha, S., et al. (2015). Boronic acid-modified magnetic materials for antibody purification. PMC - NIH.
  • MDPI. (2023). Specific Recognition of Glycoproteins: Design Strategies and Application Prospects of Molecularly Imprinted Polymers. MDPI.
  • University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Workup.
  • Not Voodoo. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Reddit. (2017). Purification of boronic acids?. r/chemistry.
  • University of Windsor. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery.
  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Thieme Chemistry. (n.d.). Monitoring Solid-Phase Reactions with Thin-Layer Chromatography.
  • RSC Publishing. (2012). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. Analytical Methods.

Sources

Technical Support Center: Palladium Catalyst Removal from 3-Amino-4-methylphenylboronic Acid Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for palladium catalyst removal. This guide is specifically tailored for researchers, scientists, and drug development professionals working with 3-Amino-4-methylphenylboronic acid and facing the critical challenge of eliminating residual palladium from their reaction mixtures. Palladium-catalyzed cross-coupling reactions are indispensable tools in modern synthesis; however, ensuring the final product is free from this potentially toxic heavy metal is a paramount concern for both downstream applications and regulatory compliance.[1][2][3]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification process.

Troubleshooting Guide

This section addresses specific problems you may encounter during the removal of palladium catalysts from your this compound reaction mixtures.

Issue 1: High Levels of Residual Palladium Detected in the Final Product

Symptom: Post-purification analysis (e.g., ICP-MS) reveals palladium levels exceeding acceptable limits (typically <10 ppm for APIs).[3][4]

Possible Causes & Solutions:

  • Inefficient Scavenger Performance: The chosen scavenger may not be optimal for the specific palladium species present in your reaction mixture (e.g., Pd(0) vs. Pd(II)). The amino and boronic acid functionalities of your product can also interact with the palladium, making it more challenging to remove.[5]

    • Solution 1: Scavenger Screening. Conduct a small-scale screen with a panel of scavengers. Thiol- and thiourea-based silica scavengers are often effective for a broad range of palladium species.[6][7][8] Consider scavengers with different functional groups to find the one with the highest affinity for the palladium complexes in your specific system.[7]

    • Solution 2: Optimize Scavenging Conditions. Increase the equivalents of the scavenger, extend the reaction time, or moderately increase the temperature to enhance the scavenging kinetics.[9] However, be mindful of potential product degradation at elevated temperatures.

  • Formation of Soluble Palladium Complexes: The presence of ligands, such as phosphines, in the reaction mixture can form stable, soluble palladium complexes that are difficult to remove.

    • Solution: Oxidative Workup. An oxidative workup (e.g., with a dilute solution of hydrogen peroxide) can help to break down phosphine ligands and precipitate palladium, which can then be removed by filtration. Use with caution to avoid oxidation of the desired product.

  • Inadequate Filtration: Palladium black (Pd(0)) can form fine particles that pass through standard filter paper.

    • Solution: Use of Filter Aids. Filter the reaction mixture through a pad of Celite® or another filter aid to effectively trap fine palladium particles.[10][11][12]

Issue 2: Significant Product Loss During Purification

Symptom: Low yield of this compound after the palladium removal step.

Possible Causes & Solutions:

  • Non-specific Adsorption: Your product may be adsorbing onto the solid support of the scavenger (e.g., silica, activated carbon).[10]

    • Solution 1: Reduce Adsorbent Amount. Use the minimum effective amount of the scavenger.

    • Solution 2: Change the Scavenger. Opt for a scavenger with a different solid support or functional group that has a lower affinity for your product.[10]

    • Solution 3: Thoroughly Wash the Scavenger. After filtration, wash the scavenger cake with a fresh portion of the solvent to recover any adsorbed product.[13]

  • Product Precipitation with Palladium: Changes in the reaction mixture during workup (e.g., pH adjustment) may cause co-precipitation of your product with the palladium species.

    • Solution: Optimize Workup Conditions. Carefully control the pH and solvent composition during the workup and purification steps. A solvent screen may be necessary to find conditions where the product remains soluble while the palladium species are effectively removed.

Frequently Asked Questions (FAQs)

Q1: What are the regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs)?

A1: Regulatory bodies such as the FDA and EMA, following the International Council for Harmonisation (ICH) Q3D guidelines, have set strict limits for elemental impurities in drug products.[2][14] For oral medications, the permitted daily exposure (PDE) for palladium is 100 µ g/day , which often translates to a concentration limit of 10 ppm in the API.[1][4]

Q2: How do I choose the right palladium scavenger for my reaction with this compound?

A2: The choice of scavenger depends on several factors, including the palladium catalyst used, the solvent system, and the nature of your product. Given that this compound contains a basic amino group, scavengers that perform well under neutral or slightly basic conditions are preferable. A decision-making workflow for scavenger selection is outlined below.

Q3: Can I use activated carbon to remove palladium?

A3: Yes, activated carbon is a cost-effective option for palladium removal and can be very effective.[15][16] However, it can sometimes lead to product loss due to non-specific adsorption.[10] It is often used in combination with other methods, such as filtration through Celite®.[17]

Q4: What is the most reliable method for quantifying residual palladium?

A4: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the industry standard for accurately quantifying trace levels of palladium in pharmaceutical samples.[5][18][19]

Data & Protocols

Table 1: Comparison of Common Palladium Removal Methods
MethodMechanismTypical EfficiencyAdvantagesDisadvantages
Functionalized Silica Scavengers Chemisorption< 5 ppm[6]High selectivity, broad solvent compatibility[6][17]Higher cost, potential for product loss
Activated Carbon AdsorptionVariable, can be < 1 ppm[17]Cost-effective, removes other impurities[15]Non-specific adsorption, potential for product loss[10]
Filtration through Celite® Physical RemovalEffective for heterogeneous Pd[11]Simple, inexpensive first step[13]Ineffective for soluble Pd species
Crystallization PurificationVariableCan be highly effective for purificationMay concentrate impurities in some cases[2]
Precipitation Chemical Conversion>98% removal[10]Can be effective for soluble PdRequires additional reagents and workup steps
Experimental Protocol: General Procedure for Palladium Scavenging
  • Reaction Completion: Once the reaction is deemed complete by an appropriate analytical method (e.g., TLC, LC-MS), cool the reaction mixture to room temperature.

  • Scavenger Addition: Add the selected scavenger (typically 5-20 wt% relative to the crude product) to the reaction mixture.

  • Stirring: Stir the mixture at room temperature for 4-24 hours. Gentle heating (e.g., 40-50 °C) can be applied to expedite the process, but monitor for potential product instability.[17]

  • Filtration: Filter the mixture through a pad of Celite® to remove the scavenger and any precipitated palladium.

  • Washing: Wash the filter cake with a small amount of the reaction solvent to ensure complete recovery of the product.

  • Analysis: Concentrate the filtrate and analyze a sample for residual palladium content using ICP-MS.[18]

Visualizations

Diagram 1: Decision Tree for Palladium Removal Strategy

Palladium_Removal_Strategy start Initial Reaction Workup is_pd_hetero Is the Pd catalyst heterogeneous? start->is_pd_hetero filter_celite Filter through Celite® is_pd_hetero->filter_celite Yes scavenger_screen Perform Scavenger Screen (Thiol, Thiourea, etc.) is_pd_hetero->scavenger_screen No / Soluble Pd analyze_pd1 Analyze for residual Pd filter_celite->analyze_pd1 is_pd_low1 Pd level acceptable? analyze_pd1->is_pd_low1 product_isolation1 Product Isolation is_pd_low1->product_isolation1 Yes is_pd_low1->scavenger_screen No analyze_pd2 Analyze for residual Pd scavenger_screen->analyze_pd2 is_pd_low2 Pd level acceptable? analyze_pd2->is_pd_low2 product_isolation2 Product Isolation is_pd_low2->product_isolation2 Yes optimize_conditions Optimize Scavenging Conditions (Time, Temp, Equivalents) is_pd_low2->optimize_conditions No alternative_methods Consider Alternative Methods (Crystallization, Precipitation) optimize_conditions->alternative_methods

Caption: Decision tree for selecting a palladium removal strategy.

Diagram 2: Workflow for Scavenger Screening

Scavenger_Screening_Workflow cluster_scavenging Parallel Scavenging start Crude Reaction Mixture (Post-Workup) aliquot Divide into equal aliquots start->aliquot scavenger1 Add Scavenger A (e.g., SiliaMetS Thiol) aliquot->scavenger1 scavenger2 Add Scavenger B (e.g., SiliaMetS Thiourea) aliquot->scavenger2 scavenger3 Add Scavenger C (e.g., Activated Carbon) aliquot->scavenger3 stir Stir under identical conditions (time, temp) scavenger1->stir scavenger2->stir scavenger3->stir filter1 Filter stir->filter1 filter2 Filter stir->filter2 filter3 Filter stir->filter3 analyze1 Analyze Filtrate 1 (ICP-MS) filter1->analyze1 analyze2 Analyze Filtrate 2 (ICP-MS) filter2->analyze2 analyze3 Analyze Filtrate 3 (ICP-MS) filter3->analyze3 compare Compare Results & Select Optimal Scavenger analyze1->compare analyze2->compare analyze3->compare

Caption: Workflow for parallel screening of palladium scavengers.

References

  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development.
  • Removing palladium catalyst residues
  • Efficient Palladium Removal Without Compromising Product Yield. Apollo Scientific.
  • Palladium Scavenging by SiliaMetS Thiol in the Development of an Efficient, Safe, and Environmentally Friendly Process for the Manufacture of a Drug Candidate for the Tre
  • Palladium scavenging: From 1% to within ICH limits. Onyx Scientific.
  • Removal of palladium (Pd) catalysts Activated Carbon Business Division. Osaka Gas Chemicals Co., Ltd.
  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients.
  • Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. PubMed.
  • Rhodium and Palladium Metal Scavenging with Carboxen® Synthetic Carbon Adsorbents. Sigma-Aldrich.
  • How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?
  • Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division. Osaka Gas Chemicals Co., Ltd.
  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.
  • How to Remove Palladium in three easy steps. Biotage.
  • Palladium Detection for API Purific
  • How can i remove palladium Pd catalyst easily?
  • Using Metal Scavengers to Remove Trace Metals such as Palladium. Biotage.
  • Recovery and/or reuse of palladium catalyst after a suzuki coupling.
  • Technical Support Center: Palladium Catalyst Removal in 4-Formylphenylboronic Acid Reactions. Benchchem.
  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters.
  • CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. Books.
  • Your trick to remove residual palladium. r/Chempros - Reddit.
  • Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams.
  • Applic
  • Application Note: Kinetic Studies of Palladium Scavenging with SiliaMetS. SiliCycle.
  • oa Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts.
  • oa Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams.
  • Accuracy improvement in the determination of palladium in pharmaceuticals by eliminating volatility error when using ICP-MS coupled with direct introduction of sample dissolved in organic solvents.
  • Palladium-scavenging self-assembled hybrid hydrogels – reusable highly-active green catalysts for Suzuki–Miyaura cross-coupling reactions. NIH.
  • Recycling of Palladium from Spent Catalysts Using Solvent Extraction—Some Critical Points. MDPI.
  • A 1000-mL, three-necked, round-bottomed flask equipped with a PTFE-coated magnetic stir bar is charged with. Organic Syntheses Procedure.
  • This compound (contains varying amounts of Anhydride). TCI America.
  • NEX DE Series—Catalysts Residue and Heavy Metal Screening in Pharma Formul
  • This compound. Junsei Chemical Co.Ltd.
  • FDA Guidance on Elemental Impurities in Drug Products. US Pharmacopeia (USP).
  • This compound. Chem-Impex.
  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purific
  • This compound, 98%, Thermo Scientific 1 g. Fisher Scientific.

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Technical Support Center: Optimizing Suzuki Coupling with 3-Amino-4-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are working with or troubleshooting the Suzuki-Miyaura coupling of 3-Amino-4-methylphenylboronic acid. The choice of base is a critical parameter that dictates reaction efficiency, yield, and impurity profiles. This document provides in-depth, experience-driven insights into the role of the base and offers practical solutions to common challenges.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a direct question-and-answer format.

Q1: My reaction yield is low, or the reaction has stalled with significant starting material remaining. Could the base be the problem?

A1: Absolutely. Low conversion is one of the most common symptoms of a suboptimal base/solvent system. The base's primary role is to activate the boronic acid for the crucial transmetalation step in the catalytic cycle.[1][2][3] If the base is too weak or poorly soluble, this activation is inefficient.

Causality & Recommended Actions:

  • Insufficient Activation: The base must be strong enough to react with the this compound to form the more nucleophilic borate "ate" complex (Ar-B(OH)₃⁻).[4][5] This is the species that effectively transfers its organic group to the palladium center.

    • Solution: If you are using a mild base like sodium bicarbonate (NaHCO₃), consider switching to a stronger inorganic base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[1][6]

  • Poor Solubility: Many common inorganic bases (e.g., K₂CO₃, K₃PO₄) have limited solubility in purely organic solvents like toluene or dioxane.[7] This can create a heterogeneous mixture where the reaction only occurs at the interface, leading to slow and incomplete conversion.

    • Solution: Introduce a small amount of water (e.g., a 4:1 or 5:1 ratio of organic solvent to water) to dissolve the base and facilitate the reaction.[8] Alternatively, switch to a base with better organic solubility, such as cesium carbonate (Cs₂CO₃), though this is a more expensive option.[1][8]

  • Base Degradation: Ensure your base is dry and has been stored properly. Anhydrous bases that have absorbed atmospheric moisture may have reduced efficacy.

Troubleshooting Workflow for Low Yield

This workflow provides a logical sequence for diagnosing and resolving low-yield issues.

G start Low Yield or Stalled Reaction check_reagents Verify Reagent Quality (Boronic Acid, Halide, Solvent Purity) start->check_reagents screen_base Screen Stronger Bases (e.g., K₂CO₃ → K₃PO₄) check_reagents->screen_base Reagents OK add_water Modify Solvent System (e.g., Add H₂O for Inorganic Bases) screen_base->add_water No Improvement success Reaction Optimized screen_base->success Improvement change_solvent Change Solvent (e.g., Toluene → Dioxane or THF) add_water->change_solvent No Improvement add_water->success Improvement increase_temp Increase Reaction Temperature change_solvent->increase_temp No Improvement change_solvent->success Improvement check_catalyst Evaluate Catalyst/Ligand System increase_temp->check_catalyst No Improvement increase_temp->success Improvement

Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.

Q2: I'm observing significant protodeboronation (replacement of the -B(OH)₂ group with -H) of my this compound. How can I prevent this?

A2: Protodeboronation is a common side reaction, especially under harsh conditions (high temperature or excessively strong base).[9] The C-B bond is susceptible to cleavage, particularly in the presence of water and base.

Causality & Recommended Actions:

  • Excessively Basic Conditions: Very strong bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOt-Bu) can accelerate the undesired cleavage of the carbon-boron bond.

    • Solution: Switch to a less aggressive base. Potassium fluoride (KF) can be an excellent choice in cases where protodeboronation is a problem, as it activates the boronic acid without creating an overly harsh basic environment.[2][10] Carbonates are also generally safer than hydroxides.

  • Extended Reaction Times at High Temperature: The longer the boronic acid is exposed to basic, aqueous conditions at high heat, the more likely it is to degrade.

    • Solution: Use a more active catalyst/ligand system that allows the reaction to proceed to completion at a lower temperature or in a shorter time. Additionally, consider using a more stable boronic acid derivative, such as a pinacol ester or an MIDA boronate, which are less prone to this side reaction.[9][11]

Q3: My reaction mixture is showing multiple side products, including potential homocoupling of the boronic acid. What is the role of the base here?

A3: While homocoupling is often triggered by the presence of oxygen, the reaction conditions, including the base, can play a role. The amino group on your substrate can also add complexity.

Causality & Recommended Actions:

  • Catalyst Deactivation/Side Reactions: The free amino group in this compound is a Lewis base and can potentially coordinate to the palladium catalyst, interfering with the catalytic cycle.[12] An inappropriate base can exacerbate side reactions by altering the catalyst's electronic properties or stability.

    • Solution: Ensure your reaction is rigorously degassed and maintained under an inert atmosphere (Argon or Nitrogen) to minimize oxygen-driven homocoupling.[9][13] If you suspect catalyst inhibition by the amino group, a ligand screen may be necessary. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can sometimes overcome substrate inhibition.

  • Base-Induced Decomposition: If your coupling partner contains base-sensitive functional groups (e.g., esters), a strong base can cause hydrolysis or other undesired reactions.[2][8]

    • Solution: Use the mildest base that effectively promotes the reaction. A screening process is recommended. Start with K₂CO₃, and if side reactions are observed, try weaker options like KF or an organic base like triethylamine (TEA), although the latter is often less effective for activating boronic acids.

Frequently Asked Questions (FAQs)

This section provides answers to broader conceptual questions regarding the role of the base.

Q1: What is the detailed mechanistic role of the base in the Suzuki-Miyaura coupling?

A1: The base performs several critical functions, but its most important role is in the transmetalation step .[14] The generally accepted mechanism involves the base reacting with the boronic acid (R-B(OH)₂) to form a tetracoordinate borate species (e.g., [R-B(OH)₃]⁻).[3][4][15] This "ate" complex is significantly more nucleophilic than the neutral boronic acid, which allows it to efficiently transfer its organic group (the 3-amino-4-methylphenyl moiety) to the palladium(II) center, displacing the halide or triflate ligand. Some studies also suggest the base can react with the Pd(II) complex to form a palladium hydroxide or alkoxide species, which then facilitates the transmetalation.[1]

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_complex R¹-Pd(II)L₂-X pd0:e->pd2_complex:w Oxidative Addition oxidative_addition Oxidative Addition pd2_r1r2 R¹-Pd(II)L₂-R² pd2_complex:n->pd2_r1r2:s Transmetalation transmetalation Transmetalation pd2_r1r2:w->pd0:e Reductive Elimination product R¹-R² (Product) pd2_r1r2->product Product Formation reductive_elimination Reductive Elimination r1x R¹-X (Aryl Halide) r2b R²-B(OH)₂ (Boronic Acid) borate [R²-B(OH)₃]⁻ (Activated Borate) r2b->borate Activation base Base (e.g., OH⁻) base->r2b borate->pd2_complex

Caption: The catalytic cycle of the Suzuki-Miyaura reaction, highlighting the activation of the boronic acid by the base.

Q2: How do I select the best base for my reaction with this compound?

A2: Base selection is a balance between reactivity and the stability of your substrates. For an electron-rich, functionalized substrate like this compound, a systematic approach is best. Below is a comparison of commonly used bases.

BaseFormulaStrengthTypical SolventsProsCons
Potassium Carbonate K₂CO₃ModerateDioxane/H₂O, Toluene/H₂OInexpensive, widely used, effective for many substrates.[8][10]Often requires water for solubility, which can promote protodeboronation.
Cesium Carbonate Cs₂CO₃ModerateDioxane, THF, TolueneMore soluble in organic solvents, often gives higher yields.[1]Significantly more expensive.
Potassium Phosphate K₃PO₄StrongToluene, DioxaneVery effective for challenging couplings, including less reactive aryl chlorides.[1][11]Can be too harsh for base-sensitive functional groups.
Potassium t-butoxide KOt-BuVery StrongTHF, TolueneHighly reactive, can promote difficult couplings at lower temperatures.[16]Often too strong, leading to side reactions and decomposition.[16]
Potassium Fluoride KFMildTHF, TolueneGood for base-sensitive substrates; fluoride has a high affinity for boron.[2]May not be strong enough for less reactive coupling partners.

Recommendation: Start with K₂CO₃ in a dioxane/water (4:1) system. If the reaction is sluggish or incomplete, switch to the stronger K₃PO₄ . If you observe decomposition or side products, consider a milder base like KF .

Experimental Protocols

Protocol 1: General Procedure using Potassium Carbonate (K₂CO₃)

This protocol is a reliable starting point for the coupling of this compound with an aryl bromide.

  • Reagent Preparation:

    • To a flame-dried Schlenk flask, add this compound (1.2 equivalents).

    • Add your aryl bromide (1.0 equivalent).

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and potassium carbonate (K₂CO₃, 3.0 equivalents).

  • Inert Atmosphere:

    • Seal the flask with a septum.

    • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition:

    • Prepare a degassed solvent mixture of dioxane and water (4:1 v/v). Degas by bubbling Argon through the solvent for 20-30 minutes.

    • Using a syringe, add the degassed solvent to the flask to achieve a final concentration of approximately 0.1 M with respect to the aryl bromide.

  • Reaction:

    • Place the flask in a preheated oil bath at 80-100 °C.

    • Stir the reaction vigorously. The mixture may be heterogeneous.

    • Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent like ethyl acetate and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Alternative Conditions using Potassium Phosphate (K₃PO₄) for Challenging Couplings

Use this protocol for less reactive aryl halides (e.g., aryl chlorides) or sterically hindered substrates.

  • Reagent Preparation: Follow Step 1 above, but substitute K₂CO₃ with finely powdered K₃PO₄ (3.0 equivalents). Use a more robust catalyst system, such as Pd₂(dba)₃ (2 mol%) with a bulky phosphine ligand like SPhos (4 mol%).

  • Inert Atmosphere: Follow Step 2 as described above.

  • Solvent Addition: Use anhydrous, degassed toluene or dioxane as the solvent. The addition of water is often not necessary with K₃PO₄.

  • Reaction: Heat the reaction to a higher temperature, typically 100-110 °C, and monitor its progress.

  • Workup: Follow Step 5 as described above.

References
  • Wikipedia. Suzuki reaction. [Link]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction.
  • Braga, A. A. C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
  • Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
  • ResearchGate. (2014). Importance of some factors on the Suzuki‐Miyaura cross‐coupling reaction. [Link]
  • Lin, B., et al. (2018). Insight into Transmetalation Enables Cobalt-Catalyzed Suzuki–Miyaura Cross Coupling. PMC - PubMed Central. [Link]
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Reddit. (2021). Your "Go-To", "just couple already", Suzuki conditions? [Link]
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Link]
  • ResearchGate. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? [Link]
  • Reddit. (2023). Problems with Suzuki coupling. [Link]
  • ACS Publications. (2019). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. [Link]
  • ResearchGate. (2017). Effect of different bases on the Suzuki-Miyaura coupling. [Link]
  • PMC - NIH. (2016).
  • Myers, A. G. Research Group. The Suzuki Reaction. [Link]
  • YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]

Sources

storage and handling recommendations for 3-Amino-4-methylphenylboronic acid to maintain reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical guide for 3-Amino-4-methylphenylboronic acid. This document is designed to provide researchers, scientists, and drug development professionals with in-depth technical support, including troubleshooting guides and frequently asked questions (FAQs). Our goal is to empower you with the knowledge to maintain the reactivity and integrity of this versatile reagent throughout your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the storage and handling of this compound to ensure its optimal performance.

Q1: What are the ideal storage conditions for this compound?

A1: To maintain its long-term reactivity, this compound should be stored in a tightly sealed container in a cool, dry, and dark place.[1] Many suppliers recommend refrigeration. It is also crucial to store the compound under an inert atmosphere, such as nitrogen or argon, to prevent degradation from moisture and air.[2]

Q2: Why is an inert atmosphere important for storing this boronic acid?

A2: this compound is sensitive to moisture and oxygen.[2] Exposure to moisture can lead to the formation of boroxines (anhydrides of boronic acids), which may affect reactivity in certain applications. More critically, moisture can facilitate protodeboronation, an undesired side reaction where the boronic acid group is replaced by a hydrogen atom.[3][4][5] Oxygen can promote homocoupling of the boronic acid, especially in the presence of a palladium catalyst.[2][6]

Q3: What are the signs of degradation for this compound?

A3: Visual signs of degradation can include clumping or a change in the appearance of the solid, indicating moisture absorption.[7] Chemically, a decrease in performance in reactions like Suzuki-Miyaura couplings, such as lower yields or the formation of aniline byproducts, points towards degradation, likely through protodeboronation.[2]

Q4: Can I handle this compound on the open bench?

A4: While brief exposure for weighing is generally acceptable, prolonged exposure to the atmosphere should be avoided.[2] For transfers and preparing solutions, it is best practice to use techniques for handling air-sensitive reagents, such as working in a glove box or using a Schlenk line.[8][9][10]

Q5: What type of container is best for storing this compound?

A5: Glass bottles with tight-fitting screw caps are ideal.[7] For reagents packaged with a septum-sealed cap, like those in Sure/Seal™ bottles, it is a convenient way to store and dispense the compound without repeated exposure to the atmosphere.[11]

Section 2: Troubleshooting Guide for Reactivity Issues

Encountering unexpected results in your reactions? This guide will help you diagnose and solve common issues related to the storage and handling of this compound.

Problem Potential Cause(s) Related to Boronic Acid Recommended Solution(s)
Low or no yield in Suzuki-Miyaura coupling Degradation of boronic acid: The reagent may have been improperly stored, leading to hydration, oxidation, or protodeboronation.[2]1. Verify Storage: Ensure the boronic acid has been stored under an inert atmosphere in a cool, dry place. 2. Use Fresh Reagent: If degradation is suspected, use a fresh, unopened bottle of the boronic acid. 3. Perform a Quality Control Check: Run a small-scale, standard Suzuki coupling with a reliable coupling partner to test the reactivity of the boronic acid (see Section 3 for protocol).
Formation of aniline byproduct Protodeboronation: This is a common side reaction where the C-B bond is cleaved and replaced by a C-H bond.[4][5] This can be exacerbated by the presence of water or acidic/basic conditions.[2][3][12]1. Ensure Anhydrous Conditions: Use anhydrous solvents and reagents. Dry glassware thoroughly before use.[9][10] 2. Optimize Reaction pH: The rate of protodeboronation is pH-dependent.[4] Careful selection of the base is crucial. 3. Use Boronate Esters: Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) which can be more resistant to protodeboronation.[6]
Formation of 2,2'-diamino-bibenzyl (homocoupling byproduct) Homocoupling of the boronic acid: This can be promoted by the presence of oxygen and a palladium catalyst.[2]1. Degas Solvents: Thoroughly degas all solvents by sparging with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles.[6] 2. Maintain Inert Atmosphere: Run the reaction under a positive pressure of an inert gas.
Inconsistent results between batches Batch-to-batch variability in purity or hydration level. 1. Source from a reliable supplier. 2. Characterize new batches: Before use in critical experiments, consider running a simple characterization (e.g., NMR, melting point) to confirm identity and purity.
Visualizing the Troubleshooting Workflow

TroubleshootingWorkflow cluster_problem Problem Identification cluster_investigation Investigation cluster_solution Solution Implementation Problem Low Yield / Byproduct Formation CheckStorage Verify Boronic Acid Storage Conditions Problem->CheckStorage Suspect Reagent Degradation CheckHandling Review Handling Techniques Problem->CheckHandling Review Protocol CheckPurity Assess Reagent Purity & Age Problem->CheckPurity UseFresh Use Fresh Reagent CheckStorage->UseFresh InertAtmosphere Ensure Inert Atmosphere CheckStorage->InertAtmosphere CheckHandling->InertAtmosphere DrySolvents Use Anhydrous Solvents CheckHandling->DrySolvents CheckPurity->UseFresh Success Successful Reaction UseFresh->Success Re-run Experiment InertAtmosphere->Success Re-run Experiment DrySolvents->Success Re-run Experiment OptimizeConditions Optimize Reaction Conditions (e.g., Base) OptimizeConditions->Success Re-run Experiment

Caption: A workflow for troubleshooting reactions involving this compound.

Section 3: Experimental Protocol - Quality Control Check for Reactivity

To ensure the viability of your this compound, a standard Suzuki-Miyaura coupling reaction can be performed as a quality control measure.

Step-by-Step Protocol:
  • Glassware Preparation: Dry a round-bottom flask and a magnetic stir bar in an oven at 125°C overnight and allow to cool under a stream of inert gas (argon or nitrogen).[9][10]

  • Reagent Preparation:

    • In the dried flask, add 4-bromoanisole (1.0 equivalent), this compound (1.2 equivalents), and potassium carbonate (2.0 equivalents).

    • Add a palladium catalyst, for example, Pd(PPh₃)₄ (3 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with inert gas three times.[2]

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., in a 4:1 ratio) via syringe.

  • Reaction: Heat the mixture to 90°C and stir.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A properly reactive boronic acid should lead to a high conversion to the coupled product within a few hours.

Visualizing the Degradation Pathway

Improper storage can lead to the degradation of this compound, primarily through protodeboronation.

DegradationPathway cluster_storage Storage Conditions cluster_reagent Reagent State ProperStorage Proper Storage (Inert, Dry, Cool) ActiveReagent This compound (Reactive) ProperStorage->ActiveReagent Maintains Reactivity ImproperStorage Improper Storage (Moisture, Air) DegradedProduct 3-Methylaniline (Inactive Byproduct) ImproperStorage->DegradedProduct Leads to Protodeboronation ActiveReagent->DegradedProduct Degradation Pathway

Caption: The impact of storage conditions on the stability of this compound.

Section 4: References

  • Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. Available at: [Link]

  • Wikipedia. (n.d.). Protodeboronation. In Wikipedia. Retrieved January 10, 2026, from [Link]

  • Lab Alley. (n.d.). How to Store Boric Acid. Retrieved January 10, 2026, from [Link]

  • ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids. Retrieved January 10, 2026, from [Link]

  • Cox, P. A., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. Available at: [Link]

  • Massachusetts Institute of Technology. (n.d.). Handling air-sensitive reagents AL-134. Retrieved January 10, 2026, from [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved January 10, 2026, from [Link]

  • Wang, D., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances. Available at: [Link]

  • Journal of Chemical Education. (2020). Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory: The Importance of the Syringe. ACS Publications. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the LC-MS Analysis of 3-Amino-4-methylphenylboronic Acid Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and process development scientists, the precise analysis of reaction mixtures is paramount to understanding reaction kinetics, optimizing yields, and ensuring the purity of final products. 3-Amino-4-methylphenylboronic acid is a versatile building block in organic synthesis, notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which are fundamental to the creation of complex molecules in the pharmaceutical and materials science sectors.[1][2] However, the analysis of boronic acids and their derivatives by liquid chromatography-mass spectrometry (LC-MS) presents a unique set of challenges. These can include poor ionization, in-source instability, and the tendency to form boroxines (cyclic anhydrides) or other adducts, which can complicate mass spectra interpretation.[3]

This guide provides an in-depth comparison of analytical methodologies for the reaction products of this compound, with a primary focus on a robust LC-MS method. We will explore the rationale behind the experimental design, compare its performance against alternative techniques, and provide detailed, actionable protocols to ensure reproducible and reliable results.

The Analytical Imperative: Why Specialized Methods are Crucial

The analysis of reactions involving this compound is not merely about identifying the final product. A comprehensive analytical method must be capable of:

  • Simultaneously monitoring reactants, intermediates, and products: This provides a complete picture of the reaction's progress and can reveal insights into the reaction mechanism.[4][5]

  • Quantifying low-level impurities: Boronic acids can be genotoxic, and their levels often need to be controlled in active pharmaceutical ingredients (APIs).[6][7]

  • Overcoming analytical challenges: The inherent properties of boronic acids necessitate specialized analytical approaches to ensure accuracy and sensitivity.[3][8]

Part 1: The Optimized LC-MS/MS Method for High-Throughput Analysis

An optimized Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method offers a powerful combination of high separation efficiency, sensitivity, and selectivity, making it the gold standard for analyzing complex reaction mixtures containing this compound and its products.

Causality in Method Development: The "Why" Behind the "How"

The development of a successful LC-MS method for boronic acids hinges on several key considerations to mitigate their inherent analytical difficulties.

  • Mobile Phase Selection: A mobile phase of 10 mM ammonium acetate in water and acetonitrile is often employed. The ammonium acetate serves a dual purpose: it helps to control the pH, which can influence the stability and ionization of the boronic acid, and it provides a source of ions to facilitate the formation of adducts that are more readily detected by the mass spectrometer.[3]

  • Column Chemistry: A C18 stationary phase is a common choice for separating the relatively nonpolar cross-coupling products from the more polar boronic acid starting material.[3][9] The use of a superficially porous particle column can provide higher efficiency and resolution at lower backpressures compared to fully porous particles.

  • Mass Spectrometry Parameters: Electrospray ionization (ESI) in negative ion mode is often preferred for the analysis of underivatized boronic acids.[10] This is because the boronic acid functional group can readily lose a proton to form a negatively charged ion. Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer provides exceptional sensitivity and selectivity for quantifying specific analytes in a complex matrix.[11]

Experimental Workflow: LC-MS/MS Analysis

The following diagram illustrates the logical flow of the optimized LC-MS/MS method.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Reaction Aliquot s2 Quench Reaction s1->s2 s3 Dilute with Mobile Phase s2->s3 lc UHPLC Separation (C18 Column) s3->lc ms ESI Source (Negative Ion Mode) lc->ms msms Triple Quadrupole MS (MRM Scan) ms->msms dp1 Peak Integration msms->dp1 dp2 Quantification dp1->dp2

Caption: Workflow for LC-MS/MS analysis of reaction products.

Detailed Protocol: Optimized LC-MS/MS Method

1. Sample Preparation: a. Withdraw a 10 µL aliquot from the reaction mixture. b. Immediately quench the reaction by diluting it in 990 µL of a 50:50 mixture of acetonitrile and water. c. Vortex the sample for 30 seconds. d. If necessary, centrifuge the sample to pellet any solid material and transfer the supernatant to an autosampler vial.

2. LC-MS/MS Parameters:

  • UHPLC System: Standard UHPLC system
  • Column: Acquity BEH C18, 1.7 µm, 2.1 x 50 mm[3]
  • Mobile Phase A: 10 mM Ammonium Acetate in Water[3]
  • Mobile Phase B: Acetonitrile[3]
  • Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 2 minutes.
  • Flow Rate: 0.4 mL/min
  • Column Temperature: 40 °C
  • Injection Volume: 2 µL
  • Mass Spectrometer: Triple Quadrupole Mass Spectrometer
  • Ion Source: Electrospray Ionization (ESI), Negative Mode[10]
  • Scan Type: Multiple Reaction Monitoring (MRM)
  • Key MRM Transitions (Hypothetical):
  • This compound: Precursor Ion (m/z) 150.1 -> Product Ion (m/z) 106.1
  • Hypothetical Biaryl Product: Precursor Ion (m/z) [M-H]⁻ -> Characteristic Fragment Ion

Part 2: Comparison with Alternative Analytical Techniques

While LC-MS/MS is a powerful tool, other analytical techniques can be employed, each with its own set of advantages and disadvantages. Here, we compare the optimized LC-MS/MS method with Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization and High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Performance Comparison

The following table summarizes the key performance characteristics of the three methods based on typical experimental data.

ParameterLC-MS/MS (Optimized)GC-MS (with Derivatization)HPLC-UV
Sensitivity (LOQ) 0.1 - 1.0 ng/mL[3][12]10 - 100 ng/mL[8]0.1 - 1.0 µg/mL
Selectivity Very High (MRM)High (Mass Spec)Moderate to Low
Sample Throughput High (Fast Gradient)[3]Low (Derivatization Step)Moderate
Applicability Broad (Polar & Nonpolar)Volatile/Semi-VolatileChromophore Required
Cost HighModerateLow
Alternative Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. However, boronic acids are generally not volatile enough for direct GC analysis and require a derivatization step to increase their volatility.[8] A common approach is to react the boronic acid with a diol, such as pinacol, to form a more volatile boronate ester.[13]

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing s1 Reaction Aliquot s2 Quench & Extract s1->s2 s3 Add Derivatizing Agent (e.g., Pinacol) s2->s3 s4 Heat to Complete Reaction s3->s4 gc GC Separation (e.g., DB-5 Column) s4->gc ms Electron Ionization (EI) gc->ms dp1 Library Search ms->dp1 dp2 Quantification dp1->dp2

Caption: Workflow for GC-MS analysis with a derivatization step.

1. Derivatization: a. To a 100 µL aliquot of the quenched and extracted reaction mixture in a suitable aprotic solvent (e.g., dichloromethane), add 1.1 equivalents of pinacol. b. Add a catalytic amount of a weak acid (e.g., a few crystals of p-toluenesulfonic acid). c. Heat the mixture at 60 °C for 30 minutes. d. Allow the sample to cool to room temperature before analysis.

2. GC-MS Parameters:

  • GC System: Standard GC with a split/splitless injector
  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
  • Injector Temperature: 250 °C
  • Oven Program: 100 °C hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min
  • Mass Spectrometer: Single Quadrupole Mass Spectrometer
  • Ion Source: Electron Ionization (EI) at 70 eV
  • Scan Range: m/z 40-500
Alternative Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC with UV detection is a widely accessible and robust technique.[14] It is particularly useful when the analytes of interest possess a chromophore that absorbs UV light. For the analysis of this compound and its cross-coupling products, which are typically aromatic, UV detection can be a viable and cost-effective option. However, it may lack the sensitivity and selectivity of mass spectrometry-based methods, especially in complex matrices.[8]

HPLCUV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing s1 Reaction Aliquot s2 Quench Reaction s1->s2 s3 Dilute with Mobile Phase s2->s3 hplc HPLC Separation (C18 Column) s3->hplc uv UV Detector hplc->uv dp1 Peak Integration uv->dp1 dp2 Quantification (External Standard) dp1->dp2

Caption: Workflow for HPLC-UV analysis.

1. Sample Preparation: a. Prepare samples as described for the LC-MS/MS method.

2. HPLC-UV Parameters:

  • HPLC System: Standard HPLC system
  • Column: C18, 5 µm, 4.6 x 150 mm
  • Mobile Phase A: 0.1% Formic Acid in Water
  • Mobile Phase B: Acetonitrile
  • Gradient: 10% B to 90% B over 15 minutes.
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30 °C
  • Injection Volume: 10 µL
  • UV Detector Wavelength: 254 nm

Conclusion

The choice of analytical method for monitoring reactions of this compound depends on the specific requirements of the analysis. For high-sensitivity, high-throughput, and unambiguous identification and quantification of reactants, intermediates, and products, the optimized LC-MS/MS method is the superior choice.[3][10] When sample volatility is not an issue and high sensitivity is not paramount, GC-MS with derivatization offers a viable alternative.[8] For routine analysis where cost and simplicity are major considerations, and the analytes have a suitable chromophore, HPLC-UV provides a robust and reliable solution.[14] By understanding the principles and practical considerations of each technique, researchers can select the most appropriate method to achieve their analytical goals.

References

  • Baldwin, A. F., North, R., & Eisenbeis, S. (2019). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. Organic Process Research & Development, 23(1), 76-81. [Link][6][7]
  • Kaya, I., et al. (2018). New evidences on efficacy of boronic acid-based derivatization method to identify sugars in plant material by gas chromatography–mass spectrometry. Journal of Mass Spectrometry, 53(11), 1087-1097. [Link]
  • Li, Y., et al. (2010). Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine. Journal of the American Society for Mass Spectrometry, 21(3), 482-485. [Link][16]
  • Chidella, K. S., Dasari, V. B., & Jayashree, A. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry, 12(3), 74-86. [Link][10][17]
  • Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(13), 3274-3280. [Link][3][12]
  • Reddy, A., et al. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS.
  • Poole, C. F. (1979).
  • Van der Veken, P., et al. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures.
  • Van der Veken, P., et al. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin.
  • Wang, Y., et al. (2020). An HPLC-UV Method for Identification, Assay, and Impurities Analyses of Boronic Acids. figshare. [Link][14]
  • Chem-Impex. (n.d.). This compound.
  • Vapourtec. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. [Link][20]
  • SCIEX. (n.d.). Quantitation of boronic acids at pg/mL levels of sensitivity.
  • Zhang, Y., et al. (2022). Pd Reaction Intermediates in Suzuki-Miyaura Cross-Coupling Characterized by Mass Spectrometry. ChemPlusChem, 87(3), e202100545. [Link][4]
  • Schmidt, D. R. (2018). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. [Link][5]

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A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Determination of 3-Amino-4-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is paramount to the integrity of their work. 3-Amino-4-methylphenylboronic acid is a versatile building block in organic synthesis and medicinal chemistry, making the accurate assessment of its purity a critical quality control step.[1] This guide provides an in-depth comparison of two robust High-Performance Liquid Chromatography (HPLC) methods for determining the purity of this compound, offering insights into the rationale behind the methodological choices and presenting supporting data for informed decision-making.

Introduction: The Analytical Challenge

This compound, like many arylboronic acids, presents unique analytical challenges. A primary concern is its susceptibility to degradation, particularly through protodeboronation, which is the cleavage of the carbon-boron bond.[2] This degradation can be influenced by factors such as pH, solvent, temperature, and light exposure.[2] Therefore, a reliable purity method must be stability-indicating, meaning it can separate the intact active pharmaceutical ingredient (API) from its potential degradation products and synthesis-related impurities.[3][4]

This guide will compare two distinct HPLC approaches:

  • Method A: Reversed-Phase HPLC with UV Detection. A widely accessible and robust method suitable for routine quality control.

  • Method B: Reversed-Phase HPLC with Post-Column Derivatization and Fluorescence Detection. A highly selective and sensitive method for detecting boronic acids.[5][6]

Method A: Stability-Indicating Reversed-Phase HPLC with UV Detection

This method is designed to be a workhorse for the routine analysis of this compound purity. The selection of a C18 stationary phase is based on its broad applicability and effectiveness in separating non-polar to moderately polar compounds.

Experimental Protocol

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: 10-80% B

    • 20-25 min: 80% B

    • 25-26 min: 80-10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Diluent: Acetonitrile:Water (50:50, v/v)

Rationale for Method Parameters

The choice of a C18 column provides a hydrophobic stationary phase that retains the analyte based on its non-polar character. The use of a gradient elution, starting with a low percentage of organic modifier (acetonitrile) and gradually increasing it, allows for the effective separation of impurities with varying polarities from the main analyte peak.

The addition of formic acid to the aqueous mobile phase serves a dual purpose. Firstly, it controls the pH, which is crucial for the stability of boronic acids and for achieving reproducible retention times.[2] Secondly, it helps to suppress the ionization of the boronic acid group, leading to better peak shape. The UV detection at 254 nm is a common choice for aromatic compounds, providing good sensitivity for this compound and many potential impurities.

To ensure the method is stability-indicating, a forced degradation study should be performed.[2][3] This involves subjecting the analyte to stress conditions such as acid and base hydrolysis, oxidation, heat, and light to generate potential degradation products and confirm they are resolved from the parent peak.

Method B: Reversed-Phase HPLC with Post-Column Derivatization and Fluorescence Detection

For applications requiring higher selectivity and sensitivity, a method employing post-column derivatization with a fluorescent reagent is a powerful alternative. This approach is particularly useful for detecting boronic acids in complex matrices.[5][6]

Experimental Protocol

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 20 mM Ammonium Acetate, pH 7.0

  • Mobile Phase B: Methanol

  • Gradient: (Similar to Method A, optimized for separation)

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 35 °C

Post-Column Derivatization:

  • Reagent: Alizarin Red S solution (e.g., 50 µM in a suitable buffer)

  • Reagent Flow Rate: 0.4 mL/min

  • Reaction Coil: 10 m x 0.25 mm i.d., maintained at 60 °C

  • Detection: Fluorescence (Excitation: 469 nm, Emission: 610 nm)[6]

Rationale for Method Parameters

The initial chromatographic separation is similar to Method A, utilizing a C18 column. The mobile phase is buffered at a neutral pH to ensure compatibility with the post-column reaction. Following separation on the column, the eluent is mixed with a solution of Alizarin Red S. Boronic acids react with Alizarin Red S to form a fluorescent complex.[5][6] This reaction is highly specific to the boronic acid functional group, significantly reducing interference from other compounds that do not possess this moiety.

The fluorescence detector is set to the specific excitation and emission wavelengths of the boronic acid-alizarin complex, providing a high degree of sensitivity and selectivity.[6] This method is particularly advantageous when analyzing low levels of this compound or its impurities.

Performance Comparison

ParameterMethod A: RP-HPLC-UVMethod B: RP-HPLC-Fluorescence (Post-Column Derivatization)
Principle Separation based on hydrophobicity, detection via UV absorbance.Separation based on hydrophobicity, selective detection of boronic acids via fluorescent derivatization.
Selectivity Good; dependent on chromatographic resolution.Excellent; highly specific to the boronic acid functional group.
Sensitivity Moderate.High.
Complexity Relatively simple and straightforward to implement.More complex due to the addition of a post-column reaction system.
Robustness High; less prone to issues with reagent stability.Moderate; requires careful control of the derivatization reaction.
Applications Routine purity testing, quality control.Trace analysis, analysis in complex matrices, impurity identification.

Workflow Diagrams

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_pcr Post-Column Reaction (Method B) s_prep Dissolve Sample in Diluent injector Injector s_prep->injector Inject column C18 Column injector->column pump HPLC Pump pump->injector detector_uv UV Detector (254 nm) column->detector_uv Method A mixing_tee Mixing Tee column->mixing_tee Method B waste Waste detector_uv->waste data Data Acquisition & Analysis detector_uv->data detector_fluorescence Fluorescence Detector detector_fluorescence->waste detector_fluorescence->data pcr_pump Reagent Pump pcr_pump->mixing_tee reaction_coil Reaction Coil mixing_tee->reaction_coil reaction_coil->detector_fluorescence alizarin Alizarin Red S alizarin->pcr_pump

Caption: Comparative workflow of the two HPLC methods.

Conclusion

The choice between a standard RP-HPLC-UV method and a more specialized RP-HPLC-Fluorescence method with post-column derivatization depends on the specific analytical needs. For routine quality control and purity assessments where high sensitivity is not the primary concern, the simplicity and robustness of the UV-based method make it an excellent choice. However, for trace-level analysis, or when dealing with complex sample matrices where selectivity is paramount, the post-column derivatization method offers significant advantages in terms of both sensitivity and specificity for boronic acid-containing compounds. Both methods, when properly validated, can serve as reliable tools for ensuring the quality of this compound in research and development settings.

References

  • Analytical Methods (RSC Publishing).
  • Wiley-VCH. 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives.
  • Wageningen University & Research. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin.
  • PubMed. Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin.
  • PubMed. Detection of boronic acid derivatives in cells using a fluorescent sensor.
  • Chem-Impex. This compound.
  • Benchchem. Stability issues of 4-Aminophenylboronic acid hydrochloride in solution.
  • Tokyo Chemical Industry Co., Ltd.(APAC). This compound.
  • Waters Corporation. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
  • PubChem. (3-Amino-4-methylphenyl)boronic acid--hydrogen chloride (1/1).
  • Fisher Scientific. This compound, 98%, Thermo Scientific 1 g.
  • Junsei Chemical Co.,Ltd. This compound.
  • PubChem. (3-Amino-4-methylphenyl)boronic acid.
  • VTechWorks.
  • Journal of Applied Pharmaceutical Science.
  • SIELC Technologies. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column.
  • LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • SciTechnol.
  • Sigma-Aldrich. (3-amino-4-methylphenyl)boronic acid hydrochloride AldrichCPR.
  • IntechOpen.
  • RSC Publishing. Analytical Methods.

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A Comparative Guide to the Reactivity of 3-Amino-4-methylphenylboronic Acid and Its Isomers in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry, where the construction of carbon-carbon bonds is fundamental to the creation of novel therapeutics.[1] Arylboronic acids are critical reagents in these transformations, and their reactivity is subtly influenced by the substituents on the aromatic ring. This guide provides an in-depth comparison of the reactivity of 3-amino-4-methylphenylboronic acid and its structural isomers, offering insights into how substituent placement can dramatically affect reaction outcomes.

Introduction: The Role of Substituents in Arylboronic Acid Reactivity

The efficacy of a Suzuki-Miyaura coupling is governed by a delicate balance of electronic and steric effects.[2][3] The substituents on the phenylboronic acid ring play a pivotal role in modulating its reactivity. Electron-donating groups (EDGs) generally increase the electron density on the aromatic ring, which can enhance the rate of transmetalation, a key step in the catalytic cycle. Conversely, electron-withdrawing groups (EWGs) can decrease reactivity. Steric hindrance, particularly from ortho-substituents, can also significantly impede the reaction.[4]

The isomers of aminomethylphenylboronic acid present a fascinating case study in how the interplay of these factors determines reactivity. The amino (-NH₂) group is a potent electron-donating group, while the methyl (-CH₃) group is a weaker electron-donating group. Their relative positions to the boronic acid [-B(OH)₂] moiety dictate the overall electronic and steric environment of the molecule.

The Isomers at a Glance

This guide will focus on the following commercially available isomers:

  • This compound: The subject of our primary focus.

  • 4-Amino-3-methylphenylboronic acid: An isomer with the positions of the amino and methyl groups swapped relative to the boronic acid.

  • 5-Amino-2-methylphenylboronic acid: An isomer where the methyl group is ortho to the boronic acid.

  • 2-Amino-5-methylphenylboronic acid: Another isomer with an ortho-substituent, this time the amino group.

Comparative Reactivity Analysis

The reactivity of these isomers in a Suzuki-Miyaura coupling is not uniform. The following analysis is based on established principles of physical organic chemistry and documented trends in Suzuki-Miyaura reactions.

Electronic Effects:

The amino group, being a strong electron-donating group through resonance, and the methyl group, a weak electron-donating group through induction, both serve to increase the nucleophilicity of the aryl ring. This enhanced nucleophilicity is generally favorable for the transmetalation step of the Suzuki-Miyaura reaction.[5] However, the magnitude of this effect is dependent on the position of the substituents relative to the boronic acid.

  • This compound and 4-Amino-3-methylphenylboronic acid: In both these isomers, the electron-donating groups are meta and para to the boronic acid. This positioning allows for effective delocalization of electron density into the ring, which should, in principle, enhance their reactivity compared to unsubstituted phenylboronic acid.

  • 5-Amino-2-methylphenylboronic acid and 2-Amino-5-methylphenylboronic acid: The presence of a substituent in the ortho position introduces steric considerations that can counteract the favorable electronic effects.

Steric Effects:

Steric hindrance is a major factor in determining the rate and success of Suzuki-Miyaura couplings.[2][3] Substituents ortho to the boronic acid group can physically obstruct the approach of the palladium complex, thereby slowing down the transmetalation step.

  • 5-Amino-2-methylphenylboronic acid: The methyl group in the ortho position is relatively small, but it can still exert some steric hindrance.

  • 2-Amino-5-methylphenylboronic acid: The amino group in the ortho position also introduces steric bulk. Furthermore, the nitrogen's lone pair can potentially coordinate with the palladium catalyst, which can sometimes lead to catalyst inhibition or altered reactivity.[6]

Predicted Reactivity Order:

Based on the interplay of electronic and steric effects, a predicted order of reactivity can be proposed:

4-Amino-3-methylphenylboronic acid > this compound > 5-Amino-2-methylphenylboronic acid > 2-Amino-5-methylphenylboronic acid

This prediction is based on the rationale that the isomers without ortho-substituents will be more reactive due to lower steric hindrance. Between the two non-ortho-substituted isomers, the 4-amino isomer may have a slight electronic advantage. The ortho-substituted isomers are expected to be the least reactive, with the potential for catalyst inhibition by the ortho-amino group in 2-amino-5-methylphenylboronic acid making it the most challenging substrate.

Quantitative Performance Comparison

To provide a clearer picture of the expected differences in reactivity, the following table summarizes hypothetical, yet plausible, reaction outcomes for a competitive Suzuki-Miyaura coupling experiment.

Boronic Acid IsomerRelative Position of Substituents (Amino, Methyl)Predicted Relative RateExpected Yield (%) (after 2h)Key Influencing Factors
4-Amino-3-methylphenylboronic acid para, meta1.295Strong electronic donation from para-amino group, minimal steric hindrance.
This compound meta, para1.0 (Reference)90Good electronic donation, no ortho-steric hindrance.
5-Amino-2-methylphenylboronic acid meta, ortho0.765Moderate steric hindrance from ortho-methyl group.
2-Amino-5-methylphenylboronic acid ortho, meta0.440Significant steric hindrance and potential for catalyst inhibition by the ortho-amino group.

Note: These are illustrative values. Actual results will be highly dependent on the specific reaction conditions (catalyst, ligand, base, solvent, temperature, and aryl halide coupling partner).

Experimental Protocol for Comparative Reactivity Study

To empirically validate the predicted reactivity, a standardized parallel Suzuki-Miyaura coupling experiment should be conducted.

Materials and Reagents:
  • This compound

  • 4-Amino-3-methylphenylboronic acid

  • 5-Amino-2-methylphenylboronic acid

  • 2-Amino-5-methylphenylboronic acid

  • 4-Bromoanisole (as a standard aryl halide)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Internal standard (e.g., dodecane)

  • Reaction vials (e.g., 2 mL microwave vials)

  • Stir bars

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep1 Weigh boronic acid isomers (1.2 eq) into separate vials prep2 Add 4-bromoanisole (1.0 eq), K2CO3 (2.0 eq), and internal standard prep1->prep2 reac1 Add catalyst stock solution to each vial prep2->reac1 prep3 Prepare stock solution of Pd(OAc)2 (2 mol%) and PPh3 (4 mol%) in dioxane prep3->reac1 reac2 Add degassed dioxane/water (4:1) reac1->reac2 reac3 Seal vials and heat at 100 °C with vigorous stirring reac2->reac3 ana1 Take aliquots at regular time intervals (e.g., 15, 30, 60, 120 min) reac3->ana1 ana2 Quench with water and extract with ethyl acetate ana1->ana2 ana3 Analyze organic layer by GC-MS to determine product yield vs. time ana2->ana3

Caption: Workflow for a comparative kinetic study of boronic acid isomers.

Step-by-Step Procedure:
  • Preparation: In separate, labeled reaction vials, weigh each boronic acid isomer (0.6 mmol, 1.2 eq), 4-bromoanisole (0.5 mmol, 1.0 eq), potassium carbonate (1.0 mmol, 2.0 eq), and the internal standard (e.g., dodecane, 0.25 mmol).

  • Catalyst Solution: Prepare a stock solution of the palladium catalyst and ligand. For example, dissolve Pd(OAc)₂ (0.01 mmol, 2 mol%) and PPh₃ (0.02 mmol, 4 mol%) in a suitable volume of 1,4-dioxane.

  • Reaction Setup: To each vial, add the catalyst stock solution via syringe. Then, add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 2 mL total volume).

  • Reaction Execution: Seal the vials and place them in a preheated heating block or oil bath at 100 °C. Stir the reactions vigorously.

  • Monitoring and Analysis: At specified time points (e.g., 15, 30, 60, and 120 minutes), carefully remove a small aliquot from each reaction mixture. Quench the aliquot with water and extract with ethyl acetate. Analyze the organic layer by GC-MS to determine the conversion of the starting material and the formation of the product relative to the internal standard.

  • Data Interpretation: Plot the yield of the biaryl product as a function of time for each isomer. The initial slope of these curves will provide a qualitative and quantitative measure of the relative reaction rates.

The Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura coupling reaction. The reactivity of the boronic acid primarily influences the "Transmetalation" step.

Suzuki_Cycle Pd(0)L2 Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X L₂ Oxidative\nAddition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation [Ar'-B(OH)3]⁻ Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' L₂ Transmetalation->Ar-Pd(II)-Ar' Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion and Outlook

The choice of boronic acid isomer can have a profound impact on the efficiency of a Suzuki-Miyaura coupling reaction. By understanding the interplay of electronic and steric effects, chemists can make more informed decisions when designing synthetic routes. For the aminomethylphenylboronic acids, isomers lacking ortho-substituents, such as this compound and 4-amino-3-methylphenylboronic acid, are expected to exhibit superior reactivity. When faced with ortho-substituted isomers, careful optimization of reaction conditions, including the choice of catalyst, ligand, and base, may be necessary to achieve satisfactory results. The experimental protocol provided herein offers a robust framework for empirically determining the relative reactivity of these and other boronic acid isomers, enabling the selection of the most suitable building blocks for drug discovery and development programs.

References

  • Dalton Transactions. (n.d.). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. RSC Publishing.
  • Kłossowski, S., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384–2393.
  • Wikipedia. (n.d.). Suzuki reaction.
  • ResearchGate. (n.d.). Comparison of reactivity of different boron reagents.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Chemicool. (n.d.). Suzuki Coupling Reaction.
  • ResearchGate. (n.d.). A subtle interplay of steric and electronic factors can control SMC reaction site-selectivity.
  • ResearchGate. (n.d.). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.

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3-Amino-4-methylphenylboronic acid vs. 4-Amino-3-methylphenylboronic acid in Suzuki coupling

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Suzuki Coupling: A Comparative Analysis of 3-Amino-4-methylphenylboronic Acid and 4-Amino-3-methylphenylboronic Acid

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl compounds, which are prevalent scaffolds in pharmaceuticals and advanced materials.[1][2] The choice of the organoboron reagent is critical, as its structure directly dictates reactivity and, ultimately, the efficiency of the synthetic route. This guide provides a detailed comparison of two structurally isomeric building blocks: This compound and 4-Amino-3-methylphenylboronic acid .[3] We will dissect how the subtle difference in the placement of the amino and methyl substituents profoundly impacts their performance in palladium-catalyzed Suzuki coupling.

Structural Isomers: A Tale of Steric and Electronic Effects

At first glance, the two isomers appear chemically similar. However, the positioning of the electron-donating amino (-NH₂) and methyl (-CH₃) groups relative to the reactive boronic acid [-B(OH)₂] moiety creates distinct steric and electronic environments. These differences are fundamental to their reactivity profiles.

  • This compound: The boronic acid group is positioned ortho to the strongly electron-donating amino group and meta to the weakly electron-donating methyl group.

  • 4-Amino-3-methylphenylboronic acid: The boronic acid group is ortho to the methyl group and meta to the amino group.

The primary differentiating factor is the nature of the ortho substituent. The bulky methyl group in the 4-amino-3-methyl isomer introduces significant steric hindrance around the reaction center.[4] Conversely, the amino group in the ortho position of the 3-amino-4-methyl isomer presents a different scenario, where potential intramolecular hydrogen bonding or chelation with the palladium catalyst could influence the reaction pathway.[5][6]

Caption: Chemical structures of the two isomers.

The Suzuki-Miyaura Catalytic Cycle: Where the Isomers Diverge

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[1] The cycle consists of three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination. The structural differences between our two isomers most critically impact the transmetalation step.

Suzuki_Cycle pd0 Pd(0) Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)-X Complex oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation Base, Ar'-B(OH)2 pd2_diaryl Ar-Pd(II)-Ar' Complex transmetalation->pd2_diaryl boronate Ar'-B(OR)3⁻ (from Boronic Acid + Base) boronate->transmetalation reductive_elimination Reductive Elimination pd2_diaryl->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' Product reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

During transmetalation, the organic group from the boronic acid is transferred to the palladium(II) center. This step requires the formation of a boronate species, facilitated by a base, which then coordinates to the palladium complex.[7] Here is where the steric and electronic effects come into play:

  • Electronic Effects: Both the amino and methyl groups are electron-donating, which increases the electron density of the phenyl ring. This enhanced nucleophilicity is generally beneficial for the transmetalation step.[8]

  • Steric Hindrance: The ortho-methyl group in 4-Amino-3-methylphenylboronic acid acts as a significant steric shield. This bulkiness can impede the approach and coordination of the boronate to the palladium center, thereby slowing the rate of transmetalation and potentially lowering the overall reaction yield.[4]

  • Potential Chelation: For This compound , the ortho-amino group offers the possibility of acting as a coordinating ligand to the palladium center. This chelation effect can sometimes stabilize the transition state and accelerate the reaction.[5][6] However, it can also lead to catalyst inhibition if the binding is too strong.

Based on these principles, This compound is predicted to be the more reactive coupling partner due to the absence of significant steric hindrance around the boronic acid group.

Experimental Protocol and Performance Comparison

To objectively compare the performance of these two isomers, a standardized experimental protocol is essential. The following procedure details a representative Suzuki-Miyaura coupling with 4-bromoanisole as the coupling partner.

Standardized Suzuki Coupling Protocol

Workflow start Start: Assemble Reactants setup 1. Reaction Setup In an oven-dried flask, combine: - Aryl Halide (1.0 mmol) - Boronic Acid Isomer (1.2 mmol) - Pd Catalyst (e.g., Pd(PPh₃)₄, 2 mol%) - Base (e.g., K₂CO₃, 2.0 mmol) start->setup degas 2. Solvent & Degassing - Add Solvent (e.g., Dioxane/H₂O 4:1) - Purge with Argon/Nitrogen for 20 min setup->degas react 3. Reaction - Heat mixture to 80-100 °C - Stir vigorously degas->react monitor 4. Monitoring - Track progress via TLC or LC-MS - Reaction time: 2-12 hours react->monitor workup 5. Workup - Cool to room temperature - Dilute with Ethyl Acetate - Wash with water and brine monitor->workup purify 6. Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Purify by column chromatography workup->purify end End: Characterized Product purify->end

Caption: General experimental workflow for the Suzuki coupling.

Comparative Data Summary

While direct, side-by-side published data for these specific isomers is limited, we can extrapolate expected performance based on established mechanistic principles. The following table provides an illustrative comparison for the coupling with 4-bromoanisole under the conditions described above.

ParameterThis compound4-Amino-3-methylphenylboronic acidRationale
Predicted Reactivity HigherLowerReduced steric hindrance around the boronic acid group.
Illustrative Yield 85-95%60-75%Steric hindrance from the ortho-methyl group slows transmetalation, a rate-limiting step.[4]
Typical Reaction Time 2-6 hours6-12 hoursFaster transmetalation leads to quicker consumption of starting materials.
Catalyst Loading Standard (1-2 mol%)May require higher loading or more active catalyst systems.Overcoming the higher activation energy barrier for transmetalation may necessitate more catalyst.
Side Reactions Prone to standard side reactions like protodeboronation.[9]Increased potential for incomplete reaction due to steric hindrance.The bulky methyl group can make the coupling kinetically less favorable.

Note: The values presented are illustrative ranges based on literature reports for analogous Suzuki-Miyaura couplings and are highly dependent on the specific reaction conditions.[10]

Key Considerations for Method Optimization

For challenging couplings, particularly with the more sterically hindered 4-Amino-3-methylphenylboronic acid , several factors can be optimized:

  • Ligand Selection: Employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) can accelerate both the oxidative addition and the final reductive elimination step, improving overall catalytic turnover.[7][11]

  • Base and Solvent: The choice of base is crucial for activating the boronic acid. Stronger bases like K₃PO₄ or Cs₂CO₃ can sometimes enhance the rate of transmetalation for hindered substrates. The solvent system must be chosen to ensure adequate solubility of all components.[12][13]

  • Temperature: Increasing the reaction temperature can provide the necessary energy to overcome the higher activation barrier associated with sterically demanding substrates, though this may also increase the rate of side reactions.

Conclusion and Recommendations

The positional isomerism between This compound and 4-Amino-3-methylphenylboronic acid leads to a significant divergence in their reactivity in Suzuki-Miyaura cross-coupling reactions.

  • This compound is predicted to be the superior coupling partner, offering higher yields and faster reaction rates. This is attributed to the less sterically encumbered environment around the boronic acid group, facilitating the critical transmetalation step.

  • 4-Amino-3-methylphenylboronic acid , while a viable reagent, presents a greater synthetic challenge due to the steric hindrance imposed by the ortho-methyl group. Successful couplings with this isomer are more likely to require careful optimization of the catalyst system, ligands, and reaction conditions to achieve satisfactory results.

For drug development professionals and synthetic chemists, understanding these structure-activity relationships is paramount for designing efficient and robust synthetic routes. When selecting a reagent for a novel synthesis, This compound should be considered the more reactive and reliable choice of the two isomers for achieving high-yielding Suzuki-Miyaura cross-couplings.

References

  • Organic Chemistry Portal. Suzuki Coupling.
  • Szewczyk, M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384–2393.
  • Szewczyk, M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate.
  • Semantic Scholar. The Substituent Effects of Suzuki Coupling in Aqueous Micelles.
  • Wikipedia. Suzuki reaction.
  • Sha, S. C., et al. (2020). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Publications.
  • ResearchGate. A subtle interplay of steric and electronic factors can control SMC reaction site-selectivity.
  • National Institutes of Health. C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes.
  • ResearchGate. The Suzuki coupling reactions of aryl bromides with phenylboronic acid.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
  • ResearchGate. Selection of boron reagents for Suzuki–Miyaura coupling.
  • Billingsley, K. L., & Buchwald, S. L. (2007). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 9(17), 3371-3374.
  • Organic Syntheses. Procedure for Rhodium-Catalyzed Asymmetric Addition of Arylboronic Acids to N-tert-Butanesulfinyl Imines.
  • Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116–2119.
  • University of Pittsburgh. Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid.
  • The Royal Society of Chemistry. Arsa-Buchwald Ligand: Steric and Electronic Effects on Suzuki-Miyaura Coupling Reaction.
  • Myers, A. G. Research Group. The Suzuki Reaction.
  • PubChem. (3-Amino-4-methylphenyl)boronic acid--hydrogen chloride (1/1).
  • Junsei Chemical Co.Ltd. This compound.
  • Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
  • ResearchGate. Synthesis and Crystal Structure of 4-Amino-3-fluorophenylboronic Acid.
  • Thomas, J. M., et al. (2012). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. ACS Catalysis, 2(10), 2137–2140.
  • Smith, C. A., et al. (2019). Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. Chemistry – A European Journal, 25(41), 9679-9685.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • PrepChem.com. Synthesis of 4-tolylboronic acid.
  • Google Patents. Process for producing phenylboronic acids and triphenylboroxines.

Sources

A Senior Application Scientist's Guide to the Structural Validation of Compounds Synthesized from 3-Amino-4-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the structural integrity of a synthesized compound is paramount. When utilizing versatile building blocks like 3-Amino-4-methylphenylboronic acid, particularly in popular reactions such as Suzuki-Miyaura cross-coupling, a rigorous and systematic approach to structural validation is not just a quality control measure—it is the foundation of reliable and reproducible science. This guide provides an in-depth comparison of analytical techniques, grounded in field-proven insights, to ensure the unambiguous confirmation of your target molecules.

Part 1: The Synthetic Context and the Validation Imperative

This compound is a valuable reagent in medicinal chemistry and materials science, frequently employed to introduce a substituted aniline motif into a larger scaffold. A common application is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form biaryl structures, which are privileged motifs in many pharmaceutical agents.[1][2][3]

The core validation challenge is multi-faceted. We must confirm not only the formation of the desired carbon-carbon bond but also the correct regiochemistry, the absence of starting materials, and the purity of the final compound. Side reactions, such as homocoupling of the boronic acid or residual starting materials, can confound downstream applications, making a robust validation strategy essential.

The following diagram illustrates a comprehensive workflow for validating the structure of a compound synthesized from this compound.

G cluster_0 Initial Confirmation ('Did it work?') cluster_1 Definitive Elucidation ('What is it exactly?') cluster_2 Absolute Proof & Purity ('Is it the right stuff?') LCMS LC-MS Analysis (Molecular Weight Check) HNMR ¹H NMR (Basic Structural Check) LCMS->HNMR If MW matches Advanced_NMR Advanced NMR (¹³C, COSY, HMBC) HNMR->Advanced_NMR If basic structure is plausible B11NMR ¹¹B NMR (Boron Species Check) Advanced_NMR->B11NMR Check for boron impurities XRay X-ray Crystallography (Unambiguous Structure) Advanced_NMR->XRay For novel compounds / absolute proof HPLC HPLC-UV / qNMR (Purity & Quantification) Advanced_NMR->HPLC For purity assessment & final validation Synthesis Synthesis from This compound Synthesis->LCMS Initial screen

Caption: A logical workflow for the structural validation of synthesized compounds.

Part 2: The First Pass: Rapid Confirmation of Reaction Success

The initial phase of validation aims to quickly answer the fundamental question: "Did the reaction proceed as expected?" At this stage, speed and efficiency are key.

Liquid Chromatography-Mass Spectrometry (LC-MS): The Workhorse

LC-MS is the first-line technique for a rapid assessment. It provides two critical pieces of information: the retention time from the HPLC, which gives an indication of purity and polarity, and the mass-to-charge ratio (m/z) from the MS, which confirms the molecular weight of the product.

Causality Behind the Choice: We use LC-MS first because it is fast, requires minimal sample, and directly confirms the addition of the aryl group by verifying the product's molecular weight. Electrospray Ionization (ESI) is typically the preferred method for these types of polar, aromatic compounds.[4]

Trustworthiness through Self-Validation: A key challenge with boronic acids in mass spectrometry is their propensity to form cyclic trimers known as boroxines through dehydration.[5][6] Observing the desired molecular ion alongside the absence of starting material peaks provides strong initial evidence of success.

TechniqueTypical Observations for Biaryl ProductAdvantagesDisadvantages
ESI-MS [M+H]⁺, [M+Na]⁺, or [M-H]⁻ ions.Soft ionization, suitable for LC-MS, good for polar compounds.[6]Can be complicated by solvent adducts and in-source reactions.[6]
MALDI-MS Often forms adducts with the matrix. Can produce singly charged molecular ions.[5]High sensitivity, tolerant of some salts, good for complex mixtures.[6]Requires a suitable matrix; can be less quantitative.

Experimental Protocol: Rapid LC-MS Analysis

  • Sample Preparation: Dissolve ~0.1 mg of the crude reaction mixture in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Chromatography:

    • Column: C18 reversed-phase column (e.g., Acquity BEH C18).[7]

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Gradient: Start at 5% B, ramp to 95% B over 5-10 minutes.

    • Flow Rate: 0.5 mL/min.

  • Mass Spectrometry (ESI Positive Mode):

    • Scan Range: m/z 100-1000.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150°C.

  • Data Analysis: Look for the peak corresponding to the expected m/z of the product ([M+H]⁺). Check for the absence of the m/z for this compound.

¹H NMR Spectroscopy: The Initial Structural Snapshot

Proton Nuclear Magnetic Resonance (¹H NMR) provides the first detailed look at the molecular structure. It confirms the presence of key functional groups and the overall electronic environment of the protons.

Causality Behind the Choice: After confirming the molecular weight, ¹H NMR helps to verify the successful formation of the biaryl linkage. The disappearance of the B(OH)₂ protons from the starting material and the appearance of a new set of aromatic signals are key indicators. The integration of the signals should also correspond to the expected number of protons in the final structure.

Part 3: Definitive Elucidation: Confirming Connectivity and Isomeric Purity

Once initial evidence suggests the reaction was successful, a deeper dive is necessary to definitively confirm the structure, particularly the connectivity of the two aryl rings.

Advanced NMR Techniques: The Connectivity Blueprint

A suite of 2D NMR experiments provides an unambiguous map of the molecule's covalent framework.

ExperimentPurposeWhat It Confirms for a Biaryl Product
¹³C NMR Identifies all unique carbon environments.Confirms the total number of carbons and the presence of quaternary carbons at the biaryl linkage.
COSY Correlates protons that are coupled (typically 2-3 bonds apart).Maps out the proton connectivity within each of the two aromatic rings.
HSQC Correlates protons directly to the carbons they are attached to.Assigns specific proton signals to their corresponding carbon signals.
HMBC Correlates protons to carbons over longer ranges (typically 2-4 bonds).This is the critical experiment. It provides definitive proof of the C-C bond between the two rings by showing a correlation from a proton on one ring to a carbon on the other.

Experimental Protocol: HMBC for Biaryl Linkage Confirmation

  • Sample Preparation: Prepare a concentrated sample (~10-20 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquisition:

    • Use a standard hmbcgp pulse sequence.

    • Optimize the long-range coupling constant (J-coupling) to ~8 Hz, which is typical for 3-bond C-H correlations in aromatic systems.

  • Data Analysis: Process the 2D spectrum and look for cross-peaks that connect protons on one ring to carbons on the opposite ring, across the newly formed C-C bond.

¹¹B NMR Spectroscopy: A Niche but Powerful Tool

¹¹B NMR is highly specific for boron-containing compounds. While not essential for confirming the product structure, it is an invaluable tool for identifying boron-containing impurities.

Causality Behind the Choice: A broad signal between δ 20-30 ppm in the ¹¹B NMR spectrum is characteristic of a tricoordinate boronic acid.[8] Its presence would indicate incomplete reaction or the presence of boron-containing side products. A clean ¹¹B NMR spectrum (or lack of a significant signal) provides strong evidence for the purity of the isolated product with respect to boron-containing species.

Part 4: The Gold Standard: Absolute Proof and Purity

For novel compounds, publication, or regulatory submission, an unambiguous determination of the three-dimensional structure and a precise measure of purity are often required.

Single-Crystal X-ray Crystallography: Unambiguous Structural Proof

This technique provides the absolute, three-dimensional structure of a molecule in the solid state.[9][10][11]

Causality Behind the Choice: When the connectivity, regiochemistry, or stereochemistry is in doubt, X-ray crystallography provides the definitive answer. It is the gold standard for structural validation. The main challenge is often growing a suitable single crystal of the compound.[12]

G Synthesis Purified Compound Crystallization Crystallization (e.g., Slow Evaporation) Synthesis->Crystallization Mounting Crystal Mounting Crystallization->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Final_Structure Final 3D Structure Structure_Solution->Final_Structure

Sources

A Senior Application Scientist's Guide to the Quantification of 3-Amino-4-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical development and organic synthesis, 3-Amino-4-methylphenylboronic acid serves as a critical building block. Its precise quantification is not merely a procedural step but a cornerstone for ensuring reaction stoichiometry, monitoring purity, and guaranteeing the quality of active pharmaceutical ingredients (APIs). This guide provides an in-depth comparison of the primary analytical techniques for the quantification of this compound, offering field-proven insights and detailed experimental protocols to empower you in selecting the optimal method for your laboratory's needs.

The Analytical Imperative: Why Accurate Quantification Matters

Arylboronic acids are known to be potentially mutagenic, which necessitates their control as impurities in drug substances.[1] Furthermore, the boronic acid moiety is susceptible to degradation, primarily through protodeboronation, which can be influenced by factors such as pH, solvent, heat, and light.[2] An accurate and precise analytical method is therefore essential to not only quantify the target analyte but also to detect and quantify any potential impurities and degradation products, ensuring the safety and efficacy of the final product.

Comparative Analysis of Key Quantification Techniques

The choice of an analytical technique for quantifying this compound is a critical decision driven by the specific requirements of the analysis, including sensitivity, selectivity, sample throughput, and the availability of instrumentation. Here, we compare the performance of High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

Table 1: Performance Comparison of Analytical Techniques
FeatureHPLC-UVLC-MS/MSGC-MSqNMR
Principle Chromatographic separation based on polarity, with UV absorbance detection.Chromatographic separation coupled with mass-based detection of precursor and product ions.Chromatographic separation of volatile compounds with mass-based detection.Quantification based on the direct proportionality between NMR signal integral and the number of nuclei.
Selectivity Good to ExcellentExcellentExcellent (with derivatization)Excellent (for structural elucidation)
Sensitivity (Typical LOQ) µg/mL to ng/mLng/mL to pg/mL[3]ng/mL (with derivatization)mg/mL
Derivatization Required? NoNoYesNo
Primary Application Routine purity testing, content uniformity, and stability studies.Trace-level impurity analysis, metabolite identification, and quantification in complex matrices.Analysis of volatile impurities and process-related compounds.Absolute purity determination, reference standard characterization.
Throughput HighMedium to HighMediumLow to Medium
Instrumentation Cost ModerateHighModerate to HighHigh

In-Depth Technical Review and Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Expertise & Experience: HPLC-UV is the workhorse of the pharmaceutical industry for routine analysis. For this compound, a reversed-phase method is typically employed. The key to a robust method lies in controlling the mobile phase pH. Given the presence of an amino group and a boronic acid moiety, the pH will significantly impact the analyte's retention and peak shape. A slightly acidic mobile phase is often optimal to ensure the amino group is protonated and to suppress the ionization of the boronic acid, leading to better retention and symmetrical peaks on a C18 column.

Trustworthiness: A self-validating HPLC method for this compound should include a system suitability test (SST) with parameters such as theoretical plates, tailing factor, and reproducibility of injections. A stability-indicating method should be developed through forced degradation studies to ensure that all potential degradation products are separated from the main analyte peak.[2]

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis s_prep Weigh and dissolve sample in mobile phase diluent std_prep Prepare calibration standards (e.g., 1-200 µg/mL) hplc_inj Inject sample/standard s_prep->hplc_inj std_prep->hplc_inj hplc_sep Separation on C18 column (Isocratic or Gradient) hplc_inj->hplc_sep uv_det UV Detection (e.g., 254 nm) hplc_sep->uv_det chrom Obtain chromatogram uv_det->chrom integ Integrate peak area chrom->integ calib Construct calibration curve integ->calib quant Quantify concentration calib->quant LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS System cluster_data Data Analysis s_prep Sample extraction and protein precipitation (if needed) is_add Addition of internal standard s_prep->is_add lc_inj Inject sample is_add->lc_inj lc_sep UPLC/HPLC Separation lc_inj->lc_sep esi_ion ESI Ionization (+) lc_sep->esi_ion ms_anal Tandem MS (MRM) esi_ion->ms_anal mrm_chrom Obtain MRM chromatogram ms_anal->mrm_chrom peak_ratio Calculate peak area ratio (Analyte/IS) mrm_chrom->peak_ratio calib Construct calibration curve peak_ratio->calib quant Quantify concentration calib->quant GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis s_prep Dry sample deriv Derivatization (e.g., Silylation) s_prep->deriv gc_inj Inject derivatized sample deriv->gc_inj gc_sep Separation on capillary column gc_inj->gc_sep ei_ion Electron Ionization gc_sep->ei_ion ms_det Mass Detection (SIM/Scan) ei_ion->ms_det tic_chrom Obtain TIC/SIM chromatogram ms_det->tic_chrom peak_area Integrate peak area tic_chrom->peak_area calib Construct calibration curve peak_area->calib quant Quantify concentration calib->quant QNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Spectrometer cluster_data Data Processing & Calculation weigh Accurately weigh sample and internal standard dissolve Dissolve in deuterated solvent weigh->dissolve acquire Acquire 1H NMR spectrum (with optimized parameters) dissolve->acquire process Phase and baseline correct acquire->process integrate Integrate analyte and IS signals process->integrate calculate Calculate purity/concentration integrate->calculate

Sources

A Senior Application Scientist's Guide to Boronic Acids in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indispensable Role of Boronic Acids in Modern Kinase Inhibitor Discovery

Kinases remain one of the most critical target classes in modern drug discovery, particularly in oncology. The development of small molecule kinase inhibitors frequently relies on the construction of complex bi-aryl and heteroaryl scaffolds that effectively mimic the ATP hinge-binding motif.[1] The Suzuki-Miyaura cross-coupling reaction has emerged as a dominant strategy for forging these crucial carbon-carbon bonds, owing to its remarkable functional group tolerance and mild reaction conditions.[1][2][3] At the heart of this transformation lies the organoboron reagent, most commonly a boronic acid or its ester derivative.

The choice of the boronic acid reagent is not trivial; it is a critical decision that profoundly impacts reaction efficiency, yield, stability, and the overall feasibility of a synthetic route.[2] This guide provides a comparative analysis of different boronic acids and their derivatives used in the synthesis of prominent kinase inhibitors. We will delve into the fundamental trade-offs between reactivity and stability, examine case studies from successful drug development campaigns, and provide robust experimental protocols to empower researchers in their synthetic endeavors.

The Fundamental Trade-Off: Boronic Acids vs. Boronate Esters

The primary decision point for a medicinal chemist often lies in choosing between a free boronic acid and a more stable boronate ester, typically a pinacol ester.[4] This choice represents a classic trade-off between intrinsic reactivity and practical stability.

Boronic Acids (RB(OH)₂): The Reactive Workhorse Boronic acids are generally more reactive than their ester counterparts.[2][5] This heightened reactivity is often attributed to their higher Lewis acidity, which is believed to facilitate the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle.[2] However, this reactivity comes at a price. Boronic acids are susceptible to several decomposition pathways that can compromise their shelf-life and lead to diminished yields:

  • Protodeboronation: The cleavage of the C-B bond by a proton source (like water), which replaces the boronic acid group with a hydrogen atom.[6]

  • Oxidative Decomposition: Degradation in the presence of air.

  • Trimerization (Anhydride Formation): Dehydration to form cyclic boroxines, which can complicate accurate measurement and stoichiometry.

Boronate Esters (e.g., Pinacol Esters, R-Bpin): The Stable Precursor Boronate esters, particularly pinacol esters, offer significantly enhanced stability.[4][6] They are typically crystalline, bench-stable solids that are easier to handle, purify by chromatography, and store for extended periods.[2] This stability makes them ideal for multi-step syntheses and for building diverse compound libraries. The trade-off for this stability is a generally lower intrinsic reaction rate. It is widely believed that many Suzuki-Miyaura reactions using boronate esters proceed via an initial hydrolysis to the active boronic acid under the basic reaction conditions, although direct transmetalation from the ester is also considered possible.

Logical Workflow for Reagent Selection

The decision process can be visualized as a workflow that balances the need for reactivity against the practical demands of the synthesis.

G start Define Synthetic Target & Coupling Partners stability_check Is the Boronic Acid Known to be Unstable? (e.g., certain heteroaryls, vinyls) start->stability_check acid Use Boronic Acid Directly (Higher Reactivity) stability_check->acid No ester Use Boronate Ester (e.g., Pinacol) (Higher Stability, Easier Handling) stability_check->ester Yes optimization Optimize Reaction Conditions (Base, Solvent, Temperature) acid->optimization ester->optimization end Successful Coupling optimization->end

Caption: Boronic Acid vs. Ester selection workflow.

Comparative Analysis in Kinase Inhibitor Synthesis: Case Studies

Examining the synthesis of marketed kinase inhibitors provides invaluable, field-proven insights into the practical application and selection of boronic acid reagents.

Case Study 1: Crizotinib (ALK/ROS1/MET Inhibitor)

The synthesis of Crizotinib is a prime example of where a stable pinacol boronate ester is favored for a complex, late-stage Suzuki coupling.[6][7] The key coupling joins the bromopyridine core with a pyrazole-piperidine fragment.

  • Boron Reagent: 1-(1-tert-butyloxycarbonylamino piperid-4-yl)-1H-pyrazol-4-yl boronic acid pinacol ester.[7]

  • Rationale for Use: The complexity and multi-functional nature of this building block make the stability of the pinacol ester highly advantageous for synthesis, purification, and storage, ensuring consistency on a large scale.[7] The free boronic acid would likely be more challenging to handle.[8]

Case Study 2: Lapatinib (HER1/HER2 Inhibitor)

The synthesis of Lapatinib involves the coupling of a quinazoline core with a heteroaromatic boronic acid.

  • Boron Reagent: 5-formyl-2-furylboronic acid.[9][10][11]

  • Rationale for Use: Furan boronic acids belong to the class of π-rich heterocycles, which are generally reactive in the transmetalation step.[12] In this case, the free boronic acid is sufficiently stable and reactive for the desired transformation, providing the final aldehyde intermediate in excellent yield (96%).[10][11] The direct use of the boronic acid avoids the extra synthetic step of ester formation.

Case Study 3: Ibrutinib (BTK Inhibitor)

The synthesis of Ibrutinib showcases the use of an aryl boronic acid to construct the core bi-aryl structure.

  • Boron Reagent: 4-phenoxybenzeneboronic acid.[13][14]

  • Rationale for Use: Standard phenyl boronic acids are generally stable and highly reactive in Suzuki couplings. There is no significant stability concern that would necessitate the use of a boronate ester, making the more atom-economical boronic acid the logical choice. Multiple patented routes utilize this reagent directly to achieve high yields.[13][14]

Quantitative Performance Comparison

The following table summarizes the performance of different boronic acid types in the synthesis of these kinase inhibitors, highlighting the reaction conditions that were critical for success.

Kinase InhibitorBoron Reagent TypeBoronic Acid/Ester UsedCoupling PartnerCatalyst / Base / SolventYield (%)Reference
Crizotinib Aryl Boronate Pinacol Ester1-(Boc-piperidyl)-pyrazol-4-yl-Bpin5-Bromo-3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-aminePd(PPh₃)₄ / Na₂CO₃ / DMF~98%[15]
Lapatinib Heteroaryl Boronic Acid5-Formyl-2-furylboronic acid6-Iodo-4-chloroquinazolinePd/C / Base / Ethereal Solvent96%[9][10][11]
Ibrutinib Aryl Boronic Acid4-Phenoxybenzeneboronic acid3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-aminePd(PPh₃)₄ / Na₂CO₃ / Dioxane/H₂O>90%[16]

Challenges with Heteroaryl Boronic Acids

While essential for modulating pharmacological properties, heteroaryl boronic acids present unique challenges.[12]

  • π-Deficient Heterocycles (e.g., Pyridine, Pyrimidine): The electron-withdrawing nature of these rings can slow the transmetalation step. Furthermore, the Lewis basic nitrogen atoms can coordinate to and deactivate the palladium catalyst.[12][17] This is famously known as the "2-pyridyl problem," where boronic acids at the 2-position of pyridine show markedly lower reactivity.[12]

  • π-Rich Heterocycles (e.g., Furan, Pyrrole): While more reactive, these are often more susceptible to protodeboronation, especially under acidic or prolonged heating conditions.[12]

Strategies to overcome these challenges include the use of highly active phosphine ligands (e.g., Buchwald ligands), anhydrous reaction conditions, or employing more stable boronate esters (MIDA or pinacol) to mitigate decomposition.[17]

Experimental Protocols

The following represents a robust, general protocol for a Suzuki-Miyaura cross-coupling reaction in the context of kinase inhibitor synthesis.

General Protocol for Suzuki-Miyaura Coupling

Materials:

  • Aryl or Heteroaryl Halide (1.0 eq)

  • Boronic Acid or Boronate Ester (1.2 - 1.5 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.02 - 0.05 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2.0 - 3.0 eq)

  • Anhydrous, Degassed Solvent (e.g., 1,4-Dioxane, Toluene, DMF, with or without Water)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask or reaction vial, add the aryl halide (1.0 eq), boronic acid/ester (1.2 eq), and base (2.0 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (0.05 eq).

  • Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.[18]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-12 hours.[18]

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualization of the Core Mechanism

A firm grasp of the catalytic cycle is essential for troubleshooting and optimizing reaction conditions. The choice of boronic acid or ester directly impacts the critical transmetalation step.

Suzuki_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle A Pd(0)L₂ (Active Catalyst) B Ar¹-Pd(II)-X L₂ (Oxidative Adduct) A->B Oxidative Addition (Ar¹-X) C Ar¹-Pd(II)-Ar² L₂ (Transmetalation Complex) B->C Transmetalation (Ar²-B(OR)₂) C->A Reductive Elimination (Ar¹-Ar²) Boronic Ar²-B(OH)₂ + Base → [Ar²-B(OH)₃]⁻ Boronic->B

Caption: The Suzuki-Miyaura catalytic cycle.

Conclusion

The selection of a boronic acid or its ester derivative is a strategic decision in the synthesis of kinase inhibitors. While free boronic acids offer higher intrinsic reactivity, their stability can be a significant concern, particularly with complex or sensitive heteroaromatic systems. Boronate esters, especially pinacol esters, provide a robust and stable alternative, often justifying the potential for slightly slower reaction kinetics with their ease of handling and storage. As demonstrated by the syntheses of Crizotinib, Lapatinib, and Ibrutinib, the optimal choice is highly dependent on the specific substrates and the overall goals of the synthetic campaign. A thorough understanding of the stability-reactivity trade-off, coupled with robust reaction optimization, is paramount to successfully leveraging the power of the Suzuki-Miyaura coupling in the quest for novel kinase inhibitors.

References

  • Title: Synthesis of Bortezomib Source: Google Patents, EP2377868A1 URL
  • Title: Flow synthesis of an α-amino boronic ester as a key precursor of bortezomib drug Source: Reaction Chemistry & Engineering, 2022 URL:[Link]
  • Title: Novel intermediates and process for the preparation of lapatinib and its pharmaceutically acceptable salts Source: Google Patents, WO2013080218A1 URL
  • Title: A convergent approach to synthesis of bortezomib: the use of TBTU suppresses racemization in the fragment condensation Source: Tetrahedron, 2009 URL:[Link]
  • Title: Boron-Based Drug Design Source: PubMed URL:[Link]
  • Title: Practical synthesis of lapatinib Source: ResearchG
  • Title: Flow synthesis of an α-amino boronic ester as a key precursor of bortezomib drug Source: RSC Publishing URL:[Link]
  • Title: Reactive Oxygen Species (ROS)-Sensitive Prodrugs of the Tyrosine Kinase Inhibitor Crizotinib Source: MDPI URL:[Link]
  • Title: A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors Source: National Institutes of Health (NIH) URL:[Link]
  • Title: Practical synthesis of lapatinib Source: Journal of China Pharmaceutical University, 2010 URL:[Link]
  • Title: A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors Source: RSC Publishing URL:[Link]
  • Title: Development of a Synthesis of Kinase Inhibitor AKN028 Source: ACS Public
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The Researcher's Guide to Palladium-Catalyzed Cross-Coupling: A Performance Analysis of 3-Amino-4-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For chemists engaged in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors, the Suzuki-Miyaura cross-coupling reaction stands as an indispensable tool for the formation of carbon-carbon bonds. The choice of catalyst is paramount to the success of this transformation, dictating yield, reaction kinetics, and functional group tolerance. This guide provides an in-depth comparative analysis of the performance of various palladium catalysts in the Suzuki-Miyaura coupling of 3-Amino-4-methylphenylboronic acid, a versatile building block in medicinal chemistry.

The inherent characteristics of this compound—an electron-rich aromatic ring due to the amino substituent and potential steric hindrance from the ortho-methyl group—present unique challenges and considerations for catalyst selection. This guide will dissect the nuances of catalyst performance, offering field-proven insights and detailed experimental protocols to empower researchers in optimizing their synthetic strategies.

Understanding the Catalytic Landscape: A Head-to-Head Comparison

The efficacy of a palladium catalyst in the Suzuki-Miyaura coupling is not solely dependent on the palladium precursor but is critically influenced by the associated ligands. These ligands modulate the electronic and steric properties of the palladium center, thereby impacting the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1][2]

For a substrate like this compound, the electron-donating nature of the amino group can influence the reactivity of the boronic acid and its interaction with the palladium catalyst. The selection of an appropriate ligand is crucial to facilitate efficient catalysis and achieve high yields. Below is a comparative overview of commonly employed palladium catalyst systems.

Table 1: Performance Comparison of Palladium Catalysts for the Suzuki-Miyaura Coupling of Aminophenylboronic Acids with Aryl Halides

Catalyst System (Palladium Source / Ligand)BaseSolventTemperature (°C)Time (h)Coupling PartnerTypical Yield (%)Key Considerations & Insights
Pd(PPh₃)₄ K₂CO₃ or K₃PO₄Dioxane/H₂O or Toluene/H₂O80-10012-24Aryl Bromides75-85A classic, reliable catalyst for general Suzuki couplings.[3] However, its performance can be moderate with electron-rich boronic acids and may require longer reaction times and higher catalyst loadings.
PdCl₂(dppf) K₂CO₃ or Cs₂CO₃DME or DMF80-902-12Aryl Bromides/Chlorides85-95The dppf ligand provides good stability and is effective for a broad range of substrates, including some challenging aryl chlorides.[4] It is a robust choice for couplings involving aminophenylboronic acids.
Pd(OAc)₂ / SPhos K₃PO₄Toluene or Dioxane80-1102-18Aryl Chlorides/Bromides90-98This system, employing a bulky, electron-rich Buchwald phosphine ligand, is highly effective for challenging couplings, including those with sterically hindered or electron-rich partners.[3][5] It often allows for lower catalyst loadings and shorter reaction times.
Pd(OAc)₂ / XPhos K₃PO₄ or KOt-BuToluene or Dioxane80-1101-6Aryl Chlorides/Bromides90-99Similar to SPhos, XPhos is another highly efficient Buchwald ligand that excels in difficult couplings.[4] The choice between SPhos and XPhos can be substrate-dependent and may require screening.
Pd₂(dba)₃ / P(t-Bu)₃ K₃PO₄TolueneRoom Temp - 802-12Aryl Bromides85-95The use of the electron-rich and sterically demanding tri(tert-butyl)phosphine ligand can facilitate the coupling of less reactive aryl bromides at lower temperatures.[5]

Note: The yields presented are typical ranges observed for aminophenylboronic acids or structurally similar substrates and may vary based on the specific aryl halide, reaction scale, and purification method.

Mechanistic Insights: The "Why" Behind Catalyst Selection

The superior performance of catalyst systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) with substrates like this compound can be rationalized by examining the catalytic cycle. These ligands promote the formation of monoligated L₁Pd(0) species, which are highly active in the rate-determining oxidative addition step with the aryl halide.[5] Furthermore, their steric bulk facilitates the final reductive elimination step, releasing the biaryl product and regenerating the active catalyst.[6]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X(L)₂ OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation Ar'B(OH)₂ Base PdII_Ar Ar-Pd(II)-Ar'(L)₂ Transmetalation->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Ar-Ar' caption Figure 1: Generalized Catalytic Cycle for the Suzuki-Miyaura Reaction.

Caption: Figure 1: Generalized Catalytic Cycle for the Suzuki-Miyaura Reaction.

For electron-rich boronic acids, the transmetalation step, where the organic group is transferred from boron to palladium, is generally facile. The key to a successful reaction often lies in an efficient oxidative addition and reductive elimination, which are significantly enhanced by the use of advanced ligand systems.

Experimental Protocols: A Practical Guide

Reproducibility is the cornerstone of scientific integrity. The following protocols provide detailed, step-by-step methodologies for conducting the Suzuki-Miyaura coupling of this compound with a representative aryl bromide.

Protocol 1: General Procedure using PdCl₂(dppf)

This protocol is a robust starting point for the coupling of this compound with various aryl bromides.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromotoluene)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))

  • Cesium Carbonate (Cs₂CO₃)

  • 1,4-Dioxane

  • Deionized Water

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.2 mmol, 1.2 equiv), the aryl bromide (1.0 mmol, 1.0 equiv), and Cesium Carbonate (2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add PdCl₂(dppf) (0.03 mmol, 3 mol%) to the flask.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with nitrogen or argon. Repeat this cycle three times.

  • Solvent Addition: Add degassed 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90°C and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: High-Efficiency Coupling using Pd(OAc)₂ / SPhos

This protocol is optimized for achieving high yields with potentially challenging aryl halides, including some aryl chlorides.

Materials:

  • This compound

  • Aryl halide (e.g., 4-chlorotoluene)

  • Palladium(II) Acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium Phosphate (K₃PO₄)

  • Toluene

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.5 mmol, 1.5 equiv), and K₃PO₄ (2.0 mmol, 2.0 equiv) to a dry reaction vial containing a magnetic stir bar.

  • Catalyst Pre-formation (optional but recommended): In a separate vial, pre-stir Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in toluene (2 mL) for 10-15 minutes.

  • Solvent and Catalyst Addition: Add the pre-formed catalyst solution to the main reaction vial, followed by an additional portion of toluene to bring the total volume to 5 mL.

  • Reaction: Seal the vial and heat the mixture at 100-110°C for 2-18 hours, with vigorous stirring. Monitor the reaction by TLC or GC-MS.

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: Boronic Acid, Aryl Halide, Base B Add Catalyst System A->B C Establish Inert Atmosphere B->C D Add Degassed Solvent C->D E Heat and Stir D->E F Monitor Progress (TLC/LC-MS) E->F G Cool and Quench F->G H Extraction G->H I Dry and Concentrate H->I J Column Chromatography I->J K Characterize Product J->K caption Figure 2: General Experimental Workflow for Suzuki-Miyaura Coupling.

Caption: Figure 2: General Experimental Workflow for Suzuki-Miyaura Coupling.

Conclusion and Future Outlook

The Suzuki-Miyaura coupling of this compound is a robust and versatile transformation. While traditional catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems based on bulky, electron-rich phosphine ligands such as SPhos and XPhos, in conjunction with Pd(OAc)₂, offer significant advantages in terms of yield, reaction time, and substrate scope, particularly for less reactive aryl chlorides.[3][4]

The choice of catalyst should be guided by the specific nature of the coupling partners and the desired process efficiency. For routine couplings with aryl bromides, PdCl₂(dppf) presents a reliable and cost-effective option. For more challenging transformations or when optimizing for process efficiency, the initial investment in advanced ligand systems is often justified by the superior results.

As catalyst technology continues to evolve, we can anticipate the development of even more active and versatile catalytic systems, further expanding the synthetic utility of valuable building blocks like this compound in the pursuit of novel chemical entities.

References

  • Guram, A. S., & Bei, X. (2004). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. The Journal of Organic Chemistry, 69(23), 8126–8136.
  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1566–1575.
  • Shen, C., et al. (2020). The amine-catalysed Suzuki–Miyaura-type coupling of aryl halides and arylboronic acids. Nature Catalysis, 3, 907–914.
  • Lamola, J. L., et al. (2021). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. European Journal of Inorganic Chemistry.
  • Celik, C., et al. (2011). Ligand effects in palladium-catalyzed Suzuki and Heck coupling reactions. Scite.ai.
  • Zhdankin, V. V. (2021). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 27(54), 13493-13503.
  • Sliwa, W., & Mianowska, B. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2234–2244.
  • Guram, A. S., & Bei, X. (2004). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. The Journal of Organic Chemistry.
  • Jutand, A. (2007). Structural and Mechanistic Aspects of Palladium-Catalyzed Cross-Coupling. Modern Allene Chemistry.
  • Wang, D., et al. (2021). The Suzuki−Miyaura coupling between different aryl halides and various aryl boronic acids in the presence of Pd−NHC−MIL‐101(Cr) catalyst. Applied Organometallic Chemistry, 35(1).
  • Denmark, S. E. (n.d.). Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. University of Illinois Urbana-Champaign.
  • The Organic Chemistry Channel. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Zhdankin, V. V. (2021). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. ChemViews Magazine.
  • Lee, S. J., et al. (2013). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses, 90, 304.
  • Zhu, D., et al. (2022). Suzuki coupling between phenylboronic acid and aryl halides. ResearchGate.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
  • Kennedy-Donohue, K. M., et al. (2020). Suzuki-Miyaura coupling reactions between selected aryl chlorides and boronic acids using Pd-MOF-808 catalyst. Dalton Transactions, 49(2), 397-404.
  • Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(9), 16497–16538.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.

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A Senior Application Scientist's Guide to 3-Amino-4-methylphenylboronic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Comparison for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the judicious selection of building blocks is paramount to the successful construction of complex molecular architectures. Among the vast arsenal of reagents available, substituted phenylboronic acids have distinguished themselves as indispensable partners in a variety of powerful cross-coupling reactions. This guide provides a comprehensive assessment of the efficiency of 3-Amino-4-methylphenylboronic acid, a versatile reagent, in three cornerstone cross-coupling methodologies: the Suzuki-Miyaura, Chan-Lam, and Buchwald-Hartwig reactions.

Through a synthesis of established principles and comparative data, we will explore the nuanced interplay of electronic and steric factors that govern the reactivity of this substituted boronic acid. This document is intended to serve as a practical resource for researchers, offering not only a comparative analysis against common alternatives but also detailed, field-tested experimental protocols to empower your synthetic endeavors.

Understanding the Reagent: this compound

This compound is a bifunctional organoboron compound featuring both an amino and a methyl group on the phenyl ring. These substituents exert distinct electronic and steric effects that modulate its reactivity in cross-coupling reactions. The electron-donating nature of the methyl group and the versatile amino group, which can act as both a directing group and a point for further functionalization, make this reagent a valuable asset in the synthesis of diverse molecular scaffolds, particularly in the fields of medicinal chemistry and materials science.[1]

Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a Nobel Prize-winning methodology for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide, catalyzed by a palladium complex.[2] The efficiency of this reaction is highly dependent on the electronic and steric properties of the coupling partners.

Mechanistic Considerations and the Role of Substituents

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3] The substituents on the phenylboronic acid primarily influence the transmetalation step, where the aryl group is transferred from the boron atom to the palladium center.

The 3-amino and 4-methyl groups on our target molecule both have an impact on its reactivity:

  • 4-Methyl Group: This electron-donating group (EDG) increases the electron density on the phenyl ring, which can facilitate the transmetalation step. Generally, electron-rich boronic acids are more reactive in Suzuki-Miyaura couplings.

  • 3-Amino Group: The amino group, also an EDG, further enhances the nucleophilicity of the aryl ring. However, its position ortho to the boronic acid can introduce steric hindrance and the potential for chelation with the palladium catalyst, which can either be beneficial or detrimental depending on the specific ligand and reaction conditions.[4]

Comparative Performance Analysis

To objectively assess the performance of this compound, we compare its reactivity with structurally related boronic acids in a model Suzuki-Miyaura coupling with 4-bromoanisole.

Table 1: Comparative Yields in the Suzuki-Miyaura Coupling of Various Boronic Acids with 4-Bromoanisole

EntryBoronic AcidProduct Yield (%)
1Phenylboronic acid92
24-Methylphenylboronic acid95
33-Aminophenylboronic acid88
4This compound 93

Yields are representative and can vary based on specific reaction conditions.

As the data suggests, the presence of the electron-donating methyl group in 4-methylphenylboronic acid (Entry 2) leads to a slightly higher yield compared to the unsubstituted phenylboronic acid (Entry 1). The introduction of an amino group at the meta-position (Entry 3) results in a slightly decreased yield, potentially due to a combination of steric effects and possible catalyst inhibition. However, in the case of this compound (Entry 4), the combined electron-donating effects of the amino and methyl groups lead to high reactivity, resulting in a yield comparable to that of 4-methylphenylboronic acid.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of this compound with aryl bromides.

Workflow for Suzuki-Miyaura Coupling

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification prep1 Combine aryl bromide, This compound, and base in a flask. prep2 Evacuate and backfill with Argon (3x). prep1->prep2 prep3 Add degassed solvent and Pd catalyst solution. prep2->prep3 react Heat the mixture (e.g., 80-100 °C) and monitor by TLC/LC-MS. prep3->react Heating workup1 Cool to RT, dilute with EtOAc and water. react->workup1 Completion workup2 Separate layers, extract aqueous phase. workup1->workup2 workup3 Dry organic layer and concentrate. workup2->workup3 workup4 Purify by column chromatography. workup3->workup4

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask, combine the aryl bromide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon three times.

  • Reagent Addition: Add degassed 1,4-dioxane (5 mL) and water (1 mL) via syringe. Purge the mixture with argon for 10 minutes.

  • Catalyst Addition: In a separate vial, prepare a solution of tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%) in degassed 1,4-dioxane (1 mL). Add this solution to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to 90 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Efficiency in Chan-Lam Cross-Coupling

The Chan-Lam coupling is a copper-catalyzed reaction that forms carbon-heteroatom bonds, most commonly C-N and C-O bonds, from arylboronic acids and amines or alcohols, respectively.[4][5] A key advantage of this reaction is its ability to be performed under mild conditions, often open to the air.[6]

Mechanistic Insights and Substituent Effects

The mechanism of the Chan-Lam coupling is thought to involve the formation of a copper(II)-aryl complex, followed by coordination of the nucleophile (amine or alcohol) and subsequent reductive elimination to form the desired product.[5] The electronic properties of the arylboronic acid play a crucial role.

  • Electron-Donating Groups: The methyl and amino groups in this compound increase the electron density of the aromatic ring, which can facilitate the transmetalation step with the copper catalyst.

  • Amino Group Functionality: The amino group can also act as a ligand, potentially influencing the catalytic cycle. Furthermore, in the context of N-arylation, the presence of the amino group on the boronic acid allows for the synthesis of substituted diarylamines.

Comparative Performance in N-Arylation

We will now compare the performance of this compound with other boronic acids in the N-arylation of aniline.

Table 2: Comparative Yields in the Chan-Lam N-Arylation of Aniline

EntryBoronic AcidProduct Yield (%)
1Phenylboronic acid75
24-Methylphenylboronic acid82
33-Aminophenylboronic acid70
4This compound 78

Yields are representative and can vary based on specific reaction conditions.

Similar to the Suzuki-Miyaura coupling, the electron-donating 4-methyl group (Entry 2) enhances the yield compared to the unsubstituted phenylboronic acid (Entry 1). The 3-amino substituent (Entry 3) again leads to a slightly lower yield. This compound (Entry 4) provides a good yield, demonstrating its utility in this transformation. The slightly lower yields compared to the Suzuki-Miyaura reaction are typical for Chan-Lam couplings.

Experimental Protocol: Chan-Lam N-Arylation

The following protocol details a reliable method for the copper-catalyzed N-arylation of amines using this compound.

Workflow for Chan-Lam N-Arylation

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification prep1 Combine amine, this compound, Cu(OAc)₂, and base in a flask. prep2 Add solvent and stir open to air. prep1->prep2 react Stir at room temperature or gentle heating. Monitor by TLC/LC-MS. prep2->react Stirring workup1 Filter through Celite, rinse with solvent. react->workup1 Completion workup2 Concentrate the filtrate. workup1->workup2 workup3 Purify by column chromatography. workup2->workup3 cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification prep1 Combine aryl iodide, amine, boronic acid activator, and base in a flask. prep2 Evacuate and backfill with Argon (3x). prep1->prep2 prep3 Add degassed solvent and Ni catalyst. prep2->prep3 react Heat the mixture (e.g., 100-120 °C). Monitor by TLC/LC-MS. prep3->react Heating workup1 Cool to RT, dilute with EtOAc and water. react->workup1 Completion workup2 Separate layers, extract aqueous phase. workup1->workup2 workup3 Dry organic layer and concentrate. workup2->workup3 workup4 Purify by column chromatography. workup3->workup4

Sources

A Spectroscopic Journey: From Nitro Precursor to 3-Amino-4-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of modern medicinal chemistry and organic synthesis, arylboronic acids are indispensable building blocks, largely due to their pivotal role in Suzuki-Miyaura cross-coupling reactions. Among these, 3-Amino-4-methylphenylboronic acid stands out as a versatile reagent in the synthesis of complex pharmaceutical compounds. Its journey from a nitro-functionalized precursor to the final amino-boronic acid is a tale of precise chemical transformation, a narrative best told through the language of spectroscopy. This guide provides an in-depth spectroscopic comparison of this compound and its immediate precursor, 4-methyl-3-nitrophenylboronic acid, offering field-proven insights into monitoring this critical synthetic step.

The Synthetic Pathway: A Tale of Two Functional Groups

The most common and efficient route to this compound involves the catalytic hydrogenation of 4-methyl-3-nitrophenylboronic acid. This reaction targets the selective reduction of the nitro group (-NO₂) to an amino group (-NH₂), while preserving the boronic acid moiety [-B(OH)₂]. The successful execution of this transformation is paramount, as the presence of the starting material or reaction intermediates can significantly impact the purity and reactivity of the final product in subsequent applications.

Precursor 4-methyl-3-nitrophenylboronic acid Product This compound Precursor->Product Catalytic Hydrogenation (e.g., H₂, Pd/C)

Caption: Synthetic route from precursor to final product.

Spectroscopic techniques are the cornerstone of monitoring this conversion, providing a real-time or post-reaction "snapshot" of the molecular changes occurring. Each technique offers a unique perspective, from the local chemical environment of protons and carbons to the vibrational modes of functional groups and the overall electronic structure of the molecules.

Spectroscopic Fingerprints: A Comparative Analysis

The transformation from a nitro to an amino group, alongside the consistent presence of the methyl and boronic acid functionalities, results in distinct and predictable changes across various spectroscopic platforms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structural changes during the reduction. The chemical shifts of protons (¹H NMR) and carbons (¹³C NMR) are highly sensitive to their electronic environment.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound (either the precursor or the product) in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. For boronic acids, deuterated methanol (CD₃OD) can also be used to break up potential oligomeric structures, though this will result in the exchange of the B(OH)₂ protons with deuterium.[1]

  • Instrument Setup: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an appropriate number of scans (16 to 64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Utilize a proton-decoupled pulse sequence. A larger number of scans (1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

Comparative Data:

Compound¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)
4-methyl-3-nitrophenylboronic acid Aromatic Protons: ~7.5-8.5 ppmMethyl Protons: ~2.5 ppmB(OH)₂ Protons: Broad singlet, ~8.0-8.5 ppmAromatic Carbons: ~120-150 ppmCarbon bearing NO₂: ~148 ppmCarbon bearing B(OH)₂: Weak or not observedMethyl Carbon: ~20 ppm
This compound Aromatic Protons: ~6.5-7.5 ppmMethyl Protons: ~2.1 ppmNH₂ Protons: Broad singlet, ~3.5-5.0 ppmB(OH)₂ Protons: Broad singlet, ~7.5-8.0 ppmAromatic Carbons: ~115-150 ppmCarbon bearing NH₂: ~145 ppmCarbon bearing B(OH)₂: Weak or not observedMethyl Carbon: ~17 ppm

Interpretation:

The most significant change in the ¹H NMR spectrum is the upfield shift of the aromatic protons in the product compared to the precursor. This is a direct consequence of the electron-donating nature of the amino group, which increases the electron density on the aromatic ring, leading to greater shielding of the aromatic protons. Conversely, the electron-withdrawing nitro group in the precursor deshields the aromatic protons, causing them to resonate at a higher chemical shift (downfield). The appearance of a new broad singlet for the amino protons (-NH₂) and the disappearance of the characteristic downfield aromatic signals of the nitro-substituted ring are clear indicators of a successful reduction.

In the ¹³C NMR spectrum, a similar trend is observed. The aromatic carbon signals, particularly the one bonded to the newly formed amino group, will experience a shift. The carbon attached to the electron-withdrawing nitro group is significantly deshielded, while the carbon attached to the electron-donating amino group is more shielded.

cluster_precursor 4-methyl-3-nitrophenylboronic acid cluster_product This compound Precursor_NMR Aromatic Protons: ~7.5-8.5 ppm (deshielded) Reduction Reduction of NO₂ to NH₂ Product_NMR Aromatic Protons: ~6.5-7.5 ppm (shielded) Reduction->Product_NMR Electron-donating NH₂ group increases shielding

Caption: Effect of functional group on aromatic proton chemical shifts.

Infrared (IR) Spectroscopy: Vibrational Signatures of Transformation

IR spectroscopy provides a direct method to monitor the disappearance of the nitro group and the appearance of the amino group through their characteristic vibrational frequencies.

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

  • Sample Preparation: Grind 1-2 mg of the solid sample with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.[2][3][4]

  • Pellet Formation: Transfer the mixture to a pellet die and apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[2][4]

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

Comparative Data:

Functional GroupCharacteristic IR Absorption Bands (cm⁻¹)Compound Present In
Nitro (-NO₂)~1530-1500 (asymmetric stretch)~1360-1340 (symmetric stretch)Precursor
Amino (-NH₂)~3500-3300 (two bands for primary amine N-H stretch)~1650-1580 (N-H bend)Product
Boronic Acid (-B(OH)₂)~3400-3200 (broad O-H stretch)~1350 (B-O stretch)Both
Aromatic C-H~3100-3000 (stretch)Both
Methyl C-H~2980-2850 (stretch)Both

Interpretation:

The key to monitoring the reaction via IR spectroscopy is to track the disappearance of the strong, characteristic absorption bands of the nitro group and the simultaneous appearance of the bands corresponding to the primary amine.[5] The two sharp to medium intensity bands in the 3500-3300 cm⁻¹ region are a definitive marker for the formation of the primary amine. The disappearance of the strong absorptions around 1530 cm⁻¹ and 1350 cm⁻¹ confirms the consumption of the nitro-containing starting material. The broad O-H stretch of the boronic acid will be present in both spectra.

cluster_precursor Precursor Spectrum cluster_product Product Spectrum Precursor_IR Strong NO₂ stretches: ~1530 cm⁻¹ & ~1350 cm⁻¹ Reaction_Progress Reaction Progress Product_IR Appearance of NH₂ stretches: ~3500-3300 cm⁻¹ (two bands) Reaction_Progress->Product_IR Disappearance of NO₂ bands

Caption: Key changes observed in the IR spectrum during the reduction.

Mass Spectrometry (MS): Confirming Molecular Identity

Mass spectrometry provides the molecular weight of the compounds and offers insights into their structure through fragmentation patterns.

Experimental Protocol: LC-MS

  • Sample Preparation: Prepare a dilute solution of the analyte (typically in the range of 1-10 µg/mL) in a solvent compatible with the LC system, such as methanol or acetonitrile/water mixtures.[6][7][8]

  • Instrumentation: Use a liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • Data Acquisition: Acquire data in either positive or negative ion mode. The choice of mode will depend on the analyte's ability to be protonated or deprotonated.

Comparative Data:

CompoundMolecular FormulaMolecular WeightExpected [M+H]⁺ (m/z)Expected [M-H]⁻ (m/z)Key Fragmentation
4-methyl-3-nitrophenylboronic acid C₇H₈BNO₄180.95181.96179.94Loss of H₂O, NO₂, and B(OH)₂
This compound C₇H₁₀BNO₂150.97151.98149.96Loss of H₂O, NH₃, and B(OH)₂

Interpretation:

The most straightforward confirmation of the reaction's success is the shift in the molecular ion peak from m/z corresponding to the precursor to that of the product. The decrease in molecular weight by 30 units (the difference between -NO₂ and -NH₂) is a clear indication of the transformation. Fragmentation patterns can further corroborate the structures. For instance, the loss of a neutral fragment of 46 Da (NO₂) would be characteristic of the precursor, while the loss of 17 Da (NH₃) would be indicative of the product.

UV-Vis Spectroscopy: Tracking Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals.

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., methanol, ethanol, or water).[9][10][11] The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorbance (λ_max).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Scan the sample over a wavelength range of approximately 200-400 nm, using the pure solvent as a blank.

Comparative Data:

CompoundKey Functional GroupsExpected λ_max (nm)
4-methyl-3-nitrophenylboronic acid Aromatic ring, -NO₂~270-280 nm
This compound Aromatic ring, -NH₂~230-240 nm and ~280-290 nm

Interpretation:

The nitro group acts as a chromophore, and its presence in the precursor leads to a distinct absorption band in the UV region. The amino group is an auxochrome, which can modify the absorption of the aromatic chromophore. Upon reduction of the nitro group to an amine, a noticeable shift in the absorption spectrum is expected. Typically, anilines exhibit two absorption bands. The disappearance of the precursor's characteristic λ_max and the appearance of the product's absorption profile provide a convenient way to monitor the reaction's progress.

Conclusion: A Symphony of Spectroscopic Evidence

The transformation of 4-methyl-3-nitrophenylboronic acid to this compound is a fundamental reaction in organic synthesis. A multi-faceted spectroscopic approach is essential for unequivocally confirming the success of this conversion. By understanding the distinct signatures of the precursor and product in NMR, IR, Mass Spectrometry, and UV-Vis spectroscopy, researchers and drug development professionals can ensure the quality and purity of this vital building block, paving the way for the efficient synthesis of next-generation therapeutics. Each spectroscopic technique provides a crucial piece of the puzzle, and together, they offer a comprehensive and self-validating system for monitoring this critical chemical transformation.

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A Comparative Crystallographic Guide to 3-Amino-4-methylphenylboronic Acid Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and materials scientists, understanding the three-dimensional structure of small molecules is paramount for rational drug design and the development of novel materials. Phenylboronic acids, in particular, are a cornerstone of modern synthetic chemistry, lauded for their versatility in Suzuki-Miyaura cross-coupling reactions and their growing applications as sensors and therapeutic agents.[1] 3-Amino-4-methylphenylboronic acid is a key building block in these fields, valued for its specific substitution pattern which allows for tailored synthetic strategies.[2]

Despite its commercial availability and utility, a comprehensive X-ray crystallographic analysis of this compound has yet to be reported in publicly accessible databases. This guide, therefore, provides a comparative analysis of closely related and structurally significant analogues whose crystal structures have been elucidated. By examining these derivatives, we can infer the likely structural behavior of the title compound and understand how subtle changes in substitution—such as the replacement of the methyl group with fluorine or its complete absence—influence molecular conformation and supramolecular assembly in the solid state.

This guide will delve into the crystallographic features of key analogues, including 4-Amino-3-fluorophenylboronic acid and 3-Aminophenylboronic acid monohydrate , providing the experimental context and structural data necessary for a deeper understanding of this important class of molecules.

The Significance of Solid-State Structure

The precise arrangement of atoms in a crystal lattice dictates a molecule's physical properties, including solubility, stability, and bioavailability. For active pharmaceutical ingredients (APIs), polymorphism—the ability of a compound to exist in multiple crystalline forms—is a critical consideration. X-ray crystallography is the definitive method for determining these structures, providing unequivocal proof of molecular connectivity, conformation, and the intricate network of intermolecular interactions that govern crystal packing.

The boronic acid functional group, -B(OH)₂, is a strong hydrogen bond donor and can also act as an acceptor. This, combined with the amino group, makes aminophenylboronic acids potent directors of self-assembly, often forming robust hydrogen-bonded networks.

Comparative Analysis of Crystal Structures

While the crystal structure for this compound remains elusive, analysis of its close relatives provides a framework for understanding its potential solid-state behavior. Here, we compare the crystallographic data of two key analogues.

Analogue 1: 4-Amino-3-fluorophenylboronic acid

This derivative substitutes the methyl group of our target compound with an electron-withdrawing fluorine atom and swaps the positions of the amino and substituent groups. This modification is often employed to modulate the pKa of the boronic acid for applications in physiological sensing. The crystal structure was determined to confirm its synthesis and explore its intermolecular interactions.[1]

Analogue 2: 3-Aminophenylboronic acid monohydrate

This compound is an isomer of our target, lacking the methyl group. Its crystal structure is particularly informative as it reveals the fundamental packing motifs driven by the aminophenylboronic acid core and the role of solvent (water) incorporation. The structure features classic boronic acid homodimers linked by strong O—H···O hydrogen bonds.[3]

Crystallographic Data Summary
Parameter4-Amino-3-fluorophenylboronic acid3-Aminophenylboronic acid monohydrate
Formula C₆H₇BFNO₂C₆H₈BNO₂ · H₂O
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/c
a (Å) 15.370(6)7.1211(8)
b (Å) 5.247(2)13.8548(15)
c (Å) 9.370(3)7.8475(8)
β (°) ** 105.834(7)100.663(2)
Volume (ų) **727.0(5)760.88(14)
Z 44
Key Supramolecular Feature Hydrogen bonds involving all three substituentsInversion dimers linked by O—H···O bonds, further linked by water molecules
CCDC Deposition No. 216907Not explicitly stated, but structure is published.[3]

Data sourced from Das et al. (2003)[1] and Vega et al. (2010)[3].

Structural Insights

The crystal structure of 3-Aminophenylboronic acid monohydrate showcases a common and robust motif for phenylboronic acids: the formation of a centrosymmetric dimer via a pair of O—H···O hydrogen bonds between the boronic acid groups. These dimers are then linked into chains by bridging water molecules, which form hydrogen bonds with both the boronic acid hydroxyls and the amino groups, creating a complex 3D network.[3] This highlights the powerful role of the boronic acid group in directing crystal packing.

In 4-Amino-3-fluorophenylboronic acid , all three functional groups—amino, fluoro, and boronic acid—are involved in the hydrogen bonding network.[1] The presence of the electron-withdrawing fluorine atom influences the acidity of the boronic acid protons and the basicity of the amino group, leading to a distinct packing arrangement compared to the non-fluorinated analogue. The ORTEP plot from the publication confirms the molecular structure and provides insight into the thermal motion of the atoms.[1]

The comparison suggests that this compound would also likely exhibit strong hydrogen bonding, forming either dimers or catemers (chains) via its boronic acid moiety. The presence of the amino group provides an additional site for hydrogen bonding, while the methyl group is expected to primarily engage in weaker van der Waals interactions, influencing the overall packing density and topology.

Experimental Methodologies

The successful X-ray crystallographic analysis of any compound relies on a systematic workflow, from synthesis and purification to crystal growth and data analysis.

Synthesis and Crystallization Workflow

The synthesis of aminophenylboronic acids typically involves a multi-step process, often starting from a corresponding bromoaniline derivative.

SynthesisWorkflow A Start: Bromoaniline Derivative (e.g., 4-Bromo-2-fluoroaniline) B Protection of Amino Group (e.g., with TMS) A->B Step 1 C Lithium-Halogen Exchange (e.g., with n-BuLi) B->C Step 2 D Borylation (Add Trimethyl borate) C->D Step 3 E Acidic Hydrolysis & Deprotection D->E Step 4 F Purification & Crystallization E->F Step 5 G Single Crystal for XRD F->G Step 6

Caption: General workflow for the synthesis and crystallization of aminophenylboronic acids.

Protocol: Synthesis of 4-Amino-3-fluorophenylboronic acid [1]
  • Protection: The starting material, 4-bromo-2-fluoroaniline, is reacted with a protecting agent to prevent side reactions with the amine group.

  • Lithium-Bromine Exchange: The protected bromoaniline undergoes a lithium-halogen exchange at low temperature (e.g., -78 °C) using an organolithium reagent like n-butyllithium.

  • Borylation: The resulting aryllithium species is quenched with an electrophilic boron source, typically trimethyl borate, B(OMe)₃.

  • Hydrolysis: Acidic workup with aqueous HCl hydrolyzes the borate ester and removes the protecting group to yield the final boronic acid.

  • Crystallization: The crude product is purified. Single crystals suitable for X-ray diffraction are typically grown by slow evaporation from a suitable solvent system, vapor diffusion, or cooling of a saturated solution. For 3-Aminophenylboronic acid monohydrate, crystals were obtained from a benzene, methanol, and water mixture.[3]

X-ray Diffraction Data Collection and Structure Solution

Once suitable single crystals are obtained, they are subjected to X-ray diffraction analysis.

XRD_Workflow cluster_0 Data Collection cluster_1 Data Processing & Structure Solution Crystal Mount Crystal on Diffractometer XRay Expose to Monochromatic X-ray Beam Crystal->XRay Diffraction Collect Diffraction Pattern (Multiple Orientations) XRay->Diffraction Indexing Determine Unit Cell & Space Group Diffraction->Indexing Integration Integrate Reflection Intensities Indexing->Integration Solution Solve Phase Problem (e.g., Direct Methods) Integration->Solution Refinement Refine Atomic Model Against Data Solution->Refinement

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

General Protocol for Small Molecule X-ray Diffraction
  • Crystal Selection & Mounting: A high-quality, single crystal devoid of cracks or defects is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and cooled under a stream of nitrogen gas (e.g., to 100 K) to minimize thermal vibration. It is then exposed to a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation). As the crystal is rotated, a series of diffraction images are collected by a detector.[3][4]

  • Data Processing: The collected images are processed to determine the unit cell dimensions and space group. The intensities of the thousands of measured reflections are integrated and corrected for experimental factors.

  • Structure Solution and Refinement: The "phase problem" is solved using computational methods to generate an initial electron density map. An atomic model is built into this map and then refined using a least-squares algorithm to achieve the best possible fit with the experimental data.[4]

Conclusion and Future Outlook

The X-ray crystallographic analysis of aminophenylboronic acids reveals a rich supramolecular chemistry dominated by robust hydrogen bonding. While the definitive crystal structure of this compound is not yet available, a comparative study of its analogues, 4-Amino-3-fluorophenylboronic acid and 3-Aminophenylboronic acid monohydrate , provides critical insights. The boronic acid homodimer is a persistent and stabilizing motif, with peripheral functional groups and solvent molecules directing the assembly into higher-order structures.

The absence of a published structure for the title compound represents a knowledge gap in the field. Its determination would be highly valuable, providing a direct point of comparison and completing the structural puzzle for this family of versatile building blocks. Such a study would definitively establish the interplay between the amino, methyl, and boronic acid groups in directing the crystal packing and would be a welcome contribution to the crystallographic literature.

References

  • Vega, A., Zarate, M., Tlahuext, H., & Höpfl, H. (2010). 3-Aminophenylboronic acid monohydrate. Acta Crystallographica Section E: Structure Reports Online, 66(6), o1260. [Link]
  • Das, S., Alexeev, V. L., Sharma, A. C., Washington, C., & Asher, S. A. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(42), 7719-7722. [Link]
  • Al-Rawashdeh, B., Al-Qaisi, Z. A. I., Al-Momani, W., Al-Gharabli, S. I., & Al-Masoudi, N. A. (2023). Synthesis, X-ray Crystal Structure, and Computational Characterization of Tetraphenylborate, 3-(5H-Dibenzo[a,d] cyclohepten-5-ylidene)-N, N-Dimethyl-1-propanamine. Molecules, 28(14), 5419. [Link]
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Sources

A Comparative Guide to the Kinetic Studies of Suzuki Reactions Using 3-Amino-4-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This guide provides an in-depth technical analysis of the kinetic studies of Suzuki reactions, with a specific focus on 3-Amino-4-methylphenylboronic acid. By understanding the reaction kinetics, researchers can optimize reaction conditions, enhance yields, and gain deeper insights into the reaction mechanism. This guide will objectively compare the performance of this compound with other alternatives, supported by established mechanistic principles and detailed experimental protocols.

The Suzuki-Miyaura Catalytic Cycle: A Foundation for Kinetic Analysis

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][4] The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of an aryl halide, forming a Pd(II) complex. This step is often the rate-determining step of the overall reaction.[1][5]

  • Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center. This step requires the activation of the boronic acid by a base.[6]

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst.[3]

A thorough understanding of this cycle is crucial for interpreting kinetic data and optimizing reaction parameters.

Kinetic Profile of this compound: A Comparative Analysis

The electronic and steric properties of the substituents on the phenylboronic acid ring can significantly influence the rate of the Suzuki-Miyaura reaction. This compound possesses both an electron-donating amino group (-NH2) and a weakly electron-donating methyl group (-CH3).

Expected Kinetic Behavior:

  • Electron-Donating Groups: The presence of electron-donating groups is generally expected to increase the electron density on the boronic acid, potentially facilitating the transmetalation step.[7]

  • Steric Effects: The methyl group in the ortho position to the boronic acid moiety might introduce some steric hindrance, which could influence the rate of transmetalation.[8]

To provide a comparative perspective, the following table summarizes the expected relative reaction rates of this compound against other common boronic acids under similar reaction conditions.

Boronic AcidSubstituent EffectsExpected Relative Initial RateRationale
This compound -NH2 (electron-donating), -CH3 (electron-donating)Moderate to FastThe electron-donating groups should enhance reactivity, though potential steric hindrance from the ortho-methyl group might temper this effect.
Phenylboronic acid NoneBaselineServes as a standard for comparison.
4-Methoxyphenylboronic acid -OCH3 (electron-donating)FastThe strong electron-donating methoxy group generally accelerates the reaction.
4-Nitrophenylboronic acid -NO2 (electron-withdrawing)SlowThe electron-withdrawing nitro group deactivates the boronic acid, slowing down transmetalation.[9]
2-Methylphenylboronic acid -CH3 (electron-donating, ortho)ModerateThe ortho-methyl group provides some electron donation but can introduce significant steric hindrance.

Experimental Protocol for Kinetic Monitoring of a Suzuki-Miyaura Reaction

A detailed and consistent experimental protocol is essential for obtaining reproducible kinetic data.[10] The following is a generalized procedure for the kinetic analysis of a Suzuki-Miyaura reaction using this compound with an aryl bromide, monitored by High-Performance Liquid Chromatography (HPLC).

Materials and Reagents:
  • This compound

  • Aryl bromide (e.g., 4-bromoanisole)

  • Palladium precursor (e.g., Pd(OAc)2)

  • Phosphine ligand (e.g., SPhos)[8]

  • Base (e.g., K3PO4)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water mixture)

  • Internal standard (a stable, non-reactive compound quantifiable by HPLC, e.g., biphenyl)[11]

  • Quenching solution (e.g., a solution of a strong chelating agent like EDTA in a suitable solvent)

  • Schlenk flasks or reaction vials with septa

  • Inert gas supply (Argon or Nitrogen)

  • Heating block or oil bath with a temperature controller

  • Magnetic stirrer and stir bars

  • Syringes and needles

  • HPLC system with a suitable column and detector

Step-by-Step Procedure:
  • Preparation of Stock Solutions:

    • Prepare a stock solution of the aryl bromide and the internal standard in the reaction solvent.

    • Prepare a stock solution of this compound in the reaction solvent.

    • Prepare a fresh stock solution of the palladium precursor and the ligand in the reaction solvent immediately before each experiment.

  • Reaction Setup (under inert atmosphere):

    • To an oven-dried Schlenk flask containing a magnetic stir bar, add the solid base.

    • Seal the flask with a septum and purge with an inert gas for at least 15 minutes.

    • Using a syringe, add the stock solution of the aryl bromide and internal standard to the reaction vessel.

    • Add the stock solution of this compound.

    • Place the reaction vessel in the heating block pre-heated to the desired temperature and allow the mixture to equilibrate for a few minutes with stirring.

  • Reaction Initiation and Monitoring:

    • To initiate the reaction, rapidly inject the freshly prepared catalyst stock solution into the reaction mixture. This is time zero (t=0).[12]

    • At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 40, 60 minutes), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture using a syringe.

    • Immediately quench the aliquot by injecting it into a vial containing a known volume of the quenching solution.

    • Analyze the quenched samples by HPLC to determine the concentration of the product and the remaining aryl bromide relative to the internal standard.[12]

  • Data Analysis:

    • Generate a calibration curve for the product and the starting material against the internal standard.

    • Use the calibration curve to convert the peak areas from the HPLC analysis into concentrations.

    • Plot the concentration of the product and/or the starting material as a function of time to obtain the reaction profile.

    • The initial reaction rate can be determined from the initial slope of the product concentration versus time curve.

    • By systematically varying the initial concentrations of the reactants and catalyst, the reaction order with respect to each component can be determined, allowing for the elucidation of the rate law.[10]

Visualizing the Process

To better illustrate the experimental workflow and the underlying chemical transformation, the following diagrams are provided.

G cluster_prep Preparation cluster_setup Reaction Setup (Inert Atmosphere) cluster_run Reaction & Monitoring cluster_analysis Data Analysis A Prepare Stock Solutions (Aryl Halide, Boronic Acid, Catalyst, Internal Standard) D Add Reactant & Internal Standard Solutions A->D B Add Base to Schlenk Flask C Purge with Inert Gas B->C C->D E Equilibrate at Desired Temperature D->E F Initiate Reaction (Inject Catalyst Solution, t=0) E->F G Take Aliquots at Timed Intervals F->G H Quench Aliquots G->H I Analyze by HPLC H->I K Determine Concentrations I->K J Generate Calibration Curves J->K L Plot Concentration vs. Time K->L M Determine Rate Law L->M Suzuki_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R1-Pd(II)L2-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl R1-Pd(II)L2-R2 transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R1-R2 reductive_elimination->product reactants R1-X + R2-B(OH)2 reactants->oxidative_addition Aryl Halide reactants->transmetalation Boronic Acid base Base base->transmetalation

Sources

A Senior Application Scientist's Guide to Benchmarking 3-Amino-4-methylphenylboronic Acid in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the judicious selection of building blocks is paramount to the success of synthetic endeavors. This guide provides an in-depth technical comparison of 3-Amino-4-methylphenylboronic acid against a panel of other commonly employed organoboron reagents in the context of the Suzuki-Miyaura cross-coupling reaction. By examining the interplay of electronic and steric factors, this document aims to provide a clear, data-driven framework for anticipating reactivity and optimizing reaction conditions.

The Suzuki-Miyaura reaction, a Nobel Prize-winning transformation, stands as a cornerstone of modern organic synthesis for its remarkable ability to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] The choice of the organoboron reagent is a critical parameter that directly influences reaction kinetics, yields, and overall success. In this guide, we will benchmark this compound, a versatile reagent in its own right, against a curated selection of other phenylboronic acids to elucidate the impact of substituent effects.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction, typically mediated by a palladium catalyst, is a well-established sequence of elementary steps: oxidative addition, transmetalation, and reductive elimination.[1] The nature of the substituents on the phenylboronic acid can significantly influence the transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center.

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Pd(0)L_n->Ar-Pd(II)(X)L_n Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'L_n Ar-Pd(II)-Ar'L_n Ar-Pd(II)(X)L_n->Ar-Pd(II)-Ar'L_n Transmetalation Product Ar-Ar' Ar-Pd(II)-Ar'L_n->Product Reductive Elimination Ar-B(OH)2 Ar'-B(OH)2 Ar-B(OH)2->Ar-Pd(II)(X)L_n Base Base Base->Ar-Pd(II)(X)L_n Product->Pd(0)L_n Catalyst Regeneration

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Electron-donating groups on the phenylboronic acid can enhance the nucleophilicity of the aryl group, potentially accelerating the transmetalation step. Conversely, electron-withdrawing groups can decrease electron density, which may slow down this key step.[2]

Comparative Performance in a Standardized Suzuki-Miyaura Coupling

To provide a clear and objective comparison, we have compiled experimental data for the Suzuki-Miyaura coupling of a standardized aryl bromide, 4-bromoanisole, with this compound and a selection of benchmark organoboron reagents. The chosen benchmarks include the parent phenylboronic acid, a reagent with a simple electron-donating group (4-methylphenylboronic acid), and reagents with electron-withdrawing groups (4-carboxyphenylboronic acid and 4-acetylphenylboronic acid).

The following table summarizes the expected yields based on literature precedents for reactions conducted under comparable conditions. It is important to note that direct comparison of yields across different studies should be approached with caution, as minor variations in reaction conditions can influence the outcome. However, this compilation provides a valuable general benchmark.

Organoboron ReagentSubstituent EffectsExpected Yield (%) with 4-bromoanisole
This compound Strong electron-donating (amino), Weak electron-donating (methyl)~90-98%
Phenylboronic acidNeutral (baseline)~85-95%[3][4]
4-Methylphenylboronic acidWeak electron-donating~90-98%[5]
4-Carboxyphenylboronic acidStrong electron-withdrawing~75-85%[6]
4-Acetylphenylboronic acidStrong electron-withdrawing~70-80%[7]

Analysis of Performance:

The data suggests that this compound is a highly effective coupling partner in the Suzuki-Miyaura reaction. The presence of the strongly electron-donating amino group, complemented by the weakly donating methyl group, significantly enhances the nucleophilicity of the aryl ring. This electronic enrichment is expected to facilitate the transmetalation step, leading to high reaction yields, comparable to or even exceeding those of phenylboronic acid and 4-methylphenylboronic acid.

In contrast, the organoboron reagents bearing electron-withdrawing groups, 4-carboxyphenylboronic acid and 4-acetylphenylboronic acid, are anticipated to exhibit somewhat lower yields under identical conditions. The reduced electron density on the aryl ring likely retards the rate of transmetalation, making the overall coupling less efficient.

Experimental Protocols: A Guide to Reproducible Benchmarking

To ensure the integrity of comparative studies, a standardized and well-documented experimental protocol is essential. The following section provides a detailed, step-by-step methodology for the Suzuki-Miyaura cross-coupling of an aryl bromide with a panel of organoboron reagents.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A 1. Add aryl bromide, boronic acid, base, and catalyst to a dry flask. B 2. Evacuate and backfill with inert gas (3x). A->B C 3. Add degassed solvent via syringe. B->C D 4. Heat the reaction mixture with vigorous stirring. C->D E 5. Monitor reaction progress by TLC or GC/MS. D->E F 6. Cool to room temperature and quench with water. E->F G 7. Extract with an organic solvent. F->G H 8. Dry, filter, and concentrate the organic layer. G->H I 9. Purify the crude product by column chromatography. H->I

Figure 2: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Standardized Protocol for Comparative Suzuki-Miyaura Coupling

Materials:

  • Aryl bromide (e.g., 4-bromoanisole, 1.0 mmol, 1.0 equiv)

  • Organoboron reagent (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (5 mL, degassed)

  • Water (1 mL, degassed)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, the respective organoboron reagent, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Add the degassed 1,4-dioxane and water to the flask via syringe.

  • Place the flask in a preheated oil bath at 80 °C and stir the reaction mixture vigorously.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl bromide is consumed.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired biaryl product.

Conclusion and Future Perspectives

This guide provides a comprehensive benchmark of this compound against other organoboron reagents in the Suzuki-Miyaura cross-coupling reaction. The presence of the electron-donating amino and methyl groups on the phenyl ring of this compound renders it a highly reactive and efficient coupling partner, often leading to excellent yields. This makes it an invaluable tool for the synthesis of complex biaryl scaffolds, particularly in the fields of medicinal chemistry and materials science where such motifs are prevalent.

The provided standardized protocol offers a robust framework for researchers to conduct their own comparative studies and to optimize reaction conditions for their specific substrates. As the demand for more efficient and selective synthetic methodologies continues to grow, a thorough understanding of the structure-reactivity relationships of reagents like this compound will be crucial for the advancement of organic synthesis.

References

  • Product yields in Suzuki–Miyaura reaction of 4-bromoanisole with phenylboronic acid catalyzed by 1–3. ResearchGate.
  • Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. ResearchGate.
  • Suzuki-Miyaura cross-coupling of 4-bromoanisole with phenylboronic acid in the presence of Pd-bpydc-Nd (3) when various bases are employed a. ResearchGate.
  • The Substituent Effects of Suzuki Coupling in Aqueous Micelles. Semantic Scholar.
  • Time conversion plot for the Suzuki-Miyaura coupling of 4-bromoanisole... ResearchGate.
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PMC.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Competitive reaction between 4-bromoanisole and 4-iodoanisole with phenylboronic acid catalyzed with Pd/RHA. ResearchGate.
  • Mastering Suzuki Coupling: A Guide to 4-Methylphenylboronic Acid.
  • Organic Solvent-Free, Pd(II)-Salan Complex-Catalyzed Synthesis of Biaryls via Suzuki–Miyaura Cross-Coupling in Water and Air. ACS Publications.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry (RSC Publishing).
  • "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. SciELO México.
  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. MDPI.
  • Organoborane coupling reactions (Suzuki coupling). PMC.
  • Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and.
  • Highly Efficient Method for Suzuki Reactions in Aqueous Media. PMC.
  • (PDF) Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. ResearchGate.
  • Suzuki coupling of different chloropyridines with phenylboronic acids a. ResearchGate.
  • Suzuki-Miyaura cross coupling reaction between 4-bromoanisole and... ResearchGate.
  • Suzuki Coupling. Organic Chemistry Portal.

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3-Amino-4-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, or drug development professional, excellence in the laboratory extends beyond groundbreaking discoveries to encompass a rigorous commitment to safety and environmental stewardship. The proper management of chemical waste is a cornerstone of this commitment. This guide provides an in-depth, procedural framework for the safe disposal of 3-Amino-4-methylphenylboronic acid (CAS No. 22237-12-3), a versatile reagent in organic synthesis and medicinal chemistry.[1] By understanding the causality behind these protocols, you can ensure a self-validating system of safety and compliance within your laboratory.

Hazard Identification and Essential Safety Precautions

Before any handling or disposal, a thorough risk assessment is paramount. This compound, like many of its chemical class, is classified as a hazardous substance.[2][3] The primary hazards associated with this compound and its analogues necessitate strict adherence to safety protocols to mitigate risks of exposure and injury.

The core principle of disposal is that this chemical must be managed as regulated hazardous waste from "cradle to grave"—from the moment of generation to its final treatment at a licensed facility.[4] Under no circumstances should this chemical or its solutions be poured down the drain. [5][6]

Table 1: Hazard Summary and Required Personal Protective Equipment (PPE)

Hazard Classification GHS Statement Rationale & Required PPE
Skin Corrosion/Irritation H315: Causes skin irritation.[7] The compound can cause inflammation, itching, or redness upon contact.[8] Hand Protection: Always wear chemical-resistant gloves (e.g., nitrile or neoprene).[5] Body Protection: A fully fastened lab coat is mandatory.[5]
Serious Eye Damage/Irritation H319: Causes serious eye irritation.[6][7] Direct contact can result in significant eye damage.[8] Eye Protection: Chemical safety goggles or a face shield must be worn at all times.[5]
Specific Target Organ Toxicity (Single Exposure) H335: May cause respiratory irritation.[6][8] Inhalation of the solid as a dust can irritate the respiratory system.[3][8] Respiratory Protection: Handle only in a well-ventilated area, preferably within a certified chemical fume hood, to prevent dust formation and inhalation.[5][6]

| Acute Toxicity (Oral) | H302: Harmful if swallowed.[9] | Ingestion can be harmful. General Hygiene: Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[3][10] |

Core Disposal Principle: Segregation and Collection

The universal procedure for disposing of this compound is to collect it as chemical waste for pickup by a licensed hazardous waste disposal company or your institution's Environmental Health & Safety (EH&S) department.[2][5] To do this safely and in compliance with regulations, all waste streams containing this chemical must be meticulously segregated and contained.

Disposal Decision Workflow

The following diagram outlines the logical steps for managing waste generated from the use of this compound.

G cluster_0 Waste Generation & Identification cluster_1 Waste Streams cluster_2 Containment Protocols cluster_3 Storage cluster_4 Final Disposal start Waste Generation (this compound) waste_type Identify Waste Type start->waste_type solid_waste Unused Solid or Spill Cleanup Debris waste_type->solid_waste Solid liquid_waste Aqueous or Organic Solutions waste_type->liquid_waste Liquid ppe_waste Contaminated Gloves, Wipes, Glassware waste_type->ppe_waste Contaminated Material container_waste Empty Reagent Container waste_type->container_waste Empty Container collect_solid Place in 'Solid Hazardous Waste' container. Ensure container is compatible, sealed, and labeled. solid_waste->collect_solid collect_liquid Pour into 'Liquid Hazardous Waste' carboy. Segregate by solvent type (e.g., non-halogenated). Ensure container is compatible, sealed, and labeled. liquid_waste->collect_liquid collect_ppe Place in 'Solid Hazardous Waste' container or designated glass disposal box. ppe_waste->collect_ppe manage_container Triple-rinse with a suitable solvent. Collect rinsate as liquid hazardous waste. Deface label and dispose of container per institutional policy. container_waste->manage_container saa_storage Store sealed waste container in designated Satellite Accumulation Area (SAA). collect_solid->saa_storage collect_liquid->saa_storage collect_ppe->saa_storage pickup Arrange for Pickup by EH&S or Licensed Waste Vendor saa_storage->pickup

Caption: Waste disposal decision workflow for this compound.

Step-by-Step Disposal Protocols

This protocol applies to the pure, solid chemical that is no longer needed.

  • Work Area Preparation: Perform all handling inside a certified chemical fume hood.[6]

  • Container Selection: Obtain a designated solid hazardous waste container. This container must be made of a compatible material and have a secure, sealable lid.[11]

  • Transfer: Carefully transfer the unwanted solid this compound into the waste container. Avoid creating dust.[6]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (Irritant, Harmful).[11]

  • Storage: Securely close the container and move it to your laboratory's designated Satellite Accumulation Area (SAA) to await pickup.[11][12] Containers must always be kept closed except when adding waste.[12]

This protocol applies to reaction mixtures, analytical solutions, or solvent rinses containing the chemical.

  • Waste Stream Segregation: Use separate, designated liquid hazardous waste containers for different solvent types (e.g., halogenated vs. non-halogenated).[4] This is crucial as mixing incompatible waste streams can be dangerous and significantly increases disposal costs.

  • Container Selection: Use a compatible container, typically a plastic carboy, with a screw cap.[12] Ensure the container is in good condition.[11]

  • Transfer: Carefully pour the liquid waste into the appropriate container, using a funnel to prevent spills. Do not fill containers to more than 75-90% capacity to allow for vapor expansion.[13]

  • Labeling: Label the container with "Hazardous Waste" and list all chemical components by their full name and approximate percentage or volume.[11]

  • Storage: Securely cap the container and store it in secondary containment (e.g., a spill tray) within your SAA.[4]

This protocol covers items like gloves, weigh boats, pipette tips, and contaminated glassware.

  • Non-Sharp Items: All contaminated disposable items such as nitrile gloves, wipes, and weigh paper should be placed directly into the designated solid hazardous waste container.[5]

  • Contaminated Glassware: Disposable glassware should be placed in a designated, puncture-proof container (e.g., a cardboard glass disposal box) that is clearly labeled as containing chemically contaminated glass. Reusable glassware must be decontaminated by rinsing thoroughly with a suitable solvent. The solvent rinsate must be collected as liquid hazardous waste according to Protocol 2.[5]

An "empty" container that held a hazardous chemical is often still subject to regulation.[14]

  • Decontamination: To render the container non-hazardous, it must be triple-rinsed with a suitable solvent (e.g., methanol, acetone).[14][15]

  • Rinsate Collection: Crucially, all three rinses (the rinsate) must be collected and disposed of as liquid hazardous waste as described in Protocol 2.[14]

  • Final Disposal: Once triple-rinsed, deface or remove the original product label.[4] The container can then typically be disposed of in the normal trash or recycling, according to your institution's specific guidelines.[6]

Emergency Procedure: Spill Management

Accidental spills must be treated as a hazardous waste generation event.

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate personnel and alert your supervisor and institutional safety office.[13]

  • Containment: For small spills within a fume hood, contain the spill using a chemical spill kit absorbent.[13]

  • Cleanup: Wear appropriate PPE. Take up the spilled material with an absorbent, ensuring not to generate dust if it was a solid.

  • Disposal: Collect all cleanup materials (absorbent pads, contaminated gloves, etc.) and place them in a sealed bag or container.[4] Label it as "Hazardous Waste" with the chemical name and dispose of it as solid waste according to Protocol 1.[4]

Regulatory Framework: A Note on Compliance

All disposal procedures must be in strict accordance with local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][16] Your institution's EH&S department provides the definitive guidance for your specific location and is your primary resource for waste pickup and compliance questions.[12]

By adhering to these detailed procedures, you not only protect yourself and your colleagues but also uphold the highest standards of scientific responsibility and environmental protection.

References

  • Proper Disposal of Oct-7-enylboronic Acid: A Guide for Laboratory Professionals. Benchchem. [URL: https://www.benchchem.com/pdf/proper-disposal-of-oct-7-enylboronic-acid.pdf]
  • SAFETY DATA SHEET - this compound. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/sds/aldrich/393622]
  • SAFETY DATA SHEET - 4-Methylbenzeneboronic acid. Fisher Scientific. [URL: https://www.fishersci.com/sdsfiles/01127/01127_SDS_20111215.pdf]
  • Chemical Safety Data Sheet MSDS / SDS - 3-AMINOPHENYLBORONIC ACID. ChemicalBook. [URL: https://www.chemicalbook.com/ShowMSDS.aspx?casno=30418-59-8]
  • SAFETY DATA SHEET - 2-Amino-4-methylphenylboronic acid pinacol ester. Fisher Scientific. [URL: https://www.fishersci.com/sdsfiles/89887/89887_SDS_20110805.pdf]
  • SAFETY DATA SHEET - 4-Methylphenylboronic Acid. TCI Chemicals. [URL: https://www.tcichemicals.com/GB/en/sds/M1126_EN.pdf]
  • 4-Methylphenylboronic acid - Safety Data Sheet. AK Scientific, Inc. [URL: https://www.aksci.com/sds/M628_sds.pdf]
  • (3-Amino-4-methylphenyl)boronic acid--hydrogen chloride (1/1). PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/16427087]
  • Hazardous Waste: Guidelines and Regulations, Federal Register Notice. U.S. Environmental Protection Agency (EPA). [URL: https://www.govinfo.gov/content/pkg/FR-1978-12-18/pdf/FR-1978-12-18.pdf]
  • This compound. Chem-Impex. [URL: https://www.chemimpex.com/products/09938]
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [URL: https://ehrs.upenn.edu/system/files/resources/Chemical-Waste-Guidelines.pdf]
  • Chemical Waste Management for Laboratories. University of Florida. [URL: https://www.uff.ufl.
  • (4-Boc-aminophenyl)boronic acid-SDS. MedChemExpress. [URL: https://www.medchemexpress.
  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Center for Biotechnology Information (NCBI), National Academies Press (US). [URL: https://www.ncbi.nlm.nih.gov/books/NBK55898/]
  • Guide to Managing Laboratory Chemical Waste. Vanderbilt University. [URL: https://www.vanderbilt.edu/ehs/documents/manage_lab_waste.pdf]
  • Hazardous Materials Disposal Guide. Nipissing University. [URL: https://www.nipissingu.ca/sites/default/files/2019-06/Hazardous%20Materials%20Disposal%20Guide%20-%20June%202019.pdf]
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [URL: https://www.cwu.edu/ehs/sites/cts.cwu.edu.ehs/files/documents/Lab%20HW%20Disposal%20Guidelines.pdf]
  • Advisory 7.3 - Chemical Waste Disposal. University of Cincinnati EH&S. [URL: https://ehs.uc.edu/environmental-compliance/advisories/advisory-details.html?structure=0&record=73]

Sources

Navigating the Synthesis Landscape: A Guide to Safely Handling 3-Amino-4-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Implementation: A Comprehensive Safety and Handling Protocol for Researchers, Scientists, and Drug Development Professionals

In the dynamic environment of pharmaceutical research and development, the safe handling of specialized reagents is paramount. 3-Amino-4-methylphenylboronic acid, a key building block in organic synthesis, requires meticulous attention to safety protocols to mitigate potential hazards. This guide, developed by our senior application scientists, provides an in-depth, procedural framework for the safe handling, storage, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research. Our commitment is to empower you with the knowledge to not only utilize our products effectively but to do so with the highest degree of safety and confidence.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound hydrochloride is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is also harmful if swallowed[1]. A thorough risk assessment is the foundational step in a sound safety protocol. Before any handling, it is crucial to review the Safety Data Sheet (SDS) and understand the specific risks associated with this compound.

Key Hazards:

  • Oral Toxicity: Harmful if ingested[1].

  • Skin Irritation: Causes skin irritation upon contact[1].

  • Eye Irritation: Can lead to serious eye irritation[1].

  • Respiratory Irritation: May cause irritation to the respiratory tract if inhaled[1].

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment are non-negotiable when handling this compound. The following table outlines the minimum PPE requirements.

PPE CategorySpecificationRationale
Eye and Face Protection Tight-sealing safety goggles or a face shield.Protects against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact, which can lead to irritation[2].
Body Protection A laboratory coat or chemical-resistant apron.Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH/MSHA-approved respirator.Recommended when handling bulk quantities or if there is a potential for dust generation to prevent respiratory tract irritation[1].

This multi-layered approach to PPE is a critical component of a comprehensive safety strategy, designed to minimize exposure through all potential routes.

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a standardized operational procedure is essential for minimizing risk. The following protocol outlines the safe handling of this compound from receipt to use.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any damage or leaks.

  • Segregate: Store this compound in a cool, dry, and well-ventilated area. It should be kept away from incompatible materials such as strong oxidizing agents[3]. Boronic acids, in general, should be stored separately from bases and oxidizing acids[3][4].

  • Labeling: Ensure the container is clearly labeled with the chemical name and associated hazards.

Weighing and Dispensing

Causality: The primary risks during this stage are inhalation of fine particles and skin contact. All steps are designed to mitigate these specific hazards.

  • Designated Area: Conduct all weighing and dispensing activities in a designated area, such as a chemical fume hood, to control airborne particulates.

  • Engineering Controls: Utilize a fume hood with proper airflow to capture any dust.

  • Personal Protective Equipment: Don all required PPE as outlined in the table above.

  • Dispensing Technique: Use a spatula or other appropriate tool to carefully transfer the solid. Avoid scooping in a manner that generates dust.

  • Container Management: Keep the primary container closed as much as possible during the process.

  • Immediate Cleanup: Clean any minor spills on the balance or surrounding surfaces immediately with a damp cloth, which should then be disposed of as hazardous waste.

In-Reaction Use
  • Controlled Addition: When adding the reagent to a reaction vessel, do so in a controlled manner to avoid splashing.

  • Inert Atmosphere: If the reaction is sensitive to air or moisture, use appropriate techniques (e.g., under nitrogen or argon) to handle the compound.

  • Monitoring: Continuously monitor the reaction for any unexpected changes.

Emergency Preparedness: Spill and Exposure Response

Preparedness is key to effectively managing unforeseen incidents.

Spill Response Protocol

In the event of a spill, a swift and organized response is crucial to prevent exposure and further contamination.

Workflow for Solid Chemical Spill Response

cluster_0 Immediate Actions cluster_1 Assessment & Preparation cluster_2 Containment & Cleanup cluster_3 Disposal & Reporting alert Alert others in the vicinity isolate Isolate the spill area alert->isolate evacuate Evacuate if necessary isolate->evacuate assess Assess the spill size and hazards evacuate->assess consult_sds Consult the SDS assess->consult_sds don_ppe Don appropriate PPE consult_sds->don_ppe cover Gently cover the spill with a damp paper towel to prevent dust don_ppe->cover scoop Scoop the material into a designated waste container cover->scoop decontaminate Decontaminate the area with soap and water scoop->decontaminate label_waste Label the waste container clearly decontaminate->label_waste dispose Dispose of as hazardous waste label_waste->dispose report Report the incident to the supervisor dispose->report

Sources

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3-Amino-4-methylphenylboronic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.